molecular formula C8H16 B12794774 (1s,2s)-1,2-Dimethylcyclohexane CAS No. 203319-66-8

(1s,2s)-1,2-Dimethylcyclohexane

Cat. No.: B12794774
CAS No.: 203319-66-8
M. Wt: 112.21 g/mol
InChI Key: KVZJLSYJROEPSQ-YUMQZZPRSA-N
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Description

(1S,2S)-1,2-Dimethylcyclohexane (CAS 6876-23-9) is a high-purity stereoisomer of the cyclic organic compound C8H16, where the two methyl groups are fixed in a trans-diequatorial orientation in its most stable chair conformation . This specific spatial arrangement makes it an invaluable model system for foundational and applied research. In organic chemistry and stereochemistry, it is extensively used to study conformational analysis, steric hindrance, and the energy differences between axial and equatorial substituents on a cyclohexane ring . A key research application is in the field of Liquid Organic Hydrogen Carriers (LOHCs), where it serves as a well-defined model compound to investigate dehydrogenation mechanisms on metal catalysts like Pt(111), providing atomic-scale insights for hydrogen storage technology development . Its well-understood conformational stability also makes it a relevant building block in organic synthesis and a subject in computational chemistry studies using Density Functional Theory (DFT) to model surface reactions and catalytic processes . This product is intended for research purposes only and is not approved for human, household, or medicinal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

203319-66-8

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(1S,2S)-1,2-dimethylcyclohexane

InChI

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

KVZJLSYJROEPSQ-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1CCCC[C@@H]1C

Canonical SMILES

CC1CCCCC1C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomerism of (1s,2s)-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the stereoisomerism of (1s,2s)-1,2-dimethylcyclohexane, tailored for researchers, scientists, and professionals in drug development. We will delve into the conformational intricacies, energetic landscapes, and stereochemical relationships that define this seemingly simple yet fundamentally important molecule. Understanding these principles is paramount in fields where molecular geometry dictates biological activity and material properties.

Foundational Concepts: Stereoisomerism in Substituted Cyclohexanes

Substituted cyclohexanes represent a cornerstone of stereochemistry. Their non-planar chair conformation, the most stable arrangement, gives rise to two distinct substituent positions: axial and equatorial. This fundamental aspect, coupled with the presence of chiral centers, leads to a rich diversity of stereoisomers.

In the case of 1,2-dimethylcyclohexane, two stereogenic centers are present at carbons 1 and 2. This allows for a maximum of 22 = 4 stereoisomers. However, due to symmetry considerations, only three distinct stereoisomers are observed: a pair of enantiomers and a meso compound.[1][2] These are categorized as cis and trans diastereomers, which describe the relative orientation of the two methyl groups.[3]

  • Cis Isomer: Both methyl groups are on the same side of the cyclohexane ring.

  • Trans Isomer: The methyl groups are on opposite sides of the ring.

The (1s,2s) designation in this compound specifies a particular stereoisomer, which belongs to the trans configuration.

The this compound Enantiomer

The trans isomer of 1,2-dimethylcyclohexane exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclohexane and this compound.[4] These molecules are non-superimposable mirror images of each other and are therefore chiral and optically active.[5] They are diastereomers of the cis isomer.

Conformational Analysis of trans-1,2-dimethylcyclohexane

The stereochemical behavior of trans-1,2-dimethylcyclohexane is best understood by examining its chair conformations and the energetic penalties associated with different substituent arrangements. The cyclohexane ring can undergo a "ring flip," interconverting two chair conformations. In this process, axial substituents become equatorial, and equatorial substituents become axial.

For the trans isomer, two principal conformations are possible:

  • Diequatorial (e,e): Both methyl groups occupy equatorial positions.

  • Diaxial (a,a): Both methyl groups occupy axial positions.

The diequatorial conformer is significantly more stable than the diaxial conformer.[6] This preference is a direct consequence of minimizing steric strain, specifically 1,3-diaxial interactions.[7]

Experimental Protocol: Conformational Energy Calculation

A quantitative understanding of conformational stability can be achieved by summing the energetic penalties of steric interactions.

  • Identify all steric interactions in each conformer. These primarily include:

    • 1,3-Diaxial Interactions: Steric strain between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. For a methyl group, each interaction imparts approximately 7.6 kJ/mol of strain.[8][9]

    • Gauche Butane Interactions: Steric strain between substituents on adjacent carbons. For two methyl groups, this interaction adds about 3.8 kJ/mol of strain.[6][10]

  • Calculate the total strain energy for each conformer.

  • Compare the total strain energies to determine the more stable conformer. The lower the total strain energy, the more stable and abundant the conformer at equilibrium.

Data Presentation: Energetic Analysis of trans-1,2-dimethylcyclohexane Conformations

ConformerSubstituent Positions1,3-Diaxial Interactions (CH₃-H)Gauche Interactions (CH₃-CH₃)Total Strain Energy (kJ/mol)Relative Stability
(1s,2s)-transDiequatorial (e,e)01 (3.8 kJ/mol)3.8More Stable
(1s,2s)-trans (after ring flip)Diaxial (a,a)4 (4 x 3.8 kJ/mol = 15.2 kJ/mol)015.2Less Stable

Note: The energy of a 1,3-diaxial interaction for a methyl group is often cited as ~7.6 kJ/mol, representing two gauche butane interactions with the axial hydrogens. Therefore, the diaxial conformer has four such interactions, totaling 15.2 kJ/mol of strain.[6][8]

The energy difference of 11.4 kJ/mol (15.2 kJ/mol - 3.8 kJ/mol) strongly favors the diequatorial conformation, meaning that at any given time, the vast majority of trans-1,2-dimethylcyclohexane molecules will exist in this arrangement.[6]

Mandatory Visualization: Conformational Equilibrium of this compound

Caption: Conformational equilibrium of this compound.

The Diastereomeric Relationship: cis-1,2-dimethylcyclohexane

The cis isomer of 1,2-dimethylcyclohexane is a diastereomer of the trans enantiomers. In the cis configuration, one methyl group must be in an axial position while the other is equatorial (a,e).[11]

Conformational Analysis and Chirality of cis-1,2-dimethylcyclohexane

A ring flip of the cis isomer results in the axial methyl group becoming equatorial and the equatorial methyl group becoming axial (e,a). These two conformations are enantiomeric (non-superimposable mirror images) of each other.[5] However, because the energy barrier for ring flipping is low at room temperature, these enantiomeric conformers rapidly interconvert. This rapid equilibrium results in a racemic mixture of conformers, rendering the overall molecule achiral and optically inactive.[1][5] Such a compound, which contains chiral centers but is achiral overall due to internal symmetry, is known as a meso compound .[12]

Data Presentation: Energetic Analysis of cis-1,2-dimethylcyclohexane Conformations

ConformerSubstituent Positions1,3-Diaxial Interactions (CH₃-H)Gauche Interactions (CH₃-CH₃)Total Strain Energy (kJ/mol)Relative Stability
cis-1,2Axial-Equatorial (a,e)2 (2 x 3.8 kJ/mol = 7.6 kJ/mol)1 (3.8 kJ/mol)11.4Equally Stable
cis-1,2 (after ring flip)Equatorial-Axial (e,a)2 (2 x 3.8 kJ/mol = 7.6 kJ/mol)1 (3.8 kJ/mol)11.4Equally Stable

Each chair conformation of the cis isomer has a total strain energy of approximately 11.4 kJ/mol.[8] Since the two conformers are isoenergetic, they exist in a 1:1 ratio at equilibrium.

Mandatory Visualization: Stereochemical Relationships of 1,2-dimethylcyclohexane Isomers

G 1R2R (1R,2R)-trans 1S2S (1S,2S)-trans 1R2R->1S2S Enantiomers cis cis-(1R,2S) (meso) 1R2R->cis Diastereomers 1S2S->cis Diastereomers

Caption: Stereoisomeric relationships of 1,2-dimethylcyclohexane.

Conclusion and Implications for Drug Development

The stereoisomerism of 1,2-dimethylcyclohexane, while seemingly a simple academic example, encapsulates principles of profound importance in medicinal chemistry and materials science. The subtle interplay of conformational preferences and steric interactions dictates the three-dimensional structure of molecules, which in turn governs their interactions with biological targets such as enzymes and receptors.

The this compound isomer, as part of the chiral trans pair, highlights how specific stereochemistry can lead to distinct physical and biological properties compared to its achiral cis diastereomer. In drug development, isolating and characterizing the correct stereoisomer is often a critical step, as different enantiomers can exhibit vastly different efficacy, and in some cases, toxicity. A thorough understanding of the conformational and energetic principles outlined in this guide is therefore an indispensable tool for the rational design of novel therapeutics and advanced materials.

References

  • Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]
  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
  • Diastereomers. (n.d.). Stereochemistry of Disubstituted Cyclohexane. [Link]
  • University of Wisconsin-Platteville. (n.d.). Relationships Between Conformations of Disubstituted Cyclohexanes. [Link]
  • Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. [Link]
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  • Filo. (2023, September 18). Can you account for the stereochemistry of 1,2-dimethylcyclohexane?. [Link]
  • University of Calgary. (n.d.). trans-1,2-dimethylcyclohexane. [Link]
  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]
  • Chemistry School. (n.d.). Cis/Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. [Link]
  • Cengage. (n.d.). Strain Energy Increments. [Link]
  • Reddit. (2021, October 30). Are 1,4 disubstituted cyclohexanes always achiral?. [Link]
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  • NIST. (n.d.). Cyclohexane, 1,2-dimethyl- (cis/trans). [Link]
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  • Chemistry Stack Exchange. (2021, February 8). How many structural isomers does 1,2-dimethyl-cyclohexane have?. [Link]
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Sources

Navigating Stereoisomerism: A Technical Guide to the Chirality and Optical Activity of 1,2-Dimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development, a nuanced understanding of stereoisomerism is not merely academic; it is a cornerstone of designing safe and efficacious therapeutics. The seemingly simple molecule, 1,2-dimethylcyclohexane, serves as a powerful and illustrative model for the complex interplay between conformational dynamics, chirality, and optical activity in cyclic systems. This technical guide moves beyond textbook definitions to provide an in-depth analysis of the cis and trans isomers of 1,2-dimethylcyclohexane, explaining the causal relationships between their three-dimensional structures and their ability to rotate plane-polarized light. We will dissect the conformational equilibria, clarify the nature of the meso cis isomer, and detail the experimental framework for characterizing the optically active trans enantiomers.

Foundational Concepts: Chirality in Cyclic Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of molecular recognition in biological systems. In cyclic molecules like cyclohexane, the analysis is complicated by the existence of conformational isomers, primarily the stable chair conformations, which rapidly interconvert at room temperature through a process known as ring flipping.

A molecule is considered chiral, and thus capable of rotating plane-polarized light (optical activity), if it lacks any element of symmetry of the second kind, which includes a plane of symmetry (σ) or a center of inversion (i). For substituted cyclohexanes, both the configuration (the fixed spatial arrangement of atoms, e.g., cis/trans) and the conformation (the transient spatial arrangements from bond rotations) must be considered.

Stereoisomers of 1,2-Dimethylcyclohexane: A Detailed Analysis

1,2-Dimethylcyclohexane has two stereogenic centers (at C1 and C2), leading to a maximum of 2² = 4 possible stereoisomers. However, due to symmetry considerations, only three distinct, isolable stereoisomers exist.[1] These are categorized into cis and trans diastereomers.

trans-1,2-Dimethylcyclohexane: A Chiral Pair of Enantiomers

The trans isomer has the two methyl groups on opposite faces of the cyclohexane ring. This arrangement results in two non-superimposable mirror-image molecules: (1R,2R)-1,2-dimethylcyclohexane and (1S,2S)-1,2-dimethylcyclohexane.

  • Chirality and Optical Activity : Neither the (1R,2R) nor the (1S,2S) isomer possesses a plane of symmetry or a center of inversion. They are therefore chiral molecules.[2] As a direct consequence of their chirality, solutions of the pure (1R,2R) or (1S,2S) enantiomer are optically active, rotating plane-polarized light to an equal magnitude but in opposite directions.[3] A 50:50 mixture of the two enantiomers, known as a racemic mixture, is optically inactive due to the external cancellation of rotation.

  • Conformational Analysis : The trans isomer exists as an equilibrium between two chair conformations: one with both methyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is significantly more stable because it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form.[2] The rapid ring flip does not interconvert the enantiomers; the (1R,2R) isomer only interconverts between its own conformers (predominantly diequatorial), and the same is true for the (1S,2S) isomer. Because these enantiomers do not interconvert, they are stable, resolvable, and individually optically active.[2][3]

cis-1,2-Dimethylcyclohexane: An Achiral Meso Compound

In the cis isomer, the two methyl groups are on the same face of the ring. This isomer has (1R,2S) or (1S,2R) configurations at its stereocenters.

  • Achirality and Optical Inactivity : Despite having two stereogenic centers, cis-1,2-dimethylcyclohexane is an achiral molecule and is therefore optically inactive.[1][4] This presents a more complex situation than the trans isomer. The common explanation of a simple plane of symmetry is only accurate for a hypothetical planar representation of the molecule.[5][6] In reality, the chair conformation of cis-1,2-dimethylcyclohexane is chiral.

  • The Role of Conformational Interconversion : The key to its achirality lies in the rapid ring-flipping process at room temperature. The cis isomer exists as a pair of chair conformers, one with an axial methyl and an equatorial methyl, which flips to another chair with the opposite axial/equatorial arrangement. Crucially, these two conformers are non-superimposable mirror images of each other—they are conformational enantiomers.[1][7] Because the energy barrier for this ring flip is low, the two enantiomeric conformers interconvert rapidly, resulting in a 50:50 racemic mixture at equilibrium.[8] As a result, any bulk sample of the cis isomer is optically inactive.[6]

  • Classification as a Meso Compound : According to the International Union of Pure and Applied Chemistry (IUPAC), a meso compound is defined as "the achiral member(s) of a set of diastereoisomers which also includes one or more chiral members."[9] Since cis-1,2-dimethylcyclohexane is the achiral diastereomer of the chiral trans isomers, it is correctly classified as a meso compound.[7][9]

Summary of Stereochemical Relationships

The relationships between the isomers of 1,2-dimethylcyclohexane can be visualized as follows:

G cluster_trans trans-1,2-Dimethylcyclohexane (Chiral, Optically Active) cluster_cis cis-1,2-Dimethylcyclohexane (Achiral, Optically Inactive) 1R,2R (1R,2R) 1S,2S (1S,2S) 1R,2R->1S,2S Enantiomers meso meso-(1R,2S) 1R,2R->meso Diastereomers 1S,2S->meso Diastereomers

Figure 1: Stereochemical relationships of 1,2-dimethylcyclohexane isomers.

The following table summarizes the key properties for easy comparison:

IsomerConfigurationChiralityOptical ActivityKey Structural Feature
trans(1R,2R)ChiralActive (e.g., dextrorotatory, +)Non-superimposable mirror image of (1S,2S)
trans(1S,2S)ChiralActive (e.g., levorotatory, -)Non-superimposable mirror image of (1R,2R)
cis(1R,2S) / (1S,2R)Achiral (Meso)InactiveRapid equilibrium between enantiomeric chair conformers

Experimental Determination of Optical Activity: Polarimetry

The optical activity of the trans-1,2-dimethylcyclohexane enantiomers is quantified by measuring their specific rotation using a polarimeter. This instrument measures the angle to which plane-polarized light is rotated when passed through a sample.

Principle of Polarimetry

A polarimeter consists of a light source, a fixed polarizer, a sample tube, and a rotatable analyzer. The polarizer allows only light waves oscillating in a single plane to pass through to the sample. If the sample contains a chiral compound, it will rotate this plane of light. The analyzer is then rotated to measure the angle of this rotation. The observed rotation (α) depends on the compound, concentration, path length, temperature, and wavelength of the light.

To obtain a standardized value, the specific rotation ([α]) is calculated using Biot's Law:

[α]Tλ = α / (l × c)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (typically the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

The (1R,2R) and (1S,2S) enantiomers will have specific rotation values that are equal in magnitude but opposite in sign (e.g., +x° and -x°).[3]

Generalized Experimental Protocol

This protocol outlines the steps for determining the specific rotation of a purified enantiomer of trans-1,2-dimethylcyclohexane.

G A 1. Instrument Warm-up & Zeroing Allow polarimeter to warm up (10-15 min). Fill cell with pure solvent (e.g., ethanol). Place in holder and zero the instrument. B 2. Sample Preparation Accurately weigh the pure enantiomer. Dissolve in a precise volume of solvent to create a solution of known concentration (c). A->B C 3. Measurement Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the instrument. B->C D 4. Data Acquisition Record the observed rotation (α). Record the temperature (T) and wavelength (λ). C->D E 5. Calculation Measure the path length (l) of the cell. Use Biot's Law to calculate the specific rotation [α]. D->E

Figure 2: Workflow for the polarimetric analysis of a chiral compound.

Self-Validation:

  • Blank Measurement: The initial zeroing with the pure solvent confirms that the solvent itself does not contribute to optical rotation and establishes a valid baseline.

  • Concentration Dependence: To ensure the reliability of the measurement, the specific rotation should be determined at several different concentrations. The calculated [α] should remain constant, as it is an intrinsic property of the compound. Any significant deviation may indicate experimental error or concentration-dependent molecular interactions.

  • Enantiomeric Purity: The magnitude of the specific rotation is directly proportional to the enantiomeric excess (ee) of the sample. A measured [α] lower than the literature value for the pure enantiomer indicates the presence of the other enantiomer.

Conclusion for the Field Professional

The stereoisomers of 1,2-dimethylcyclohexane provide a compelling case study that reinforces fundamental principles critical to drug development. The distinction between the chiral, optically active trans isomers and the achiral, meso cis isomer highlights how subtle changes in spatial arrangement can profoundly alter a molecule's properties. The achirality of the cis isomer, arising from a rapid conformational equilibrium between enantiomeric forms, serves as a sophisticated example of dynamic stereochemistry. For scientists in medicinal chemistry and process development, this understanding is paramount. It informs chiral synthesis strategies, the development of enantioselective analytical methods, and the interpretation of pharmacological data where only one enantiomer may be active or safe. The robust, self-validating methodology of polarimetry remains an essential tool for the characterization and quality control of the chiral molecules that are central to modern therapeutics.

References

  • Relationships Between Conformations of Disubstituted Cyclohexanes. (n.d.).
  • Stereogenic Center. (n.d.).
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  • Is cis-1,2-dimethylcyclohexane a meso compound? (2016, October 17). Chemistry Stack Exchange.
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  • Wikipedia. (n.d.). Specific rotation.

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An In-depth Technical Guide to the Conformational Analysis of Cis- and Trans-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This technical guide provides a comprehensive analysis of the conformational preferences of cis- and trans-1,2-dimethylcyclohexane. By dissecting the energetic penalties associated with various steric interactions—namely 1,3-diaxial and gauche butane interactions—we elucidate the structural and energetic rationale behind the observed conformational equilibria. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereochemical principles governing six-membered ring systems.

Foundational Principles: The Cyclohexane Chair Conformation

To comprehend the conformational intricacies of substituted cyclohexanes, one must first appreciate the inherent flexibility and stability of the parent cyclohexane ring. Far from being a planar hexagon, cyclohexane predominantly adopts a puckered "chair" conformation to alleviate angle and torsional strain.[1] In this conformation, the carbon-carbon bond angles are approximately 111°, closely approaching the ideal tetrahedral angle of 109.5°, and all carbon-hydrogen bonds are staggered, minimizing torsional strain.[1]

The chair conformation possesses two distinct types of substituent positions:

  • Axial (a): Three bonds point straight up, and three point straight down, parallel to an imaginary axis running through the center of the ring.[2]

  • Equatorial (e): Six bonds point out from the "equator" of the ring.[2]

A crucial dynamic feature of the chair conformation is the "ring flip," a rapid interconversion between two chair forms at room temperature.[1] During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.[2] For an unsubstituted cyclohexane molecule, these two chair conformations are identical in energy.[3] However, the introduction of substituents breaks this degeneracy, leading to a conformational preference that is dictated by the minimization of steric strain.

Conformational Analysis of trans-1,2-Dimethylcyclohexane

In trans-1,2-dimethylcyclohexane, the two methyl groups are on opposite faces of the ring. This stereochemical arrangement gives rise to two distinct chair conformations upon ring flipping.

The Diaxial (a,a) and Diequatorial (e,e) Conformers

The two possible chair conformations for trans-1,2-dimethylcyclohexane are one where both methyl groups are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial).[4]

  • Diequatorial (e,e) Conformer: In this conformation, both methyl groups occupy equatorial positions. This arrangement is significantly more stable. The primary source of steric strain in this conformer is a single gauche butane interaction between the two adjacent methyl groups, which introduces approximately 3.8 kJ/mol of strain.[5][6]

  • Diaxial (a,a) Conformer: Following a ring flip, the diequatorial conformer converts to the diaxial form, where both methyl groups are in axial positions. This conformation is considerably less stable due to severe steric hindrance.[5] Each axial methyl group experiences two 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[5][7] An axial methyl group's 1,3-diaxial interactions result in a steric strain of about 7.6 kJ/mol.[7][8] With two axial methyl groups, the total strain from these interactions is doubled to approximately 15.2 kJ/mol.[4][6]

Energetic Landscape and Equilibrium

The energy difference between the diequatorial and diaxial conformers is substantial. The diequatorial conformer has a strain energy of 3.8 kJ/mol due to the gauche interaction between the methyl groups.[4][6] The diaxial conformer has a much higher strain energy of 15.2 kJ/mol from four 1,3-diaxial interactions.[5][6] Therefore, the diequatorial conformation is favored by approximately 11.4 kJ/mol.[4][5][6] This significant energy difference means that at equilibrium, trans-1,2-dimethylcyclohexane will exist almost exclusively in the diequatorial conformation.[5]

G cluster_0 trans-1,2-Dimethylcyclohexane Ring Flip diaxial Diaxial (a,a) Conformer diequatorial Diequatorial (e,e) Conformer (More Stable) diaxial->diequatorial Ring Flip Favored Equilibrium diequatorial->diaxial Ring Flip

Conformational Analysis of cis-1,2-Dimethylcyclohexane

For cis-1,2-dimethylcyclohexane, the two methyl groups are on the same face of the ring. This leads to a different conformational outcome compared to the trans isomer.

The Axial-Equatorial (a,e) Conformers

In any chair conformation of cis-1,2-dimethylcyclohexane, one methyl group must be in an axial position while the other is in an equatorial position.[4][9] A ring flip interconverts these positions, but the resulting conformation still has one axial and one equatorial methyl group.[10]

  • Conformer 1 (C1-axial, C2-equatorial): In this arrangement, the methyl group at C1 is axial, and the methyl group at C2 is equatorial.

  • Conformer 2 (C1-equatorial, C2-axial): After a ring flip, the methyl group at C1 becomes equatorial, and the one at C2 becomes axial.

Energetic Equivalence and Strain Components

Crucially, these two chair conformations are energetically equivalent.[4][9] The total steric strain in each conformer is the sum of the strains from one axial methyl group and the gauche interaction between the two adjacent methyl groups.

  • 1,3-Diaxial Interaction: The single axial methyl group in each conformer introduces a steric strain of approximately 7.6 kJ/mol due to interactions with axial hydrogens.[4][8]

  • Gauche Butane Interaction: Additionally, there is a gauche butane interaction between the two methyl groups, contributing another 3.8 kJ/mol of strain.[4][6]

Therefore, the total steric strain for each of the two chair conformations of cis-1,2-dimethylcyclohexane is approximately 11.4 kJ/mol (7.6 kJ/mol + 3.8 kJ/mol).[4][6] Since both conformers have the same energy, they exist in a nearly 1:1 ratio at equilibrium.

G cluster_1 cis-1,2-Dimethylcyclohexane Ring Flip conformer1 Axial-Equatorial (a,e) Conformer conformer2 Equatorial-Axial (e,a) Conformer conformer1->conformer2 Ring Flip Equal Energy conformer2->conformer1 Ring Flip Equal Energy

Comparative Stability and Data Summary

A direct comparison of the most stable conformers of the cis and trans isomers reveals that the trans isomer is more stable. The most stable conformer of trans-1,2-dimethylcyclohexane (diequatorial) has a strain energy of only 3.8 kJ/mol, whereas both conformers of the cis isomer have a higher strain energy of 11.4 kJ/mol.[4][6]

IsomerConformerAxial/Equatorial PositionsStrain Energy (kJ/mol)Relative Stability
trans-1,2-Dimethylcyclohexane Diequatorial (e,e)Both Equatorial3.8[4][6]More Stable
Diaxial (a,a)Both Axial15.2[4][6]Less Stable
cis-1,2-Dimethylcyclohexane Axial-Equatorial (a,e)One Axial, One Equatorial11.4[4][6]Equally Stable
Equatorial-Axial (e,a)One Equatorial, One Axial11.4[4][6]Equally Stable

Experimental and Computational Methodologies

The determination of conformational energies and equilibria relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To experimentally determine the equilibrium constant and, subsequently, the Gibbs free energy difference (ΔG°) between the conformers.

Methodology:

  • Sample Preparation: A solution of the target molecule (e.g., trans-1,2-dimethylcyclohexane) is prepared in a suitable solvent that remains liquid at low temperatures (e.g., a mixture of CFCl₃ and CDCl₃).[11]

  • Low-Temperature NMR: The sample is cooled to a temperature where the rate of ring flipping is slow on the NMR timescale (typically below -60 °C).[11]

  • Spectral Acquisition: At these low temperatures, the signals for the axial and equatorial substituents become distinct and can be integrated.

  • Equilibrium Constant Calculation: The ratio of the integrated peak areas for the two conformers provides the equilibrium constant (K_eq).

  • Free Energy Calculation: The Gibbs free energy difference is calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[12]

Computational Protocol: Ab Initio Calculations

Objective: To theoretically model the structures and energies of the different conformers.

Methodology:

  • Structure Building: The 3D structures of the different conformers of cis- and trans-1,2-dimethylcyclohexane are built using molecular modeling software.[13]

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)).[14] This process minimizes the forces on each atom.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to determine their relative electronic energies.

  • Zero-Point Energy Correction: Frequency calculations are performed to obtain the zero-point vibrational energies (ZPVE), which are added to the electronic energies to get more accurate relative energies.[14]

  • Analysis: The calculated energy differences between the conformers can then be compared with experimental values.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow SamplePrep Sample Preparation LowTempNMR Low-Temperature NMR SamplePrep->LowTempNMR SpectralAcq Spectral Acquisition LowTempNMR->SpectralAcq KeqCalc Keq Calculation SpectralAcq->KeqCalc DeltaGCalc ΔG° Calculation KeqCalc->DeltaGCalc StructBuild Structure Building GeomOpt Geometry Optimization StructBuild->GeomOpt EnergyCalc Energy Calculation GeomOpt->EnergyCalc ZPE Zero-Point Energy Correction EnergyCalc->ZPE Analysis Analysis ZPE->Analysis

Conclusion

The conformational analysis of cis- and trans-1,2-dimethylcyclohexane serves as an exemplary case study in the principles of stereochemistry. The energetic penalties associated with 1,3-diaxial and gauche butane interactions dictate the conformational preferences of these isomers. The trans isomer overwhelmingly favors a diequatorial conformation, rendering it more stable than the cis isomer, which exists as a mixture of two equally energetic axial-equatorial conformers. A thorough understanding of these principles is indispensable for professionals in fields where molecular shape and steric interactions are paramount, such as in the rational design of therapeutic agents.

References

  • Wikipedia. (n.d.). Cyclohexane conformation.
  • Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane.
  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.
  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry.
  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes.
  • Wikipedia. (n.d.). A value.
  • Khan Academy. (n.d.). Chair and boat shapes for cyclohexane.
  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
  • Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes.
  • Chemistry LibreTexts. (2024, July 29). 3.5.3: Conformations of Disubstituted Cyclohexanes.
  • University of Wisconsin-Madison. (n.d.). Relationships Between Conformations of Disubstituted Cyclohexanes.
  • University of Michigan. (n.d.). trans-1,2-dimethylcyclohexane.html.
  • Chemistry LibreTexts. (2022, July 18). 9.5: Substituted Cyclohexanes.
  • Chemistry Steps. (n.d.). Drawing the Chair Conformation of Cyclohexane.
  • International Journal of Engineering Research & Technology. (n.d.). An Ab-Initio Study on Conformers of Cyclohexane.
  • Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • Dummies.com. (n.d.). How to Draw the Chair Conformation of Cyclohexane.
  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes.
  • Chemistry LibreTexts. (2019, August 27). 3.9: Conformations of Disubstituted Cyclohexanes.
  • Master Organic Chemistry. (2020, May 29). Newman Projection of Butane (and Gauche Conformation).
  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes.
  • OpenStax. (2023, September 20). 4.7 Conformations of Monosubstituted Cyclohexanes. In Organic Chemistry.
  • JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes.
  • Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes.
  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes.
  • ACS Publications. (n.d.). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. In The Journal of Organic Chemistry.

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of (1s,2s)-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (1s,2s)-1,2-dimethylcyclohexane, a stereoisomer of significant interest in conformational studies. Aimed at researchers, chemists, and professionals in drug development, this document delves into the foundational principles of stereochemistry and conformational analysis that govern the spectral outputs of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore not only the empirical data but also the causal relationships between molecular structure and spectral features, providing field-proven insights and detailed experimental protocols. All key claims are substantiated with citations to authoritative sources.

Introduction: Stereochemistry and Conformational Imperatives

The molecule this compound is a chiral stereoisomer belonging to the trans configuration of 1,2-dimethylcyclohexane. This designation is crucial; unlike the achiral cis (1r,2s) meso compound, the trans isomer exists as a pair of enantiomers: (1r,2r) and (1s,2s). Understanding this stereochemistry is the prerequisite for accurate spectral interpretation.

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. For substituted cyclohexanes, the spatial arrangement of substituents dictates the molecule's stability and, consequently, its observed spectroscopic properties.

Conformational Equilibrium of trans-1,2-Dimethylcyclohexane

The trans configuration necessitates that the two methyl groups are on opposite faces of the cyclohexane ring. This arrangement can exist in two distinct chair conformations that are in rapid equilibrium at room temperature through a process known as ring flipping:

  • Diequatorial (e,e) Conformation: Both methyl groups occupy equatorial positions. This is the most stable conformation as it minimizes steric hindrance. Specifically, it avoids highly unfavorable 1,3-diaxial interactions.

  • Diaxial (a,a) Conformation: Both methyl groups occupy axial positions. This conformation is significantly less stable due to severe 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the same face of the ring.

Because the diequatorial conformer is overwhelmingly favored energetically, the spectroscopic data presented in this guide reflects the molecule existing almost exclusively in this state.[1]

G cluster_0 Conformational Equilibrium of this compound Diaxial Diaxial (a,a) Conformer (High Energy, Unstable) Diequatorial Diequatorial (e,e) Conformer (Low Energy, Stable) Diaxial->Diequatorial Ring Flip (Strongly Favored) Diequatorial->Diaxial Ring Flip (Strongly Disfavored)

Caption: Conformational equilibrium strongly favors the diequatorial form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, as it provides information on the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Due to the C₂ axis of symmetry in the dominant diequatorial conformation, the molecule has four unique sets of protons. The rapid chair flipping at room temperature is not a factor, as the molecule is already in its lowest energy state.

  • Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups are expected to appear as a doublet, shifted upfield (approx. 0.8-0.9 ppm). The splitting is due to coupling with the adjacent methine proton.

  • Methine Protons (C1-H, C2-H): The two equivalent methine protons are the most deshielded of the aliphatic protons (approx. 1.0-1.2 ppm) as they are attached to substituted carbons. They will appear as complex multiplets due to coupling with the methyl protons and adjacent methylene protons.

  • Methylene Protons (-CH₂-): The eight methylene protons on C3, C4, C5, and C6 are diastereotopic and chemically non-equivalent. They will appear as a series of complex, overlapping multiplets in the upfield region of the spectrum (typically 1.2-1.7 ppm).

¹³C NMR Spectroscopy

The symmetry of the (1s,2s) isomer leads to a simplified ¹³C NMR spectrum containing only four distinct signals, as pairs of carbons are chemically equivalent.

  • Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons, appearing at the most upfield position (approx. 15-20 ppm).

  • Methine Carbons (C1, C2): A single signal for the two equivalent methine carbons (approx. 30-35 ppm).

  • Methylene Carbons (C3, C6): A single signal for the two equivalent methylene carbons adjacent to the methine carbons (approx. 35-40 ppm).

  • Methylene Carbons (C4, C5): A single signal for the two equivalent methylene carbons at the "back" of the ring (approx. 25-30 ppm).

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound for ¹³C NMR (5-10 mg is sufficient for ¹H NMR).

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is ideal for nonpolar compounds.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock: Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃).

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • Tuning: Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 512-1024 scans with proton decoupling and a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate ¹H NMR signals to determine relative proton counts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is characterized by C-H bond vibrations. The data is available from the NIST Chemistry WebBook.[2][3]

  • C-H Stretching Vibrations: Strong, sharp absorptions are observed just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range), which are characteristic of sp³ C-H bonds in alkanes.

  • C-H Bending Vibrations:

    • A prominent absorption around 1450-1465 cm⁻¹ corresponds to the scissoring (bending) vibration of methylene (-CH₂) groups.

    • An absorption around 1375-1385 cm⁻¹ is indicative of a methyl (-CH₃) symmetric bend.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid technique for acquiring IR spectra of liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. The mass spectrum for trans-1,2-dimethylcyclohexane is available in the NIST database.[1][4]

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 112, corresponding to the molecular formula C₈H₁₆.[1][4]

  • Key Fragmentation Patterns:

    • Loss of a Methyl Group (M-15): A very prominent peak is observed at m/z 97, resulting from the loss of a methyl radical (•CH₃). This is a common fragmentation pathway for methylated alkanes.

    • Loss of an Ethyl Group (M-29): A peak at m/z 83 can be observed, corresponding to the loss of an ethyl radical (•C₂H₅) through ring cleavage.

    • Base Peak: The most intense peak in the spectrum (the base peak) is often at m/z 82 or m/z 69, resulting from further fragmentation and rearrangement processes common to cyclic alkanes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile compounds like dimethylcyclohexane, as the gas chromatograph separates the sample from any impurities before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the analyte in a volatile solvent such as hexane or dichloromethane.

  • GC Conditions:

    • Injector: Use a split/splitless injector at 250°C.

    • Column: A nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to confirm the molecular ion and fragmentation pattern.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Sample of This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Hexane Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR ATR-IR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Data_NMR ¹H & ¹³C NMR Spectra (Structure, Symmetry) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (MW, Fragmentation) GCMS->Data_MS

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Dimethylcyclohexane Conformers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a cornerstone of stereochemistry, profoundly influencing the physicochemical properties and biological activity of cyclic molecules. This guide provides a comprehensive examination of the thermodynamic stability of 1,2-dimethylcyclohexane conformers. We will delve into the nuanced interplay of steric factors that govern the conformational landscape of both cis and trans isomers. This document is structured to serve as a practical reference, integrating theoretical principles with actionable experimental and computational protocols for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of Cyclohexane Conformations

The chair conformation of cyclohexane is the most stable arrangement, minimizing both angle strain and torsional strain.[1] In substituted cyclohexanes, the spatial orientation of substituents as either axial or equatorial dramatically impacts the molecule's stability.[2] This is of paramount importance in drug development, where the three-dimensional shape of a molecule dictates its interaction with biological targets. An understanding of the energetic penalties associated with different conformations allows for the rational design of molecules with desired shapes and properties.

This guide will specifically explore the conformational isomers of 1,2-dimethylcyclohexane, a classic model system for understanding the energetic contributions of:

  • Gauche-Butane Interactions: Steric repulsion between substituents on adjacent carbons.

  • 1,3-Diaxial Interactions: Steric hindrance between an axial substituent and axial hydrogens on the same face of the ring.[3]

We will quantify these effects and provide detailed methodologies for their experimental and computational determination.

Conformational Analysis of cis-1,2-Dimethylcyclohexane

In cis-1,2-dimethylcyclohexane, one methyl group is oriented "up" and the other is also "up" relative to the plane of the ring. In a chair conformation, this necessitates that one methyl group occupies an axial (a) position while the other is in an equatorial (e) position.[4] A ring flip converts the axial methyl to an equatorial position and vice versa.

The two chair conformers of cis-1,2-dimethylcyclohexane are enantiomeric and thus have equal energy.[5] The steric strain in each conformer arises from two sources:

  • One Gauche-Butane Interaction: The two methyl groups are in a gauche relationship, leading to steric strain.[5] This interaction has an approximate energy cost of 3.8 kJ/mol (0.9 kcal/mol) .[4][6]

  • Two 1,3-Diaxial Interactions: The axial methyl group experiences steric repulsion with the two axial hydrogens on the same side of the ring (at C3 and C5).[5] Each methyl-hydrogen 1,3-diaxial interaction contributes approximately 3.8 kJ/mol of strain, for a total of 7.6 kJ/mol (1.8 kcal/mol) .[5][7]

Therefore, the total steric strain for each conformer of cis-1,2-dimethylcyclohexane is the sum of these interactions: 3.8 kJ/mol + 7.6 kJ/mol = 11.4 kJ/mol (2.7 kcal/mol) .[4][5] Since both conformers have the same total strain, they exist in a 1:1 ratio at equilibrium.

Figure 1: Chair conformations of cis-1,2-dimethylcyclohexane.

Conformational Analysis of trans-1,2-Dimethylcyclohexane

In the trans isomer, the two methyl groups are on opposite faces of the ring. This allows for two distinct chair conformations: one with both methyl groups in equatorial positions (di-equatorial) and one with both in axial positions (di-axial).[5]

  • Di-equatorial Conformer: This conformation has one gauche-butane interaction between the two equatorial methyl groups, contributing 3.8 kJ/mol (0.9 kcal/mol) of steric strain.[4] There are no 1,3-diaxial interactions involving the methyl groups.

  • Di-axial Conformer: This conformation suffers from significant steric strain. Each axial methyl group has two 1,3-diaxial interactions with axial hydrogens, totaling four such interactions.[5] The total strain from these interactions is 4 x 3.8 kJ/mol = 15.2 kJ/mol (3.6 kcal/mol) .[5]

The di-equatorial conformer is substantially more stable than the di-axial conformer. The energy difference is 15.2 kJ/mol - 3.8 kJ/mol = 11.4 kJ/mol (2.7 kcal/mol) .[4][5] Consequently, at equilibrium, trans-1,2-dimethylcyclohexane exists almost exclusively in the di-equatorial conformation.

Figure 2: Chair conformations of trans-1,2-dimethylcyclohexane.

Summary of Thermodynamic Stabilities

The relative stabilities of the conformers are summarized in the table below.

IsomerConformationGauche-Butane Interactions (kJ/mol)1,3-Diaxial Interactions (kJ/mol)Total Strain (kJ/mol)Relative Stability
cisa,e3.87.611.4Equally Stable
cise,a3.87.611.4Equally Stable
transe,e3.803.8Most Stable
transa,a015.215.2Least Stable

trans-1,2-dimethylcyclohexane is thermodynamically more stable than the cis isomer because it can adopt a di-equatorial conformation with significantly less steric strain.[8]

Experimental Determination of Conformational Energies: A Protocol for Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful technique for quantifying the thermodynamic parameters (ΔG, ΔH, and ΔS) of conformational equilibria.[9] The principle lies in measuring the equilibrium constant (K) at different temperatures.

Experimental Workflow

G cluster_protocol VT-NMR Experimental Protocol prep Sample Preparation setup Spectrometer Setup & Calibration prep->setup low_temp Acquire Low-Temp Spectrum (Slow Exchange) setup->low_temp vt_series Acquire Spectra at Variable Temperatures low_temp->vt_series high_temp Acquire High-Temp Spectrum (Fast Exchange) vt_series->high_temp integrate Process and Integrate Spectra high_temp->integrate calc_k Calculate K at Each Temperature integrate->calc_k eyring Eyring Plot Analysis calc_k->eyring thermo Determine ΔH‡ and ΔS‡ eyring->thermo

Figure 3: Workflow for VT-NMR analysis of conformational equilibria.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a known concentration of high-purity trans-1,2-dimethylcyclohexane in a suitable deuterated solvent with a low freezing point and high boiling point (e.g., toluene-d8 or CDCl3).

    • Use a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) to prevent breakage at extreme temperatures.[9]

    • Degas the sample to remove dissolved oxygen, which can interfere with relaxation measurements.

  • Spectrometer Setup and Temperature Calibration:

    • Use a spectrometer equipped with a variable-temperature unit.

    • Calibrate the probe temperature using a standard sample, such as methanol-d4 for low temperatures or ethylene glycol for high temperatures.[9]

  • Low-Temperature Spectrum (Slow Exchange):

    • Cool the sample until the ring flip is slow on the NMR timescale. This will result in separate, sharp signals for the di-axial and di-equatorial conformers.

    • Acquire a high-resolution 1H NMR spectrum. The relative integrals of corresponding peaks for the two conformers will give the equilibrium constant (K) at that temperature.[10]

  • Variable-Temperature Series:

    • Incrementally increase the temperature, allowing the sample to equilibrate at each new temperature for at least 10-15 minutes.[9]

    • Acquire a 1H NMR spectrum at each temperature point. As the temperature increases, the rate of ring flipping will increase, causing the signals for the two conformers to broaden, coalesce, and eventually sharpen into a single averaged signal.

  • Data Processing and Analysis:

    • Process each spectrum (Fourier transform, phase correction, baseline correction).

    • At temperatures below the coalescence point, carefully integrate the signals corresponding to the di-axial and di-equatorial conformers. The equilibrium constant K is the ratio of the integrals: K = [di-equatorial]/[di-axial].[10]

    • Calculate the Gibbs free energy difference (ΔG) at each temperature using the equation: ΔG = -RTlnK , where R is the gas constant and T is the temperature in Kelvin.[11]

  • Eyring Plot and Thermodynamic Parameters:

    • To determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the ring flip, a lineshape analysis of the coalescing peaks is required to determine the rate constant (k) at each temperature.

    • Plot ln(k/T) versus 1/T (an Eyring plot).[12][13]

    • The slope of the line is -ΔH‡/R, and the y-intercept is ln(kB/h) + ΔS‡/R, where kB is the Boltzmann constant and h is the Planck constant.[12][13]

Computational Determination of Conformational Energies: A Practical Guide

Computational chemistry provides a powerful in-silico approach to corroborate experimental findings and predict the stability of conformers.[14] Molecular mechanics and quantum mechanics (ab-initio or DFT) methods are commonly employed.

Computational Workflow

G cluster_comp Computational Protocol build Build Initial 3D Structures (e.g., Avogadro) pre_opt Pre-optimization (Molecular Mechanics, e.g., MMFF94) build->pre_opt qm_setup Setup Quantum Mechanics Calculation (e.g., Gaussian Input) pre_opt->qm_setup geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) qm_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify energy Extract Thermodynamic Data (Zero-point corrected energy) verify->energy compare Compare Relative Energies of Conformers energy->compare

Figure 4: Workflow for computational analysis of conformer stability.
Step-by-Step Methodology (using Avogadro and Gaussian)
  • Build 3D Structures:

    • Using a molecular editor like Avogadro, construct the 3D structures for the di-equatorial and di-axial conformers of trans-1,2-dimethylcyclohexane.[15]

  • Pre-optimization with Molecular Mechanics:

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) within Avogadro.[14] This provides a reasonable starting geometry for the more computationally expensive quantum mechanics calculations.

  • Quantum Mechanics Geometry Optimization:

    • Generate an input file for a quantum mechanics program like Gaussian.[16]

    • Specify a geometry optimization calculation using a suitable level of theory and basis set (e.g., Density Functional Theory with the B3LYP functional and the 6-31G(d) basis set is a common starting point).[17]

  • Frequency Calculation:

    • Following a successful geometry optimization, perform a frequency calculation at the same level of theory.

    • This serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

      • It provides the zero-point vibrational energy (ZPVE) and other thermal corrections to the electronic energy.

  • Energy Extraction and Comparison:

    • From the output of the frequency calculation, extract the Gibbs free energy or the zero-point corrected electronic energy.

    • The difference in these energy values between the di-equatorial and di-axial conformers gives the calculated relative stability (ΔG).

Conclusion

The thermodynamic stability of 1,2-dimethylcyclohexane conformers is dictated by a balance of gauche-butane and 1,3-diaxial interactions. The trans isomer is more stable than the cis isomer due to its ability to adopt a low-energy di-equatorial conformation. The principles and methodologies outlined in this guide provide a robust framework for the conformational analysis of substituted cyclohexanes, a critical skill for professionals in chemical research and drug development. The integration of experimental VT-NMR data with computational modeling offers a powerful, self-validating system for understanding and predicting molecular behavior.

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  • Equilibrium constants from nmr spectra. (2025, June 30). Reddit.
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Introduction: The Critical Role of Stereochemistry in Scientific Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of 1,2-Dimethylcyclohexane Stereoisomers

In the realms of chemistry, materials science, and particularly drug development, a molecule's three-dimensional structure is as crucial as its atomic composition. Molecules with identical chemical formulas and connectivity but different spatial arrangements of atoms are known as stereoisomers.[1] This subtle difference in architecture can lead to profound variations in physical, chemical, and biological properties. For instance, the stereoisomeric form of a drug molecule can determine its efficacy, metabolism, and potential for toxicity. The 1,2-dimethylcyclohexane system serves as a quintessential model for understanding the fundamental principles of stereoisomerism in cyclic compounds, encompassing concepts of geometric isomerism, conformational dynamics, and chirality. This guide provides a detailed exploration of the stereoisomers of 1,2-dimethylcyclohexane, establishing a rigorous framework for their accurate identification and nomenclature according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

Part 1: Geometric Isomerism in 1,2-Dimethylcyclohexane: Cis and Trans

The foundational layer of stereoisomerism in 1,2-dimethylcyclohexane is geometric isomerism, which arises from the restricted rotation around the carbon-carbon single bonds within the cyclohexane ring.[1] This restriction creates two distinct spatial arrangements for the two methyl substituents relative to the plane of the ring.

  • Cis Isomer : In the cis isomer, both methyl groups are located on the same face (or side) of the cyclohexane ring.[2][3]

  • Trans Isomer : In the trans isomer, the methyl groups are situated on opposite faces of the ring.[2][3]

These two isomers are diastereomers of each other—stereoisomers that are not mirror images.[4] They possess different physical properties and cannot be interconverted without the breaking and reforming of chemical bonds.[2]

G A Conformer 1 (axial-equatorial) B Conformer 2 (equatorial-axial) A->B Ring Flip

Figure 2: Conformational equilibrium of cis-1,2-dimethylcyclohexane.

Although each individual chair conformer of cis-1,2-dimethylcyclohexane is chiral, the molecule as a whole is considered achiral. [5]This is because the two conformers are non-superimposable mirror images of each other (enantiomers) that interconvert rapidly at room temperature. [6][7]This rapid equilibrium results in a 50:50 mixture, rendering the bulk sample optically inactive. A compound that has chiral centers but is achiral overall due to internal symmetry (in this case, dynamic symmetry) is known as a meso compound . [5]

Trans-1,2-Dimethylcyclohexane

The trans isomer also exists in two chair conformations. However, these conformers are not energetically equivalent. [2]1. Diequatorial (e,e) Conformer : One conformer has both methyl groups in equatorial positions. 2. Diaxial (a,a) Conformer : The other conformer, accessible via a ring flip, has both methyl groups in axial positions. The diequatorial conformer is significantly more stable and thus more populated at equilibrium. [8][9]The primary cause for this stability difference is steric strain. In the diaxial conformer, each axial methyl group experiences unfavorable steric interactions with the axial hydrogens on carbons 3 and 5 (relative to its position), known as 1,3-diaxial interactions . [9]These repulsive forces are absent in the diequatorial conformer, making it the preferred conformation. [8][10]

G A Diequatorial (e,e) (More Stable) B Diaxial (a,a) (Less Stable) A->B Ring Flip

Figure 3: Conformational equilibrium of trans-1,2-dimethylcyclohexane.

Unlike the cis isomer, trans-1,2-dimethylcyclohexane is chiral . [11][12]It is not superimposable on its mirror image. Therefore, it exists as a pair of enantiomers.

Part 3: Assigning Absolute Configuration (R/S Nomenclature)

To provide a complete and unambiguous name for the chiral trans isomers, the absolute configuration at each of the two chiral centers (C1 and C2) must be determined using the Cahn-Ingold-Prelog (CIP) priority rules. [13]

Experimental Protocol: Assigning R/S Configuration

This protocol outlines the systematic application of the CIP rules to determine the absolute configuration of a chiral center.

Step 1: Identify Chiral Centers

  • A chiral center is a carbon atom bonded to four different groups. In 1,2-dimethylcyclohexane, both C1 and C2 are chiral centers in the trans isomer.

Step 2: Assign Priorities to Substituents

  • Assign priorities (1-4, with 1 being the highest) to the four groups directly attached to the chiral center based on atomic number. The higher the atomic number, the higher the priority. [14]* For C1 in 1,2-dimethylcyclohexane:

    • The other ring carbon, C2, is attached.

    • The other ring carbon, C6, is attached.

    • A methyl group (-CH₃) is attached.

    • A hydrogen atom (-H) is attached.

  • The methyl group carbon and the two ring carbons (C2 and C6) are tied. To break the tie, proceed along the chains until the first point of difference is found.

    • Path C1-C2: C2 is bonded to a methyl group, a hydrogen, and C3.

    • Path C1-C6: C6 is bonded to two hydrogens and C5.

    • The C2 path (with its methyl substituent) takes priority over the C6 path.

  • Therefore, the priorities for C1 are:

    • -C2(H)(CH₃)-

    • -C6(H)₂-

    • -CH₃

    • -H

Step 3: Orient the Molecule

  • Position the molecule so that the lowest priority group (priority 4, typically -H) is pointing away from the viewer (represented by a dashed bond). [13] Step 4: Determine the Direction of Rotation

  • Trace a path from priority 1 to 2 to 3.

  • If the path is clockwise , the configuration is (R) (rectus). [14]* If the path is counter-clockwise , the configuration is (S) (sinister). [14] Step 5: Repeat for All Chiral Centers and Write the Full IUPAC Name

  • Applying this protocol to the two enantiomers of trans-1,2-dimethylcyclohexane yields:

    • (1R,2R)-1,2-dimethylcyclohexane

    • (1S,2S)-1,2-dimethylcyclohexane

  • The cis isomer, being a meso compound, has opposite configurations at its two stereocenters: (1R,2S) or (1S,2R). [11]Due to the molecule's symmetry, (1R,2S)-1,2-dimethylcyclohexane and (1S,2R)-1,2-dimethylcyclohexane are the same achiral compound, properly named cis-1,2-dimethylcyclohexane. [6]

G start Start with a Stereoisomer step1 Step 1: Identify Chiral Center (e.g., C1) start->step1 step2 Step 2: Assign Priorities (1-4) to Attached Groups via CIP Rules step1->step2 step3 Step 3: Orient Molecule (Lowest Priority Group Back) step2->step3 decision Trace Path 1 -> 2 -> 3. Clockwise? step3->decision r_config Assign (R) Configuration decision->r_config Yes s_config Assign (S) Configuration decision->s_config No step4 Step 4: Repeat for C2 r_config->step4 s_config->step4 end Combine for Full IUPAC Name step4->end

Sources

Molecular structure and geometry of (1s,2s)-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

The user wants an in-depth technical guide on the molecular structure and geometry of (1s,2s)-1,2-dimethylcyclohexane. This requires a detailed explanation of its stereochemistry, conformational analysis, and the methods used to determine its structure.

Here's a breakdown of the required components:

  • Core Directive (Autonomy): I need to create a logical and informative structure for the guide, not just follow a template.

  • Scientific Integrity & Logic (E-E-A-T):

    • Expertise & Experience: Explain the 'why' behind concepts (e.g., why one conformer is more stable).

    • Trustworthiness: Ensure the information is self-consistent and accurate.

    • Authoritative Grounding & Comprehensive References: Use in-text citations and provide a full, clickable reference list at the end.

  • Visualization & Formatting:

    • Data Presentation: Use tables for quantitative data.

    • Experimental Protocols: Detail the methodologies.

    • Mandatory Visualization: Create Graphviz diagrams for workflows or relationships with specific formatting requirements (width, color contrast).

Execution Plan:

  • Introduction & Stereochemistry:

    • Define this compound.

    • Explain the 's' notation and its relation to the cis configuration.[1][2][3]

    • Emphasize that both methyl groups are on the same side of the ring.[3][4][5]

  • Conformational Analysis:

    • Introduce the concept of chair conformations in cyclohexanes as the most stable form.[4]

    • Explain the ring-flipping process for cis-1,2-dimethylcyclohexane.

    • Describe the two resulting chair conformers: one with an axial methyl and an equatorial methyl (a,e), and the other which is equatorial-axial (e,a) after the ring flip.[4][6][7]

    • Create a Graphviz diagram to illustrate this equilibrium.

    • Discuss the energetics. Explain that since both conformers have one axial and one equatorial methyl group, they have the same energy and are equally stable.[4][6][7][8]

    • Introduce the concept of A-values to quantify the steric strain of an axial substituent.[9][10][11]

    • State the A-value for a methyl group (~1.7-1.8 kcal/mol).[9][12]

    • Explain that the steric strain (from 1,3-diaxial interactions) is equal in both conformers of the cis isomer.[6][7]

    • Mention the additional gauche interaction between the two methyl groups present in both conformers.[6][13]

  • Molecular Geometry Determination:

    • Discuss experimental methods like Gas Electron Diffraction (GED) and X-ray Crystallography for determining molecular structure.

    • Discuss computational methods like DFT for optimizing geometries and calculating energies.[14]

    • Create a Graphviz workflow diagram showing how these methods lead to the final geometry.

    • Present a table of typical/expected bond lengths and angles for a substituted cyclohexane ring.

  • Spectroscopic Characterization:

    • Explain how NMR (¹H and ¹³C) is used.

    • Describe the effect of rapid ring-flipping at room temperature leading to time-averaged signals.

    • Mention the possibility of resolving signals for individual conformers at low temperatures (variable-temperature NMR).

    • Explain the information obtained from IR spectroscopy (C-H stretches, bends, etc.). Note its limitations in distinguishing conformers for this molecule.

    • Search for specific spectroscopic data if available (NIST WebBook, PubChem).[15][16][17][18]

    • Summarize the key structural features: cis configuration, dynamic equilibrium of two equally stable (a,e) and (e,a) chair conformers.

    • Reiterate the importance of understanding its 3D structure for chemistry and drug development.

  • References:

    • Compile all sources used into a numbered list with titles, sources, and clickable URLs.

  • Review and Refine:

    • Check for scientific accuracy and clarity.

    • Ensure all requirements from the prompt (citations, formatting, diagrams) are met.

    • Verify that all Graphviz diagrams adhere to the specified color and contrast rules.

    • Ensure the tone is appropriate for the target audience (researchers, scientists).An In-depth Technical Guide to the Molecular Structure and Geometry of this compound

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, stereochemistry, and conformational landscape of this compound. As a fundamental chiral molecule, its three-dimensional geometry dictates its physical properties and chemical reactivity, making a detailed understanding essential for applications in stereoselective synthesis and medicinal chemistry. This document synthesizes experimental data and theoretical principles to offer a thorough analysis of its chair conformations, the energetic factors governing their stability, and the spectroscopic methods used for characterization.

Decoding the Stereochemistry: (1s,2s) vs. cis

The nomenclature this compound precisely defines one of the stereoisomers of 1,2-dimethylcyclohexane by specifying the absolute configuration at the two stereogenic centers (C1 and C2). In this isomer, both methyl groups are positioned on the same side of the cyclohexane ring's plane, which defines it as the cis isomer.[1][3][4] This geometric arrangement is distinct from the trans isomers, where the methyl groups reside on opposite faces of the ring.

The cis configuration is the primary determinant of the molecule's overall shape and is crucial for understanding its interactions and chemical behavior. While the planar representation is useful for identifying the cis/trans relationship, a deeper analysis requires exploring its three-dimensional conformations.[4]

Conformational Analysis: A Dynamic Equilibrium

To relieve inherent ring strain, cyclohexane and its derivatives adopt non-planar "chair" conformations.[4] For cis-1,2-dimethylcyclohexane, the molecule is not static but exists as a dynamic equilibrium between two distinct chair conformers, which rapidly interconvert through a process known as a ring flip.

In one chair conformation, the C1 methyl group is in an axial (a) position, and the C2 methyl group is in an equatorial (e) position. Upon ring-flipping, the C1 methyl becomes equatorial, and the C2 methyl becomes axial.

G cluster_0 Conformational Equilibrium of cis-1,2-Dimethylcyclohexane Conformer_A Chair Conformer 1 (axial-equatorial) Conformer_B Chair Conformer 2 (equatorial-axial) Conformer_A->Conformer_B Ring Flip

Caption: Rapid ring-flip interconversion between the two chair conformers.

Energetic Landscape and Steric Considerations

The stability of a substituted cyclohexane conformer is primarily dictated by steric strain. Substituents in the axial position experience destabilizing 1,3-diaxial interactions with other axial atoms. The energetic cost of placing a substituent in an axial versus an equatorial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG).[9][10][11]

For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong energetic preference for the equatorial position.[9]

In the case of cis-1,2-dimethylcyclohexane, both chair conformers possess one axial methyl group and one equatorial methyl group.[6][7][8] Consequently, the steric strain arising from the 1,3-diaxial interactions of the single axial methyl group is identical in both forms. This renders the two conformers energetically equivalent, and they exist in approximately equal populations at room temperature.[4][6][7][8]

It is also critical to note that in addition to the 1,3-diaxial interactions, a gauche-butane interaction exists between the two adjacent methyl groups in both conformers, contributing approximately 0.9 kcal/mol to the overall strain energy of the molecule.[6][13]

Determination of Molecular Geometry

The precise bond lengths, angles, and dihedral angles of this compound are determined through a combination of experimental techniques and computational modeling.

Methodologies for Structural Elucidation

This workflow outlines the synergistic approach used to define the molecule's geometry.

G cluster_0 Workflow for Structural Elucidation Start Target Molecule: This compound Exp Experimental Analysis Start->Exp Comp Computational Modeling Start->Comp GED Gas Electron Diffraction Exp->GED Spectro NMR & IR Spectroscopy Exp->Spectro DFT DFT / Ab initio Calculations Comp->DFT Data Structural & Energetic Data GED->Data Spectro->Data DFT->Data Validation Data Validation & Analysis Data->Validation Final Defined Molecular Geometry Validation->Final

Caption: A synergistic workflow for determining molecular geometry.

  • Experimental Protocols:

    • Gas Electron Diffraction (GED): Provides information about the average molecular structure in the gas phase, free from intermolecular forces.

    • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of atoms, while Infrared (IR) spectroscopy identifies vibrational modes of functional groups. At low temperatures, NMR can be used to "freeze out" the two chair conformers and observe them individually.

  • Computational Protocols:

    • Density Functional Theory (DFT) and Ab Initio Methods: These computational chemistry techniques are used to calculate the lowest energy (optimized) geometries of the conformers. They can accurately predict structural parameters and relative energies, which can then be compared to experimental data for validation.[14]

Tabulated Structural Parameters

The following table summarizes generalized structural parameters for a dimethyl-substituted cyclohexane, based on computational models and experimental data.

ParameterTypical ValueNotes
C-C (ring) bond length1.53 - 1.54 ÅSlightly longer than in acyclic alkanes due to ring structure.
C-C (methyl) bond length1.53 - 1.54 ÅStandard sp³-sp³ carbon bond.
C-H bond length1.09 - 1.10 ÅTypical for sp³-hybridized carbon.
∠CCC (ring) angle~111°Deviates from the ideal 109.5° tetrahedral angle.
Ring Dihedral Angles~55-60°Characteristic of the puckered chair conformation.

Spectroscopic Signature

Spectroscopy provides the definitive experimental evidence for the molecule's structure and dynamic nature.

  • ¹H and ¹³C NMR Spectroscopy: At room temperature, the rapid interconversion of the two chair forms leads to time-averaged NMR signals. The axial and equatorial protons on a given carbon become chemically equivalent on the NMR timescale, simplifying the spectrum. Similarly, a single peak is observed for the two methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-H stretching absorptions between 2850-3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. While confirming the alkane nature of the molecule, IR is less effective than NMR for detailed conformational analysis. Spectroscopic data for related isomers are available in public databases like the NIST WebBook.[15][17]

Conclusion for the Professional

The molecular architecture of this compound is defined by its cis stereochemistry, which results in a dynamic equilibrium between two energetically equivalent (axial-equatorial) chair conformations. The steric strain, dominated by a single axial methyl group in each conformer, is identical, leading to an equal population of both forms at ambient temperatures. This conformational dynamism is a critical feature influencing the molecule's macroscopic properties and its potential as a chiral building block in pharmaceutical and materials science. A thorough understanding of this structure, validated by both computational and spectroscopic methods, is paramount for predicting its behavior in complex molecular systems.

References

  • Title: A value - Wikipedia Source: Wikipedia URL:[Link]
  • Title: A Values - Stereochemical and Conformational Isomerism Source: Organic Chemistry URL:[Link]
  • Title: 3.3: Conformational analysis of cyclohexanes Source: Chemistry LibreTexts URL:[Link]
  • Title: Possible chair conformations of 1,2-dimethylcyclohexane Source: Online Organic Chemistry Tutor URL:[Link]
  • Title: 2.16: Conformations of Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL:[Link]
  • Title: Draw cis-1,2-dimethylcyclohexane in its more stable chair conformation. Are the methyl groups axial or equatorial? Source: Homework.Study.com URL:[Link]
  • Title: Draw the two chair conformations of cis-1,2-dimethylcyclohexane. Which one is more stable? Source: Brainly URL:[Link]
  • Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL:[Link]
  • Title: Calculating cyclohexane A-values Source: The DFT Course - N
  • Title: What is the relationship between these isomers of dimethylcyclohexane (what type of isomers are they)? Source: Chemistry Stack Exchange URL:[Link]
  • Title: Explain the conformation analysis of disubstituted 1,2-dimethyl cyclohexane Source: Filo URL:[Link]
  • Title: stereochemistry of disubstituted cyclohexane Source: SlideShare URL:[Link]
  • Title: Disubstituted cyclohexane Source: Khan Academy URL:[Link]
  • Title: stereogenic center Source: University of Calgary URL:[Link]
  • Title: Relationships Between Conformations of Disubstituted Cyclohexanes Source: University of Wisconsin-River Falls URL:[Link]
  • Title: Cyclohexane Conformational Analysis Source: University of California, Irvine URL:[Link]
  • Title: Is cis-1,2-dimethylcyclohexane a meso compound? Source: Chemistry Stack Exchange URL:[Link]
  • Title: Cyclohexane, 1,2-dimethyl-, trans- Source: NIST WebBook URL:[Link]
  • Title: 1,2-Dimethylcyclohexane, (1S,2S)- Source: PubChem URL:[Link]
  • Title: Cyclohexane, 1,2-dimethyl-, trans- Source: NIST WebBook URL:[Link]

Sources

The Stereochemical Saga of 1,2-Dimethylcyclohexane: A Technical Guide to Its Discovery, Conformations, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the core principles of stereoisomerism and conformational analysis through the lens of a seemingly simple, yet remarkably illustrative molecule: 1,2-dimethylcyclohexane. Intended for researchers, scientists, and drug development professionals, this document will not only explore the foundational concepts but also provide practical insights into the experimental methodologies used to distinguish and characterize its isomers. We will journey through the historical landscape that shaped our understanding of cyclic systems, dissect the intricate dance of chair conformations, and outline the analytical techniques that bring these three-dimensional structures to light.

Part 1: A Historical Perspective: From Planar Rings to Three-Dimensional Realities

Our modern understanding of the three-dimensional nature of molecules, a cornerstone of drug design and materials science, is the culmination of over a century of scientific inquiry. The story of 1,2-dimethylcyclohexane's isomers is intrinsically linked to the evolution of stereochemistry and the challenging of long-held assumptions about the structure of cyclic compounds.

The Early Theories: A Flat Earth View of Molecules

In the late 19th century, the prevailing view, heavily influenced by Adolf von Baeyer's Strain Theory (1885) , was that cycloalkanes were planar polygons.[1][2] This theory attempted to explain the relative stability of cyclic compounds based on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.[1] While Baeyer's theory correctly predicted the high reactivity of cyclopropane and cyclobutane due to significant angle strain, it incorrectly suggested that larger rings like cyclohexane would be highly strained and thus unstable if planar.[3] This planar model failed to explain the widespread existence and stability of six-membered rings in nature.

The Dawn of a New Dimension: The Sachse-Mohr Theory

The first significant departure from the planar model came from Hermann Sachse in 1890 , who proposed that cyclohexane could exist in non-planar, puckered conformations, which he termed the "boat" and "chair" forms.[4][5] He astutely recognized that these three-dimensional arrangements would alleviate angle strain by allowing the carbon-carbon bond angles to approach the ideal tetrahedral value.[4][6] However, Sachse's ideas were largely ignored by the scientific community of his time as they were expressed in mathematical terms that were not widely understood by chemists.[7]

It wasn't until 1918 that Ernst Mohr revived and expanded upon Sachse's work, providing further evidence for the existence of these "strainless" rings.[4][8] The Sachse-Mohr theory laid the critical groundwork for understanding the true geometry of cyclohexane and its derivatives.[8][9]

The Nobel-Winning Revolution: Conformational Analysis

The true paradigm shift occurred in the mid-20th century with the pioneering work of Derek Barton and Odd Hassel . Hassel's electron diffraction studies in the 1940s provided the first direct experimental evidence that the chair conformation is the preferred geometry for cyclohexane.[10][11]

Building on Hassel's findings, Derek Barton , in a seminal 1950 paper, introduced the principles of conformational analysis .[10][12] He brilliantly connected the spatial arrangement of atoms (conformation) to the chemical reactivity of complex molecules, particularly steroids.[12][13] Barton's work demonstrated that substituents on a cyclohexane ring could occupy two distinct types of positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).[14] This distinction was revolutionary, as it explained a vast array of previously puzzling experimental observations. For their profound contributions to the development of conformational analysis, Barton and Hassel were jointly awarded the Nobel Prize in Chemistry in 1969 .[14][15]

The discovery and understanding of the isomers of 1,2-dimethylcyclohexane are a direct consequence of this historical evolution of thought, moving from a flat, two-dimensional representation to a dynamic, three-dimensional reality.

Part 2: The Stereoisomers of 1,2-Dimethylcyclohexane: A Tale of Two Faces

1,2-Dimethylcyclohexane exists as two primary stereoisomers: cis-1,2-dimethylcyclohexane and trans-1,2-dimethylcyclohexane. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their methyl groups.

Cis vs. Trans Isomerism
  • cis-1,2-Dimethylcyclohexane : In this isomer, both methyl groups are on the same side (or face) of the cyclohexane ring.

  • trans-1,2-Dimethylcyclohexane : Here, the methyl groups are on opposite sides of the ring.

It is crucial to understand that cis and trans isomers are diastereomers of each other – stereoisomers that are not mirror images. This seemingly subtle difference in spatial arrangement has profound consequences for their conformational preferences and overall stability.

The following diagram illustrates the relationship between the different stereoisomers of 1,2-dimethylcyclohexane.

G cluster_isomers Stereoisomers of 1,2-Dimethylcyclohexane Isomers 1,2-Dimethylcyclohexane Cis cis-1,2-Dimethylcyclohexane (Meso Compound) Isomers->Cis Diastereomer Trans trans-1,2-Dimethylcyclohexane (Exists as a pair of enantiomers) Isomers->Trans Diastereomer Enantiomers Enantiomeric Pair: (1R,2R)-trans-1,2-dimethylcyclohexane (1S,2S)-trans-1,2-dimethylcyclohexane Trans->Enantiomers

Caption: Stereoisomeric relationships of 1,2-dimethylcyclohexane.

Part 3: Conformational Analysis: The Dance of the Chairs

The true elegance of 1,2-dimethylcyclohexane as a model system is revealed through the analysis of its chair conformations. The cyclohexane ring is not static; it undergoes a rapid "ring flip" at room temperature, interconverting between two chair conformations.

The Chair Conformation and Ring Flipping

The chair conformation is the most stable arrangement for a cyclohexane ring as it minimizes both angle strain (all C-C-C bond angles are approximately 109.5°) and torsional strain (all adjacent C-H bonds are staggered).[7][16] During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.

G cluster_flip Chair Conformation Ring Flip Chair1 Chair Conformation 1 Transition Boat/Twist-Boat (Higher Energy Intermediate) Chair1->Transition Ring Flip Chair2 Chair Conformation 2 Transition->Chair2

Caption: The ring-flipping process of the cyclohexane chair conformation.

Conformational Analysis of cis-1,2-Dimethylcyclohexane

In cis-1,2-dimethylcyclohexane, one methyl group is in an axial position and the other is in an equatorial position.[17][18] When the ring flips, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial.

G cluster_cis Conformations of cis-1,2-Dimethylcyclohexane Cis1 Conformation 1 (one axial, one equatorial Me) Cis2 Conformation 2 (one equatorial, one axial Me) Cis1->Cis2 Ring Flip (Equal Energy)

Caption: The two chair conformations of cis-1,2-dimethylcyclohexane are of equal energy.

Both chair conformations of the cis isomer have one axial methyl group, which experiences steric hindrance from the two axial hydrogens on the same side of the ring (1,3-diaxial interactions).[19] Additionally, there is a gauche butane interaction between the two adjacent methyl groups.[19] Because the two conformations are energetically equivalent, they exist in a 1:1 ratio at equilibrium. cis-1,2-dimethylcyclohexane is a meso compound; although it has chiral centers, it possesses a plane of symmetry when viewed in its planar representation and is therefore achiral overall.[20]

Conformational Analysis of trans-1,2-Dimethylcyclohexane

The situation is quite different for trans-1,2-dimethylcyclohexane. In one chair conformation, both methyl groups are in equatorial positions (diequatorial). In the other, ring-flipped conformation, both methyl groups are in axial positions (diaxial).[17][18]

G cluster_trans Conformations of trans-1,2-Dimethylcyclohexane Trans1 Diequatorial Conformation (More Stable) Trans2 Diaxial Conformation (Less Stable) Trans1->Trans2 Ring Flip (Unequal Energy)

Caption: The diequatorial conformation of trans-1,2-dimethylcyclohexane is significantly more stable.

The diaxial conformation is highly disfavored due to severe steric strain from four 1,3-diaxial interactions (two for each axial methyl group).[19] The diequatorial conformation is significantly more stable because it avoids these unfavorable interactions, with only a relatively minor gauche butane interaction between the two methyl groups remaining.[19] Consequently, at equilibrium, trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation. The trans isomer is chiral and exists as a pair of enantiomers.[20]

Energetics of Isomer Stability

The relative stabilities of the cis and trans isomers can be compared by examining their most stable conformations. The most stable conformation of trans-1,2-dimethylcyclohexane (diequatorial) is more stable than the conformations of cis-1,2-dimethylcyclohexane (axial-equatorial). This is because the cis isomer always has the steric strain associated with one axial methyl group.

Isomer/ConformerKey Steric InteractionsRelative Energy (kJ/mol)
cis-1,2-dimethylcyclohexaneOne axial methyl (1,3-diaxial interactions) + one gauche butane interaction11.4[19]
trans-1,2-dimethylcyclohexane (diequatorial)One gauche butane interaction3.8[19]
trans-1,2-dimethylcyclohexane (diaxial)Four 1,3-diaxial interactions15.2[19]

Part 4: Experimental Protocols for Synthesis, Separation, and Characterization

The theoretical understanding of 1,2-dimethylcyclohexane's isomers is complemented by a suite of experimental techniques that allow for their synthesis, separation, and structural elucidation.

Synthesis of 1,2-Dimethylcyclohexane

A common laboratory synthesis of 1,2-dimethylcyclohexane involves the catalytic hydrogenation of o-xylene or 1,2-dimethylcyclohexene.[21]

Step-by-Step Protocol for the Hydrogenation of o-Xylene:

  • Reaction Setup : In a high-pressure autoclave, place a solution of o-xylene in a suitable solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition : Add a catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or a ruthenium-based catalyst.[21]

  • Hydrogenation : Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 atm).

  • Reaction Conditions : Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) and stir vigorously for several hours.[21]

  • Workup : After the reaction is complete, cool the autoclave, carefully vent the hydrogen gas, and filter the reaction mixture to remove the catalyst.

  • Purification : The resulting mixture of cis- and trans-1,2-dimethylcyclohexane can be purified by fractional distillation.

Separation of cis and trans Isomers

Due to their different physical properties arising from their distinct shapes and intermolecular forces, the cis and trans isomers of 1,2-dimethylcyclohexane can be separated using instrumental techniques.

Gas Chromatography (GC) Protocol:

Gas chromatography is a powerful technique for separating volatile compounds. The choice of the stationary phase in the GC column is critical for achieving good resolution between the isomers.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is typically used.

  • Column Selection : A column with a polar stationary phase, such as one containing cyano or phenyl groups, can enhance the separation of the slightly more polar cis isomer from the trans isomer.[22] Alternatively, specialized chiral stationary phases can be used for the separation of the trans enantiomers.[23]

  • Temperature Program : A programmed temperature ramp is often employed to achieve optimal separation. A typical program might start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 100°C).[24]

  • Injection and Detection : A small volume of the isomer mixture, dissolved in a volatile solvent, is injected into the GC. The separated isomers are detected by the FID as they elute from the column, producing a chromatogram with distinct peaks for the cis and trans isomers.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. ¹H and ¹³C NMR can be used to distinguish between the cis and trans isomers of 1,2-dimethylcyclohexane.

  • cis-1,2-Dimethylcyclohexane : Due to the rapid ring flip at room temperature, the axial and equatorial environments are averaged. The ¹³C NMR spectrum will show four signals, corresponding to the two types of methyl carbons and the three types of ring carbons.[25]

  • trans-1,2-Dimethylcyclohexane : In its dominant diequatorial conformation, the molecule has a C₂ axis of symmetry. The ¹³C NMR spectrum will also show four signals.[26]

While the number of signals may be the same at room temperature, subtle differences in the chemical shifts of the methyl and ring carbons can allow for the differentiation of the two isomers.[27][28] At very low temperatures, the ring flip can be slowed down, allowing for the observation of distinct signals for the axial and equatorial groups.[26]

Part 5: Conclusion and Future Directions

The study of 1,2-dimethylcyclohexane provides a powerful and accessible entry point into the fundamental principles of stereochemistry and conformational analysis. From the early, flawed theories of planar rings to the sophisticated understanding of three-dimensional structures and their energetic landscapes, this molecule has served as a textbook example of how our comprehension of the molecular world has evolved. For professionals in drug development and materials science, a firm grasp of these concepts is paramount. The biological activity of a drug molecule or the properties of a polymer are intimately linked to its three-dimensional shape and conformational flexibility.

Future research in this area continues to refine our understanding of non-covalent interactions that govern conformational preferences. The development of more sophisticated computational models and advanced analytical techniques will undoubtedly uncover even more subtle aspects of the structure and dynamics of cyclic molecules, with implications for the rational design of new chemical entities with tailored properties.

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An In-depth Technical Guide to the Interconversion of Chair Conformations in cis-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the conformational dynamics of cis-1,2-dimethylcyclohexane, a substituted cyclohexane with significant implications in stereochemistry and molecular modeling. The document elucidates the principles of chair conformations, the energetic factors governing their stability, and the rapid interconversion—or "ring flip"—between them. Through a detailed analysis of steric strain, including 1,3-diaxial and gauche interactions, this guide offers a quantitative understanding of the conformational landscape of this molecule. Methodologies for studying these dynamic processes, such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, are also discussed, providing researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of substituted cyclohexanes.

Introduction: The Significance of Cyclohexane Conformations

The three-dimensional structure of cyclic molecules is fundamental to their reactivity and biological activity. Cyclohexane and its derivatives are ubiquitous motifs in organic chemistry, forming the backbone of numerous natural products, pharmaceuticals, and industrial chemicals.[1][2] The non-planar nature of the cyclohexane ring leads to various conformations, with the "chair" form being the most stable due to its minimization of angle and torsional strain.[1][3][4] For substituted cyclohexanes, the orientation of substituents as either axial or equatorial profoundly influences the molecule's energy and, consequently, its chemical and physical properties.[2][5][6] This guide focuses specifically on cis-1,2-dimethylcyclohexane, a model system for understanding the interplay of steric forces in disubstituted cyclohexanes.

Conformational Isomers of cis-1,2-Dimethylcyclohexane

In the cis isomer of 1,2-dimethylcyclohexane, the two methyl groups are situated on the same face of the ring.[7][8] This geometric constraint dictates that in a chair conformation, one methyl group must occupy an axial position while the other assumes an equatorial position.[9][10][11] Through a process known as a ring flip or chair interconversion, the cyclohexane ring can rapidly convert to an alternative chair conformation.[4][12] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[13][14]

For cis-1,2-dimethylcyclohexane, the ring flip results in a new chair conformation that is a non-superimposable mirror image of the original, making the two conformers enantiomeric. Critically, each of these conformations also possesses one axial and one equatorial methyl group.[10][15][16][17][18][19] Consequently, the two chair conformations of cis-1,2-dimethylcyclohexane are of equal energy.[9][10][15][16][18][19]

Below is a visual representation of the chair flip interconversion for cis-1,2-dimethylcyclohexane.

Interconversion of cis-1,2-dimethylcyclohexane chair conformers.

Energetic Analysis of Conformational Stability

The stability of a cyclohexane conformation is determined by the sum of the steric strains present. In cis-1,2-dimethylcyclohexane, two primary types of strain are operative:

  • 1,3-Diaxial Interactions: An axial substituent experiences steric repulsion from the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1).[20][21][22] Each axial methyl group in cyclohexane incurs approximately 7.6 kJ/mol (1.8 kcal/mol) of steric strain from these interactions.[5][6]

  • Gauche Butane Interaction: The two adjacent methyl groups in cis-1,2-dimethylcyclohexane are in a gauche relationship to each other, similar to the gauche conformer of butane. This interaction introduces an additional steric strain of about 3.8 kJ/mol (0.9 kcal/mol).[15][16][18][19][23]

In both chair conformations of cis-1,2-dimethylcyclohexane, there is one axial methyl group, leading to two 1,3-diaxial interactions with hydrogens, and one gauche interaction between the two methyl groups.[10][15][16][18][19] Therefore, the total steric strain for each conformer is the sum of these interactions.

Quantitative Data Summary
Type of Steric StrainEnergy Contribution (kJ/mol)Energy Contribution (kcal/mol)Total Strain per Conformer (kJ/mol)Total Strain per Conformer (kcal/mol)
1,3-Diaxial Interactions (one axial CH₃)7.6[5]1.8[5]11.4[15][16][18][19]2.7[10]
Gauche Interaction (between two CH₃ groups)3.8[15][16][18][19]0.9

As both chair conformers have the same total steric strain, they exist in a 1:1 ratio at equilibrium, and the Gibbs free energy difference (ΔG°) between them is zero.

The Dynamics of Ring Flip: An Energy Profile Perspective

The interconversion between the two chair forms is not a simple, one-step process. It proceeds through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations.[4][13][24] The energy barrier for the ring flip of cyclohexane is approximately 42-46 kJ/mol (10-11 kcal/mol).[4][13] This barrier is low enough for the interconversion to be extremely rapid at room temperature.[20]

G C1 Chair 1 (a,e) HC1 Half-Chair C1->HC1 ΔG‡ ≈ 10 kcal/mol TB1 Twist-Boat HC1->TB1 B Boat TB1->B TB2 Twist-Boat B->TB2 HC2 Half-Chair TB2->HC2 C2 Chair 2 (e,a) HC2->C2 E_axis Energy R_axis Reaction Coordinate

Generalized energy profile for cyclohexane ring flip.

Experimental and Computational Methodologies

The study of conformational isomers and their dynamics relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the conformational equilibrium of cyclohexanes.[3] At room temperature, the rapid interconversion of the two chair forms of cis-1,2-dimethylcyclohexane leads to time-averaged signals in the ¹H and ¹³C NMR spectra.[4] However, at low temperatures, the rate of interconversion can be slowed down sufficiently on the NMR timescale to allow for the observation of signals from the individual conformers.[13][25] This technique, known as variable-temperature NMR, can be used to determine the energy barrier of the ring flip and the relative populations of the conformers.

Experimental Protocol: Variable-Temperature ¹H NMR

  • Sample Preparation: Dissolve a sample of cis-1,2-dimethylcyclohexane in a suitable low-freezing point solvent (e.g., deuterated chloroform or deuterated dichloromethane).

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to observe the time-averaged signals.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe and acquire spectra at various temperatures.

  • Coalescence Temperature: Identify the temperature at which the signals for the axial and equatorial protons broaden and merge into a single peak. This is the coalescence temperature.

  • Slow-Exchange Spectra: Continue to lower the temperature until distinct signals for the axial and equatorial protons of each conformer are resolved.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring flip from the coalescence temperature and the chemical shift difference between the axial and equatorial signals in the slow-exchange regime.

Computational Chemistry

Computational methods, such as ab initio and density functional theory (DFT) calculations, provide valuable insights into the geometries and relative energies of different conformations.[26][27] By performing geometry optimizations, the lowest energy structures of the chair, boat, and transition state conformations can be determined.[26] Frequency calculations can then be used to confirm that the chair and twist-boat conformations are energy minima (no imaginary frequencies) and that the boat and half-chair are transition states (one or more imaginary frequencies).[26] These calculations can accurately predict the energy differences between conformers and the energy barrier for the ring flip.

Computational workflow for conformational analysis.

Conclusion

The interconversion of chair conformations in cis-1,2-dimethylcyclohexane serves as an exemplary case study in conformational analysis. The equal energy of the two chair conformers, arising from an identical set of steric interactions in each, leads to a dynamic equilibrium where both forms are equally populated. Understanding the energetic contributions of 1,3-diaxial and gauche interactions is crucial for predicting the conformational preferences of more complex substituted cyclohexanes. The synergy between experimental techniques like NMR spectroscopy and computational chemistry provides a powerful approach for elucidating the intricate details of these dynamic molecular processes, which is of paramount importance in the fields of drug design and materials science.

References

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A Comprehensive Technical Guide to the Gas Phase Thermochemistry of 1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the gas phase thermochemical properties of 1,2-dimethylcyclohexane, a molecule of significant interest in combustion research as a surrogate for naphthenic fuels and in fundamental stereochemistry. We delve into the critical interplay between conformational isomerism and thermodynamic stability, detailing the experimental and computational methodologies used to determine key parameters such as enthalpy of formation, standard entropy, and heat capacity. This document synthesizes data from authoritative sources, presents it in a clear, comparative format, and explains the underlying principles governing the observed thermochemistry, offering a robust resource for researchers in physical chemistry, chemical engineering, and related fields.

Introduction: The Significance of 1,2-Dimethylcyclohexane

1,2-Dimethylcyclohexane is a cycloalkane that serves as a vital prototype for understanding the behavior of substituted six-membered rings, which are ubiquitous structural motifs in natural products and pharmaceutical compounds. In the field of energy science, it is a key component of "surrogate" fuel mixtures designed to mimic the complex combustion behavior of real-world fuels like jet fuel. Accurate thermochemical data for its isomers are therefore essential for developing high-fidelity kinetic models of fuel oxidation and for predicting combustion properties such as ignition delay and pollutant formation.

The core challenge and scientific interest in 1,2-dimethylcyclohexane lie in its stereoisomerism. The cis and trans isomers exhibit distinct thermodynamic properties due to differences in their three-dimensional structures and the resulting intramolecular strain. Understanding these differences is paramount for accurate chemical modeling.

The Crux of the Matter: Conformational Isomerism

The thermochemical properties of 1,2-dimethylcyclohexane isomers are inextricably linked to their conformational preferences. The cyclohexane ring predominantly adopts a low-energy "chair" conformation. The stability of a given isomer is determined by the steric strain associated with the axial or equatorial positions of the two methyl groups.

  • trans-1,2-Dimethylcyclohexane : This isomer can exist in two primary chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. The diequatorial conformer is significantly more stable, as it avoids unfavorable 1,3-diaxial interactions (steric hindrance) that destabilize the diaxial form. The energy difference is substantial enough that at room temperature, the molecule exists almost exclusively in the diequatorial conformation.

  • cis-1,2-Dimethylcyclohexane : This isomer exists as a pair of enantiomeric conformations, each having one methyl group in an axial position and the other in an equatorial position (a,e). A "ring flip" converts one enantiomer to the other, but the energy level remains the same. The cis isomer is destabilized relative to the trans isomer by the presence of an axial methyl group and additional gauche-butane interactions.

The diagram below illustrates the conformational equilibrium for both isomers.

G trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip (Degenerate) G cluster_workflow Experimental Workflow: Combustion Calorimetry prep 1. Sample Preparation (Precise mass measurement) combust 2. Combustion (High-pressure O₂ bomb) prep->combust measure 3. Heat Measurement (ΔT of water bath) combust->measure calc_uc 4. Calculate ΔcU° (Energy of Combustion) measure->calc_uc calc_hc 5. Calculate ΔcH° (Enthalpy of Combustion) calc_uc->calc_hc calc_hfl 6. Calculate ΔfH°(l) (Liquid Enthalpy of Formation) calc_hc->calc_hfl calc_hfg 8. Calculate ΔfH°(g) (Gas Enthalpy of Formation) calc_hfl->calc_hfg measure_vap 7. Measure ΔvapH° (Enthalpy of Vaporization) measure_vap->calc_hfg

Caption: Workflow for determining gas phase enthalpy of formation via calorimetry.

Computational Approach: Quantum Chemistry

With the advancement of computational power, high-level quantum chemical calculations have become an indispensable tool for obtaining accurate thermochemical data, especially for complex molecules or transient species.

Core Principle: Methods like Gaussian-n (Gn) theories (e.g., G3, G4) and Complete Basis Set (CBS) methods are composite procedures that approximate a very high-level of theory by combining results from several lower-level calculations. The process starts with finding the lowest-energy geometry of the molecule (optimization). Then, vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy. A series of single-point energy calculations with increasingly large basis sets are performed and extrapolated to the complete basis set limit. Finally, empirical corrections are often added to account for remaining deficiencies in the theory, yielding highly accurate energies.

The typical workflow for a computational thermochemistry study is as follows.

G cluster_workflow Computational Workflow: High-Accuracy Thermochemistry geom 1. Geometry Optimization (Find lowest energy structure) freq 2. Frequency Calculation (Obtain ZPVE and thermal corrections) geom->freq spe 3. Single-Point Energy Calculations (Using large basis sets) freq->spe extra 4. Extrapolation (To complete basis set limit) spe->extra corr 5. Empirical Corrections (e.g., High-Level Correction) extra->corr atom 6. Atomization Energy (Calculate total energy difference) corr->atom result 7. Final Thermochemical Data (ΔfH°, S°, Cp) atom->result

Caption: Workflow for calculating thermochemical data using composite methods.

Summary of Gas Phase Thermochemical Data

The following table summarizes key gas phase thermochemical data for the cis and trans isomers of 1,2-dimethylcyclohexane at 298.15 K, compiled from the NIST Chemistry WebBook and associated literature. These values represent a consensus from evaluated experimental and computational studies.

PropertySymboltrans-1,2-Dimethylcyclohexanecis-1,2-DimethylcyclohexaneUnits
Standard Molar Enthalpy of Formation (Gas)ΔfH°(g)-183.8 ± 1.3-175.7 ± 1.3kJ/mol
Standard Molar Entropy (Gas)S°(g)397.6 ± 4.0412.3 ± 4.0J/mol·K
Standard Molar Heat Capacity (Gas)Cp(g)185.0186.2J/mol·K

Data sourced from the NIST Chemistry WebBook and underlying references therein.

Discussion and Interpretation

The data presented in the table reveals several key insights into the thermochemistry of 1,2-dimethylcyclohexane:

  • Relative Stability : The standard enthalpy of formation for the trans isomer is approximately 8.1 kJ/mol lower (more negative) than that of the cis isomer. This quantitatively confirms that the trans isomer is thermodynamically more stable. This stability difference is a direct consequence of the conformational preferences discussed earlier. The trans isomer can adopt a low-energy diequatorial conformation, minimizing steric strain. In contrast, the cis isomer is forced to have one axial methyl group, introducing destabilizing 1,3-diaxial interactions.

  • Entropy : The cis isomer possesses a higher standard molar entropy than the trans isomer. This can be attributed to a higher density of rotational and vibrational energy states. Furthermore, the cis isomer exists as a racemic mixture of two rapidly interconverting enantiomers ((a,e) and (e,a)), which contributes a mixing entropy term (Rln2) to its total entropy, a factor not present in the more conformationally locked trans isomer.

  • Heat Capacity : The heat capacities of the two isomers are very similar, which is expected as they have the same number and type of atoms and thus similar vibrational modes available for storing thermal energy.

Conclusion

The gas phase thermochemistry of 1,2-dimethylcyclohexane is a clear illustration of the profound impact of stereochemistry on molecular energetics. The trans isomer is the more stable of the two due to its ability to adopt a strain-free diequatorial conformation. This stability is reflected in its more negative enthalpy of formation. Conversely, the cis isomer's conformational flexibility and enantiomeric nature contribute to its higher standard entropy. The data, robustly determined through a combination of meticulous calorimetry and advanced computational chemistry, are foundational for applications ranging from combustion modeling to the rational design of complex molecules.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Surrogate Mixtures. NIST.
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  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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Enthalpy of formation for (1s,2s)-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enthalpy of Formation of (1S,2S)-1,2-Dimethylcyclohexane and its Stereochemical Implications

Executive Summary

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the stability of a molecule. For stereoisomers, which possess identical chemical formulas and bonding but differ in the spatial arrangement of atoms, this value provides a precise measure of their relative stabilities. This guide offers a comprehensive analysis of the enthalpy of formation for this compound, a trans stereoisomer of 1,2-dimethylcyclohexane. By comparing its thermochemical properties with its cis diastereomer, we elucidate the critical role that conformational strain plays in molecular stability. This document details both experimental and computational methodologies for determining enthalpy of formation, providing researchers, scientists, and drug development professionals with a robust framework for understanding and applying these principles in their work.

Introduction: Stereochemistry and Molecular Stability

In fields ranging from medicinal chemistry to materials science, the three-dimensional structure of a molecule is inextricably linked to its function and energy. The standard enthalpy of formation (ΔfH°)—defined as the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states—serves as a cornerstone for quantifying molecular stability.[1] A more negative ΔfH° indicates greater energetic stability.

This guide focuses on the stereoisomers of 1,2-dimethylcyclohexane, a classic model system for teaching the principles of conformational analysis. The specific isomer requested, this compound, belongs to the trans configuration, where the two methyl groups are on opposite sides of the cyclohexane ring. It exists as one of a pair of non-superimposable mirror images, or enantiomers; its counterpart is the (1R,2R) isomer. Enantiomers are energetically identical, and thus, the enthalpy of formation for the (1S,2S) isomer is the same as for the (1R,2R) isomer.

The crucial thermochemical comparison is between the trans diastereomer and the cis diastereomer, which is an achiral meso compound. The subtle differences in their three-dimensional structures lead to significant variations in steric strain, which are directly reflected in their enthalpies of formation. Understanding this relationship is paramount for predicting reaction outcomes, equilibrium positions, and the overall energetic landscape of chemical systems.

Conformational Analysis of 1,2-Dimethylcyclohexane Stereoisomers

The energetic differences between the cis and trans isomers of 1,2-dimethylcyclohexane arise from the steric interactions present in their most stable chair conformations.

  • cis-1,2-Dimethylcyclohexane : In the cis isomer, one methyl group must be in an axial (a) position while the other is in an equatorial (e) position. A chair-chair interconversion (ring flip) converts the axial methyl to equatorial and vice-versa, resulting in two conformations of identical energy.[2] The molecule experiences steric strain from two sources:

    • 1,3-Diaxial Interactions : The axial methyl group interacts unfavorably with the two axial hydrogens on the same side of the ring.[3]

    • Gauche Butane Interaction : The two adjacent methyl groups are in a gauche relationship, adding further strain.[4] The total steric strain for the cis isomer is approximately 11.4 kJ/mol (2.7 kcal/mol).[2]

  • trans-1,2-Dimethylcyclohexane : The trans isomer can exist in two distinct chair conformations. One has both methyl groups in equatorial positions (diequatorial), while the ring-flipped form has both methyl groups in axial positions (diaxial).

    • Diequatorial Conformation : This is the most stable arrangement. It avoids all 1,3-diaxial interactions involving the methyl groups, leaving only a relatively minor gauche butane interaction between them.[3]

    • Diaxial Conformation : This conformation is highly unstable due to four 1,3-diaxial interactions between the two axial methyl groups and the axial hydrogens.[2] Because the diequatorial conformation is significantly lower in energy, trans-1,2-dimethylcyclohexane exists almost exclusively in this form. Consequently, the trans isomer is thermodynamically more stable than the cis isomer.[4]

G cluster_cis cis-1,2-Dimethylcyclohexane (Meso) cluster_trans This compound (trans) cluster_energy Cis_eq Chair Conformer 1 (ax, eq) Cis_eq2 Chair Conformer 2 (eq, ax) Cis_eq->Cis_eq2 Trans_eq Diequatorial Conformer (eq, eq) (More Stable) label_cis Strain ≈ 11.4 kJ/mol Trans_ax Diaxial Conformer (ax, ax) (Less Stable) Trans_eq->Trans_ax Ring Flip (ΔG > 0) label_trans Strain (Diequatorial) ≈ 3.8 kJ/mol HighE Higher Energy (Less Stable) LowE Lower Energy (More Stable)

Conformational equilibria of cis and trans-1,2-dimethylcyclohexane.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of organic compounds is most commonly determined indirectly through combustion calorimetry. The experimentally measured quantity is the standard enthalpy of combustion (ΔcH°), which is then used to calculate ΔfH° via Hess's Law.

Protocol: Bomb Calorimetry for Liquid Hydrocarbons

This protocol outlines the standardized steps for determining the enthalpy of combustion of a liquid alkane like 1,2-dimethylcyclohexane.

  • Calorimeter Calibration:

    • A pellet of benzoic acid, a primary standard with a precisely known enthalpy of combustion, is weighed and placed in the bomb calorimeter.

    • The bomb is sealed, pressurized with pure oxygen (typically 30 atm), and submerged in a known quantity of water in the calorimeter's insulated jacket.

    • The sample is ignited, and the temperature change (ΔT) of the water is meticulously recorded.

    • This procedure is repeated multiple times to determine the average heat capacity (C_cal) of the calorimeter system (C_cal = |ΔH_combustion, benzoic acid| / ΔT_avg).

    • Causality: Calibration is the most critical step, as it accounts for the heat absorbed by all components of the apparatus (water, bomb, stirrer, etc.), ensuring the accuracy of subsequent measurements.

  • Sample Combustion:

    • A known mass of the liquid sample (e.g., this compound) is sealed in a thin-walled ampule or capsule.

    • The sample is placed in the bomb, which is then sealed, pressurized with oxygen, and placed in the calorimeter.

    • The sample is ignited, and the temperature change is recorded as before.

  • Data Analysis and Corrections:

    • The total heat released (q_total) is calculated using the calorimeter's heat capacity and the measured ΔT (q_total = C_cal * ΔT).

    • Corrections are applied for the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid from trace nitrogen).

    • The enthalpy of combustion per mole of the sample (ΔcH°) is calculated from the corrected heat release and the moles of sample burned.

    • Causality: For high accuracy, Washburn corrections are applied to convert the energy of the combustion process under bomb conditions to standard state conditions (1 bar).

  • Calculation of Enthalpy of Formation (ΔfH°):

    • Using the balanced chemical equation for combustion: C₈H₁₆(l) + 12 O₂(g) → 8 CO₂(g) + 8 H₂O(l)

    • ΔfH° is calculated using Hess's Law: ΔcH° = [8 * ΔfH°(CO₂, g) + 8 * ΔfH°(H₂O, l)] - [ΔfH°(C₈H₁₆, l) + 12 * ΔfH°(O₂, g)]

    • Since ΔfH° for O₂(g) is zero by definition, the equation is rearranged to solve for ΔfH°(C₈H₁₆, l).

Tabulated Experimental Data

The following table summarizes the experimental thermochemical data for the liquid phase of cis and trans-1,2-dimethylcyclohexane at 298.15 K, as compiled by the National Institute of Standards and Technology (NIST).

CompoundStereochemistryΔcH° (liquid) [kJ/mol]ΔfH° (liquid) [kJ/mol]Reference
1,2-Dimethylcyclohexane cis-5222. ± 1.8-210.[5]
1,2-Dimethylcyclohexane trans-5216.5 ± 1.8-218.2

The data clearly shows that the trans isomer has a less negative enthalpy of combustion, meaning it releases less energy upon being burned. This confirms it is the more stable isomer. The difference in their enthalpies of formation is 8.2 kJ/mol, quantifying the greater stability of the trans isomer.

Computational Determination of Enthalpy of Formation

Modern computational chemistry provides powerful tools for accurately predicting thermochemical properties, complementing experimental work. High-accuracy composite methods, such as Gaussian-4 (G4) theory, are particularly effective.

High-Accuracy Composite Methods: G4 Theory

G4 theory is not a single calculation but a multi-step protocol designed to approximate the results of a very high-level, computationally expensive calculation.[6] It achieves high accuracy by combining results from different levels of theory and basis sets to systematically cancel out errors.

Causality: The strength of methods like G4 lies in their ability to handle electron correlation and basis set effects comprehensively. A single level of theory often struggles to capture all energetic contributions accurately. By extrapolating to the complete basis set limit and including high-level correlation corrections, G4 theory can often predict ΔfH° with an accuracy of less than 4 kJ/mol (≈ 1 kcal/mol).[6]

Protocol: A G4 Theory Workflow for Enthalpy of Formation

The enthalpy of formation is typically calculated using the atomization energy approach.

G cluster_workflow G4 Atomization Energy Workflow cluster_calculation Final Calculation opt Step 1: Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) freq Step 2: Vibrational Frequencies (For Zero-Point Energy & Thermal Corrections) opt->freq spe Step 3: Single-Point Energies (Multiple high-level calculations, e.g., CCSD(T), MP4) freq->spe extra Step 4: Extrapolation & Corrections (e.g., Higher-level corrections, empirical terms) spe->extra atom_e Step 5: Calculate Atomization Energy (ΣE₀) ΣE₀ = Σ(E_atoms) - E_molecule(G4) extra->atom_e Total G4 Energy (E_molecule) enthalpy_form Step 6: Calculate Enthalpy of Formation (ΔfH°) ΔfH°(298K) = Σ(ΔfH°_atoms) - ΣE₀ + ΔH_corr atoms Experimental ΔfH° of Atoms (C, H) atoms->enthalpy_form

Conceptual workflow for calculating ΔfH° using G4 theory.
  • Geometry Optimization: The molecular structure of the target molecule (e.g., the diequatorial conformer of this compound) is optimized at a reliable and efficient level of theory.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • Single-Point Energy Calculations: A series of high-level energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets.

  • Extrapolation and Correction: The energies are combined and extrapolated to estimate the energy at the theoretical limit. An empirical higher-level correction is often added to account for remaining deficiencies.

  • Atomization Energy Calculation: The total G4 energy of the molecule is subtracted from the sum of the energies of the constituent atoms (calculated using the same G4 protocol) to yield the total atomization energy at 0 K (ΣE₀).

  • Enthalpy of Formation at 298 K: The final ΔfH°(298K) is computed by subtracting the atomization energy from the sum of the known experimental enthalpies of formation for the individual atoms and adding the calculated thermal correction to enthalpy.

Synthesis and Discussion

The experimental and theoretical frameworks provide a cohesive picture of the thermochemistry of 1,2-dimethylcyclohexane.

  • Quantitative Stability: The experimental data shows that this compound (trans) is more stable than the cis isomer by 8.2 kJ/mol. This value represents the enthalpy of isomerization for the (cis) → (trans) reaction in the liquid phase.

  • Structure-Energy Correlation: This energy difference is a direct consequence of the steric strain inherent in the molecular structures. The cis isomer is destabilized by an unavoidable axial methyl group and its associated 1,3-diaxial interactions. The trans isomer can adopt a low-energy diequatorial conformation, minimizing these repulsive forces.

  • Predictive Power: The agreement between conformational analysis predictions and experimental thermochemical data is a powerful validation of stereochemical principles. For drug development professionals, such analysis is crucial, as even small differences in isomer stability can impact receptor binding affinity, metabolic pathways, and ultimately, therapeutic efficacy. High-accuracy computational methods like G4 theory serve as an invaluable tool for predicting these properties when experimental data is unavailable.

Conclusion

The enthalpy of formation of this compound is a precisely defined value that reflects its superior thermodynamic stability compared to its cis diastereomer. Experimental measurements from combustion calorimetry establish the liquid-phase standard enthalpy of formation to be approximately -218.2 kJ/mol, which is 8.2 kJ/mol lower (more stable) than that of the cis isomer. This energetic preference is fully explained by conformational analysis, which identifies the lower steric strain in the diequatorial conformation accessible only to the trans isomer. Supported by high-accuracy computational methods, the principles demonstrated here provide a foundational understanding of the interplay between three-dimensional structure and molecular energy, a concept of critical importance across the chemical sciences.

References

  • National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,2-dimethyl- (cis/trans). In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,2-dimethyl-, cis-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,2-dimethyl-, trans-. In NIST Chemistry WebBook.
  • LibreTexts. (2022, December 22). 4.9: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
  • Allinger, N. L. (2010). On the Heats of Formation of Alkanes. ResearchGate.
  • Wikipedia. (2023, November 29). Standard enthalpy of formation.
  • Redfern, P. C., Zapol, P., Curtiss, L. A., & Raghavachari, K. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A, 104(26), 5850–5854.
  • Johnson, W. H., Prosen, E. J., & Rossini, F. D. (1947). Heats of combustion and isomerization of the eight C8H16 alkylcyclohexanes. Journal of Research of the National Bureau of Standards, 38(4), 419-422. (Note: This is the original source cited by NIST for the experimental data. A direct link is not available, but the data is accessible via the NIST WebBook links).
  • University of Wisconsin Chemistry. (n.d.). cis-1,2-dimethylcyclohexane.
  • Oregon State University. (n.d.). Chapter 4 Worked Problem 1.
  • Stereoelectronics. (2021, April 26). 1,2-Dimethylcyclohexane.

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Methodological & Application

Application Notes & Protocols: Leveraging the (1S,2S)-1,2-Dimethylcyclohexane Scaffold for Advanced Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of a molecule is often dictated by its specific stereochemistry.[1] Asymmetric synthesis, the science of creating chiral molecules with a defined geometry, provides the necessary tools to access these single-enantiomer products.[1] This guide delves into the strategic use of the C₂-symmetric cyclohexane scaffold, derived from the conceptual framework of (1S,2S)-1,2-dimethylcyclohexane, as a powerful platform for stereocontrolled transformations. We will explore how derivatives, particularly (1S,2S)-1,2-diaminocyclohexane, serve as highly effective chiral auxiliaries and ligands in reactions critical to pharmaceutical synthesis.[2] Detailed protocols for asymmetric Michael additions, along with mechanistic insights and data, are provided to equip researchers with the practical knowledge to implement these powerful techniques.

The (1S,2S)-1,2-Disubstituted Cyclohexane: A Privileged Chiral Scaffold

The effectiveness of a chiral auxiliary or ligand is rooted in its ability to create a well-defined, three-dimensional chiral environment around a reacting center. The (1S,2S)-1,2-disubstituted cyclohexane framework is considered a "privileged" scaffold in asymmetric synthesis for several key reasons:

  • Conformational Rigidity: The cyclohexane ring exists in a stable chair conformation. When substituted at the 1 and 2 positions, the bulky groups preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions). This locks the molecule into a predictable and rigid conformation.

  • C₂-Symmetry: The trans-1,2-disubstitution pattern results in a C₂-symmetric molecule. This symmetry is highly advantageous in catalysis as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

  • Stereodirecting Groups: The functional groups at the 1 and 2 positions (e.g., amines, alcohols) act as powerful stereodirecting elements. They can coordinate to metal centers or interact with substrates and reagents through hydrogen bonding, effectively shielding one face of the molecule and forcing a reaction to occur on the other, exposed face.

This combination of features makes derivatives of the (1S,2S)-cyclohexane backbone, such as (1S,2S)-1,2-diaminocyclohexane, exceptional tools for asymmetric transformations.[2]

Caption: Chair conformation of a (1S,2S)-1,2-disubstituted cyclohexane derivative.

Application in Asymmetric Catalysis: The Michael Addition

The conjugate or Michael addition is a fundamental carbon-carbon bond-forming reaction. Controlling its stereochemistry is crucial for synthesizing a wide array of pharmaceutical intermediates, including β-substituted γ-aminobutyric acid (GABA) derivatives used in neurological drugs.[3] Chiral catalysts derived from (1R,2R)- or (1S,2S)-diaminocyclohexane have proven highly effective in this domain.[3]

Mechanism & Rationale: Bifunctional Catalysis

Primary amine-thiourea catalysts derived from (1R,2R)-diaminocyclohexane operate through a bifunctional activation mechanism. The thiourea moiety acts as a hydrogen-bond donor, activating the α,β-unsaturated ketone (Michael acceptor) by withdrawing electron density. Simultaneously, the primary amine activates the nitroalkane (Michael donor) through the formation of a nucleophilic enamine intermediate. The rigid chiral scaffold holds these two activating groups in a fixed spatial arrangement, creating a chiral pocket that dictates the enantiofacial approach of the reactants.

Caption: Workflow for the enantioselective Michael addition catalyzed by a chiral diamine derivative.

Protocol: Asymmetric Michael Addition of Nitromethane to Chalcones

This protocol describes the synthesis of enantioenriched γ-nitro ketones using a primary amine-thiourea catalyst derived from (1R,2R)-diaminocyclohexane, as demonstrated in the synthesis of β-substituted GABA derivatives.[3]

Materials:

  • (1R,2R)-diaminocyclohexane-derived thiourea catalyst (e.g., catalyst 106 as described by Nájera & co-workers)[3]

  • Substituted Chalcone (Michael acceptor)

  • Nitromethane (Michael donor)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware (flame-dried)

Procedure:

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the substituted chalcone (0.25 mmol, 1.0 equiv.).

  • Catalyst & Reagent Addition: Add the (1R,2R)-diaminocyclohexane-derived thiourea catalyst (0.025 mmol, 10 mol%). Place the flask under an inert atmosphere (Argon).

  • Solvent and Donor: Add anhydrous toluene (0.5 mL) followed by nitromethane (1.25 mmol, 5.0 equiv.).

  • Reaction: Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 24 to 72 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess nitromethane.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure γ-nitro ketone.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).

Performance Data

The use of (1R,2R)-diaminocyclohexane-derived catalysts affords high yields and excellent enantioselectivities across a range of substrates.

EntryChalcone Substituent (Ar)Time (h)Yield (%)ee (%)
1Phenyl489598
24-Chlorophenyl729297
34-Methoxyphenyl489698
42-Naphthyl729096
53-Thienyl608895
Data is representative of results achieved with primary amine-thiourea catalysts derived from chiral diaminocyclohexane.[3]

Chiral Auxiliary Strategy: Asymmetric Alkylation

While the cyclohexane scaffold is a premier source of chiral ligands for catalysis, it is instructive to compare this approach with the use of covalently-bound chiral auxiliaries. Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective reaction.[4] Evans oxazolidinones are a classic example, providing a rigid N-acyl environment that effectively blocks one face of the enolate from electrophilic attack.

The underlying principle is the same: creating a sterically defined, rigid environment to force a reaction to proceed with high facial selectivity.[4][5]

G Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Coupling Covalent Coupling Prochiral->Coupling Auxiliary Chiral Auxiliary (e.g., (1S,2S)-Cyclohexane-1,2-diol) Auxiliary->Coupling Chiral_Substrate Chiral Substrate-Auxiliary Adduct Coupling->Chiral_Substrate Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Substrate->Reaction Diastereomer Diastereomerically Enriched Product Reaction->Diastereomer Cleavage Auxiliary Cleavage Diastereomer->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

For instance, (S,S)-cyclohexane-1,2-diol can be used as a chiral auxiliary to form acetals, which then direct the diastereoselective alkylation of enol ethers. After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse, a key principle of efficient auxiliary-based methods.

Conclusion

The this compound scaffold and its functionalized derivatives, especially (1S,2S)-1,2-diaminocyclohexane, represent a cornerstone of modern asymmetric synthesis. Their inherent rigidity and C₂-symmetry enable the design of powerful chiral ligands and auxiliaries that provide exceptional levels of stereocontrol in a wide variety of chemical transformations. The protocols and mechanistic principles outlined in this guide demonstrate the practical utility of this privileged structure for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds. The high yields and enantioselectivities consistently achieved underscore its value in constructing complex chiral molecules for the pharmaceutical and chemical industries.[6]

References

  • U-CHEM. CHIRAL AUXILIARIES.
  • Behera, S., et al. (2016). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. National Institutes of Health (PMC).
  • University of Calgary. Asymmetric Synthesis.
  • Ghosh, A. K., et al. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health.
  • Wikipedia. Chiral auxiliary.
  • Sigma-Aldrich. Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary.
  • Sigma-Aldrich. Chiral Auxiliaries.
  • BenchChem. Application of (1S,2S)-2-(Dimethylamino)cyclohexan-1-OL in Pharmaceutical Intermediate Synthesis.
  • MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.

Sources

Application Notes & Protocols: The (1,2-Disubstituted) Cyclohexane Scaffold in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Isomers - Chirality in 1,2-Dimethylcyclohexane

In the landscape of asymmetric synthesis, the cyclohexane ring serves as a rigid and predictable scaffold for inducing chirality. However, understanding the stereochemical nuances of its substituted forms is paramount. The 1,2-dimethylcyclohexane system exists as two primary diastereomers: cis and trans.

  • cis-1,2-Dimethylcyclohexane: This isomer possesses a plane of symmetry when viewed in its planar representation and is therefore an achiral meso compound.[1][2][3] While its chair conformers are chiral, they rapidly interconvert at room temperature, resulting in a racemic mixture that is optically inactive.[3] Its application in asymmetric synthesis is therefore not as a chiral director itself, but as a prochiral substrate in desymmetrization reactions , where a catalyst selectively transforms one of two identical functional groups to create a chiral product.[4][5]

  • trans-1,2-Dimethylcyclohexane: This isomer lacks a plane of symmetry and exists as a pair of non-superimposable mirror images, (1R,2R) and (1S,2S). These enantiomers are chiral and can be resolved.[6] This inherent, stable chirality makes the trans-1,2-disubstituted cyclohexane framework a cornerstone of asymmetric synthesis. Functionalized derivatives, most notably trans-1,2-diaminocyclohexane (DACH) and trans-1,2-cyclohexanediol , are foundational building blocks for some of the most powerful and versatile chiral ligands and auxiliaries in the chemist's toolbox.[7][8][9]

This guide will focus primarily on the applications of the chiral trans-1,2-cyclohexane scaffold, which has become a privileged structure for achieving high stereoselectivity in a vast array of chemical transformations. A contrasting section on the desymmetrization of a cis-derivative will also be presented to highlight the different strategic approaches to harnessing these scaffolds.

G cluster_isomers 1,2-Dimethylcyclohexane Isomers cluster_properties Properties & Applications cis cis-Isomer (1s,2s-conformer) meso Achiral (Meso) - Prochiral Substrate cis->meso Used in Desymmetrization trans trans-Isomer (1R,2R) / (1S,2S) chiral Chiral - Privileged Scaffold trans->chiral Used for Chiral Ligands & Auxiliaries

Caption: Stereochemical relationship and application focus of 1,2-dimethylcyclohexane isomers.

Part I: The Privileged Scaffold: trans-1,2-Diaminocyclohexane (DACH) in Asymmetric Catalysis

Enantiomerically pure (1R,2R)- and (1S,2S)-DACH are among the most successful chiral platforms for the development of C₂-symmetric ligands. The rigid cyclohexane backbone fixes the spatial orientation of the two amino groups, creating a well-defined and predictable chiral environment around a metal center. This has led to groundbreaking advances in numerous catalytic asymmetric reactions.[7][10][11]

Application A: Asymmetric Epoxidation of Alkenes (Jacobsen-Katsuki Epoxidation)

One of the most celebrated applications of the DACH scaffold is in the Jacobsen-Katsuki epoxidation. This reaction utilizes a manganese(III)-salen complex, known as Jacobsen's catalyst, to achieve highly enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted olefins.[2][12][13]

Mechanism Insight: The catalyst, featuring a salen ligand derived from DACH and a substituted salicylaldehyde, creates a chiral pocket around the Mn(III) center.[13] The proposed mechanism involves the formation of a high-valent Mn(V)-oxo intermediate upon reaction with a terminal oxidant (e.g., NaOCl or m-CPBA). The alkene then approaches this active species in a "side-on" fashion, perpendicular to the plane of the catalyst, to minimize steric hindrance. The bulky tert-butyl groups on the salen ligand effectively block three of the four possible approach trajectories, forcing the alkene to approach from a single quadrant, thus dictating the stereochemistry of the resulting epoxide with high fidelity.[2]

G catalyst_node catalyst_node intermediate_node intermediate_node reactant_node reactant_node product_node product_node MnIII [Mn(III)-Salen]Cl (Jacobsen's Catalyst) MnV [Mn(V)=O] Active Intermediate MnIII->MnV Oxidation Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->MnV TransitionState [Chiral Transition State] (Side-on Approach) MnV->TransitionState Oxygen Transfer Alkene Prochiral Alkene Alkene->TransitionState Epoxide Enantioenriched Epoxide TransitionState->Epoxide MnIII_regen [Mn(III)-Salen]Cl (Catalyst Regenerated) TransitionState->MnIII_regen Catalyst Regeneration MnIII_regen->MnV Enters Next Cycle

Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Experimental Protocol: Enantioselective Epoxidation of Styrene [12]

This protocol describes a general procedure for the epoxidation of styrene using (R,R)-Jacobsen's catalyst.

Materials:

  • Styrene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Standard workup and purification reagents (silica gel, hexanes, ethyl acetate, NaHCO₃, Na₂S₂O₃, brine, Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Jacobsen's catalyst (0.03 eq) in anhydrous CH₂Cl₂.

  • Substrate Addition: To the stirred solution, add styrene (1.0 eq) followed by NMO (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Dissolve m-CPBA (1.2 eq) in CH₂Cl₂ and add it slowly to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield styrene oxide.

  • Analysis: Determine the enantiomeric excess (ee) of the product via chiral GC or HPLC analysis.

SubstrateCatalystOxidantYield (%)ee (%)
cis-β-Methylstyrene(R,R)-Jacobsen'sm-CPBA/NMO>85>95
Styrene(R,R)-Jacobsen'sm-CPBA/NMO~80~85
Indene(R,R)-Jacobsen'sNaOCl>90>97

Table 1: Representative results for Jacobsen-Katsuki epoxidation. Data are illustrative based on typical literature values.

Application B: Asymmetric Allylic Alkylation (AAA) (Trost Ligands)

The Trost asymmetric allylic alkylation (AAA) is a powerful C-C, C-N, and C-O bond-forming reaction catalyzed by palladium complexes.[14][15] The key to its success lies in a class of C₂-symmetric diphosphine ligands, known as Trost ligands, which are synthesized by condensing (1R,2R)- or (1S,2S)-DACH with 2-(diphenylphosphino)benzoic acid.[16][17]

Mechanism Insight: The reaction proceeds via a π-allyl palladium intermediate formed from an allylic substrate (e.g., an allylic acetate). The DACH-based ligand creates a chiral pocket that envelops this intermediate. The nucleophile is directed to attack one of the two termini of the π-allyl system. The ligand's structure influences not only which terminus is attacked (regioselectivity) but also from which face the attack occurs, thereby controlling the absolute stereochemistry of the newly formed stereocenter.[15] A key feature of the Trost ligand design is the "chiral pocket" or "wall" created by the diphenylphosphino groups, which effectively guides the incoming nucleophile.[14]

Experimental Protocol: Desymmetrization of meso-1,4-Diacetoxycyclohex-2-ene

This protocol describes the desymmetrization of a meso-diester using a soft carbon nucleophile, a classic example of the Trost AAA.

Materials:

  • meso-cis-3,5-Diacetoxycyclopent-1-ene

  • Dimethyl malonate

  • [Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)

  • (1R,2R)-Trost Ligand

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under argon, dissolve [Pd₂(dba)₃]·CHCl₃ (0.025 eq) and the (1R,2R)-Trost ligand (0.075 eq) in anhydrous CH₂Cl₂. Stir for 15-20 minutes until the solution becomes pale yellow.

  • Reaction Setup: In a separate flask, add meso-cis-3,5-diacetoxycyclopent-1-ene (1.0 eq), dimethyl malonate (3.0 eq), and Cs₂CO₃ (0.1 eq) to CH₂Cl₂.

  • Initiation: Transfer the prepared catalyst solution to the substrate mixture via cannula.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of silica gel, washing with CH₂Cl₂. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting product by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess (by chiral HPLC) of the mono-alkylated product.

| Nucleophile | Ligand | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | | Dimethyl malonate | (R,R)-Trost | >95 | >98 | | Phthalimide | (R,R)-Trost | >90 | >97 | | Phenol | (R,R)-Trost | >90 | >95 |

Table 2: Representative results for Trost AAA desymmetrization. Data are illustrative based on typical literature values.[14][15]

Part II: A Different Strategy - Desymmetrization of a cis-Cyclohexene Scaffold

While the chiral trans-scaffold is used to direct a reaction, the achiral cis-scaffold can be the subject of one. Desymmetrization is a powerful strategy where a chiral catalyst selectively reacts with one of two identical, prochiral functional groups on a meso or symmetric substrate, thereby generating a chiral molecule.

A recent example showcases the cobalt-catalyzed asymmetric hydroalkylation of cis-cyclohex-4-ene-1,2-diyl dibenzoate.[5] In this reaction, a chiral bis(oxazoline) (BOX) ligand complexed to cobalt controls the enantioselective addition of an alkyl group across one of the double bonds of the cyclohexene ring, breaking the molecule's symmetry and setting three new stereocenters with high selectivity.

G reactant_node reactant_node catalyst_node catalyst_node product_node product_node MesoSubstrate cis-Cyclohexene Derivative (Achiral/Meso) ChiralProduct Enantioenriched Product (Three Stereocenters) MesoSubstrate->ChiralProduct Desymmetrizing Hydroalkylation Reagents Alkyl Halide + Silane CoBr₂ / CsF Reagents->ChiralProduct ChiralCatalyst Chiral BOX Ligand ChiralCatalyst->ChiralProduct Stereocontrol

Caption: Workflow for the catalytic desymmetrization of a meso cis-cyclohexene derivative.

Protocol Insight: Cobalt-Catalyzed Desymmetrizing Hydroalkylation [5]

General Procedure Outline:

  • Catalyst Pre-formation: CoBr₂ and a chiral BOX ligand are mixed in a solvent like 1,2-dimethoxyethane (DME).

  • Reaction Mixture: The cis-cyclohexene substrate, an alkyl iodide, a base (e.g., CsF), and a hydride source (e.g., dimethoxymethylsilane) are added.

  • Execution: The reaction is stirred at ambient temperature until completion.

  • Outcome: The process yields chiral multi-substituted cyclohexanes with excellent regio- and enantioselectivity, demonstrating a powerful method for rapidly building molecular complexity from simple symmetric precursors.[5]

This approach complements the use of trans-DACH derivatives by offering an alternative pathway to chiral cyclohexane-containing molecules, starting from the isomeric cis scaffold.

Conclusion

The 1,2-disubstituted cyclohexane framework is a testament to the power of conformational rigidity and stereochemical purity in asymmetric synthesis. The chiral trans-isomer , particularly in the form of trans-1,2-diaminocyclohexane (DACH) , serves as a privileged scaffold for a host of C₂-symmetric ligands that have revolutionized the field, enabling landmark reactions like the Jacobsen epoxidation and Trost AAA with exceptional levels of stereocontrol. In contrast, the achiral cis-isomer provides a valuable entry point for desymmetrization strategies, allowing for the efficient construction of complex chiral architectures from simple, symmetric starting materials. The continued exploration of both of these isomeric platforms will undoubtedly continue to push the boundaries of synthetic chemistry, aiding researchers and drug development professionals in the creation of novel, enantiomerically pure molecules.

References

  • Su, Y., et al. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 15(28), 23097-23102. [Link]
  • Su, Y., et al. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)
  • Ghosh, A. K., et al. (1997). Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron Asymmetry, 8(6), 821-824. [Link]
  • Wikipedia. Trost ligand. [Link]
  • Davies, H. M., & Du Bois, J. (2018). Desymmetrization of cyclohexanes by site- and stereoselective C-H functionalization.
  • Guiry, P. J., et al. (2001). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. Tetrahedron Letters, 42(18), 3447-3450. [Link]
  • Ghosh, A. K., et al. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.
  • Bennani, Y. L., & Hanessian, S. (2024). 1,2-trans-Diaminocyclohexane (DACH)
  • Hanessian, S., & Bennani, Y. L. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161-3196. [Link]
  • Moreno, M., & Seller, M. (2014). Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co)
  • Organic Chemistry Portal.
  • Chelucci, G., et al. (2007). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane. Journal of Molecular Catalysis A: Chemical, 271(1-2), 1-6. [Link]
  • da Silva, J. L., et al. (2012). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Journal of the Brazilian Chemical Society, 23, 113-119. [Link]
  • Wikipedia.
  • Organic Syntheses. (2020). Discussion Addendum for: Palladium-Catalyzed Asymmetric Allylation of Prochiral Nucleophiles: (R)- and (S)-2-Allylcyclohexanone. Organic Syntheses, 97, 79-98. [Link]
  • Hanessian, S., & Bennani, Y. L. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. [Link]
  • Wang, Z., et al. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
  • Szymański, W., & de Vries, J. G. (Eds.). (2021). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis.
  • Jacobsen, E. N., et al. (2010). A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions. Proceedings of the National Academy of Sciences, 107(48), 20660-20665. [Link]
  • Trost, B. M. (2002). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Synlett, 2002(12), 1935-1956. [Link]
  • Van der Eycken, J., et al. (2018). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Ghent University. [Link]
  • ResearchGate. (2019). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
  • Chemistry Stack Exchange. (2016). Is cis-1,2-dimethylcyclohexane a meso compound?. [Link]
  • Puriņš, M., & Waser, J. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition, 61(11), e202113925. [Link]
  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. [Link]

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Application Note: Advanced Gas Chromatography Strategies for the Stereoisomeric Separation of 1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of stereoisomers, particularly geometric isomers with similar physicochemical properties, presents a significant analytical challenge. This guide provides a detailed examination of advanced gas chromatography (GC) methods for the effective separation of cis- and trans-1,2-dimethylcyclohexane. We delve into the foundational principles of isomer separation, emphasizing the critical role of stationary phase selection. Detailed, field-proven protocols utilizing calixarene-based and cyclodextrin-based capillary columns are presented, offering robust solutions for both diastereomeric and enantiomeric resolution. This document is intended for researchers, analytical chemists, and process development scientists requiring high-fidelity separation of these non-functionalized hydrocarbons.

The Analytical Challenge: Resolving 1,2-Dimethylcyclohexane Isomers

1,2-Dimethylcyclohexane exists as two primary stereoisomers: cis and trans. These isomers exhibit distinct three-dimensional arrangements of their methyl groups, leading to different chemical and physical properties.[1]

  • cis-1,2-Dimethylcyclohexane: This isomer is an achiral meso compound. It exists as a pair of rapidly interconverting enantiomeric chair conformations at room temperature.[2] Its boiling point is approximately 130°C.[3][4]

  • trans-1,2-Dimethylcyclohexane: This isomer is chiral and exists as a pair of non-superimposable enantiomers ((1R,2R) and (1S,2S)). Its boiling point is approximately 123-124°C.

The close boiling points of these isomers render conventional distillation impractical for achieving high-purity separation. Gas chromatography (GC) emerges as the superior analytical technique, provided that the stationary phase offers sufficient selectivity to overcome the small differences in volatility.[5] The primary challenge lies in selecting a GC column capable of exploiting the subtle differences in molecular shape and polarity between the cis and trans forms.

The Principle of Separation: Beyond Boiling Points

In gas-liquid chromatography (GLC), separation is governed by the partitioning of analytes between the mobile phase (carrier gas) and the liquid stationary phase.[6] While volatility (related to boiling point) is a primary driver of elution, high-resolution separation of isomers relies on more specific molecular interactions.

The key to resolving geometric isomers is to employ a stationary phase that can differentiate based on molecular geometry.[7] This is achieved through mechanisms such as:

  • Shape Selectivity: Stationary phases with ordered structures or cavities can preferentially interact with one isomer over another based on its size and shape. Long, planar molecules may fit better into a liquid crystal phase, while specific 3D shapes can be selectively included in the cavities of macrocyclic compounds like calixarenes or cyclodextrins.[7][8]

  • Polarity and Dipole-Dipole Interactions: Although hydrocarbons are generally non-polar, subtle differences in the distribution of electron density between isomers can lead to differential interactions with polar stationary phases.[9]

  • Chiral Recognition: For separating enantiomers (like the trans-1,2-dimethylcyclohexane pair), a chiral stationary phase (CSP) is required. The CSP forms transient diastereomeric complexes with each enantiomer, which have different thermodynamic stabilities, leading to different retention times.[10][11]

The following workflow outlines the logical process for developing a robust GC separation method for these isomers.

G cluster_0 Phase 1: Method Design cluster_1 Phase 2: Protocol Execution cluster_2 Phase 3: Data Analysis & Optimization A Define Goal: Separate cis/trans 1,2-dimethylcyclohexane B Analyze Isomer Properties: - Similar Boiling Points - Different Molecular Shapes A->B C Select Candidate Stationary Phases (Shape-Selective & Chiral) B->C D Prepare Sample Mixture (Dilute in appropriate solvent) C->D E Configure GC System: - Install Column - Set Temp. Program & Flow Rate D->E F Inject Sample & Acquire Data E->F G Analyze Chromatogram: - Identify Peaks - Calculate Resolution (Rs) F->G H Optimize Parameters if Rs < 1.5 (Adjust Temp. Ramp, Flow Rate) G->H I Validate & Finalize Method H->I

Caption: Workflow for GC method development for isomer separation.

Stationary Phase Selection: The Key to Resolution

The choice of stationary phase is the single most critical parameter for this separation. While standard non-polar phases (e.g., PDMS) will struggle to provide baseline resolution, specialized phases offer excellent performance.

Calixarene-Based Phases for Diastereomer Separation

Calixarenes are macrocyclic compounds with a three-dimensional, cup-like cavity. When used as a GC stationary phase, they provide exceptional shape selectivity.[12] An isomer that fits more snugly into the calixarene cavity will have stronger interactions and a longer retention time.

G Shape Selectivity Mechanism cluster_0 Calixarene Stationary Phase cavity1 Cavity cavity2 Cavity cavity3 Cavity trans_isomer trans trans_isomer->cavity1 Weak Fit (Elutes Faster) cis_isomer cis cis_isomer->cavity2 Strong Fit (Elutes Slower)

Caption: Differential interaction of isomers with a calixarene cavity.
Cyclodextrin-Based Phases for Chiral Separation

Cyclodextrins are another class of macrocycles that are chiral themselves. When derivatized and incorporated into a polysiloxane backbone (e.g., Chirasil-Dex), they create a powerful chiral stationary phase (CSP).[2] These phases can not only separate the cis and trans diastereomers but can also resolve the enantiomers of the trans isomer through the formation of transient, diastereomeric inclusion complexes.[13][14]

Experimental Protocols & Methodologies

The following protocols provide detailed, validated starting points for the separation of 1,2-dimethylcyclohexane isomers.

Protocol 1: Diastereoselective Separation on a Calixarene Column

This method is designed for the robust separation of the cis and trans geometric isomers and is based on published work using calix[9]resorcinarene stationary phases.[5][8]

Instrumentation & Consumables

  • Gas Chromatograph: Any system equipped with a Flame Ionization Detector (FID) and capillary split/splitless inlet.

  • Column: Amphiphilic Star-Shaped Calix[9]resorcinarene (C4A-CL) coated capillary column (e.g., 10-30 m length, 0.25 mm I.D., 0.25 µm film thickness).

  • Sample: A mixture of cis- and trans-1,2-dimethylcyclohexane, diluted 1:1000 in hexane or pentane.

  • Carrier Gas: Helium or Hydrogen, 99.999% purity.

Step-by-Step Protocol

  • Install the Column: Install the C4A-CL column according to the manufacturer's instructions. Condition the column by heating it to 20°C above the final method temperature for 1-2 hours.

  • Set GC Parameters: Configure the instrument with the parameters outlined in Table 1.

  • Prepare the Sample: Prepare a 0.1% (v/v) solution of the 1,2-dimethylcyclohexane isomer mixture in hexane.

  • Equilibrate the System: Allow the GC oven to equilibrate at the initial temperature (40°C) for at least 5 minutes.

  • Inject the Sample: Perform a 1 µL split injection of the prepared sample.

  • Acquire and Analyze Data: Start the data acquisition. The trans isomer is expected to elute before the cis isomer.

Protocol 2: Enantioselective Separation on a Chiral Cyclodextrin Column

This advanced method separates the cis isomer from the two enantiomers of the trans isomer. It is based on separations achieved with modified cyclodextrin phases like Chirasil-Dex.[2]

Instrumentation & Consumables

  • Gas Chromatograph: As described in Protocol 1.

  • Column: Chirasil-Dex coated fused-silica capillary column (e.g., 25 m length, 0.25 mm I.D., 0.25 µm film thickness).

  • Sample: A mixture of cis- and trans-1,2-dimethylcyclohexane, diluted 1:1000 in pentane.

  • Carrier Gas: Helium or Hydrogen, 99.999% purity.

Step-by-Step Protocol

  • Install and Condition the Column: Follow the procedure as described in Protocol 1.

  • Set GC Parameters: Configure the instrument with the isothermal parameters outlined in Table 1. Isothermal conditions are often crucial for maximizing resolution in chiral separations.

  • Prepare the Sample: Prepare a 0.1% (v/v) solution of the isomer mixture in pentane.

  • Equilibrate the System: Allow the GC oven to fully equilibrate at the set isothermal temperature (25°C).

  • Inject the Sample: Perform a 1 µL split injection.

  • Acquire and Analyze Data: Start data acquisition. The expected elution order is trans-(1R,2R), trans-(1S,2S), and finally the single peak for the meso cis isomer.[2]

Data Summary and Expected Results

The following table summarizes the GC conditions and the anticipated results for the two protocols.

ParameterProtocol 1: Calixarene Column Protocol 2: Chiral Cyclodextrin Column
Stationary Phase Amphiphilic Calix[9]resorcinarene (C4A-CL)Chirasil-Dex
Carrier Gas HeliumHelium
Flow Rate / Pressure 0.6 mL/min80 kPa
Inlet Temperature 250°C250°C
Injection Mode Split (100:1)Split (100:1)
Injection Volume 1 µL1 µL
Oven Program 40°C (1 min hold), then ramp 10°C/min to 160°CIsothermal at 25°C
Detector FID at 280°CFID at 280°C
Expected Elution Order 1. trans-1,2-dimethylcyclohexane2. cis-1,2-dimethylcyclohexane1. trans-(1R,2R)2. trans-(1S,2S)3. cis-1,2-dimethylcyclohexane
Primary Reference [5][8][2]

Conclusion

The successful GC separation of cis- and trans-1,2-dimethylcyclohexane is highly dependent on the rational selection of the stationary phase. While standard columns relying on boiling point separation are ineffective, specialized phases that leverage shape selectivity provide excellent resolution. Calixarene-based columns are a robust choice for separating the geometric isomers (cis vs. trans). For a more comprehensive stereochemical analysis, including the resolution of the trans enantiomers, cyclodextrin-based chiral stationary phases are the authoritative solution. The protocols detailed herein serve as validated starting points for achieving high-resolution separation of these challenging non-functionalized hydrocarbons.

References

  • Schurig, V., & Nowotny, H. P. (2009). Gas-Chromatographic Enantioseparation of Unfunctionalized Chiral Hydrocarbons: An Overview.
  • Zhang, Y., et al. (2018). Amphiphilic Star-Shaped Calix[9]resorcinarene as Stationary Phase for Capillary Gas Chromatography.
  • Wang, Y., et al. (2015). Separation performance of p-tert -butyl(tetradecyloxy)calix[1]arene as a stationary phase for capillary gas chromatography.
  • Hoh, E., & Mastovska, K. (2008). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. PubMed. [Link]
  • Filo. (2024). We'll see in the next chapter that there are two isomeric substances both named 1.2 -dimethylcyclohexane. Explain. Filo. [Link]
  • Stenutz, R. cis-1,2-dimethylcyclohexane. Stenutz. [Link]
  • Schulz, S., & Ladda, S. (2022).
  • Witkiewicz, Z., & Hetper, J. (2016). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
  • AZoM. (2022).
  • Phenomenex. (2025).
  • NIST. Cyclohexane, 1,2-dimethyl- (cis/trans). NIST WebBook. [Link]
  • Loba Chemie. (n.d.). 1, 2-Dimethylcyclohexane (cis- and trans- mixture), min 98% (GC), 100 ml. Loba Chemie. [Link]
  • NIST. Cyclohexane, 1,2-dimethyl-, cis-. NIST WebBook. [Link]
  • Schurig, V. (2001).
  • NIST. Cyclohexane, 1,2-dimethyl- (cis/trans). NIST WebBook. [Link]
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

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Application Notes and Protocols: A Detailed Guide to the Catalytic Hydrogenation of 1,2-Dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the catalytic hydrogenation of 1,2-dimethylcyclohexene to produce cis-1,2-dimethylcyclohexane. This reaction serves as a classic example of stereoselective synthesis via heterogeneous catalysis, a fundamental transformation in organic chemistry with wide applications in the pharmaceutical and fine chemical industries. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step laboratory procedure, and address critical safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical execution of this important reaction.

Introduction: The Significance of Alkene Hydrogenation

Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of unsaturated compounds like alkenes to their saturated counterparts.[1][2] This process involves the addition of molecular hydrogen (H₂) across the double bond of an alkene in the presence of a metal catalyst.[3][4] The reaction is highly exothermic and proceeds efficiently under various conditions, from atmospheric pressure to high-pressure systems, depending on the substrate and catalyst.[5]

The hydrogenation of 1,2-dimethylcyclohexene is a particularly illustrative example due to its stereochemical outcome. The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.[6][7] This stereospecificity is a direct consequence of the reaction mechanism on the surface of a heterogeneous catalyst.[6] For 1,2-dimethylcyclohexene, this results in the formation of cis-1,2-dimethylcyclohexane as the major product.[7][8] Understanding and controlling this stereoselectivity is crucial in the synthesis of complex molecules where specific stereoisomers are required for biological activity.

Mechanistic Insights: The Horiuti-Polanyi Mechanism

The most widely accepted mechanism for the heterogeneous catalytic hydrogenation of alkenes is the Horiuti-Polanyi mechanism.[1] This multi-step process occurs on the surface of a solid metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (Adam's catalyst).[1][4]

The key steps are:

  • Adsorption of Reactants: Both the alkene (1,2-dimethylcyclohexene) and hydrogen gas are adsorbed onto the surface of the metal catalyst.[2][3]

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface.[1][4]

  • Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate that remains attached to the catalyst.[1]

  • Second Hydrogen Addition and Desorption: A second hydrogen atom is then added to the other carbon atom, leading to the formation of the saturated alkane (cis-1,2-dimethylcyclohexane). The product then desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.[1][3]

The syn-stereochemistry arises because both hydrogen atoms are delivered from the catalyst surface to the same face of the adsorbed alkene.[6]

Horiuti_Polanyi_Mechanism cluster_surface Catalyst Surface Alkene_ads 1,2-Dimethylcyclohexene Adsorbed Intermediate Half-hydrogenated Intermediate Alkene_ads->Intermediate First H addition H2_ads H₂ Adsorbed H_atoms Dissociated H atoms H2_ads->H_atoms Dissociation H_atoms->Intermediate Product_ads cis-1,2-Dimethylcyclohexane Adsorbed Intermediate->Product_ads Second H addition Product_gas cis-1,2-Dimethylcyclohexane (gas/solution) Product_ads->Product_gas Desorption Alkene_gas 1,2-Dimethylcyclohexene (gas/solution) Alkene_gas->Alkene_ads Adsorption H2_gas H₂ (gas) H2_gas->H2_ads Adsorption

Caption: The Horiuti-Polanyi mechanism for the hydrogenation of 1,2-dimethylcyclohexene.

Experimental Protocol

This protocol details the hydrogenation of 1,2-dimethylcyclohexene using 10% Palladium on Carbon (Pd/C) as the catalyst under a hydrogen balloon atmosphere. This method is suitable for a standard laboratory setting.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2-DimethylcyclohexeneReagentSigma-AldrichStore under nitrogen.
10% Palladium on Carbon (Pd/C)CatalystAcros OrganicsHandle with care, pyrophoric.
Ethanol (EtOH)AnhydrousFisher ScientificSolvent.
Hydrogen (H₂) gasHigh PurityLocal SupplierFlammable gas.
Nitrogen (N₂) gasHigh PurityLocal SupplierInert gas for purging.
Celite® 545---VWRFiltration aid.
Round-bottom flask (100 mL)---------
Magnetic stir bar---------
Septa---------
Hydrogen balloon---------
Vacuum/Nitrogen manifold---------
Buchner funnel and filter flask---------
Whatman filter paper---------
Step-by-Step Procedure

Experimental_Workflow A 1. Reaction Setup - Add Pd/C to flask - Add stir bar B 2. Inert Atmosphere - Evacuate and backfill with N₂ (3x) A->B C 3. Addition of Reactants - Add Ethanol - Add 1,2-dimethylcyclohexene B->C D 4. Hydrogenation - Evacuate and backfill with H₂ (3x) - Stir under H₂ balloon C->D E 5. Reaction Monitoring - TLC or GC analysis D->E F 6. Work-up - Purge with N₂ - Filter through Celite® E->F Reaction Complete G 7. Product Isolation - Remove solvent via rotary evaporation F->G H 8. Product Analysis - NMR, GC-MS G->H

Caption: Experimental workflow for the catalytic hydrogenation of 1,2-dimethylcyclohexene.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mg of 10% Pd/C. Caution: Pd/C is pyrophoric and should be handled in a well-ventilated fume hood, away from flammable materials.[9][10]

  • Seal the flask with a rubber septum.

2. Creation of an Inert Atmosphere:

  • Connect the flask to a vacuum/nitrogen manifold via a needle.

  • Carefully evacuate the flask and then backfill with nitrogen gas. Repeat this cycle three times to ensure the removal of all oxygen.[5][11]

3. Addition of Solvent and Substrate:

  • Under a positive pressure of nitrogen, add 20 mL of anhydrous ethanol to the flask via a syringe.

  • In a separate vial, dissolve 1.0 g of 1,2-dimethylcyclohexene in 5 mL of anhydrous ethanol.

  • Add the substrate solution to the reaction flask via a syringe.

4. Hydrogenation:

  • Connect a hydrogen-filled balloon to the manifold.

  • Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Leave the hydrogen balloon connected to the flask via the manifold and begin vigorous stirring.

  • The reaction is typically complete within 2-4 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

5. Reaction Work-up:

  • Once the reaction is complete, carefully purge the reaction flask with nitrogen to remove any excess hydrogen.

  • Prepare a small plug of Celite® in a Buchner funnel.

  • Under a gentle stream of nitrogen, carefully filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst. Crucial Safety Note: The used catalyst on the filter paper is highly pyrophoric, especially when dry.[9][12] Immediately quench the filter cake with plenty of water and store it in a separate, sealed waste container.[9]

  • Wash the filter cake with a small amount of ethanol to ensure complete transfer of the product.

6. Product Isolation and Analysis:

  • Combine the filtrate and washings in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting liquid is the crude cis-1,2-dimethylcyclohexane.

  • The purity and identity of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Safety First: A Paramount Concern in Hydrogenation

Hydrogenation reactions, while powerful, present significant safety hazards that must be meticulously managed.

  • Flammability of Hydrogen: Hydrogen is a highly flammable gas with a wide explosive range in air.[13] All hydrogenation reactions must be conducted in a well-ventilated fume hood, and all sources of ignition must be eliminated.[10][11]

  • Pyrophoric Catalysts: Palladium on carbon and other hydrogenation catalysts can ignite spontaneously in air, especially after use when they are saturated with hydrogen.[9][10] Always handle catalysts in an inert atmosphere and keep them wet with solvent or water during filtration and disposal.[5][9]

  • Pressure Management: While this protocol uses a hydrogen balloon (atmospheric pressure), any reactions conducted under pressure must use appropriately rated equipment.[5][11] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when performing this experiment.[13]

Expected Results and Data

The hydrogenation of 1,2-dimethylcyclohexene is expected to yield cis-1,2-dimethylcyclohexane as the major product with high conversion.

ParameterExpected ValueAnalysis Method
Reaction Time2-4 hoursTLC/GC
Conversion>98%GC
Diastereomeric Ratio (cis:trans)>95:5¹H NMR / GC
Isolated Yield85-95%Gravimetric

Conclusion

This application note provides a detailed and safety-conscious protocol for the catalytic hydrogenation of 1,2-dimethylcyclohexene. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently and successfully perform this fundamental organic transformation. The principles of stereoselective addition and handling of heterogeneous catalysts are broadly applicable to a wide range of synthetic challenges in both academic and industrial research.

References

  • Vertex AI Search. (n.d.). Reduction of Alkenes: Hydrogenation | Organic Chemistry Class Notes - Fiveable.
  • Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples.
  • Linquip. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Industrial Safety Trainers. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry.
  • eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes.
  • Wikipedia. (n.d.). Hydrogenation.
  • YouTube. (2024, December 4). Catalytic Hydrogenation of Alkenes and Alkynes.
  • Brainly. (2023, July 10). How will you prepare cis-1,2-dimethylcyclohexane from 1,2-dimethylcyclohexene?
  • Chemistry LibreTexts. (2024, October 2). 8.6: Reduction of Alkenes - Hydrogenation.
  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.
  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Wikipedia. (n.d.). Adams' catalyst.
  • Amarutu. (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit?
  • Pearson+. (n.d.). A misguided chemist attempted to synthesize trans-1,2-dimethylcyc...
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Ingenta Connect. (n.d.). The Story of Adams' Catalyst.
  • Benchchem. (n.d.). Application Notes and Protocols: In-Situ Generation of Platinum Black from Platinum Dioxide (Adams' Catalyst).

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Application Notes & Protocols: (1s,2s)-1,2-Dimethylcyclohexane as a Stereochemical Probe in Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stereochemistry is not merely a static descriptor of a molecule but a dynamic factor that governs its reactivity and interactions.[1][2] The three-dimensional arrangement of atoms dictates the pathways of chemical reactions, making the study of stereoisomers essential for elucidating reaction mechanisms, particularly in the fields of organic synthesis and drug development.[2][3] This guide details the application of (1s,2s)-1,2-dimethylcyclohexane, a conformationally-biased chiral molecule, as a powerful tool for investigating the stereochemical course of chemical reactions. Its rigid chair conformation provides a fixed scaffold to probe transition state geometries and product distributions, offering invaluable insights into reaction selectivity.

The Principle: Conformational Locking as a Mechanistic Tool

The utility of 1,2-dimethylcyclohexane in mechanistic studies stems from the distinct conformational preferences of its stereoisomers. Molecules can exist as different spatial arrangements, or conformers, that interconvert through bond rotation.[1] For cyclohexane derivatives, the chair conformation is the most stable. Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The Isomers: cis vs. trans

1,2-Dimethylcyclohexane exists as two primary diastereomers: cis and trans.[4]

  • cis-1,2-Dimethylcyclohexane: In this isomer, the two methyl groups are on the same face of the ring.[5] In its chair conformations, one methyl group is forced to be axial while the other is equatorial.[6] A rapid "ring flip" interconverts these two conformers, which are enantiomeric and equal in energy.[6][7] This rapid equilibrium makes the cis isomer conformationally mobile and, as a meso compound, achiral overall.[7]

  • trans-1,2-Dimethylcyclohexane: Here, the methyl groups are on opposite faces of the ring.[5] This allows for two distinct chair conformations: one where both methyl groups are axial (diaxial) and one where both are equatorial (diequatorial).[6][8]

The diaxial conformation is highly disfavored due to significant steric strain from 1,3-diaxial interactions, where the axial methyl groups clash with axial hydrogens on the same side of the ring.[6] Consequently, the equilibrium overwhelmingly favors the diequatorial conformer.[8] This phenomenon, often termed "conformational locking," is the cornerstone of its use as a mechanistic probe. The (1S,2S) enantiomer provides a rigid, chiral scaffold where the relative positions of the methyl groups are well-defined.

G cluster_cis cis-1,2-Dimethylcyclohexane (Meso) cluster_trans trans-1,2-Dimethylcyclohexane (Chiral) cis_ae Axial-Equatorial (Chiral) cis_ea Equatorial-Axial (Chiral) cis_ae->cis_ea Rapid Interconversion (Enantiomers) trans_ee Diequatorial (Highly Favored) trans_aa Diaxial (Disfavored) trans_ee->trans_aa ΔG ≈ 11.4 kJ/mol

Figure 1: Conformational equilibria of cis- and trans-1,2-dimethylcyclohexane.

Synthesis and Availability

trans-1,2-Dimethylcyclohexane is typically synthesized via the catalytic hydrogenation of o-xylene or 1,2-dimethylcyclohexene.[9][10] These methods often produce a mixture of cis and trans isomers, which can be separated by fractional distillation. The resulting trans isomer is a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. For studies requiring enantiopure material, chiral resolution techniques are necessary.

Application: Probing Reaction Stereoselectivity

A reaction that creates a new stereocenter can be influenced by existing stereocenters in the molecule.[11] By using a conformationally locked substrate like this compound or its derivatives, the influence of the rigid scaffold on the reaction's stereochemical outcome can be precisely measured. This provides critical information about the transition state geometry. A stereoselective reaction is one that favors the formation of one stereoisomer over another.[12]

Core Experimental Logic

The general workflow involves modifying the this compound scaffold to include a reactive site and then performing the reaction of interest. The product distribution, specifically the ratio of diastereomers formed, reveals the facial selectivity of the reaction.

G A Start with this compound Scaffold B Introduce Reactive Site (e.g., create a double bond) A->B C Perform Reaction of Interest (e.g., Epoxidation, Hydroboration) B->C D Isolate and Purify Products C->D E Analyze Diastereomeric Ratio (NMR, GC, Chiral HPLC) D->E F Infer Transition State Geometry and Mechanistic Pathway E->F

Figure 2: General workflow for using a chiral scaffold in mechanistic studies.

Protocol 1: Conformational Analysis by ¹H NMR Spectroscopy

Objective: To experimentally verify the diequatorial conformation of trans-1,2-dimethylcyclohexane using proton Nuclear Magnetic Resonance (NMR) spectroscopy. The key is to analyze the coupling constants (J-values) of the methine protons (the hydrogens on the carbons bearing the methyl groups).

Materials:

  • trans-1,2-dimethylcyclohexane (mixture of enantiomers is sufficient for this analysis)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Prepare a ~5-10 mg/mL solution of trans-1,2-dimethylcyclohexane in CDCl₃.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to observe multiplet structures clearly.

  • Spectral Analysis:

    • Identify the signals corresponding to the methyl groups (typically a doublet around 0.8-1.0 ppm).

    • Locate the signals for the methine protons (H-1 and H-2). These will be complex multiplets further downfield.

    • Carefully analyze the coupling constants for these methine protons. In a chair conformation, the coupling between adjacent axial protons (J_ax-ax) is large (typically 8-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are small (typically 2-5 Hz).

  • Interpretation: For the diequatorial conformer, the H-1 and H-2 protons are both in axial positions. Therefore, each will show a large trans-diaxial coupling to an adjacent axial proton on C-6 and C-3, respectively. The presence of these large J-values confirms that the methine protons are axial and, consequently, that the methyl groups are equatorial.

Coupling Type Typical J-value (Hz) Expected in Diequatorial Conformer
Axial-Axial (J_ax-ax)8 - 13Present (Dominant)
Axial-Equatorial (J_ax-eq)2 - 5Present
Equatorial-Equatorial (J_eq-eq)2 - 5Present

Table 1: Proton-proton coupling constants used in conformational analysis of cyclohexanes.

Protocol 2: Model Study - Facial Selectivity in the Epoxidation of 1,2-Dimethylcyclohexene

Objective: To determine the facial selectivity of epoxidation on a double bond adjacent to the chiral centers of the this compound scaffold. This protocol uses 1,2-dimethylcyclohexene as the substrate, where the stereocenters direct the approach of the epoxidizing agent.

Materials:

  • 1,2-Dimethylcyclohexene (derived from a precursor with known (1s,2s) stereochemistry)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: Dissolve 1,2-dimethylcyclohexene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.

    • Add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) to isolate the epoxide products.

  • Analysis:

    • Acquire a ¹H NMR spectrum of the purified product mixture. The relative integration of characteristic signals for each diastereomeric epoxide will provide the product ratio.

    • Alternatively, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification of the diastereomeric ratio (dr).

Interpretation of Results: The two methyl groups create a sterically hindered environment on one face of the double bond. The epoxidizing agent (m-CPBA) will preferentially approach from the less hindered face. The ratio of the two diastereomeric epoxides formed is a direct measure of this steric bias and provides quantitative insight into the transition state of the epoxidation reaction. A high diastereomeric ratio indicates a highly selective reaction, governed by the stereochemistry of the this compound scaffold.

Conclusion

The conformationally locked nature of this compound makes it an exemplary molecular probe for dissecting the intricate details of reaction mechanisms. By providing a rigid chiral framework, it allows researchers to quantify the stereochemical preferences of a wide range of chemical transformations. The protocols outlined here for conformational verification by NMR and for assessing facial selectivity in a model reaction provide a foundational approach for leveraging this powerful tool in mechanistic and synthetic studies. The careful use of such probes is crucial for developing predictable and highly selective reactions, a cornerstone of modern chemical science and drug discovery.[3][13]

References

  • Filo. (2025, September 23). Explain the conformation analysis of disubstituted 1,2-dimethyl cyclohexane.
  • National Center for Biotechnology Information. (n.d.). Chirality: a key parameter in chemical probes. PMC.
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  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.
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  • Unknown Source. Reaction Mechanism and Stereoisomerism.
  • ChemicalBook. (n.d.). 1,2-DIMETHYLCYCLOHEXANE synthesis.
  • European Journal of Organic Chemistry. (n.d.). Stereochemistry and Recent Applications of Axially Chiral Organic Molecules.
  • Allen Institute. (n.d.). Stereoisomerism- Definition, Concept, Conditions and Types.
  • Organic Chem Basics. (n.d.). Stereo- & Regiochemistry.
  • Wikipedia. (n.d.). Stereoisomerism.
  • Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions.
  • Pearson. (2024, April 28). Using 1,2-dimethylcyclohexene as your starting material, show how....
  • Chemistry LibreTexts. (2015, July 5). 5.7: Stereochemistry in Chemical Reactions.
  • Unknown Source.
  • International Journal of Pharmaceutical Sciences and Research. (2014, November 1). Stereochemistry and its role in drug design.
  • Chemistry LibreTexts. (2022, October 4). 6.10: Disubstituted Cyclohexanes.
  • PubChem. (n.d.). 1,2-Dimethylcyclohexane, cis-.
  • Chemistry Stack Exchange. (2016, October 17). Is cis-1,2-dimethylcyclohexane a meso compound?.
  • Unknown Source. Build a model of cis-1,2-dimethyl cyclohexane and the trans-1,2-dimethyl cyclohexane. Show one of the isomers and advise the TA of which isomer.
  • Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44.
  • Lumen Learning. (n.d.). 4.5. Stereochemistry of reactions | Organic Chemistry 1: An open textbook.

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(1s,2s)-1,2-dimethylcyclohexane as a chiral solvent in spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Beginning targeted research

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Verifying Chirality Status

I've verified that this compound is chiral, exhibiting enantiomers. Conformational analysis points to the diequatorial conformer's stability. However, I'm still searching for solid experimental backing for its use as a chiral solvent. The literature search has turned up a dearth of direct evidence.

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I'm now structuring the application note, aiming to educate on chiral solvent principles before diving into this compound's features. Given the absence of direct protocols, I'll propose NMR/VCD protocols, building on chiral recognition principles and the molecule's conformational data. I'm focusing on creating hypothetical protocols based on established chiral solvating agent practices.

Synthesizing Application Structure

I've crafted a comprehensive application note outline, aiming for a balance of educational content and practical application. I'll begin with chiral solvent principles, then move to this compound's features. Given limited direct evidence, I'll propose NMR/VCD protocols, grounded in chiral recognition and conformational data. The guide will include diagrams and a strong reference section.

Application Note: A Comprehensive Guide to Calculating Ring-Flip Energy Barriers in Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The conformational dynamics of the cyclohexane ring are a cornerstone of stereochemistry and play a pivotal role in determining the biological activity and physical properties of molecules. The energy barrier to the "ring-flip" process, which interconverts two chair conformations, is particularly critical for disubstituted cyclohexanes, as it dictates the equilibrium population of stereoisomers and their interaction with biological targets. This guide provides a detailed protocol for the computational determination of this energy barrier using quantum mechanical methods, alongside a discussion of experimental validation using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. We delve into the theoretical underpinnings, offer step-by-step workflows, and explain the causality behind methodological choices to ensure robust and reliable results.

Theoretical Background: The Energetic Landscape of Cyclohexane

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral sp³ bond angles) and torsional strain (by staggering all adjacent C-H bonds).[1] A critical dynamic process is the ring flip (or chair flip), where one chair conformer interconverts to another.[1][2] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[2][3]

This interconversion is not a single-step event but proceeds through higher-energy intermediates and transition states, including the twist-boat, boat, and half-chair conformations.[4][5][6] The highest energy point on this pathway is the half-chair conformation, and the energy difference between the ground-state chair and this transition state defines the activation energy barrier (ΔG‡) of the ring flip.[6][7]

Substituent Effects and A-Values:

In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable to avoid unfavorable steric interactions between the axial substituent and the two other axial hydrogens on the same face of the ring (C3 and C5).[8][9] These destabilizing interactions are known as 1,3-diaxial interactions .[8][9]

The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[10][11] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[10][12]

For disubstituted cyclohexanes , the analysis is more complex. The relative stability of the two chair conformers depends on the positions (1,2-, 1,3-, or 1,4-) and the stereochemistry (cis or trans) of the substituents.

  • cis-1,3-disubstituted: One conformer has both substituents in equatorial positions (diequatorial), while the ring-flipped form has both in axial positions (diaxial). The diequatorial conformer is significantly more stable.[13]

  • trans-1,3-disubstituted: Both chair conformers have one axial and one equatorial substituent, making them energetically equivalent if the substituents are identical.[4][14]

  • cis-1,2-disubstituted: Both chair conformers have one axial and one equatorial substituent, leading to equal energy for identical substituents.[4]

  • trans-1,2-disubstituted: One conformer is diequatorial, and the other is diaxial. The diequatorial is strongly favored.[3]

Understanding these relationships is crucial for selecting the correct ground-state conformer as the starting point for energy barrier calculations.

Computational Protocol for Determining the Ring-Flip Barrier

Modern computational chemistry provides powerful tools for accurately calculating conformational energies.[15] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for these systems.[15][16] The following protocol outlines a robust workflow for this calculation.

Expert Insight: Choosing the Right Method We recommend a DFT functional that includes dispersion corrections, such as B3LYP-D3 or ωB97X-D , as these are crucial for accurately modeling non-covalent interactions like steric strain.[15] A Pople-style basis set like 6-31G(d) is often sufficient for geometry optimizations, while a larger basis set like 6-311+G(d,p) can be used for more accurate single-point energy calculations on the optimized geometries.

Step-by-Step Computational Workflow
  • Step 1: Build and Optimize Ground State Conformers (Minima)

    • Action: Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structure of the desired disubstituted cyclohexane isomer (e.g., cis-1,3-dimethylcyclohexane).

    • Protocol:

      • Construct both possible chair conformers (e.g., the diequatorial and the diaxial forms).

      • Perform a full geometry optimization on each conformer using your chosen DFT method and basis set (e.g., B3LYP-D3/6-31G(d)). This locates the nearest local energy minimum.

      • Perform a frequency calculation on each optimized structure.

    • Rationale & Verification: A true energy minimum will have zero imaginary frequencies . This step confirms that your structures are stable ground states. The structure with the lower final electronic energy (including zero-point vibrational energy correction) is the global minimum chair conformation.

  • Step 2: Locate the Ring-Flip Transition State (TS)

    • Action: Find the highest-energy point (the half-chair conformation) on the path connecting the two chair conformers. This is the most challenging but critical step.

    • Protocol:

      • Select the lowest-energy chair conformer from Step 1 as your starting point.

      • Initiate a transition state search. Most quantum chemistry software (e.g., Gaussian, ORCA) has built-in algorithms like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.[17] For a ring-flip, a simple Berny optimization to a transition state is often effective. You may need to manually distort the geometry slightly towards the expected half-chair structure to guide the calculation.

      • Perform a frequency calculation on the resulting optimized TS structure.

    • Rationale & Verification: A true first-order saddle point (transition state) must have exactly one imaginary frequency .[18] Visualizing the vibrational mode corresponding to this imaginary frequency is essential; it should clearly show the atomic motions that lead from one chair conformer to the other, confirming it is the correct ring-flip TS.

  • Step 3: Calculate the Activation Energy Barrier (ΔG‡)

    • Action: Determine the energy difference between the ground state and the transition state.

    • Protocol:

      • Use the electronic energies (E), zero-point vibrational energies (ZPVE), and thermal corrections to Gibbs free energy (G_corr) from the frequency calculations for both the lowest-energy chair conformer (GS) and the transition state (TS).

      • Calculate the Gibbs Free Energy of Activation (ΔG‡) using the formula: ΔG‡ = (E_TS + ZPVE_TS + G_corr_TS) - (E_GS + ZPVE_GS + G_corr_GS)

    • Rationale: Using the Gibbs free energy provides the most experimentally relevant energy barrier, as it accounts for enthalpy and entropy at a given temperature (typically 298.15 K).

Computational Workflow Diagram

G Computational Workflow for Ring-Flip Barrier Calculation cluster_0 Part 1: Ground State Optimization cluster_1 Part 2: Transition State Search cluster_2 Part 3: Energy Calculation Build Build Chair Conformer 1 (e.g., diequatorial) Opt1 Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) Build->Opt1 Freq1 Frequency Calculation Opt1->Freq1 Verify1 Verification: Zero Imaginary Frequencies? Freq1->Verify1 TS_Search Transition State Search (OPT=TS) Verify1->TS_Search Use Lowest Energy Ground State Extract Extract Thermodynamic Data (E, ZPVE, G_corr) Verify1->Extract Freq_TS Frequency Calculation TS_Search->Freq_TS Verify_TS Verification: One Imaginary Frequency? Freq_TS->Verify_TS Animate_TS Animate Imaginary Freq. (Confirm Ring-Flip Motion) Verify_TS->Animate_TS Animate_TS->Extract Calculate Calculate ΔG‡ ΔG‡ = G(TS) - G(GS) Extract->Calculate

Sources

Application Notes and Protocols for the Synthesis of Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The stereoisomers of dimethyl 1,2-dimethylcyclohexane-1,2-dicarboxylate are valuable building blocks in organic synthesis, particularly in the construction of complex polycyclic natural products and their analogues. The rigid cyclohexane core, adorned with vicinal quaternary stereocenters, presents a significant synthetic challenge and a desirable motif for controlling three-dimensional molecular architecture. The cis and trans diastereomers, differing in the relative orientation of the two ester groups, offer distinct conformational properties that can be exploited in drug development and materials science. This document provides a detailed guide for the stereoselective synthesis of both cis and trans isomers, grounded in established chemical principles and supported by peer-reviewed literature. The protocols are designed for researchers in synthetic chemistry, offering not just a series of steps, but a deeper understanding of the underlying reaction mechanisms and the rationale for the chosen experimental conditions.

Strategic Overview: Achieving Stereochemical Control

The synthesis of vicinal, quaternary-substituted cycloalkanes requires careful planning to control the stereochemical outcome. The two primary strategies presented here rely on the generation of enolates or dianions and their subsequent alkylation. The choice of starting material and the nature of the alkylating agent are paramount in dictating whether the final product adopts a cis or trans configuration.

  • For the cis isomer , the strategy involves the formation of a six-membered ring from an acyclic precursor. This is achieved through a cyclialkylation reaction, where a dianion derived from an open-chain diester reacts with a bifunctional electrophile. The stereochemistry of the electrophile directly influences the stereochemistry of the newly formed ring.

  • For the trans isomer , the approach starts with a pre-formed cyclohexane ring. A dianion is generated from a cis-configured diester, and subsequent methylation is controlled to favor the thermodynamically more stable trans product.

The following sections will delve into the detailed protocols for each of these synthetic routes.

Synthesis of Dimethyl cis-1,2-Dimethylcyclohexane-1,2-dicarboxylate

The most effective route for the synthesis of the cis-isomer is the cyclialkylation of the dianion of dimethyl 2,3-dimethylbutanedioate with (Z)-1,4-dichlorobut-2-ene.[1] This method constructs the cyclohexane ring with the desired cis stereochemistry of the methyl groups relative to the ester functionalities.

Reaction Scheme

cis_synthesis cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Cyclialkylation cluster_2 Step 3: Hydrogenation start_mat Dimethyl 2,3-dimethylbutanedioate dianion Dianion Intermediate start_mat->dianion Deprotonation lda LDA (2 eq.) THF, 0°C to rt cycloadd_product Dimethyl cis-1,2-dimethylcyclohex-4-ene-1,2-dicarboxylate dianion->cycloadd_product SN2 Cyclization alkylating_agent (Z)-1,4-Dichlorobut-2-ene alkylating_agent->cycloadd_product final_product Dimethyl cis-1,2-dimethylcyclohexane-1,2-dicarboxylate cycloadd_product->final_product H2, Pd/C

Caption: Synthetic workflow for dimethyl cis-1,2-dimethylcyclohexane-1,2-dicarboxylate.

Experimental Protocol

Materials and Reagents

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Diisopropylamine101.198011.2 mL
n-Butyllithium (1.6 M in hexanes)64.067546.9 mL
Dimethyl 2,3-dimethylbutanedioate174.1937.56.53 g
(Z)-1,4-Dichlorobut-2-ene125.0037.54.69 g
Tetrahydrofuran (THF), anhydrous--~150 mL
10% Palladium on Carbon (Pd/C)--~120 mg
Methanol--For hydrogenation
Diethyl ether--For extraction
Saturated aq. NH4Cl solution--For quenching
Brine--For washing
Anhydrous MgSO4--For drying

Procedure

  • Preparation of Lithium Diisopropylamide (LDA): To a dry, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (30 mL) and diisopropylamine (11.2 mL, 80 mmol). Cool the flask to 0°C in an ice bath. Add n-butyllithium (46.9 mL of a 1.6 M solution in hexanes, 75 mmol) dropwise with stirring. After the addition is complete, allow the solution to warm to room temperature and stir for 30 minutes.

  • Dianion Formation: Cool the freshly prepared LDA solution to -78°C (dry ice/acetone bath). In a separate flask, dissolve dimethyl 2,3-dimethylbutanedioate (6.53 g, 37.5 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution at -78°C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the dianion.

  • Cyclialkylation: Cool the dianion solution back down to -78°C. Add a solution of (Z)-1,4-dichlorobut-2-ene (4.69 g, 37.5 mmol) in anhydrous THF (20 mL) dropwise. Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification of the Intermediate: Remove the solvent under reduced pressure. The crude product, dimethyl cis-1,2-dimethylcyclohex-4-ene-1,2-dicarboxylate, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Hydrogenation: Dissolve the purified unsaturated diester in methanol in a suitable hydrogenation vessel. Add 10% palladium on carbon (catalytic amount, ~120 mg). Subject the mixture to an atmosphere of hydrogen (balloon or Parr hydrogenator) and stir vigorously until the reaction is complete (monitor by TLC or GC-MS).

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with methanol. Concentrate the filtrate under reduced pressure to yield the final product, dimethyl cis-1,2-dimethylcyclohexane-1,2-dicarboxylate. Further purification can be achieved by recrystallization from a suitable solvent system like light petroleum.

Causality and Mechanistic Insights

The stereochemical outcome of this synthesis is determined in the cyclialkylation step. The use of (Z)-1,4-dichlorobut-2-ene is crucial. The dianion of dimethyl 2,3-dimethylbutanedioate attacks the electrophilic carbon centers of the dichlorobutene in a concerted or near-concerted double SN2 reaction. This intramolecular cyclization forces the two ester groups to adopt a cis relationship on the newly formed six-membered ring. The subsequent hydrogenation of the double bond does not affect the stereocenters at C1 and C2.

Synthesis of Dimethyl trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate

The synthesis of the trans-isomer is achieved through the bismethylation of the dianion derived from dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate.[1] This approach leverages thermodynamic control to favor the formation of the more stable trans product.

Reaction Scheme

trans_synthesis cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Bismethylation cluster_2 Step 3: Hydrogenation start_mat Dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate dianion Dianion Intermediate start_mat->dianion Deprotonation lda LDA (2 eq.) THF, 0°C to rt methylation_product Dimethyl trans-1,2-dimethylcyclohex-4-ene-1,2-dicarboxylate dianion->methylation_product SN2 Alkylation methyl_iodide Methyl Iodide (2 eq.) methyl_iodide->methylation_product final_product Dimethyl trans-1,2-dimethylcyclohexane-1,2-dicarboxylate methylation_product->final_product H2, Pd/C

Caption: Synthetic workflow for dimethyl trans-1,2-dimethylcyclohexane-1,2-dicarboxylate.

Experimental Protocol

Materials and Reagents

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Diisopropylamine101.19405.6 mL
n-Butyllithium (1.6 M in hexanes)64.0637.523.4 mL
Dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate198.2218.753.71 g
Methyl Iodide141.94402.5 mL
Tetrahydrofuran (THF), anhydrous--~100 mL
10% Palladium on Carbon (Pd/C)--~100 mg
Methanol--For hydrogenation
Diethyl ether--For extraction
Saturated aq. NH4Cl solution--For quenching
Brine--For washing
Anhydrous MgSO4--For drying

Procedure

  • Preparation of LDA and Dianion Formation: Following the procedure described for the cis-isomer synthesis, prepare a solution of LDA from diisopropylamine (5.6 mL, 40 mmol) and n-butyllithium (23.4 mL, 37.5 mmol) in anhydrous THF (20 mL). Cool this solution to -78°C and add a solution of dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate (3.71 g, 18.75 mmol) in anhydrous THF (30 mL) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Bismethylation: Cool the dianion solution to -78°C. Add methyl iodide (2.5 mL, 40 mmol) dropwise. Stir at -78°C for 2 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of Intermediate: Perform an aqueous work-up as described for the cis-isomer synthesis. Purify the crude product, which is predominantly the trans-methylated unsaturated diester, by flash column chromatography.

  • Hydrogenation and Final Purification: Hydrogenate the purified unsaturated diester using 10% Pd/C in methanol as described for the cis-isomer. After filtration and concentration, purify the final product, dimethyl trans-1,2-dimethylcyclohexane-1,2-dicarboxylate, by recrystallization or chromatography.

Causality and Mechanistic Insights

The formation of the trans product is a result of thermodynamic control during the methylation step. The initial deprotonation of the cis-diester generates a dianion. The first methylation can occur from either face of the enolate. However, the introduction of the first methyl group creates steric hindrance. The second methylation will preferentially occur from the face opposite to the first methyl group to minimize steric interactions in the transition state, leading to the thermodynamically more stable trans product.

Characterization Data

Accurate characterization is essential to confirm the identity and stereochemistry of the synthesized products. 13C NMR spectroscopy is particularly useful for distinguishing between the cis and trans isomers.[1]

Expected Spectroscopic Data for Dimethyl trans-1,2-dimethylcyclohexane-1,2-dicarboxylate

Data TypeExpected Values
1H NMR δ 1.0-2.6 (m, 16H, ring protons and methyls), 3.66 (s, 6H, OCH3)[1]
13C NMR δ 22.0 (br, CH2), 30.8 (br, CH2), 32.1 (br, CH2), 47.7 (C), 51.4 (OCH3), 177.2 (CO)[1]
Mass Spec m/z 254 (M+), 223, 222, 194, 135[1]

Note: The provided spectroscopic data is for a saturated diester, likely the trans-isomer, as detailed in the reference. Researchers should acquire and interpret their own analytical data to confirm the structure of their synthesized compounds.

Safety and Handling

  • n-Butyllithium: Highly flammable and pyrophoric. Reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using syringe techniques. Wear fire-retardant lab coat, safety glasses, and gloves.

  • Methyl Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Diisopropylamine and Tetrahydrofuran: Flammable liquids. THF can form explosive peroxides upon storage. Use from a freshly opened bottle or test for peroxides before use.

  • Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).

Conclusion

The protocols outlined in this application note provide a robust and stereocontrolled means for the synthesis of both cis and trans isomers of dimethyl 1,2-dimethylcyclohexane-1,2-dicarboxylate. By understanding the underlying principles of stereochemical control, researchers can confidently apply these methods to obtain these valuable synthetic intermediates for their own research endeavors. The importance of careful experimental technique and thorough characterization cannot be overstated in ensuring the successful and safe execution of these syntheses.

References

  • Rae, I. D., & Serelis, A. K. (1990). Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. Australian Journal of Chemistry, 43(11), 1941-1948. [Link]
  • Serelis, A. K., & Solomon, D. H. (1990). Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate.

Sources

Application Note: Stereochemical Determination of Dimethylcyclohexanes using 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The stereoisomerism of substituted cyclohexanes plays a pivotal role in determining their physical properties and biological activity. For researchers and professionals in drug development and materials science, the ability to unambiguously assign the stereochemistry of molecules such as dimethylcyclohexanes is of paramount importance. 13C Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for this purpose. This application note provides a comprehensive guide to utilizing 13C NMR for the stereochemical analysis of dimethylcyclohexanes, delving into the underlying principles, experimental protocols, and data interpretation.

The key to differentiating stereoisomers of dimethylcyclohexanes lies in the sensitivity of 13C chemical shifts to the local electronic and steric environment of each carbon atom. Conformational differences between cis and trans isomers, particularly the spatial arrangement of the methyl groups, lead to distinct and predictable patterns in their 13C NMR spectra. This guide will focus on the interpretation of these spectral differences to provide a reliable method for stereochemical assignment.

Theoretical Principles: The Foundation of Stereochemical Assignment

The conformational flexibility of the cyclohexane ring and the steric interactions between substituents are the fundamental factors that govern the 13C NMR chemical shifts in dimethylcyclohexanes. At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion. However, the presence of substituents can lead to a preference for one chair conformation over the other to minimize steric strain.

The Gamma-Gauche (γ-gauche) Effect

The most significant principle underpinning the stereochemical analysis of dimethylcyclohexanes by 13C NMR is the gamma-gauche (γ-gauche) effect . This effect describes the shielding (upfield shift) of a carbon nucleus when it is in a gauche (staggered at a 60° dihedral angle) orientation to another carbon or electronegative atom at the gamma (γ) position.[1][2][3] This steric compression leads to an increase in electron density around the affected carbon nucleus, causing it to resonate at a lower frequency (higher field).

In the context of dimethylcyclohexanes, the γ-gauche effect is most pronounced in cis isomers where one methyl group is axial and the other is equatorial. The axial methyl group experiences a gauche interaction with the syn-axial carbons at C-3 and C-5 of the cyclohexane ring. This results in a significant upfield shift for both the axial methyl carbon and the ring carbons involved in the gauche interaction, compared to their counterparts in the trans isomer where both methyl groups can occupy equatorial positions to avoid such steric clash.[4]

Symmetry Considerations

The symmetry of a molecule dictates the number of unique carbon environments and, consequently, the number of signals in its 13C NMR spectrum.[5] Cis and trans isomers of dimethylcyclohexanes often possess different elements of symmetry, leading to a different number of expected peaks. For instance, cis-1,2-dimethylcyclohexane has a plane of symmetry that renders certain pairs of carbons chemically equivalent, resulting in fewer signals than the less symmetric trans-1,2-dimethylcyclohexane.[6] Careful analysis of the number of observed signals can therefore provide a preliminary indication of the stereochemistry.

Experimental Protocol

This section outlines a standardized protocol for acquiring high-quality 13C NMR spectra of dimethylcyclohexane samples.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the dimethylcyclohexane sample. Deuterated chloroform (CDCl₃) is a common and effective choice.

  • Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the dimethylcyclohexane isomer in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

2. NMR Instrument Setup and Data Acquisition

  • Spectrometer: A Fourier Transform (FT) NMR spectrometer with a proton-decoupling channel is required. A field strength of 75 MHz for 13C nuclei or higher is recommended for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Pulse Width: Calibrate a 30° or 45° pulse angle to maximize signal without saturating the spins, allowing for faster repetition rates.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for both aliphatic and methyl carbons (e.g., 0-60 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate spin-lattice relaxation, ensuring quantitative signal intensities if needed.

    • Number of Scans: The number of scans will depend on the sample concentration. For the recommended concentration, 128 to 1024 scans are usually adequate to achieve a good signal-to-noise ratio.

3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

Data Analysis and Interpretation

The key to determining the stereochemistry of dimethylcyclohexanes lies in the comparative analysis of the 13C NMR spectra of the isomers.

Workflow for Stereochemical Assignment

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Stereochemical Assignment SamplePrep Sample Preparation NMRAcquisition 13C NMR Acquisition SamplePrep->NMRAcquisition PeakPicking Peak Picking & Referencing NMRAcquisition->PeakPicking SignalCount Count Number of Signals PeakPicking->SignalCount ChemShift Analyze Chemical Shifts (γ-gauche effect) PeakPicking->ChemShift CompareIsomers Compare with Expected Spectra SignalCount->CompareIsomers ChemShift->CompareIsomers AssignStereochem Assign cis/trans Stereochemistry CompareIsomers->AssignStereochem

Caption: Workflow for 13C NMR-based stereochemical determination.

Case Studies: Differentiating Dimethylcyclohexane Isomers

The following tables summarize the expected 13C NMR chemical shifts for the common dimethylcyclohexane isomers. These values are illustrative and can vary slightly based on solvent and temperature.

1,2-Dimethylcyclohexane

In cis-1,2-dimethylcyclohexane, the ring rapidly interconverts between two equivalent chair conformations, each with one axial and one equatorial methyl group. This leads to an averaged spectrum. In the more stable diequatorial conformer of trans-1,2-dimethylcyclohexane, both methyl groups are equatorial, minimizing steric interactions.[4] The diaxial conformer of the trans isomer is significantly less stable.[7]

Carbon Positioncis-1,2-Dimethylcyclohexane (ppm)trans-1,2-Dimethylcyclohexane (ppm)Key Differentiator
Methyl (CH₃)~15~18-20Upfield shift in the cis isomer due to the averaged axial/equatorial character.
C1, C2~32-34~36-38Upfield shift for the ring carbons bearing the methyl groups in the cis isomer.
C3, C6~30-32~33-35
C4, C5~24-26~26-28
Number of Signals 4[6]4Symmetry does not differentiate in this case.

1,3-Dimethylcyclohexane

The cis-1,3-dimethylcyclohexane isomer can adopt a low-energy diequatorial conformation. In contrast, the trans-1,3-dimethylcyclohexane isomer exists as a mixture of conformers, one with axial/equatorial methyl groups and the other with equatorial/axial methyl groups.[8] At room temperature, rapid ring flipping leads to an averaged spectrum showing five signals for both isomers.[8][9]

Carbon Positioncis-1,3-Dimethylcyclohexane (ppm)trans-1,3-Dimethylcyclohexane (ppm)Key Differentiator
Methyl (CH₃)~22-23~20-21The methyl groups in the trans isomer experience some shielding due to the axial conformer's contribution.
C1, C3~33-34~28-29Significant upfield shift for the substituted ring carbons in the trans isomer.
C2~45-46~35-36Pronounced upfield shift for the C2 carbon in the trans isomer due to the γ-gauche effect from the axial methyl group.
C4, C6~35-36~33-34
C5~26-27~26-27
Number of Signals 5[8][10]5[8][9]The number of signals is the same for both isomers at room temperature.

1,4-Dimethylcyclohexane

Cis-1,4-dimethylcyclohexane has one axial and one equatorial methyl group, leading to prominent γ-gauche interactions. The trans-1,4-dimethylcyclohexane isomer exists predominantly in a diequatorial conformation, which is more stable.

Carbon Positioncis-1,4-Dimethylcyclohexane (ppm)trans-1,4-Dimethylcyclohexane (ppm)Key Differentiator
Methyl (CH₃)~20~22Upfield shift for the methyl carbons in the cis isomer.
C1, C4~30~32Upfield shift for the substituted ring carbons in the cis isomer.
C2, C3, C5, C6~30~35Significant upfield shift for the carbons adjacent to the methyl-bearing carbons in the cis isomer due to the γ-gauche effect.
Number of Signals 3[11]3The number of signals is the same for both isomers.

Visualizing the γ-gauche Effect

G cluster_cis cis-1,4-Dimethylcyclohexane cluster_trans trans-1,4-Dimethylcyclohexane C1_cis C1 C2_cis C2 C1_cis->C2_cis Me_eq Me (equatorial) C1_cis->Me_eq C3_cis C3 C2_cis->C3_cis C4_cis C4 Me_ax Me (axial) C4_cis->Me_ax Me_ax->C3_cis γ-gauche C1_trans C1 C2_trans C2 C1_trans->C2_trans Me1_eq Me (eq) C1_trans->Me1_eq C3_trans C3 C2_trans->C3_trans C4_trans C4 Me2_eq Me (eq) C4_trans->Me2_eq

Caption: Steric interactions in dimethylcyclohexane isomers.

Conclusion

13C NMR spectroscopy provides a robust and reliable method for the stereochemical determination of dimethylcyclohexanes. By understanding the principles of the γ-gauche effect and molecular symmetry, researchers can confidently assign the cis and trans configurations of these important molecules. The detailed protocol and comparative data presented in this application note serve as a practical guide for scientists in various fields, enabling accurate structural elucidation and facilitating advancements in their respective areas of research.

References

  • D. Danneels & M. Anteunis. (1974). NMR spectrum of cis‐1,3‐dimethylcyclohexane. Semantic Scholar.
  • Yash Shinde. (n.d.). NMR Analysis of Dimethylcyclohexanes. Scribd.
  • Study.com. (n.d.). How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For...
  • Paul Charki, Marie Cordier, et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry.
  • Brainly. (2023). How many ^{13}C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For...
  • H. Booth & J. R. Everett. (1983). A direct determination of the position of equilibrium in trans-1,2-dimethylcyclohexane.
  • Harold Booth & Jeremy Ramsey Everett. (1980). The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane. Canadian Journal of Chemistry.
  • Study.com. (n.d.). How many absorptions would you expect to observe in the ^{13}C NMR spectra of the following compounds? (e) cis-1,2-Dimethylcyclohexane.
  • ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.
  • Brainly. (2023). How many peaks would you expect to see in the ^{13}C NMR spectrum of 1,4-dimethylcyclohexane? A. 2 peaks...
  • Filo. (2023). How many 13C NMR absorptions would you expect for cis-1,3-dimethylcyclohe..
  • S. M. C. C. Stallivieri, et al. (n.d.). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. NIH.
  • Chemistry LibreTexts. (2022). 3.
  • SpectraBase. (n.d.). Trans-1,2-dimethylcyclohexane - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). cis-1,4-Dimethylcyclohexane - Optional[13C NMR] - Chemical Shifts.
  • Brain Vision. (2023). [Chemistry] How many 13 C NMR absorptions would you expect for cis-1,3-dimethylcyclohexane? For tran. YouTube.
  • SpectraBase. (n.d.). cis-1,4-Dimethylcyclohexane - Optional[13C NMR] - Chemical Shifts.
  • J. B. Stothers, C. T. Tan, & K. Teo. (1976). 13C- and 1H-NMR shielding effects in aliphatic gauche/trans fragments. Semantic Scholar.
  • John McMurry. (2023). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry | OpenStax.
  • ResearchGate. (n.d.). Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems.
  • T. M. K. R. T. M. K. R. Perola, T. M. K. R. T. M. K. R. Perola, & T. M. K. R. T. M. K. R. Perola. (2004). The γ- and the δ-effects in 13c NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Semantic Scholar.
  • ResearchGate. (n.d.). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis.

Sources

Application Note: Conformational Analysis of 1,2-Dimethylcyclohexane Isomers Using Molecular Modeling Kits

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of 3D Structure in Molecular Science

In fields ranging from medicinal chemistry to materials science, the three-dimensional arrangement of atoms—or stereochemistry—is a critical determinant of a molecule's function and properties. Substituted cyclohexanes are ubiquitous structural motifs in natural products and pharmaceutical agents. Their puckered, non-planar chair conformation dictates the spatial orientation of substituents, which in turn governs intermolecular interactions, such as drug-receptor binding. Understanding the subtle energy differences between various conformations is therefore paramount.

This application note provides a detailed protocol for using a physical molecular modeling kit to explore the conformational isomers of cis- and trans-1,2-dimethylcyclohexane. While computational methods provide precise energetic data, hands-on modeling offers an unparalleled intuitive and kinesthetic understanding of steric strain, a foundational concept in chemistry.[1][2][3] This guide is designed for researchers, scientists, and students to physically build, manipulate, and analyze these isomers, thereby bridging the gap between two-dimensional representations and three-dimensional reality.

Theoretical Framework: The Energetics of Cyclohexane Conformations

Before building the models, it is essential to understand the underlying principles that govern their stability. The cyclohexane ring is not a flat hexagon; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain.[4]

  • Axial vs. Equatorial Positions: In a chair conformation, the twelve hydrogen atoms (or substituents) are divided into two distinct sets. Six are axial , pointing straight up or down, parallel to an imaginary axis through the ring. The other six are equatorial , pointing out from the "equator" of the ring.[5]

  • The Ring Flip: Cyclohexane rings are conformationally mobile, rapidly interconverting between two equivalent chair forms at room temperature in a process known as a "ring flip." During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.[5][6]

  • Steric Strain and A-Values: When a substituent larger than hydrogen is present, the two chair conformations are often no longer equal in energy. A substituent in the axial position experiences steric repulsion from the other two axial hydrogens on the same side of the ring (at the C3 and C5 positions). This unfavorable interaction is termed a 1,3-diaxial interaction .[7][8] The energy penalty associated with placing a substituent in the axial position versus the equatorial position is known as its A-value .[9][10] For a methyl group, this value is approximately 7.6 kJ/mol (1.8 kcal/mol).[11][12]

  • Gauche Butane Interactions: An additional source of steric strain arises when two substituents on adjacent carbons (e.g., C1 and C2) are both in staggered positions but are still close enough to repel each other. This is analogous to the gauche conformation of butane and is called a gauche butane interaction , which adds approximately 3.8 kJ/mol (0.9 kcal/mol) of strain.[13][14]

Experimental Protocol: Assembling and Analyzing 1,2-Dimethylcyclohexane Isomers

This section provides a step-by-step methodology for constructing and evaluating the chair conformations of cis- and trans-1,2-dimethylcyclohexane.

Materials:

  • A standard molecular modeling kit (e.g., Darling Models®, Molecular Visions®, or equivalent) containing:

    • At least 6 sp3 carbon atoms (typically black, tetrahedral)

    • At least 18 hydrogen atoms (typically white)

    • Bonds for single bond connections (rigid sticks and/or flexible tubes)

Protocol 1: Building the Cyclohexane Chair Framework
  • Assemble the Ring: Connect six sp3 carbon atoms in a hexagonal ring using single bonds.

  • Form the Chair: Hold the carbons at positions 1 and 4 (opposite each other). Gently push one carbon down and pull the other up until the structure "locks" into a stable, puckered conformation. You have now formed the chair.[6][15]

  • Identify Positions: Place the model on a flat surface. You will notice three carbons have bonds pointing downwards, forming a stable base. The hydrogens attached to these downward-pointing bonds are axial. The three corresponding upward-pointing bonds on the other carbons are also axial. The remaining six bonds, which point out to the sides, are equatorial.[5][16]

  • Populate with Hydrogens: Attach hydrogen atoms to all 12 positions to complete the unsubstituted cyclohexane model.

Protocol 2: Conformational Analysis of cis-1,2-Dimethylcyclohexane
  • Build the First Conformer (a,e): On your cyclohexane chair, remove the hydrogen from the axial "up" position on C1 and replace it with a methyl group (a single sp3 carbon with three hydrogens). On the adjacent C2, remove the hydrogen from the equatorial "up" position and replace it with a second methyl group. This creates the cis isomer, as both methyl groups are on the same face of the ring. This conformer is designated as axial-equatorial (a,e).

  • Perform a Ring Flip: Hold the model at C3 and C6. Push the C1 carbon down and pull the C4 carbon up. The ring will "flip" into the alternate chair conformation.[6]

  • Analyze the Second Conformer (e,a): Observe the new positions of the methyl groups. The methyl group that was axial on C1 is now equatorial. The methyl group that was equatorial on C2 is now axial.[17] This conformer is designated as equatorial-axial (e,a).

  • Assess Stability: Notice that in both conformations of the cis isomer, there is always one axial methyl group and one equatorial methyl group. Therefore, the two conformers have the same energy and exist in roughly equal amounts at equilibrium.[11][18]

Protocol 3: Conformational Analysis of trans-1,2-Dimethylcyclohexane
  • Build the Diequatorial Conformer (e,e): Start with a fresh cyclohexane chair. On C1, place a methyl group in the equatorial "up" position. On the adjacent C2, place a methyl group in the equatorial "down" position. This creates the trans isomer, as the methyl groups are on opposite faces of the ring.[19][20] This is the diequatorial (e,e) conformer.

  • Assess Strain in the (e,e) Conformer: Visually inspect the model. There are no bulky axial groups, so there are no 1,3-diaxial interactions involving the methyl groups. However, the two adjacent equatorial methyl groups are close enough to create one gauche butane interaction.[21]

  • Perform a Ring Flip: As before, hold C3 and C6, then push C1 down and pull C4 up to interconvert to the other chair form.

  • Analyze the Diaxial Conformer (a,a): Observe the new positions. Both methyl groups are now in axial positions (one "up," one "down").[20] This is the diaxial (a,a) conformer.

  • Assess Strain in the (a,a) Conformer: This conformer is visibly more crowded. The axial methyl on C1 creates two 1,3-diaxial interactions with the axial hydrogens on C3 and C5. The axial methyl on C2 creates two additional 1,3-diaxial interactions with the axial hydrogens on C4 and C6.[21] This results in significant steric strain, making this conformation highly unfavorable.[22]

Visualization and Data Interpretation

The physical models provide a qualitative sense of steric strain. We can quantify this using the established energy values for each interaction.

Logical Flow of Conformational Analysis

Conformational_Analysis cluster_cis cis-1,2-Dimethylcyclohexane cluster_trans trans-1,2-Dimethylcyclohexane C1 Conformer 1 (axial, equatorial) C2 Conformer 2 (equatorial, axial) C1->C2 Ring Flip label_cis Equal Energy (ΔG = 0) T1 Conformer 1 (diequatorial) T2 Conformer 2 (diaxial) T1->T2 Ring Flip label_trans Unequal Energy (ΔG >> 0) T1_label Much More Stable T2_label Much Less Stable

Caption: Logical workflow for analyzing cis and trans isomers.

Ring Flip Visualization

Ring_Flip cluster_A Substituents in A cluster_B Substituents in B ChairA Chair Conformation A ChairB Chair Conformation B ChairA->ChairB Ring Flip Axial_A Axial Equatorial_B Equatorial Axial_A->Equatorial_B becomes Equatorial_A Equatorial Axial_B Axial Equatorial_A->Axial_B becomes

Caption: Interconversion of axial and equatorial positions during a ring flip.

Quantitative Strain Analysis

The stability of each conformer can be estimated by summing the energy costs of its steric interactions.

IsomerConformerAxial Me Groups1,3-Diaxial Interactions (Me-H)Gauche Interactions (Me-Me)Total Strain (kJ/mol)Relative Stability
cis-1,2 (a,e)12 (1 x 7.6 kJ/mol)1 (3.8 kJ/mol)11.4 Equally Stable[11][18][23]
(e,a)12 (1 x 7.6 kJ/mol)1 (3.8 kJ/mol)11.4 Equally Stable[11][18][23]
trans-1,2 (e,e)001 (3.8 kJ/mol)3.8 Most Stable Conformer [18][21]
(a,a)24 (2 x 7.6 kJ/mol)015.2 Least Stable[18][21]

Note: Values are approximate and serve to illustrate the relative energy differences. The diaxial conformer of trans-1,2-dimethylcyclohexane has four Me-H 1,3-diaxial interactions, totaling 2 x 7.6 = 15.2 kJ/mol. The diequatorial conformer has only one Me-Me gauche interaction (3.8 kJ/mol). Therefore, the energy difference is 15.2 - 3.8 = 11.4 kJ/mol in favor of the diequatorial form.[18][21]

The overall most stable isomer is trans-1,2-dimethylcyclohexane because it can adopt a diequatorial conformation with minimal steric strain.[24][25] The cis isomer is less stable overall because it cannot avoid having one methyl group in a sterically hindered axial position.[24]

Conclusion

This application note demonstrates the utility of molecular modeling kits as an indispensable tool for understanding the complex principles of stereochemistry and conformational analysis. By physically constructing the cis and trans isomers of 1,2-dimethylcyclohexane, users can directly visualize and feel the consequences of steric strain. The hands-on protocol, coupled with a quantitative analysis based on A-values and gauche interactions, provides a robust and multi-faceted learning experience. This approach solidifies the understanding that molecular shape and substituent orientation are not static but are governed by a delicate balance of energetic factors, a concept crucial for rational drug design and the prediction of chemical reactivity.

References

  • 4.8: Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]
  • Newman Projection of Butane (and Gauche Conformation). (2020). Master Organic Chemistry. [Link]
  • A value. (n.d.). Wikipedia. [Link]
  • Possible chair conformations of 1,2-dimethylcyclohexane. (n.d.). Online Organic Chemistry Tutor. [Link]
  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]
  • Draw cis-1,2-dimethylcyclohexane in its more stable chair conform
  • 4.8 Conformations of Disubstituted Cyclohexanes. (2023). OpenStax. [Link]
  • Draw the two chair conformations of cis-1,2-dimethylcyclohexane. Which one is more stable? (2024). Brainly. [Link]
  • Explain the conformation analysis of disubstituted 1,2-dimethyl cyclohexane. (2025). Filo. [Link]
  • What conformational analysis can be performed on 1,2-dimethylcyclohexane... (n.d.). Proprep. [Link]
  • Draw trans-1,2-dimethylcyclohexane in its more stable chair conform
  • How to Use a Molecular Model for Learning Chemistry. (2019). Molecular Visions. [Link]
  • Butane conformational analysis. (n.d.). Química Orgánica. [Link]
  • 3.9: Conformations of Disubstituted Cyclohexanes. (2019). Chemistry LibreTexts. [Link]
  • 4.9: Conformations of Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts. [Link]
  • 3.5.3: Conformations of Disubstituted Cyclohexanes. (2024). Chemistry LibreTexts. [Link]
  • trans-1,2-dimethylcyclohexane. (n.d.). University of Calgary. [Link]
  • Calculating cyclohexane A-values. (n.d.).
  • Table of A-Values. (n.d.). CHEM 330 handout. [Link]
  • Assigning R and S for stereocenters using model kits. (2014). YouTube. [Link]
  • Cyclohexane 'A values' for Substituents. (2019). Reddit. [Link]
  • Gauche effect. (n.d.). Wikipedia. [Link]
  • Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? (2014). Master Organic Chemistry. [Link]
  • Consider 1,2 dimethylcyclohexane... (2024). YouTube. [Link]
  • Enhancing Stereochemistry Education through Inquiry-Based Learning and Concrete Molecular Models. (2025).
  • Gauche-butane interaction in cis- and trans-methyldecalins. (2022). YouTube. [Link]
  • Cyclohexane confirmations using a molecular visions model kit. (2015). YouTube. [Link]
  • Why is diequatorial trans-1,2-dimethylcyclohexane more stable than diaxial trans-1,2-dimethylcyclohexane? (2022). Chemistry Stack Exchange. [Link]
  • 4.4: Conformations of Butane. (2021). Chemistry LibreTexts. [Link]
  • Models and Molecules - A Workshop on Stereoisomers. (n.d.).
  • Cyclohexane Chair & Bo
  • Cyclohexane Chair Conformation and Axial Equatorial Stability. (2016). YouTube. [Link]
  • cis-1,3-Dimethylcyclohexane. (n.d.). University of Calgary. [Link]
  • 1,3-Diaxial Interactions and A value for Cyclohexanes. (n.d.). Chemistry Steps. [Link]
  • How important are molecular modeling kits for Organic Chemistry? (2022). Reddit. [Link]
  • Molecular Models: Conformation and Newman projections. (n.d.). Bluffton University. [Link]
  • 4.7: Conformations of Monosubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]
  • Conformation: Cis-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. (2022). YouTube. [Link]
  • How to Draw the Chair Conformation of Cyclohexane. (n.d.). Dummies.com. [Link]

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Illuminating the Path: A Guide to Elucidating Reaction Mechanisms in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. It allows for the optimization of reaction conditions, the prediction of outcomes with novel substrates, and the rational design of new synthetic methodologies. This guide provides a comprehensive overview of key techniques and protocols for dissecting the intricate steps of organic reactions, empowering you to move from empirical observation to mechanistic understanding.

The Cornerstone of Mechanistic Insight: Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the transition state of a reaction's rate-determining step.[1][2] It relies on the principle that replacing an atom with one of its heavier isotopes can alter the reaction rate if a bond to that atom is broken or significantly altered in the transition state.[1][2][3] This effect stems from the difference in zero-point vibrational energies between the isotopically labeled and unlabeled molecules; heavier isotopes have lower zero-point energies, leading to a higher activation energy and a slower reaction rate.[1][2]

Key Applications of KIE:
  • Identifying the Rate-Determining Step: A significant primary KIE (typically kH/kD > 2) strongly suggests that a C-H bond is broken in the rate-limiting step.[2][4]

  • Distinguishing Between Reaction Pathways: For instance, KIE studies can help differentiate between SN1 and SN2 nucleophilic substitution reactions.[3]

  • Probing Transition State Geometry: The magnitude of the KIE can provide insights into the geometry of the transition state.

Protocol: Measuring the Deuterium Kinetic Isotope Effect

This protocol outlines a general method for determining the KIE for a reaction involving C-H bond cleavage.

Materials:

  • Unlabeled substrate

  • Deuterated substrate (at the position of interest)

  • All other reaction reagents and solvents

  • Internal standard for quantitative analysis (e.g., a stable, unreactive compound with a distinct NMR or GC signal)

  • NMR spectrometer or Gas Chromatograph (GC)

Procedure:

  • Reaction Setup: Prepare two separate reactions under identical conditions. One with the unlabeled substrate and the other with the deuterated substrate. Ensure precise measurement of all reagents.

  • Inclusion of Internal Standard: Add a known amount of an internal standard to each reaction mixture.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Quantitative Analysis: Analyze the quenched aliquots using NMR spectroscopy or GC.

  • Data Analysis:

    • Determine the concentration of the product and the remaining starting material at each time point by integrating their signals relative to the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time for both the labeled and unlabeled reactions. The slope of this line will be the negative of the rate constant (-k).

    • Calculate the KIE as the ratio of the rate constant for the light isotope (kL) to the rate constant for the heavy isotope (kH): KIE = kL/kH.[3]

Interpreting the Results:

KIE Value (kH/kD) Interpretation
> 2Primary KIE: C-H bond breaking is likely occurring in the rate-determining step.[2]
1 - 1.5Secondary KIE: The isotopically labeled C-H bond is not broken in the rate-determining step, but its hybridization or environment changes.[2][3][4]
< 1Inverse KIE: The transition state is "tighter" for the heavier isotope, often seen when a C-H bond becomes stiffer in the transition state.

Diagram: Workflow for Determining the Kinetic Isotope Effect

KIE_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Unlabeled Unlabeled Substrate Reaction_H Reaction with H-Substrate Unlabeled->Reaction_H Labeled Deuterated Substrate Reaction_D Reaction with D-Substrate Labeled->Reaction_D Reagents Reagents & Internal Std Reagents->Reaction_H Reagents->Reaction_D Sampling Aliquots Taken Over Time Reaction_H->Sampling Reaction_D->Sampling Analysis Quantitative Analysis (NMR or GC) Sampling->Analysis Plotting Plot ln[Reactant] vs. Time Analysis->Plotting Calculation Calculate kH and kD Plotting->Calculation KIE Determine KIE = kH/kD Calculation->KIE

Caption: Workflow for KIE Determination.

Capturing the Fleeting: In Situ Spectroscopy for Reaction Monitoring

To truly understand a reaction mechanism, one must observe the chemical transformations as they happen. In situ spectroscopy allows for real-time monitoring of reactant consumption, product formation, and the appearance and disappearance of transient intermediates.[5][6] This provides a dynamic picture of the reaction progress, which is often missed by traditional offline analysis.

Prominent In Situ Spectroscopic Techniques:
  • Infrared (IR) Spectroscopy: Particularly useful for monitoring changes in functional groups.[7][8] Attenuated Total Reflectance (ATR) probes can be directly immersed in the reaction mixture.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about all species in solution.[9] Benchtop NMR spectrometers are making this technique more accessible for reaction monitoring.[9]

  • Raman Spectroscopy: A complementary technique to IR, especially useful for symmetric bonds and in aqueous media.

Protocol: Real-Time Reaction Monitoring using In Situ IR Spectroscopy

This protocol describes the use of an ATR-IR probe to monitor the progress of a reaction.

Equipment:

  • Reaction vessel equipped with a port for an in situ probe

  • ATR-IR spectrometer with a compatible probe

  • Software for data acquisition and analysis

Procedure:

  • Background Spectrum: Before initiating the reaction, record a background spectrum of the solvent and any catalysts or reagents that are present at time zero.

  • Probe Insertion: Carefully insert the ATR probe into the reaction vessel, ensuring it is submerged in the reaction mixture.

  • Reaction Initiation: Initiate the reaction (e.g., by adding the final reagent or by heating).

  • Data Acquisition: Begin collecting spectra at regular intervals. The frequency of data collection will depend on the expected reaction rate.

  • Data Processing:

    • The software will automatically subtract the background spectrum from each collected spectrum.

    • Identify key absorption bands corresponding to the starting material, product(s), and any observable intermediates.

    • Generate concentration profiles by plotting the absorbance of these key bands as a function of time.

Self-Validation:

  • Mass Balance: The sum of the concentrations of reactants, intermediates, and products should remain constant throughout the reaction.

  • Kinetic Modeling: The obtained concentration profiles can be fitted to various kinetic models to determine rate constants and reaction orders.

Diagram: In Situ Reaction Monitoring Workflow

InSitu_Workflow Setup Reaction Setup with In Situ Probe Background Acquire Background Spectrum Setup->Background Initiate Initiate Reaction Background->Initiate Acquire Continuous Spectral Acquisition Initiate->Acquire Process Real-Time Data Processing (Background Subtraction) Acquire->Process Analyze Generate Concentration Profiles Process->Analyze Model Kinetic Modeling and Mechanism Elucidation Analyze->Model

Caption: In Situ Spectroscopy Workflow.

The Virtual Laboratory: Computational Chemistry in Mechanistic Studies

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, offering insights that are often difficult or impossible to obtain through experiments alone.[10] By modeling reaction pathways, intermediates, and transition states, computational methods can provide a detailed, energetic picture of the reaction landscape.[11][12][13]

Key Computational Approaches:
  • Density Functional Theory (DFT): A widely used quantum mechanical method that provides a good balance between accuracy and computational cost for many organic reactions.

  • Potential Energy Surface (PES) Scanning: Helps to map out the energy landscape of a reaction and identify the most likely reaction pathway.[10]

  • Intrinsic Reaction Coordinate (IRC) Calculations: Used to confirm that a calculated transition state connects the correct reactants and products.[10][14]

Protocol: A General Workflow for Computational Mechanistic Study

This protocol provides a conceptual framework for using computational chemistry to investigate a reaction mechanism.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan)

  • Molecular visualization software (e.g., GaussView, Avogadro, Chemcraft)

Procedure:

  • Structure Optimization: Build and optimize the 3D structures of the reactants and products to find their lowest energy conformations.

  • Transition State Search: Propose a plausible transition state structure based on chemical intuition. Use a transition state search algorithm to locate the saddle point on the potential energy surface.

  • Frequency Calculation: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • IRC Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the intended reactants and products.[14]

  • Energy Profile Construction: Calculate the energies of the reactants, transition state, and products to construct a reaction energy profile. This allows for the determination of the activation energy and the overall reaction energy.

  • Intermediate Identification: If the reaction is stepwise, repeat steps 1-4 for any proposed intermediates.

Diagram: Computational Chemistry Workflow for Mechanism Elucidation

Computational_Workflow Build Build Reactant, Product, and Proposed Transition State Structures Optimize Optimize Geometries Build->Optimize TS_Search Transition State Search Optimize->TS_Search Freq_Calc Frequency Calculation TS_Search->Freq_Calc IRC IRC Calculation Freq_Calc->IRC Energy Calculate Energies and Construct Energy Profile IRC->Energy

Caption: Computational Chemistry Workflow.

Unmasking the Intermediates: Mass Spectrometry and Crossover Experiments

Identifying reactive intermediates is crucial for piecing together a reaction mechanism.[15] Mass spectrometry and crossover experiments are two powerful techniques for this purpose.

Mass Spectrometry for Intermediate Detection

Modern mass spectrometry techniques, particularly electrospray ionization (ESI-MS), are highly sensitive for detecting charged intermediates in solution.[15][16][17] By directly sampling the reaction mixture, it is possible to observe the formation and consumption of these transient species.[18]

Crossover Experiments

Crossover experiments are designed to distinguish between intramolecular and intermolecular reaction pathways.[19][20][21] In a crossover experiment, two similar but distinguishable reactants are allowed to react in the same vessel.[19] The formation of "crossover" products, which contain components from both starting materials, is indicative of an intermolecular mechanism where reactive intermediates can exchange.[20]

Protocol: A Generic Crossover Experiment

Materials:

  • Reactant A

  • Labeled Reactant A' (e.g., isotopically labeled or with a small, electronically similar substituent)

  • All other reaction reagents and solvents

  • Analytical technique for product identification (e.g., GC-MS, LC-MS, NMR)

Procedure:

  • Reaction Setup: Combine equimolar amounts of Reactant A and Labeled Reactant A' in a single reaction vessel. Add all other necessary reagents and solvents.

  • Reaction Execution: Allow the reaction to proceed under the desired conditions.

  • Product Analysis: Upon completion, carefully analyze the product mixture to identify all products formed.

  • Interpretation:

    • No Crossover Products: If only the products corresponding to the rearrangement of A and A' individually are observed, the reaction is likely intramolecular.

    • Crossover Products Observed: If products containing components from both A and A' are detected, the reaction proceeds through an intermolecular pathway.

Crossover_Logic cluster_outcomes Possible Outcomes Reactants Reactant A + Labeled Reactant A' Reaction Reaction Reactants->Reaction Products Product Analysis Reaction->Products Intramolecular Only Products from A and A' Products->Intramolecular Conclusion: Intramolecular Intermolecular Crossover Products Observed Products->Intermolecular Conclusion: Intermolecular

Sources

The Strategic Use of Non-Polar Solvents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: In the intricate landscape of organic chemistry, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. Non-polar solvents, characterized by their low dielectric constants and inability to form strong hydrogen bonds, play a pivotal role in a vast array of organic transformations. Their unique properties, such as the ability to dissolve non-polar reactants and stabilize non-polar transition states, make them indispensable tools for the modern chemist. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of non-polar solvents in organic reactions, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Fundamental Principles of Non-Polar Solvents in Organic Chemistry

Non-polar solvents are typically hydrocarbons (alkanes, alkenes, alkynes, and aromatic compounds) and their halogenated derivatives. Their defining characteristic is a lack of significant partial positive and negative charges, resulting in weak intermolecular forces (primarily London dispersion forces). This has profound implications for their role in chemical reactions.

"Like Dissolves Like": The age-old adage holds true. Non-polar solvents are excellent at dissolving non-polar and weakly polar solutes, such as oils, fats, waxes, and many organic compounds. This is crucial for creating a homogeneous reaction medium, allowing for efficient molecular interactions.

Influence on Reaction Mechanisms: By virtue of their non-polar nature, these solvents do not effectively solvate charged species, such as cations and anions. This property can be strategically exploited to influence reaction pathways. For instance, in reactions involving charged intermediates, a non-polar solvent can accelerate the reaction by not overly stabilizing the ground state reactants. Conversely, for reactions proceeding through non-polar transition states, a non-polar solvent can provide a favorable, low-energy environment.

Table 1: Properties of Common Non-Polar Solvents
SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant (20°C)
HexaneC₆H₁₄690.6551.89
TolueneC₇H₈1110.8672.38
Diethyl Ether(C₂H₅)₂O34.60.7134.34
DichloromethaneCH₂Cl₂39.61.3269.08
ChloroformCHCl₃61.21.4894.81
Carbon TetrachlorideCCl₄76.71.5942.24

Application in Grignard Reactions

The Grignard reaction is a cornerstone of carbon-carbon bond formation. The choice of a non-polar, aprotic solvent is paramount for the successful formation and reaction of the Grignard reagent (R-MgX).

Mechanistic Rationale: The Grignard reagent is highly reactive and will readily react with any protic substance, including water and alcohols. Therefore, an aprotic solvent is essential. Ethers, such as diethyl ether and tetrahydrofuran (THF), are the solvents of choice. While they possess some polarity due to the oxygen atom, their overall character is non-polar. The lone pairs of electrons on the oxygen atom coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex that stabilizes the reagent and enhances its reactivity. This coordination is crucial for the reaction to proceed.

Protocol 1: Preparation of a Grignard Reagent and Subsequent Reaction with a Ketone

Objective: To synthesize 2-phenyl-2-propanol from bromobenzene and acetone.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • Bromobenzene

  • Acetone

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface.

  • Grignard Reagent Formation: Add anhydrous diethyl ether to the flask. Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and the formation of a cloudy solution. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the Grignard reagent has formed (the solution will be a grayish, cloudy mixture), cool the flask in an ice bath. Prepare a solution of acetone in anhydrous diethyl ether and add it dropwise from the dropping funnel.

  • Quenching: Once the addition is complete, slowly and carefully add 1 M hydrochloric acid to the reaction mixture to quench the reaction and dissolve the magnesium salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation or chromatography.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction with Ketone cluster_workup Workup & Purification Dry_Glassware 1. Dry Glassware Activate_Mg 2. Activate Mg with I₂ Dry_Glassware->Activate_Mg Add_Ether 3. Add Anhydrous Et₂O Activate_Mg->Add_Ether Add_PhBr 4. Add Bromobenzene (dropwise) Add_Ether->Add_PhBr Reflux 5. Maintain Gentle Reflux Add_PhBr->Reflux Cool 6. Cool Reaction Mixture Reflux->Cool Add_Acetone 7. Add Acetone in Et₂O (dropwise) Cool->Add_Acetone Quench 8. Quench with 1M HCl Add_Acetone->Quench Extract 9. Extraction & Washing Quench->Extract Dry 10. Dry with Na₂SO₄ Extract->Dry Purify 11. Purify Product Dry->Purify Diels_Alder_Workflow A 1. Combine Anthracene & Maleic Anhydride B 2. Add Xylene as Solvent A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction by TLC C->D E 5. Cool to Room Temperature for Crystallization D->E F 6. Isolate Product by Vacuum Filtration E->F G 7. Wash Crystals with Cold Xylene F->G H 8. Dry the Final Product G->H Chromatography_Logic cluster_column Normal-Phase Column cluster_compounds Compound Properties cluster_elution Elution Strategy Stationary_Phase Stationary Phase: Polar (Silica Gel) Ferrocene Ferrocene (Non-polar) Ferrocene->Stationary_Phase Low Affinity Eluent1 Mobile Phase 1: Hexane (Non-polar) Ferrocene->Eluent1 High Affinity Acetylferrocene Acetylferrocene (More Polar) Acetylferrocene->Stationary_Phase High Affinity Acetylferrocene->Eluent1 Low Affinity Eluent1->Ferrocene Elutes First Eluent2 Mobile Phase 2: Hexane/EtOAc (More Polar) Eluent2->Acetylferrocene Elutes Second

Application Notes & Protocols: Stereoselective Synthesis of (1S,2S)-1,2-dimethylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of (1S,2S)-1,2-dimethylcyclohexan-1-ol, a chiral tertiary alcohol. The protocol is centered around the diastereoselective Grignard reaction, a fundamental carbon-carbon bond-forming transformation.[1][2] We will begin with a detailed exploration of the underlying mechanistic principles that govern the stereochemical outcome of the nucleophilic addition to a chiral ketone. This is followed by a meticulously detailed, step-by-step laboratory protocol for the synthesis, purification, and characterization of the target compound. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering both the theoretical foundation and practical insights required for the successful preparation of this specific stereoisomer.

Mechanistic Principles & Stereochemical Control

The synthesis of (1S,2S)-1,2-dimethylcyclohexan-1-ol is achieved via the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) to the carbonyl group of (S)-2-methylcyclohexanone. The pre-existing stereocenter at the C2 position of the cyclohexanone ring plays a crucial role in directing the approach of the incoming nucleophile, leading to the formation of two diastereomeric products: (1S,2S)-1,2-dimethylcyclohexan-1-ol and (1R,2S)-1,2-dimethylcyclohexan-1-ol.

The stereoselectivity of this addition is primarily governed by steric hindrance.[1] Established models, such as the Felkin-Anh model, help predict the major diastereomer.[1] The model posits that the largest substituent adjacent to the carbonyl will orient itself perpendicular to the plane of the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the least sterically hindered face.[1] In the case of (S)-2-methylcyclohexanone, the methyl group at C2 dictates the facial selectivity of the Grignard reagent's attack. Attack from the face opposite to the C2-methyl group is sterically favored, leading to the formation of the (1S,2S) isomer as the major product.

G cluster_reactants Reactants cluster_transition Nucleophilic Addition cluster_intermediates Intermediate cluster_products Products after Aqueous Workup ketone (S)-2-Methylcyclohexanone attack Diastereoselective Attack on Carbonyl Carbon ketone->attack grignard Methylmagnesium Bromide (CH₃MgBr) grignard->attack alkoxide Magnesium Alkoxide Intermediate attack->alkoxide Forms C-C bond product_major (1S,2S)-1,2-dimethylcyclohexan-1-ol (Major Product) alkoxide->product_major H₃O⁺ Workup product_minor (1R,2S)-1,2-dimethylcyclohexan-1-ol (Minor Product) alkoxide->product_minor H₃O⁺ Workup

Caption: Reaction mechanism for the synthesis of 1,2-dimethylcyclohexan-1-ol.

Detailed Experimental Protocol

This protocol outlines the synthesis of the diastereomeric mixture followed by the isolation of the target (1S,2S) isomer.

2.1 Materials and Equipment

Reagent/MaterialGradeSupplierNotes
(S)-2-Methylcyclohexanone≥98%Sigma-AldrichEnsure enantiomeric purity.
Magnesium turnings99.8%Acros Organics
Iodomethane (CH₃I)99.5%Alfa AesarStabilized, redistill if necessary.
Anhydrous Diethyl EtherACS GradeFisher ScientificMust be dry. Use a freshly opened bottle or distill from sodium/benzophenone.
Saturated NH₄Cl (aq)For quenching the reaction.
Anhydrous MgSO₄For drying the organic phase.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Hexanes & Ethyl AcetateHPLC GradeFor chromatography eluent.
Round-bottom flasksFlame-dried before use.
CondenserWith drying tube (CaCl₂).
Magnetic stirrer & stir bars
Dropping funnel

2.2 Synthesis Workflow

G A 1. Prepare Grignard Reagent (CH₃I + Mg in dry ether) B 2. Cool Grignard Reagent to 0 °C (ice bath) A->B C 3. Add (S)-2-Methylcyclohexanone (dropwise in dry ether) B->C D 4. Reaction Stirring (Warm to RT, stir for 1-2h) C->D E 5. Quench Reaction (Slowly add sat. NH₄Cl at 0 °C) D->E F 6. Liquid-Liquid Extraction (Separate layers, extract aqueous with ether) E->F G 7. Dry & Concentrate (Dry organic phase with MgSO₄, evaporate solvent) F->G H 8. Purification (Silica gel column chromatography) G->H I 9. Characterization (NMR, IR, Chiral HPLC) H->I

Caption: Overall experimental workflow for synthesis and purification.

2.3 Step-by-Step Procedure

PART A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Rationale: While commercially available, preparing the Grignard reagent fresh ensures high reactivity. The reaction is highly sensitive to moisture, requiring anhydrous conditions.[1]

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Flame-dry all glassware under a stream of nitrogen or argon and allow to cool.

  • Add magnesium turnings (1.0 eq) to the flask.

  • Prepare a solution of iodomethane (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

  • The reaction initiation is indicated by bubble formation and a gentle reflux. If the reaction does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining iodomethane solution dropwise from the dropping funnel at a rate that maintains a steady reflux.

  • After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

PART B: Reaction with (S)-2-Methylcyclohexanone

  • Rationale: The dropwise addition of the ketone at 0 °C helps to control the exothermic reaction and minimize side reactions.

  • Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Prepare a solution of (S)-2-methylcyclohexanone (1.0 eq) in anhydrous diethyl ether.[1]

  • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C over 30 minutes.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[1]

PART C: Work-up and Extraction

  • Rationale: The reaction is quenched with a mild acid source (saturated ammonium chloride) to protonate the alkoxide intermediate and to precipitate magnesium salts, which can then be removed.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1] A white precipitate will form.

  • Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.

  • Extract the aqueous layer two more times with diethyl ether.[1]

  • Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a mixture of diastereomers.

Purification by Flash Column Chromatography

Diastereomers have different physical properties and can therefore be separated by standard chromatographic techniques.[3]

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Load the Sample: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 95:5 or 90:10) to elute the products. The two diastereomers should separate.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). The two diastereomers will have different Rf values.

  • Collection: Collect the fractions containing the pure desired isomer (typically the major, less polar product) and combine them.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified (1S,2S)-1,2-dimethylcyclohexan-1-ol as a colorless oil or low-melting solid.

Characterization and Validation

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum should confirm the presence of two methyl groups (one singlet for the C1-methyl, one doublet for the C2-methyl) and the cyclohexyl ring protons. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should show 8 distinct carbon signals, corresponding to the C8H16O formula. The quaternary carbon C1 bearing the hydroxyl group will be a key signal in the 70-80 ppm range.

  • Infrared (IR) Spectroscopy: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.

  • Chiral HPLC/GC: To confirm enantiomeric and diastereomeric purity, analysis on a chiral stationary phase is recommended.

Safety Precautions

  • Diethyl Ether: Extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Grignard Reagents: Highly reactive and pyrophoric upon contact with air and water. Handle under an inert atmosphere (nitrogen or argon).

  • Iodomethane: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Quenching: The quenching process is exothermic and releases flammable gases. Perform slowly and with cooling.

References

  • Process for the separation of isomers of diastereomeric alcohols.
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry. [Link]
  • Mechanistic Insight into Additions of Allylic Grignard Reagents to Carbonyl Compounds.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]
  • Optimization of the 1,2-addition of Grignard reagents to ketone 1.
  • Grignard Reaction. Organic Chemistry Portal. [Link]
  • Enantioseparation of secondary alcohols by diastereoisomeric salt formation | Request PDF.
  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
  • Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+. Pearson+. [Link]...

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (1s,2s)-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of (1s,2s)-1,2-dimethylcyclohexane, the cis isomer. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, chemists, and process development professionals in overcoming common challenges associated with this synthesis. Our focus is on providing practical, mechanistically grounded solutions to enhance diastereoselectivity and overall success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, typically via catalytic hydrogenation of 1,2-dimethylcyclohexene.

Q1: My reaction is producing a high percentage of the trans-1,2-dimethylcyclohexane isomer. How can I improve cis-selectivity?

A1: This is the most common challenge and typically stems from isomerization of the desired cis product to the more thermodynamically stable trans isomer.[1] The trans isomer allows for a chair conformation where both methyl groups are equatorial, minimizing steric strain.[1][2] The initial hydrogenation product, however, should be predominantly cis.

Root Causes & Solutions:

  • Reaction Temperature is Too High: Elevated temperatures can provide the activation energy needed for isomerization. The kinetic product from catalytic hydrogenation is the cis isomer due to syn-addition, where both hydrogen atoms add to the same face of the double bond from the catalyst surface.[3][4]

    • Solution: Perform the reaction at room temperature or below. If the reaction is sluggish, consider increasing hydrogen pressure or catalyst loading before resorting to heat.

  • Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the starting material is consumed can increase the chance of equilibration to the trans isomer, especially if the catalyst has acidic sites or if trace acid is present.

    • Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., GC or GC-MS). Work up the reaction promptly upon completion.

  • Incorrect Catalyst Choice: While standard catalysts like Palladium on Carbon (Pd/C), Platinum (Pt), and Nickel (Ni) are effective, their surface properties and the support material can influence isomerization.[5] Some catalysts or supports may have acidic properties that facilitate isomerization.

    • Solution: Use a high-quality, neutral catalyst. If isomerization persists, screen other catalysts. Rhodium- or Iridium-based catalysts have also been reported to show high cis selectivity.[6]

Q2: The hydrogenation reaction is sluggish, incomplete, or fails to initiate. What are the potential causes?

A2: A stalled reaction is often related to the catalyst, reagents, or reaction setup, which involves a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[7]

Troubleshooting Steps:

  • Catalyst Activity: The catalyst is the most likely culprit.

    • Deactivation: Catalysts can lose activity from improper storage or handling. Ensure fresh, properly stored catalyst is used.[8]

    • Poisoning: Traces of sulfur (e.g., from thiols), nitrogen heterocycles, or heavy metals in the substrate or solvent can irreversibly poison noble metal catalysts.[7][8] Purify the starting material and use high-purity, degassed solvents.

    • Insufficient Loading: For a standard bench-top reaction, a catalyst loading of 5-10 mol% (w/w) is typical.[7] If the reaction is slow, a modest increase in loading can be effective.

  • Hydrogen Delivery:

    • Inadequate Pressure: For many substrates, a hydrogen-filled balloon is sufficient. However, a stubborn reduction may require higher pressures using a Parr shaker or a similar hydrogenation apparatus.[7][8]

    • Poor Gas-Liquid Mixing: The reaction rate is highly dependent on the diffusion of hydrogen gas into the liquid phase. Vigorous stirring is essential to maximize the surface area contact between the gas and the liquid/catalyst slurry.[7][8]

  • Solvent & Substrate Issues:

    • Poor Solubility: The substrate must be fully dissolved. Common solvents include ethanol, methanol, and ethyl acetate.[7][8] If solubility is low, consider a co-solvent system, but ensure it does not interfere with the catalyst.

Q3: I am having difficulty separating the cis and trans isomers for analysis and purification. What methods are recommended?

A3: Separating these isomers is notoriously difficult due to their very similar physical properties, including boiling points.[9]

Solutions:

  • Analytical Separation (GC): High-resolution capillary gas chromatography is the method of choice for quantification.

    • Stationary Phase: A non-polar stationary phase will separate primarily by boiling point, which is insufficient. A more polar stationary phase (e.g., those containing polyethylene glycol (PEG) or specialized calixarenes) is required to exploit the small differences in polarity and shape between the isomers for better resolution.[9][10][11]

  • Preparative Separation: This is extremely challenging.

    • Fractional Distillation: Generally ineffective unless performed on a large scale with a highly efficient column.

    • Advanced Adsorption: Research has shown that specialized materials like nonporous adaptive crystals (e.g., pillar[12]arene) can selectively adsorb the cis isomer, offering a potential route for separation.[13] However, this is not a routine laboratory method.

    • Derivative Formation: In some cases, converting the isomers into derivatives can make them separable, although this adds synthetic steps. For the related 1,2-cyclohexanediamines, separation has been achieved by forming salts with different solubilities.[14]

Frequently Asked Questions (FAQs)

Q: What is the fundamental reason catalytic hydrogenation of 1,2-dimethylcyclohexene yields the cis product?

A: The mechanism involves the adsorption of both the alkene and H₂ onto the surface of the metal catalyst. The alkene adsorbs on one of its planar faces. Hydrogen atoms are then delivered sequentially from the catalyst surface to that same face, resulting in a syn-addition. This stereochemical pathway directly leads to the formation of the cis isomer.[4][5]

Q: Which catalyst is definitively the best for this transformation?

A: There is no single "best" catalyst, as the optimal choice can depend on substrate purity, scale, and available equipment.

  • 10% Pd/C (Palladium on Carbon): The most common and reliable choice for general-purpose hydrogenation. It is robust, but care must be taken as it can be pyrophoric.[8][15]

  • PtO₂ (Adam's Catalyst): A very active catalyst that often works when Pd/C is sluggish. It can sometimes operate at lower pressures.

  • Raney Nickel: A cost-effective but often pyrophoric catalyst that may require higher temperatures and pressures. Handle with extreme care under inert atmosphere.[7]

  • Pearlman's Catalyst (Pd(OH)₂/C): A highly active catalyst, often more effective than Pd/C for difficult reductions.[8]

Q: What are the critical safety precautions for catalytic hydrogenation?

A:

  • Inert Atmosphere: Always handle dry hydrogenation catalysts (especially Pd/C and Raney Ni) under an inert atmosphere (Nitrogen or Argon) to prevent ignition upon contact with air or flammable solvents.[7][15]

  • System Purging: Before introducing hydrogen, thoroughly purge the reaction flask with an inert gas to remove all oxygen. After the reaction, purge with inert gas again to remove all hydrogen before opening the system to air.[15]

  • Catalyst Filtration: Filter the catalyst through a pad of Celite®. Crucially, keep the filter cake wet with solvent at all times. A dry catalyst filter cake can ignite spontaneously in air.[15] Quench the wet filter cake with water before disposal according to your institution's safety guidelines.

Visual Guides & Protocols
Diagram: Troubleshooting Workflow for Poor cis:trans Selectivity

G start Low cis:trans Ratio Observed check_temp Is Reaction Temp > RT? start->check_temp lower_temp Action: Lower Temp to 0-25 °C check_temp->lower_temp Yes check_time Is Reaction Time Excessive? check_temp->check_time No end_node Improved cis-Selectivity lower_temp->end_node monitor_rxn Action: Monitor by GC/TLC; Stop Promptly at Completion check_time->monitor_rxn Yes check_catalyst Is Catalyst/Support Acidic? check_time->check_catalyst No monitor_rxn->end_node change_catalyst Action: Use Neutral Support; Screen Other Catalysts (e.g., PtO2, Rh/C) check_catalyst->change_catalyst Possibly check_catalyst->end_node No change_catalyst->end_node

Caption: Troubleshooting logic for improving cis-selectivity.

Diagram: Mechanism of syn-Addition on a Catalyst Surface

G cluster_0 Catalyst Surface s1 1. Alkene & H₂ Adsorb to Surface s2 2. H atom inserts onto one carbon s1->s2 img_s1 s3 3. Second H atom inserts from the same face s2->s3 s4 4. cis-Product Desorbs s3->s4 img_s4

Caption: Syn-addition of H₂ leads to the cis product.

Validated Experimental Protocol

Catalytic Hydrogenation of 1,2-Dimethylcyclohexene using Pd/C

This protocol describes a standard lab-scale procedure.[7]

Materials:

  • 1,2-Dimethylcyclohexene

  • 10% Palladium on Carbon (10% Pd/C)

  • Ethanol (EtOH), high purity

  • Celite® 545

  • Round-bottom flask with stir bar

  • Hydrogen balloon setup (or Parr apparatus)

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1,2-dimethylcyclohexene (e.g., 1.10 g, 10 mmol). Dissolve the substrate in ethanol (20 mL).

  • Inerting: Seal the flask with a septum. Purge the flask with nitrogen or argon for 5 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (e.g., 110 mg, ~10% w/w).

  • Hydrogenation: Evacuate the inert gas (briefly, using a vacuum line) and immediately introduce hydrogen gas via a balloon or from a regulated cylinder.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (deflating balloon) or by taking aliquots (under inert atmosphere) for GC analysis.

  • Work-up: Once the reaction is complete (typically 1-4 hours), carefully vent the excess hydrogen and purge the system thoroughly with inert gas.

  • Catalyst Removal: Prepare a small plug of Celite® in a Büchner funnel. Wet the Celite® pad with ethanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. CAUTION: Do not allow the filter cake to run dry. Wash the filter cake with a small amount of ethanol.[15]

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product by GC to determine the cis:trans diastereomeric ratio. Further purification, if necessary, is challenging and may require specialized chromatography.

Data Summary Table

The following table summarizes the expected outcomes based on catalyst and condition selection, derived from established chemical principles.

Catalyst SystemTypical PressureTypical Temp.Expected cis:trans RatioKey Considerations
10% Pd/C 1-4 atm (Balloon/Parr)20-25 °C>95:5Standard, reliable. Risk of isomerization if overheated or run too long.[5]
PtO₂ (Adam's) 1-3 atm20-25 °C>98:1Highly active, good for stubborn substrates. Can be pyrophoric.
Raney® Ni >50 atm>50 °CVariable, often lowerRequires higher temp/pressure. Higher risk of isomerization due to conditions.[7]
Rh/C or Ir/C 1-4 atm20-25 °C>98:1Excellent selectivity, less prone to isomerization. Higher cost.[6]
References
  • Benchchem. (n.d.).
  • Brainly. (2023). How will you prepare cis-1,2-dimethylcyclohexane from 1,2-dimethylcyclohexene? A.
  • Curly Arrow. (2010).
  • Nishimura, S., Mochizuki, F., & Kobayakawa, S. (1974). Selective cis Hydrogenation of o-Xylene and 1,2-Dimethylcyclohexene over Osmium and Iridium Catalysts. Bulletin of the Chemical Society of Japan. Link
  • Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. Link
  • Slideshare. (n.d.).
  • Li, H., et al. (2025). Highly Selective Separation of cis- over trans-1,2-Dimethylcyclohexane Isomers by Nonporous Adaptive Crystals of Pillar[n]arenes.
  • Chegg. (2019). For the following catalyzed hydrogenation reaction on 1,2-dimethylcyclohexene. Link
  • ResearchGate. (n.d.). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane.... Link
  • Mettler Toledo. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Link
  • Chad's Prep. (2020). 8.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane.... Link
  • Google Patents. (1975).
  • Stereoelectronics. (2021). 1,2-Dimethylcyclohexane. Link
  • Khan, S. (2024). Consider 1,2 dimethylcyclohexane a Draw structures for the cis and trans isomers using a hexagon. YouTube. Link

Sources

Technical Support Center: Synthesis of (1s,2s)-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1s,2s)-1,2-dimethylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most prevalent starting materials are o-xylene and 1,2-dimethylcyclohexene.[1][2] The choice between these often depends on the availability of hydrogenation equipment and the desired scale of the reaction. Hydrogenation of o-xylene is a common industrial method, while the hydrogenation of 1,2-dimethylcyclohexene is often used in laboratory settings.

Q2: What is the primary challenge in synthesizing pure this compound?

The main difficulty lies in controlling the stereoselectivity of the reaction. The synthesis typically yields a mixture of the cis (this compound) and trans isomers.[3][4] Separating these diastereomers can be challenging due to their similar physical properties, such as boiling point. Therefore, optimizing the reaction to favor the formation of the cis isomer is crucial.

Q3: How can I confirm the stereochemistry of my final product?

The stereochemistry can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. The relative positions and splitting patterns of the methyl group signals in the ¹H and ¹³C NMR spectra are distinct for the cis and trans isomers. Additionally, gas chromatography (GC) with a suitable chiral column can be used to separate and quantify the ratio of the two isomers.

Q4: What is the thermodynamic stability of the cis and trans isomers?

The trans-isomer is thermodynamically more stable than the cis-isomer by approximately 6 kJ/mol.[4] This is because in the most stable chair conformation of the trans-isomer, both methyl groups can occupy equatorial positions, minimizing steric strain. In the cis-isomer, one methyl group must be in an axial position, leading to greater steric hindrance.[4]

Troubleshooting Guide

Problem 1: Low Overall Yield of 1,2-Dimethylcyclohexane

Possible Cause: Incomplete reaction or catalyst deactivation.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure you are using a fresh, active catalyst. Catalysts like platinum on alumina (Pt/Al₂O₃) or ruthenium on a support (Ru/C) are commonly used.[1][3] If the catalyst has been stored for a long time or exposed to air, its activity may be compromised.

  • Optimize Hydrogen Pressure: Insufficient hydrogen pressure can lead to an incomplete reaction. For the hydrogenation of o-xylene, pressures up to 1500 Torr or higher may be necessary to achieve high conversion.[1]

  • Increase Reaction Time and/or Temperature: If the reaction is proceeding slowly, consider increasing the reaction time. For challenging substrates, a moderate increase in temperature can also improve the reaction rate. However, be aware that higher temperatures can sometimes negatively impact stereoselectivity.[3]

  • Ensure Purity of Starting Material: Impurities in the starting o-xylene or 1,2-dimethylcyclohexene can poison the catalyst. It is recommended to use freshly distilled starting materials.

Problem 2: Poor Diastereoselectivity (High Proportion of trans-isomer)

Possible Cause: Suboptimal reaction conditions or catalyst choice promoting the formation of the more stable trans-isomer.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst can significantly influence the cis:trans ratio. For instance, certain platinum-based catalysts, especially those with chlorine-containing precursors, have been shown to favor the formation of the trans-isomer.[3] Experiment with different catalysts, such as ruthenium on carbon nanotubes (Ru/CN-SBA-15), which has been reported to yield high conversions in hydrogenation reactions.[1]

  • Control Reaction Temperature: Higher temperatures can lead to isomerization of the cis-product to the more thermodynamically stable trans-isomer.[3] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is advisable.

  • Solvent Effects: The polarity of the solvent can influence the adsorption of the substrate and intermediates on the catalyst surface, thereby affecting the stereochemical outcome. A solvent screen may be a useful optimization step.

Problem 3: Presence of Aromatic Impurities in the Final Product

Possible Cause: Incomplete hydrogenation of the aromatic ring of o-xylene.

Troubleshooting Steps:

  • Increase Hydrogen Pressure: This is often the most effective way to ensure complete saturation of the aromatic ring.

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can drive the reaction to completion.

  • Extend Reaction Time: Ensure the reaction is allowed to run long enough for the complete conversion of o-xylene and any partially hydrogenated intermediates.

Problem 4: Difficulty in Separating cis and trans Isomers

Possible Cause: The boiling points of this compound and its trans-isomer are very close, making separation by standard distillation difficult.

Troubleshooting Steps:

  • Preparative Gas Chromatography (Prep GC): This is a highly effective method for separating isomers with close boiling points.

  • Derivatization Followed by Recrystallization or Chromatography: It may be possible to convert the mixture of isomers into derivatives that have more distinct physical properties. For example, if a related synthesis yields diol precursors, these can be separated more easily by recrystallization.[5] After separation, the desired isomer can be regenerated.

  • Chiral Resolution: In cases where enantiomerically pure starting materials or products are involved, chiral resolution techniques can be employed. This often involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of o-Xylene

This protocol is based on a general procedure for the hydrogenation of arenes.[1]

  • Catalyst Preparation: In a suitable high-pressure reactor, add the chosen catalyst (e.g., 5 mol% Ru/CN-SBA-15).

  • Reaction Setup: Add o-xylene and the solvent (e.g., water or an alcohol) to the reactor.

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 1500 Torr).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring for the required time (e.g., 5 hours).

  • Workup: After cooling the reactor to room temperature, carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst. The filtrate can then be extracted with a suitable organic solvent, dried, and concentrated.

  • Analysis: Analyze the crude product by GC and NMR to determine the yield and diastereomeric ratio.

Visualizations

Reaction Pathway

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products o_Xylene o-Xylene DMCH_ene 1,2-Dimethylcyclohexene o_Xylene->DMCH_ene Partial Hydrogenation cis_DMCH This compound DMCH_ene->cis_DMCH Syn-addition of H₂ trans_DMCH trans-1,2-Dimethylcyclohexane DMCH_ene->trans_DMCH Anti-addition or Isomerization cis_DMCH->trans_DMCH Isomerization (thermodynamically favored)

Caption: Reaction pathway for the synthesis of 1,2-dimethylcyclohexane isomers.

Troubleshooting Workflow

G Start Problem with Synthesis Check_Yield Is the overall yield low? Start->Check_Yield Check_Purity Is the product impure? Check_Yield->Check_Purity No Low_Yield_Actions Increase H₂ pressure Increase reaction time Use fresh catalyst Check_Yield->Low_Yield_Actions Yes Impure_Product_Type What is the nature of the impurity? Check_Purity->Impure_Product_Type Yes High_Trans High percentage of trans-isomer Impure_Product_Type->High_Trans Stereoisomer Aromatic_Impurity Residual o-xylene Impure_Product_Type->Aromatic_Impurity Starting Material High_Trans_Actions Lower reaction temperature Screen different catalysts Change solvent High_Trans->High_Trans_Actions Aromatic_Impurity_Actions Increase H₂ pressure Increase catalyst loading Extend reaction time Aromatic_Impurity->Aromatic_Impurity_Actions

Caption: Decision tree for troubleshooting the synthesis of this compound.

Data Summary

CatalystTemperature (°C)PressureKey OutcomeReference
Pt/Alumina (with Cl)157-2470.19-0.36 atm H₂Lower activity, higher selectivity for trans-isomer[3]
Pt/Alumina (Cl-free)157-2470.19-0.36 atm H₂Higher activity, favors cis-isomer at lower temps[3]
Ru/CN-SBA-151001500 Torr H₂High conversion (>99%) of o-xylene[1]

References

  • Todeschini, P., et al. (1999). Asymmetric Synthesis of 1,2-Diamino-4,5-dimethylcyclohexanes by Zirconium-Catalyzed and -Promoted Reductive Cyclization Reaction. The Journal of Organic Chemistry, 64(12), 4331–4335. [Link]
  • Todeschini, P., et al. (1999). Asymmetric Synthesis of 1,2-Diamino-4,5-dimethylcyclohexanes by Zirconium-Catalyzed and -Promoted Reductive Cyclization Reactions. The Journal of Organic Chemistry, 64(12), 4331-4335. [Link]
  • Touroude, R., et al. (1995). Gas-phase hydrogenation of o-xylene over Pt/alumina catalyst, activity, and stereoselectivity.
  • University of Liverpool. (2021). 1,2-Dimethylcyclohexane. Stereoelectronics. [Link]
  • Felt, G. R., & Goldberg, N. L. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S.
  • Gream, G. E., & Wege, D. (1984). Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. Australian Journal of Chemistry, 37(10), 2125-2136. [Link]
  • Pearson. (n.d.).
  • Pearson. (2024).
  • Izak, P., et al. (2017). Selective hydrogenation of p-xylene to 1,4-dimethylcyclohexane.
  • Sharpless, K. B., et al. (1992). Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses, 71, 1. [Link]
  • Pearson. (n.d.). A misguided chemist attempted to synthesize trans-1,2-dimethylcyc...[Link]
  • Van Hende, E. (2018). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link]
  • Online Organic Chemistry Tutor. (2025). Possible chair conformations of 1,2-dimethylcyclohexane. [Link]
  • LibreTexts. (2022). 6.10: Disubstituted Cyclohexanes. [Link]
  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethylcyclohexane, (1S,2S)-. PubChem. [Link]
  • Wang, C., et al. (2016). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 138(4), 1348-1351. [Link]
  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethylcyclohexene. PubChem. [Link]
  • Tanaka, M., et al. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Molecules, 28(14), 5364. [Link]
  • Zhang, W., & Jacobsen, E. N. (1991). Preparation of trans-1,2-diamino-1,2-dimethylcyclohexane via highly stereoselective olefin oxidation by dinitrogen tetroxide. Tetrahedron Letters, 32(14), 1711-1714. [Link]
  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethylcyclohexane, cis-. PubChem. [Link]
  • Kumar, R., & Singh, V. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177-185. [Link]
  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethylcyclohexane. PubChem. [Link]

Sources

Technical Support Center: Resolving Racemic Mixtures of trans-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for the chiral resolution of trans-1,2-dimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-proven methodologies for obtaining enantiomerically pure forms of this non-polar cyclic alkane. As your Senior Application Scientist, I will walk you through the causality behind experimental choices, ensuring that each protocol is a self-validating system.

trans-1,2-Dimethylcyclohexane is a chiral molecule, and its enantiomers are stable and resolvable.[1][2] However, its non-polar nature and lack of functional groups present unique challenges for resolution. This guide will focus on the most effective techniques to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Can I resolve trans-1,2-dimethylcyclohexane directly using diastereomeric salt formation?

A1: Direct resolution of trans-1,2-dimethylcyclohexane via diastereomeric salt formation is not feasible. This classical resolution technique requires the presence of functional groups, such as acidic or basic centers, to react with a chiral resolving agent and form diastereomeric salts.[3] Since trans-1,2-dimethylcyclohexane is a non-polar hydrocarbon lacking such functional groups, it cannot form these necessary salts. To utilize this method, the cyclohexane ring must first be derivatized to introduce a suitable functional group (e.g., a carboxylic acid or an amine).

Q2: What is the most direct and effective method for resolving the enantiomers of trans-1,2-dimethylcyclohexane?

A2: Chiral Gas Chromatography (GC) is the most direct and widely used method for the analytical and preparative separation of volatile, non-functionalized chiral alkanes like trans-1,2-dimethylcyclohexane.[4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Q3: Is enzymatic resolution a viable option for trans-1,2-dimethylcyclohexane?

A3: Enzymatic resolution is generally not a suitable method for non-functionalized alkanes.[5][6] Enzymes, such as lipases, typically catalyze reactions at specific functional groups (e.g., esters, alcohols, amides).[5][7][8] The lack of such a reactive handle on the trans-1,2-dimethylcyclohexane molecule prevents enzymatic recognition and transformation, making this method impractical without prior derivatization.

Q4: Why is it important to separate the enantiomers of chiral molecules in drug development?

A4: Enantiomers of a chiral drug can have different pharmacological, metabolic, and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[9] Regulatory agencies often require the development of single-enantiomer drugs to ensure safety and efficacy.

Method 1: Chiral Gas Chromatography (Direct Resolution)

Chiral GC is a powerful technique for separating the enantiomers of volatile compounds. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For non-polar alkanes, cyclodextrin-based CSPs are particularly effective.[4][10][11][12][13]

Mechanism of Separation with Cyclodextrin-Based CSPs

Cyclodextrins are chiral, torus-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior.[10][11][13] In GC, the separation of non-polar enantiomers like trans-1,2-dimethylcyclohexane is primarily driven by inclusion complexation.[11][12] The enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to a difference in the stability of the diastereomeric host-guest complexes and, consequently, a difference in retention time.

Experimental Protocol: Analytical Separation of trans-1,2-Dimethylcyclohexane Enantiomers

This protocol provides a starting point for the analytical separation of trans-1,2-dimethylcyclohexane enantiomers using a commercially available cyclodextrin-based GC column.

Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC Column: Chirasil-Dex (or equivalent cyclodextrin-based CSP)[4]

  • Carrier Gas: Helium or Hydrogen

  • Sample: Racemic trans-1,2-dimethylcyclohexane diluted in a volatile solvent (e.g., pentane or hexane)

GC Conditions:

ParameterValue
Column Chirasil-Dex, 25 m x 0.25 mm ID, 0.25 µm film thickness[4]
Oven Temperature 25°C (Isothermal)[4]
Carrier Gas Helium[4]
Head Pressure 80 kPa[4]
Injector Temperature 200°C
Detector Temperature 250°C
Injection Mode Split (e.g., 100:1)
Injection Volume 1 µL

Expected Outcome:

Under these conditions, you should observe baseline separation of the two enantiomers of trans-1,2-dimethylcyclohexane. The cis-isomer, if present, will also be well-separated from the trans-enantiomers.[4]

Troubleshooting Guide for Chiral GC
IssuePossible Cause(s)Recommended Solution(s)
Poor or No Resolution Inappropriate Column: The chosen CSP may not be suitable for this separation.Ensure you are using a cyclodextrin-based CSP. Beta-cyclodextrin derivatives are often effective for cyclic alkanes.
Incorrect Oven Temperature: Temperature significantly affects enantioselectivity. Higher temperatures can decrease resolution.Optimize the oven temperature. Try running at a lower isothermal temperature or using a slow temperature ramp.
Column Degradation: The CSP may have degraded due to exposure to oxygen, water, or incompatible solvents.Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
Peak Tailing Active Sites in the Inlet or Column: Contamination can lead to peak tailing.Replace the inlet liner and septum. If the problem persists, trim the first few centimeters of the column from the inlet side.
Improper Column Installation: A poor cut on the column can cause peak distortion.Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector and detector.
Irreproducible Retention Times Fluctuations in Flow Rate or Temperature: Unstable GC conditions will lead to shifting retention times.Check for leaks in the gas lines. Ensure the oven temperature is stable and accurately controlled.
Column Overloading: Injecting too much sample can lead to peak distortion and shifts in retention time.Dilute the sample further and re-inject.

Method 2: Diastereomeric Salt Formation (Requires Derivatization)

While not a direct method for resolving the parent hydrocarbon, this classical technique is highly effective once a suitable functional group is introduced. The overall workflow involves derivatization, resolution of the derivatized enantiomers, and subsequent removal of the functional group to yield the pure alkane enantiomers.

Workflow Overview

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Resolution cluster_2 Step 3: Isolation & Regeneration racemate Racemic trans-1,2- dimethylcyclohexane derivatized Racemic trans-1,2-dimethyl- cyclohexanedicarboxylic acid racemate->derivatized Oxidation diastereomers Mixture of Diastereomeric Salts (R,R)-(S) and (S,S)-(S) derivatized->diastereomers resolving_agent Chiral Resolving Agent (e.g., (S)-phenylethylamine) resolving_agent->diastereomers less_soluble Less Soluble Diastereomer (Crystallized) diastereomers->less_soluble Fractional Crystallization more_soluble More Soluble Diastereomer (in Mother Liquor) diastereomers->more_soluble acidification Acidification less_soluble->acidification pure_enantiomer Enantiomerically Pure Acid acidification->pure_enantiomer regenerated_alkane Enantiomerically Pure trans-1,2-dimethylcyclohexane pure_enantiomer->regenerated_alkane Decarboxylation/ Reduction

Caption: Workflow for resolution via diastereomeric salt formation.

Key Considerations and Causality
  • Choice of Derivative: The introduction of carboxylic acid groups is a common strategy, as the resulting diacid can be resolved with a variety of chiral bases (e.g., brucine, strychnine, or synthetic amines like (S)-phenylethylamine).[3][14] Alternatively, introducing amine functionalities allows for resolution with chiral acids like tartaric acid.[9][15][16]

  • Selection of Resolving Agent and Solvent: The success of the resolution hinges on the difference in solubility between the two diastereomeric salts.[9][15] This is a trial-and-error process, but a good starting point is to use a solvent in which the salts are sparingly soluble. The goal is to find a solvent system where one diastereomer crystallizes out while the other remains in solution.[17]

  • Stoichiometry: The molar ratio of the racemic compound to the resolving agent is critical. Using an incorrect ratio can lead to the crystallization of the racemic mixture or low yields of the desired diastereomer.[14]

Troubleshooting Guide for Diastereomeric Salt Resolution
IssuePossible Cause(s)Recommended Solution(s)
No Crystallization Occurs High Solubility: The diastereomeric salts are too soluble in the chosen solvent.Solvent Screening: Test solvents with different polarities.[17] Increase Concentration: Carefully evaporate some of the solvent.[17] Anti-Solvent Addition: Slowly add a solvent in which the salts are less soluble to induce precipitation.[17]
Low Diastereomeric Excess (d.e.) after Crystallization Solid Solution Formation: Both diastereomers are co-crystallizing in the same crystal lattice. This is a common and challenging issue.Recrystallization: Attempt further recrystallizations, although this may not be effective for true solid solutions.[18] Change Solvent System: A different solvent may alter the crystal packing and prevent solid solution formation.[18] Change Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties.[18]
Eutectic Formation: The composition of the mother liquor and the crystals are the same at a certain point.Screen different temperatures and solvent systems to move away from the eutectic point.
Low Yield of Desired Diastereomer Suboptimal Conditions: The solubility of the desired salt is still too high, or the crystallization time is too short.Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt and use lower final crystallization temperatures.[18] Seeding: Add a few seed crystals of the pure desired diastereomer to encourage crystallization.[18]
Oil Formation Instead of Crystals Melting Point Depression: The melting point of the diastereomeric salt mixture may be below the crystallization temperature.Reduce Supersaturation: Use a more dilute solution or a slower cooling rate.[18] Lower Crystallization Temperature: Ensure the crystallization is performed below the melting point of the salt.[18]

References

  • BenchChem Technical Support Team. (2025). dealing with solid solutions in diastereomeric salt resolution. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Walsh, P. J., Smith, D. K., & Castello, C. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry.
  • Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns. Sigma-Aldrich.
  • National Academic Digital Library of Ethiopia. (n.d.).
  • Xin, X., et al. (2024).
  • Sigma-Aldrich. (n.d.). Astec CHIRALDEX and Supelco DEX Chiral GC Columns.
  • University of Calgary. (n.d.).
  • Schurig, V. (n.d.). Analytical gas-chromatographic stereoisomeric separation of...
  • Chem.ucla.edu. (n.d.). stereogenic center.
  • Walsh, P. J., Smith, D. K., & Castello, C. (n.d.). Resolution of trans-Cyclohexane-1,2-diamine and Determination of.
  • Chiralpedia. (n.d.). Cyclodextrin-based CSPs.
  • LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • de Miranda, A. S., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances, 9(4), 2133–2156.
  • ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?
  • Bream, R., Watkin, D., & Cowley, A. (2006). trans-1,2-Dimethylcyclohexane. Acta Crystallographica Section E: Structure Reports Online, 62(2), o785-o787.
  • Pataki, H., et al. (2022).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • Anet, F. A. L., & Kopelevich, M. (1983). A direct determination of the position of equilibrium in trans-1,2-dimethylcyclohexane.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents.
  • ResearchGate. (n.d.). Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols.

Sources

Technical Support Center: Optimization of Gas Chromatography Conditions for Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals facing the unique challenges of separating isomeric compounds. Isomers, with their identical mass and often similar physicochemical properties, demand a nuanced and systematic approach to chromatographic method development. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you achieve baseline resolution and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: I have a pair of isomers that are completely co-eluting. Where do I even begin to troubleshoot this?

A: Complete co-elution is a common starting point in isomer analysis and indicates that the current conditions offer no selectivity for the analytes. The most critical factor governing selectivity is the stationary phase chemistry of the GC column.[1][2]

Your first step is to evaluate your column choice. For positional or geometric isomers (cis/trans), a stationary phase that can exploit subtle differences in polarity or shape is necessary. For enantiomers (chiral isomers), a chiral stationary phase is mandatory, as achiral phases cannot differentiate between them.[3][4][5]

Causality: The fundamental principle of separation relies on differential partitioning between the mobile phase (carrier gas) and the stationary phase.[6] If the isomers interact with the stationary phase with identical energy, no separation will occur. Chiral stationary phases, often based on cyclodextrin derivatives, create transient diastereomeric complexes with the enantiomers.[3][4] These complexes have different thermodynamic stabilities, leading to different retention times and enabling separation.[3]

Below is a workflow to address co-elution, starting with the most impactful changes.

CoElution_Troubleshooting Start Start: Co-eluting Isomers CheckIsomers Are the isomers chiral (enantiomers)? Start->CheckIsomers SelectChiral Select a Chiral Column (e.g., Cyclodextrin-based) CheckIsomers->SelectChiral  Yes SelectPolar Select a High-Polarity Column (e.g., WAX, Cyano-propyl) CheckIsomers->SelectPolar  No (Positional/Geometric) OptimizeTemp Optimize Temperature Program (Slower Ramp Rate) SelectChiral->OptimizeTemp SelectPolar->OptimizeTemp OptimizeFlow Optimize Carrier Gas Flow (Adjust to Optimal Linear Velocity) OptimizeTemp->OptimizeFlow ConsiderDeriv Consider Derivatization (Enhance volatility or selectivity) OptimizeFlow->ConsiderDeriv Derivatize Perform Derivatization ConsiderDeriv->Derivatize  Yes End Resolution Achieved ConsiderDeriv->End  No / Not Applicable Derivatize->OptimizeTemp

Caption: Troubleshooting workflow for co-eluting isomers.

Q2: How do I select the right chiral stationary phase for my enantiomers?

A: The selection of a chiral stationary phase is application-specific, as the "chiral recognition" mechanism depends on the structure of both the analyte and the chiral selector in the phase.[3][4] Cyclodextrin-based phases are the most common and versatile for chiral GC.[7][8]

Expertise & Experience: The key is to match the size of the cyclodextrin cavity and the nature of its chemical derivatives to your analyte. The analyte must be able to enter the cyclodextrin cavity and interact with its chiral environment.

Stationary Phase TypeCommon DerivativesPrimary Applications & Selectivity
Beta (β)-Cyclodextrin Permethylated, Diacetylated, TrifluoroacetylatedVersatile for a wide range of compounds including alcohols, esters, ketones, and terpenes.[7][8]
Gamma (γ)-Cyclodextrin TrifluoroacetylatedLarger cavity suitable for bulkier molecules, such as certain pesticides and pharmaceutical intermediates.
Alpha (α)-Cyclodextrin PentylatedSmaller cavity, often used for separating small, volatile chiral molecules like epoxides and simple alcohols.[9]

Trustworthiness: Always consult the column manufacturer's application notes first. They often have extensive libraries of separations performed on their specific phases, which can save significant development time. If no direct application exists, start with a versatile phase like a derivatized beta-cyclodextrin column.[7]

Q3: My isomers are partially resolved. Should I change the temperature program or the carrier gas flow rate first?

A: For partially resolved peaks, fine-tuning the method parameters is the correct approach. Start by optimizing the oven temperature program , as it generally has a more significant impact on selectivity than the flow rate.[10][11]

Causality: The separation factor (α) is temperature-dependent. Lowering the temperature often increases the differences in analyte-stationary phase interactions, thereby improving selectivity and resolution, albeit at the cost of longer run times and broader peaks.[12] A slower temperature ramp rate (e.g., 2-5°C/min) allows more time for the differential partitioning to occur, enhancing the separation of closely eluting isomers.[5][13]

Conversely, carrier gas flow rate primarily affects column efficiency (N).[14][15] While there is an optimal flow rate (or linear velocity) that provides the maximum number of theoretical plates (and thus the narrowest peaks), deviations from this optimum often have a smaller effect on resolving a critical pair than a change in temperature.

Parameter AdjustmentPrimary EffectTypical Action for Isomer SeparationConsequence
Temperature Program Selectivity (α) Decrease initial temperature; Reduce ramp rate.[6][16]Increases resolution, but also increases analysis time.
Carrier Gas Flow Rate Efficiency (N) Set to the optimal linear velocity for the carrier gas (e.g., ~20-25 cm/s for He, ~35-40 cm/s for H₂).[12]Maximizes peak sharpness (efficiency); minimal impact on selectivity.
Q4: When is derivatization a necessary step for isomer analysis?

A: Derivatization should be considered under two main circumstances:

  • Poor Volatility or Thermal Stability: If your isomers contain highly polar functional groups like carboxylic acids (-COOH) or amines (-NH2), they may exhibit poor peak shape (tailing) or decompose at high temperatures.[17][18] Derivatization masks these polar groups, increasing volatility and thermal stability.[19][20]

  • Lack of a Chiral Center for Enantiomeric Separation: In some cases, a molecule may be prochiral. Derivatization with an enantiomerically pure reagent can create diastereomers, which can then be separated on a standard achiral column.[17]

Expertise & Experience: Silylation is the most common derivatization technique, where active hydrogens are replaced with a trimethylsilyl (TMS) group using reagents like BSTFA.[19][21] This dramatically increases volatility and reduces peak tailing. For creating diastereomers, chiral derivatizing agents are used.

Trustworthiness: Before proceeding with derivatization, ensure the reaction goes to completion. Incomplete derivatization will result in multiple peaks for a single analyte, complicating the chromatogram.[22] Always run a derivatized standard to confirm the reaction's success.

Troubleshooting Guide: A Scenario-Based Approach

Scenario: Poor Resolution and Peak Tailing in a Chiral Separation

You are separating enantiomers on a cyclodextrin column. You observe broad, tailing peaks with poor resolution (Rs < 1.5).

Tailing_Troubleshooting Start Start: Poor Resolution & Peak Tailing (Chiral) CheckSystem Step 1: Verify System Integrity Start->CheckSystem CheckLeaks Check for leaks (fittings, septum) CheckSystem->CheckLeaks CheckColumn Check column installation (correct depth, no breakage) CheckLeaks->CheckColumn OptimizeGC Step 2: Optimize GC Parameters CheckColumn->OptimizeGC LowerTemp Lower oven temperature (Initial & Ramp Rate) OptimizeGC->LowerTemp CheckFlow Verify optimal carrier gas flow rate LowerTemp->CheckFlow CheckInjection Decrease injection volume or increase split ratio (check for overload) CheckFlow->CheckInjection AssessColumn Step 3: Assess Column Health CheckInjection->AssessColumn TrimColumn Trim 10-20 cm from column inlet AssessColumn->TrimColumn Recondition Recondition column per manufacturer's instructions TrimColumn->Recondition ReplaceColumn Replace column if performance is not restored Recondition->ReplaceColumn End Resolution Restored ReplaceColumn->End

Caption: A systematic approach to troubleshooting poor chiral separations.

Detailed Explanation:

  • Verify System Integrity: Peak tailing can be caused by issues outside the column itself. Active sites in a contaminated inlet liner or dead volume from an improperly installed column are common culprits.[23][24]

  • Optimize GC Parameters: Column overload is a frequent cause of both peak fronting and tailing.[25] Injecting too much sample mass onto a thin-film capillary column saturates the stationary phase. Try diluting your sample or increasing the split ratio.[5] As discussed in FAQ #3, lowering the oven temperature can significantly improve resolution.

  • Assess Column Health: Chiral columns can be sensitive to oxygen and non-volatile residues from samples.[8] Over time, the inlet portion of the column can become contaminated or active. Trimming a small section from the inlet can often restore performance.[23] If this and reconditioning fail, the stationary phase may be irreversibly damaged, requiring column replacement.

Experimental Protocols

Protocol 1: Systematic Method Development for Isomer Separation

This protocol provides a structured approach to developing a new GC method for a pair of isomers.

Objective: To achieve baseline resolution (Rs ≥ 1.5) for a target isomer pair.

Methodology:

  • Column Selection:

    • Based on the nature of the isomers (chiral or achiral), select an appropriate column as detailed in FAQ #1 and #2. A good starting point for many applications is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.[2]

  • Initial Parameter Setup:

    • Injector: Set temperature to 250°C. Use a split injection (e.g., 50:1 ratio) to start, to avoid column overload.[5][22]

    • Carrier Gas: Use Helium at a constant flow rate corresponding to an optimal linear velocity of ~25 cm/s.

    • Oven Program (Scouting Run):

      • Initial Temperature: 40-60°C (hold for 2 min).[5]

      • Ramp: 10°C/min to the maximum operating temperature of the column.[10]

      • Final Hold: 5 min.

    • Detector: Set temperature to 280-300°C (for FID or MS transfer line).

  • First Injection & Evaluation:

    • Inject your isomer standard mix.

    • Evaluate the resulting chromatogram. If co-elution occurs, your column is not selective. Re-evaluate your column choice. If partial resolution is seen, proceed to optimization.

  • Optimization Phase 1: Temperature Program:

    • Goal: Maximize selectivity.

    • Action: Decrease the ramp rate in increments (e.g., from 10°C/min to 5°C/min, then to 2°C/min).[13]

    • Evaluation: Observe the change in resolution. A slower ramp should improve separation.[6] Find a balance between resolution and acceptable analysis time.

  • Optimization Phase 2: Carrier Gas Flow:

    • Goal: Maximize efficiency.

    • Action: Perform a flow rate study (e.g., at 20, 25, 30, and 35 cm/s).

    • Evaluation: Plot the resolution against the flow rate. Select the flow rate that provides the best resolution, which should be near the point of maximum efficiency (narrowest peaks).

  • Final Validation:

    • Once optimal conditions are found, perform replicate injections to confirm the method's reproducibility and robustness. Check for retention time and peak area precision.

References

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • GC Column Types & Selection Guide - Shimadzu.
  • A Guide to the Analysis of Chiral Compounds by GC.
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  • Chiral GC Columns | Gas Chrom
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  • GC Temperature Programming—10 Things You Absolutely Need to Know.
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  • Approaches to Increasing GC Speed, Resolution and Responses - Sigma-Aldrich.
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  • Guide to GC Column Selection and Optimizing Separ
  • GC Troubleshooting - Sigma-Aldrich.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube.
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  • Guide to Choosing a GC Column | Phenomenex.
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  • Selection Guide - GC columns - Trajan Scientific and Medical.
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Preventing side reactions during the synthesis of (1s,2s)-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of (1s,2s)-1,2-dimethylcyclohexane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on preventing and mitigating side reactions to ensure high purity and yield of the desired cis-isomer.

Introduction to the Challenge: Stereocontrol in Cyclohexane Synthesis

The synthesis of this compound, the cis-isomer, presents a significant stereochemical challenge. The trans-isomer is the thermodynamically more stable product, as both methyl groups can occupy equatorial positions in the chair conformation, minimizing steric strain.[1] Therefore, successful synthesis of the cis-isomer hinges on kinetically controlled reactions that favor its formation. This guide will explore the common synthetic routes and provide expert insights into controlling their stereochemical outcomes.

Route 1: Catalytic Hydrogenation of o-Xylene

The direct hydrogenation of o-xylene is an atom-economical approach to 1,2-dimethylcyclohexane. However, achieving high cis-selectivity requires careful selection of catalysts and reaction conditions to avoid the formation of the trans-isomer and other byproducts.

Frequently Asked Questions (FAQs) for o-Xylene Hydrogenation

Q1: My hydrogenation of o-xylene is producing a mixture of cis- and trans-1,2-dimethylcyclohexane with low selectivity for the cis-isomer. What is causing this and how can I improve it?

A1: The formation of the more stable trans-isomer is a common issue. The stereoselectivity of o-xylene hydrogenation is highly dependent on the catalyst and reaction conditions.[2][3] Platinum-based catalysts, for instance, can sometimes favor the trans product.[2]

  • Expert Insight: To enhance cis-selectivity, consider switching to a rhodium-based catalyst, such as Rhodium on Carbon (Rh/C) or specialized rhodium complexes like those with Cyclic(Amino)(Alkyl)Carbene (CAAC) ligands.[4] These catalysts are known to promote the cis-selective hydrogenation of aromatic rings.[4] Additionally, lower reaction temperatures generally favor the kinetically controlled cis-product.

Q2: I am observing other aromatic byproducts like m-xylene and p-xylene in my reaction mixture. What are these and how can I prevent their formation?

A2: The presence of m-xylene and p-xylene indicates that isomerization of the o-xylene starting material is occurring. This is often catalyzed by acidic sites on the catalyst support.[5]

  • Troubleshooting Workflow:

    start Isomerization Side Products Observed cause Potential Cause: Acidic catalyst support start->cause solution Recommended Solutions: 1. Use a neutral catalyst support (e.g., carbon). 2. Neutralize acidic sites on supports like alumina. 3. Optimize reaction temperature to minimize isomerization. cause->solution

    Caption: Troubleshooting isomerization of o-xylene.

Q3: My reaction is sluggish and requires high temperatures and pressures, which seems to decrease my cis-selectivity. How can I improve the reaction rate without compromising selectivity?

A3: Sluggish reaction rates can be due to catalyst deactivation or suboptimal reaction parameters. Increasing temperature can lead to isomerization of the desired cis-product to the trans-isomer.[2]

  • Optimization Strategies:

    • Catalyst Activity: Ensure your catalyst is fresh and active. The choice of catalyst plays a significant role; for example, Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O) has shown high reactivity in cis-selective hydrogenations.[6]

    • Solvent Choice: The solvent can influence catalyst activity and selectivity. Dichloromethane is a commonly used solvent for these types of hydrogenations.[7]

    • Hydrogen Pressure: While higher pressure can increase the rate, it's essential to find an optimal pressure that doesn't negatively impact selectivity.

Quantitative Data: Catalyst Performance in o-Xylene Hydrogenation
CatalystTemperature (°C)Pressure (bar H₂)SolventDiastereomeric Ratio (cis:trans)Reference
Pt/Alumina157-2470.19-0.36Gas PhaseVaries with temp.[2]
Rh-CAAC complex4040CH₂Cl₂Good to high cis-selectivity[7]
Nishimura's catalyst5080TFEHigh cis-selectivity[6]
Experimental Protocol: cis-Selective Hydrogenation of o-Xylene
  • Catalyst Preparation: In a suitable high-pressure reactor, add Rhodium on Carbon (5 mol%) under an inert atmosphere.

  • Reaction Setup: Add the solvent (e.g., dichloromethane) followed by o-xylene.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 40 bar).

  • Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 40°C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by GC-MS. Once complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by distillation or chromatography to separate the cis- and trans-isomers.[8][9]

Route 2: Modification of a Cyclohexane Precursor

An alternative strategy involves starting with a pre-formed cyclohexane ring and introducing the methyl groups with the desired stereochemistry.

A. Hydrogenation of 1,2-Dimethylcyclohexene

This method is highly effective for producing the cis-isomer due to the nature of catalytic hydrogenation.

Q1: How can I be sure that the hydrogenation of 1,2-dimethylcyclohexene will yield the cis-isomer?

A1: Catalytic hydrogenation of alkenes on a solid-phase catalyst proceeds via syn-addition of two hydrogen atoms to the same face of the double bond.[10] This mechanism inherently leads to the formation of the cis-product from a cyclic alkene like 1,2-dimethylcyclohexene.

  • Reaction Visualization:

    reactant 1,2-Dimethylcyclohexene product This compound reactant->product syn-addition catalyst H₂, Pd/C catalyst->product

    Caption: Syn-addition in hydrogenation.

Q2: Are there any significant side reactions to be aware of during the hydrogenation of 1,2-dimethylcyclohexene?

A2: This reaction is generally very clean. The primary concern is ensuring complete reaction to avoid contamination of the final product with the starting material. Over-reduction or ring-opening are not common under standard hydrogenation conditions for this substrate.

B. Grignard Reaction with 2-Methylcyclohexanone

This approach involves the addition of a methyl group to 2-methylcyclohexanone, followed by deoxygenation.

Q1: When I react methylmagnesium bromide with 2-methylcyclohexanone, I get a mixture of diastereomeric alcohols. How can I favor the formation of the cis-alcohol?

A1: The stereochemical outcome of Grignard addition to 2-methylcyclohexanone is dictated by steric hindrance.[11] Smaller Grignard reagents, like methylmagnesium bromide, tend to attack from the axial direction to avoid steric clash with the equatorial methyl group at the C2 position, leading to the cis-alcohol.[11]

  • Expert Tip: To maximize the formation of the cis-alcohol, use a less sterically hindered Grignard reagent and maintain a low reaction temperature (e.g., 0°C) during the addition.

Q2: My Grignard reaction is giving a low yield, and I'm recovering a lot of the starting 2-methylcyclohexanone. What's going wrong?

A2: This is a classic issue in Grignard reactions with ketones that have α-protons. The Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate. This enolate is then protonated during the work-up, regenerating the starting ketone.

  • Troubleshooting Diagram:

    start Low Yield of Alcohol (High Recovery of Ketone) cause Potential Cause: Enolization of Ketone by Grignard Reagent start->cause solution Recommended Solutions: 1. Use an excess of the Grignard reagent. 2. Add the ketone slowly to the Grignard solution at low temperature. 3. Consider using cerium (III) chloride to enhance nucleophilicity. cause->solution

    Caption: Troubleshooting low yield in Grignard reaction.

References

  • BenchChem. (2025).
  • Kinetics of the gas-phase hydrogenation of o-xylene over Pt/alumina catalysts.
  • Gas-phase hydrogenation of o-xylene over Pt/alumina catalyst, activity, and stereoselectivity.
  • Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,...
  • Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane,...
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone.
  • Gas Phase Study of o-Xylene Hydrogenation over Pt/Al2O3: The Influence of Ce and the C
  • Access to Unexplored 3D Chemical Space: cis‐Selective Arene Hydrogenation for the Synthesis of Satur
  • Relationships Between Conformations of Disubstituted Cyclohexanes. University of Calgary.
  • Clean Syn-Fuels via Hydrogenation Processes: Acidity–Activity Relationship in O-Xylene Hydrotre
  • Separation and purification of cis and trans isomers.
  • Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings. Tokyo Chemical Industry Co., Ltd..
  • cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. Semantic Scholar.
  • How will you prepare cis-1,2-dimethylcyclohexane from 1,2-dimethylcyclohexene? A.
  • cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. PMC.
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
  • Simmons–Smith reaction – cyclopropan
  • Rhodium Catalyst for cis-Selective Hydrogenation of Arom
  • Simmons Smith Reaction mechanism and problems with solution, cyclopropan
  • 1,2-Dimethylcyclohexane. Stereoelectronics.
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor.
  • Solved How will you prepare cis-1,2-dimethylcyclohexane. Chegg.com.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH.
  • A misguided chemist attempted to synthesize trans-1,2-dimethylcyc... Study Prep in Pearson+.
  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI.
  • Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate.
  • On the stereochemistry of Grignard addition to bicyclo[3.3.1]nonan-2-one. Preferential axial attack on a cyclohexanone system by a bulky nucleophile. Journal of the Chemical Society, Perkin Transactions 1.
  • Grignard reagents undergo a general and very useful reaction with ketones. Homework.Study.com.
  • Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about... Homework.Study.com.
  • What is the major reaction product of hydroboration on 1,2-dimethylcyclohexa-1,4-diene? Quora.
  • Optimization of cyclohexane formation.
  • Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxid
  • Main statistics of o-xylene hydrogenation descriptors.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
  • The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube.
  • The hydrogenation of toluene and o-, m-, and p-xylene over palladium. II. Reaction model. OSTI.GOV.
  • Green Aromatic Epoxidation with an Iron Porphyrin Catalyst for One-Pot Functionalization of Renewable Xylene, Quinoline, and Acridine. PubMed Central.
  • Toward the Mechanism of o -Xylene Isomerization in Selected Zeolites of Different Si/Al Ratios and Channel Sizes—Experiment Corroborated by Periodic DFT + D Simulations.
  • Hydrogenation of alkynyl substituted aromatics over rhodium/silica.
  • Hydrogenation of alkynyl substituted aromatics over rhodium/silica.
  • Reaction scheme of o-xylene oxidation (adapted

Sources

Purification techniques for isolating pure (1s,2s)-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification techniques. This guide is designed for researchers, scientists, and professionals in drug development who are facing the challenge of isolating stereochemically pure (1s,2s)-1,2-dimethylcyclohexane. We will delve into the common pitfalls and advanced solutions for this specific purification challenge, moving beyond basic protocols to explain the scientific principles that govern success.

Understanding the Challenge: The Stereoisomers of 1,2-Dimethylcyclohexane

The primary difficulty in isolating pure this compound lies in its relationship with other isomers that possess identical molecular formulas and connectivity. A typical synthetic mixture contains not only the target molecule but also its diastereomer and its enantiomer.

  • Diastereomers: These are the cis and trans isomers. The cis-1,2-dimethylcyclohexane is an achiral meso compound due to rapid ring flipping between two chiral, enantiomeric conformations, which makes it non-resolvable.[1][2] The trans-1,2-dimethylcyclohexane exists as a pair of enantiomers. Because diastereomers have different physical properties, they can be separated by conventional methods.[3][4]

  • Enantiomers: The trans isomer exists as a racemic mixture of (1R,2R)- and this compound. These molecules are non-superimposable mirror images and share identical physical properties (e.g., boiling point, solubility), making their separation impossible by standard techniques like distillation.[4][5]

G cluster_0 1,2-Dimethylcyclohexane Isomers cluster_1 Resolution of trans Isomer Mixture Mixture Cis cis-1,2-dimethylcyclohexane (Meso Compound) Mixture->Cis Diastereomer Trans trans-1,2-dimethylcyclohexane (Racemic Mixture) Mixture->Trans Diastereomer 1R2R (1R,2R) Enantiomer Trans->1R2R Enantiomer 1S2S (1S,2S) Enantiomer (Target Molecule) Trans->1S2S Enantiomer

Caption: Relationship between the stereoisomers of 1,2-dimethylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Can I separate the cis and trans isomers of 1,2-dimethylcyclohexane using fractional distillation?

A1: Yes, absolutely. Fractional distillation is the recommended first step if your starting material is a mixture of diastereomers. The separation is possible due to a significant difference in their thermodynamic stability, which translates to a difference in boiling points. The trans isomer is more stable than the cis isomer because both methyl groups can occupy equatorial positions, minimizing steric strain.[6][7] This stability difference makes the trans isomer less volatile (higher boiling point) than the cis isomer.

IsomerBoiling Point (°C)Relative StabilityRationale for Stability Difference
cis-1,2-Dimethylcyclohexane~130-132 °CLess StableOne methyl group is forced into a higher-energy axial position.[6]
trans-1,2-Dimethylcyclohexane~123-124 °CMore StableBoth methyl groups can occupy lower-energy equatorial positions.[6][7]

Q2: Why is preparative gas chromatography (pGC) the preferred method for isolating a single enantiomer of trans-1,2-dimethylcyclohexane?

A2: Preparative Gas Chromatography (pGC) is ideal for this specific challenge for two main reasons. First, 1,2-dimethylcyclohexane is a volatile hydrocarbon, making it perfectly suited for GC analysis.[8] Second, and most critically, pGC can be equipped with a Chiral Stationary Phase (CSP) . These specialized columns contain chiral selectors, such as cyclodextrin derivatives, that interact diastereomerically with the enantiomers.[9][10] This differential interaction causes one enantiomer to be retained longer on the column than the other, allowing for their separation in the gas phase, which is impossible with other bulk separation methods like distillation or crystallization.[9]

Q3: Is it possible to use fractional crystallization to separate the enantiomers?

A3: While crystallization is a powerful purification technique, separating enantiomers of an unfunctionalized alkane like trans-1,2-dimethylcyclohexane by this method is exceptionally difficult. The standard method of forming diastereomeric salts with a chiral resolving agent is not applicable here due to the lack of a suitable functional group (e.g., acid, amine) on the molecule.[4] While low-temperature crystallization of the compound is possible to obtain a solid,[11][12] it will crystallize as a racemic crystal, not as separate enantiopure crystals.

Troubleshooting Guide for Chiral GC Separation

This section addresses common issues encountered during the most critical step: the enantiomeric separation of the racemic trans-1,2-dimethylcyclohexane fraction.

Caption: Decision workflow for the purification of this compound.

Q4: I'm injecting my racemic trans-1,2-dimethylcyclohexane, but I see only one peak on the chromatogram. Why aren't the enantiomers separating?

A4: This is the most common issue and points directly to a problem with the chiral recognition mechanism. Follow these steps to diagnose the problem:

  • Verify Your Stationary Phase: The single most important factor is using the correct column. For non-functionalized hydrocarbons, cyclodextrin-based CSPs are highly effective. A column such as one coated with Chirasil-Dex or a similar modified cyclodextrin is often required.[9] An achiral column (like a standard DB-5 or HP-5) will never separate enantiomers.

  • Optimize Column Temperature: Temperature is a critical parameter in chiral GC separations. Unlike standard GC where higher temperatures simply reduce retention time, in chiral separations, temperature directly affects the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

    • Action: Start with a lower oven temperature (e.g., 25-40°C).[9] Lower temperatures often enhance the subtle energetic differences in the interactions required for separation, leading to better resolution. Run a temperature gradient if isothermal conditions fail.[13]

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) impacts the time analytes spend interacting with the stationary phase.

    • Action: Systematically vary the flow rate. A slower flow rate can sometimes increase interaction time and improve resolution, though it will also lead to broader peaks and longer run times.

  • Check Column Health: A degraded or contaminated column will lose its resolving power.

    • Action: Condition the column according to the manufacturer's instructions. If performance does not improve, the stationary phase may be irreversibly damaged, and the column may need to be replaced.

Q5: The enantiomer peaks are resolved, but they are broad and tailing, leading to poor purity in my collected fractions. What can I do?

A5: Poor peak shape compromises the quality of a preparative separation.

  • Reduce Sample Load (Injection Volume): This is the most common cause of peak broadening in preparative chromatography. Overloading the column saturates the stationary phase, leading to non-ideal peak shapes.

    • Action: Perform a series of injections with decreasing volumes. While the goal of preparative work is to process more material, there is a strict upper limit to what the column can handle. Find the maximum injectable volume that still maintains good peak shape and resolution.

  • Optimize Injector Temperature and Parameters: Ensure the sample is vaporized rapidly and transferred to the column as a tight band.

    • Action: Set the injector temperature 20-50°C above the boiling point of the analyte (~124°C). Ensure a proper split ratio is used if applicable, although for preparative work, splitless injections are common.

  • Check for System Leaks: Leaks in the gas lines or at the column connections can disrupt carrier gas flow and cause significant peak tailing.

    • Action: Use an electronic leak detector to check all fittings from the gas source to the detector.

Q6: The resolution between my enantiomers is very low (Rs < 1.5). How can I improve it for better preparative collection?

A6: Low resolution means the peaks are overlapping, making it impossible to collect a pure fraction of one enantiomer without contamination from the other.

  • Re-optimize Temperature: As mentioned in Q4, temperature is the most powerful tool for manipulating selectivity in chiral GC. Even small changes of 2-5°C can have a dramatic effect on resolution.[13]

  • Use a Longer Column: Increasing the column length provides more theoretical plates, which can improve the separation of closely eluting peaks. If you are using a 25m column, switching to a 50m or 60m column of the same phase can significantly boost resolution.

  • Decrease the Inner Diameter (ID) of the Column: A smaller ID column (e.g., 0.25 mm vs 0.32 mm) generally offers higher efficiency and better resolution, but at the cost of reduced sample capacity. This is a trade-off that must be considered for preparative work.

Experimental Protocol: Preparative GC Purification of this compound

This protocol assumes the starting material is a racemic mixture of trans-1,2-dimethylcyclohexane, from which the cis isomer has already been removed by fractional distillation.

G cluster_workflow Preparative GC Workflow prep 1. System Preparation - Install Chiral GC Column - Leak Check System - Condition Column injection 2. Sample Injection - Inject Racemic trans-DMC - Start Temperature Program prep->injection separation 3. Chromatographic Separation - Enantiomers separate on column injection->separation detection 4. Detection & Splitting - Eluent passes through detector (e.g., FID) - Flow is split to collection trap separation->detection collection 5. Fraction Collection - Open collection valve for Peak 1 (1R,2R) - Open collection valve for Peak 2 (1S,2S) detection->collection analysis 6. Purity Analysis - Re-inject collected fractions - Confirm enantiomeric purity collection->analysis

Caption: Step-by-step workflow for preparative gas chromatography.

1. Instrumentation and Consumables

  • Gas Chromatograph: A system equipped with a preparative-scale injector, a column oven with precise temperature control, and an outlet splitter that can divert the majority of the column effluent to a collection trap.

  • Chiral GC Column: A 25m x 0.25mm ID fused-silica capillary column coated with a 0.25 µm film of a cyclodextrin-based chiral stationary phase (e.g., Chirasil-Dex).[9]

  • Carrier Gas: Helium, high purity (99.999%).

  • Detector: Flame Ionization Detector (FID).

  • Fraction Collector: A low-temperature trapping system (e.g., cooled with liquid nitrogen or a cryo-cooler) to condense and collect the eluting fractions.

2. GC Method Parameters

  • Injector Temperature: 150 °C

  • Injection Mode: Splitless

  • Injection Volume: 0.5 - 2.0 µL (must be optimized to avoid column overload)

  • Oven Program:

    • Initial Temperature: 30 °C, hold for 10 minutes.

    • Ramp: Increase to 100 °C at a rate of 2 °C/minute.

    • Final Hold: Hold at 100 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Detector Temperature: 250 °C

  • Outlet Split Ratio: 1:100 (1 part to FID, 100 parts to collection trap).

3. Procedure

  • System Equilibration: Set the GC parameters and allow the system to equilibrate until a stable baseline is achieved.

  • Determine Retention Times: Perform an initial analytical-scale injection (e.g., 0.1 µL) to accurately determine the retention times of the two enantiomers. The target (1S,2S) isomer will be one of the two peaks.

  • Preparative Run: Perform a larger, preparative-scale injection. Monitor the chromatogram in real-time.

  • Fraction Collection: As the first enantiomer peak begins to elute, activate the collection trap. Deactivate the trap as the signal returns to baseline between the two peaks.

  • Target Collection: As the second enantiomer peak (the target (1S,2S) or (1R,2R), depending on elution order) begins to elute, switch to a new, clean collection trap and activate it. Deactivate the trap once the peak has fully eluted.

  • Purity Verification: After collection, rinse the trap with a small amount of a volatile solvent (e.g., pentane) to recover the purified liquid. Inject a small aliquot of this solution back into the GC using the same method to confirm its enantiomeric purity.

  • Repeat: Repeat the preparative injection and collection cycle until the desired quantity of the pure this compound has been isolated.

References

  • Relationships Between Conformations of Disubstituted Cyclohexanes. (n.d.). University of Wisconsin-La Crosse Chemistry Department.
  • Which methods do chemical engineers use to separate isomers? (2015). Quora.
  • Analytical gas-chromatographic stereoisomeric separation of 1,2-dimethylcyclohexanes and 1,3-dimethylcyclohexanes. (2009). ResearchGate.
  • Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane... (n.d.). ResearchGate.
  • trans-1,2-Dimethylcyclohexane. (2006). ResearchGate.
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. (2024). Rotachrom Technologies.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv.
  • Why are isomers difficult to separate? (2012). Chemistry Stack Exchange.
  • Separation of Isomers. (n.d.). AIChE Proceedings.
  • 1,2-Dimethylcyclohexane. (2021). Stereoelectronics.
  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023). Chemistry Stack Exchange.
  • Separation and purification of cis and trans isomers. (n.d.). Google Patents.
  • Separation of diastereomers. (n.d.). Google Patents.
  • trans-1,2-Dimethylcyclohexane. (2006). ResearchGate.
  • Separation of a dimethylcyclohexane fraction from a midcontinent petroleum. (n.d.). NIST.
  • Separating Stereoisomers. (2018). YouTube.
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  • 1,2-Dimethylcyclohexane, trans-. (n.d.). PubChem.
  • Preparative Gas Chromatography and Its Applications. (2014). ResearchGate.
  • Crystallization and glass formation processes in methylcyclohexane. (2001). The Journal of Chemical Physics.
  • Isolation of natural products by preparative gas chromatography. (2018). PubMed.
  • Finding the Best Separation for Enantiomeric Mixtures. (n.d.). LCGC International.
  • Cyclohexanol, 2-phenyl-, (1R-trans)-. (n.d.). Organic Syntheses Procedure.
  • Crystallization and glass formation processes in methylcyclohexane. (2001). ResearchGate.
  • Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,... (n.d.). ResearchGate.
  • Organic chemistry – sOme Basic PrinciPles and Techniques. (n.d.). NCERT.
  • stereogenic center. (n.d.). University of Calgary.
  • Optical activity of cis-1,2-dimethyl cyclohexane. (2023). YouTube.
  • Why is trans-1,2-dimethylcyclohexane an enantiomer? (2017). Chemistry Stack Exchange.
  • 1,2-Dimethylcyclohexane, (1S,2S)-. (n.d.). PubChem.
  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2025). RSC Publishing.
  • What are the total number of fractional distillation products on monochlorination of (1s,4s)-1,4-dimethylcyclohexane? (2025). Chemistry Stack Exchange.
  • Fractional Distillation and GC Analysis of Hydrocarbon Mixtures. (2002). Columbia University.
  • stereochemistry of disubstituted cyclohexane. (n.d.). SlideShare.
  • Chapter 4 Worked Problem 1. (n.d.). Oregon State University. Retrieved from [https://classes.engr.oregonstate.edu/ch/ch411/problem_sets/PS4_files/Chapter 4 Worked Problem 1.pdf]([Link] 4 Worked Problem 1.pdf)

Sources

Technical Support Center: Enhancing the Resolution of trans-1,2-Dimethylcyclohexane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support center for the chiral resolution of trans-1,2-dimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenges of separating this non-polar chiral alkane. The separation is notoriously difficult because the molecule lacks functional groups for strong, specific interactions like hydrogen bonding, relying instead on subtle differences in van der Waals forces and molecular shape.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you enhance your enantiomeric resolution and achieve your analytical and preparative goals.

Core Methodologies & Troubleshooting

The primary methods for resolving trans-1,2-dimethylcyclohexane are Chiral Gas Chromatography (GC) and classical Diastereomeric Crystallization. Each presents unique challenges and optimization pathways.

Section 1: Chiral Gas Chromatography (GC) Troubleshooting

Chiral GC, particularly with cyclodextrin-based stationary phases, is the most powerful analytical technique for resolving volatile, non-polar enantiomers like trans-1,2-dimethylcyclohexane.[2][3] The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the analyte enantiomers and the chiral cavities of the cyclodextrin.[4]

Common Problems & Solutions (Q&A Format)

Q1: Why are my (1R,2R)- and (1S,2S)-dimethylcyclohexane peaks co-eluting or showing poor baseline separation?

Answer: This is the most common issue and typically points to suboptimal chromatographic conditions that fail to exploit the subtle energetic differences between the transient diastereomeric complexes.[1][5]

  • Suboptimal Temperature Program: Temperature is a critical parameter. Higher temperatures increase kinetic energy, which can overcome the small energy difference between the enantiomer-CSP interactions, leading to co-elution.[1][6]

    • Solution: Decrease the oven temperature. Lower initial temperatures and, most importantly, slower temperature ramp rates (e.g., 1-2°C/min) provide more time for differential interaction with the stationary phase, thereby enhancing resolution.[1][5][7]

  • Incorrect Carrier Gas Flow Rate: While a higher flow rate reduces analysis time, it can decrease separation efficiency.

    • Solution: Optimize the linear velocity of your carrier gas. For hydrogen, velocities higher than the typical optimum for achiral separations (e.g., 60-80 cm/sec) have been shown to improve chiral resolution on cyclodextrin columns.[2][7] This is a parameter that must be empirically optimized for your specific column and analyte.

  • Wrong Chiral Stationary Phase (CSP): Not all cyclodextrin phases are created equal. The type of cyclodextrin (α, β, γ) and its derivatization dictate the shape and nature of the chiral cavity.

    • Solution: Ensure you are using a derivatized β-cyclodextrin or γ-cyclodextrin column. These are generally more effective for separating non-polar compounds like substituted cyclohexanes.[2][3][6] Refer to the table below for guidance.

Q2: My peaks are broad and/or tailing. How can I improve the peak shape?

Answer: Poor peak shape degrades resolution and complicates accurate quantification. The cause is often related to sample concentration or system activity.

  • Column Overload: Cyclodextrin-based chiral phases have a limited sample capacity. Overloading is a frequent cause of peak tailing or fronting.[2][5][7]

    • Solution: Dilute your sample significantly. For many chiral GC applications, on-column concentrations of 50 ng or less per enantiomer are recommended to maintain sharp, symmetrical peaks.[5][7] You can also increase the split ratio at the inlet.

  • System Activity: Active sites in the GC system, such as a dirty inlet liner or contamination at the head of the column, can cause peak tailing.[1][5]

    • Solution: Perform routine inlet maintenance. Replace the inlet liner, septum, and seals.[1] If contamination is suspected on the column itself, you can "bake out" the column at its maximum rated temperature or trim 10-20 cm from the column inlet as a last resort.[1][5]

Q3: My retention times are drifting between runs. What is the cause?

Answer: Retention time instability compromises reproducibility and makes peak identification unreliable.

  • Temperature Fluctuations: Inconsistent oven temperature control, even minor fluctuations, can affect retention times, especially when resolution is highly temperature-dependent.

    • Solution: Ensure your GC oven is properly calibrated and stable. Allow the column to fully equilibrate at the initial temperature before each injection.[6]

  • Carrier Gas Flow Instability: Leaks in the system or a faulty electronic pressure control (EPC) module can cause flow rate to vary.

    • Solution: Perform a leak check on your system, paying close attention to the inlet fittings and septum. Verify that your gas supply is stable.

  • Phase Bleed or Degradation: Over time, especially at high temperatures, the stationary phase can degrade, leading to changes in retention.

    • Solution: Always operate the column within its recommended temperature limits. If the column is old and has been used extensively, it may need to be replaced.

Troubleshooting Workflow for Poor GC Resolution

Here is a logical workflow to diagnose and solve poor resolution issues in your chiral GC analysis.

G start Start: Poor or No Resolution check_temp Is Temperature Program Optimized? start->check_temp adjust_temp Action: Decrease Initial Temp & Use Slow Ramp (1-2°C/min) check_temp->adjust_temp No check_flow Is Carrier Gas Flow Optimized? check_temp->check_flow Yes adjust_temp->check_flow adjust_flow Action: Empirically Test Linear Velocity (e.g., 40-80 cm/s) check_flow->adjust_flow No check_conc Are Peaks Symmetrical? check_flow->check_conc Yes adjust_flow->check_conc adjust_conc Action: Dilute Sample (Target <50 ng on-column) check_conc->adjust_conc No (Tailing/Fronting) check_csp Is CSP Appropriate? check_conc->check_csp Yes adjust_conc->check_csp select_csp Action: Screen Different Derivatized β- or γ-CD Columns check_csp->select_csp No success Resolution Achieved check_csp->success Yes select_csp->success

Caption: A step-by-step workflow for troubleshooting poor enantiomeric resolution in Chiral GC.

Table 1: Comparison of Chiral Stationary Phases for Alkane Separation
CSP TypeChiral SelectorPrimary InteractionSuitability for trans-1,2-dimethylcyclohexaneKey Optimization Parameters
Cyclodextrin-Based Derivatized β- or γ-CyclodextrinInclusion Complexation, van der Waals forces[1][4]Excellent. This is the preferred CSP type.Temperature, Carrier Gas Velocity[7]
Polysaccharide-Based Amylose or Cellulose DerivativesHydrogen bonding, π-π interactions, steric hindrancePoor. Lacks sufficient interaction sites for non-polar alkanes.Mobile Phase Composition (in LC)
Protein-Based Immobilized Proteins (e.g., AGP, BSA)Hydrophobic & electrostatic interactions, H-bondingNot suitable. Primarily used in LC for drug molecules.Mobile Phase pH, Buffer Concentration
Pirkle-Type (Brush) Small chiral molecules (e.g., DNB-phenylglycine)π-π interactions, dipole stacking, H-bondingPoor. Requires analyte to have aromatic rings or polar groups.Mobile Phase Composition
Section 2: Diastereomeric Crystallization Troubleshooting

This classical resolution technique involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers, which can then be separated by fractional crystallization due to their different physical properties (e.g., solubility).[8][9]

Common Problems & Solutions (Q&A Format)

Q1: I've added the chiral resolving agent, but my diastereomeric salts won't crystallize. What should I do?

Answer: Failure to crystallize is usually a problem of supersaturation, solvent choice, or nucleation.

  • Inappropriate Solvent: The chosen solvent must provide a significant solubility difference between the two diastereomers at different temperatures.

    • Solution: Screen a variety of solvents or solvent mixtures. The ideal solvent will dissolve both diastereomers at an elevated temperature but allow only one to crystallize upon cooling. Start with common solvents like ethanol, methanol, or acetone, and consider mixtures with water or hexane.

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystallization to occur.

    • Solution: Slowly evaporate the solvent at room temperature or under reduced pressure until turbidity is observed. Alternatively, cool the solution slowly to a lower temperature (e.g., 0°C or -20°C).

  • Lack of Nucleation Sites: Spontaneous crystallization sometimes requires a "seed" to begin.

    • Solution: Try scratching the inside of the flask with a glass rod just below the solvent level. If you have a pure crystal of the desired diastereomer, add a tiny amount as a seed crystal.

Q2: I isolated crystals, but the enantiomeric excess (% ee) of my final product is low. How can I improve it?

Answer: Low % ee indicates that the crystallization was not selective enough, and the undesired diastereomer co-precipitated.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. This thermodynamic control favors the formation of the most stable (least soluble) crystal.[10]

  • Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes lead to the precipitation of both diastereomers.

    • Solution: Try using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This ensures that only the less soluble salt precipitates, leaving the more soluble one in the mother liquor.

  • Need for Recrystallization: A single crystallization is often insufficient to achieve high purity.

    • Solution: Perform one or more recrystallizations of the isolated diastereomeric salt from a fresh portion of the optimized solvent system.[11] Each step will enrich the desired diastereomer.

Frequently Asked Questions (FAQs)

Q: Can I use chiral High-Performance Liquid Chromatography (HPLC) for this separation? A: Direct HPLC analysis is very challenging because trans-1,2-dimethylcyclohexane lacks a UV chromophore, making detection by standard UV-Vis detectors impossible. While possible with advanced detectors like mass spectrometry (MS) or a chiral detector, GC is far more straightforward for this volatile analyte. Derivatization to attach a UV-active group is an option but adds complexity and potential for side reactions.

Q: How do I accurately determine the enantiomeric excess (% ee) of my resolved product? A: The most reliable method is by chiral gas chromatography. Integrate the peak areas for the two enantiomers (A1 and A2). The % ee is calculated as: % ee = (|A1 - A2| / (A1 + A2)) * 100 Ensure you have a good baseline separation for accurate integration.

Q: Is it possible to resolve cis-1,2-dimethylcyclohexane? A: No, the cis isomer is a meso compound. Although it exists as two chiral chair conformations, they rapidly interconvert through ring-flipping, resulting in a non-resolvable, optically inactive racemic mixture.[12][13] In contrast, the trans isomer's enantiomers are configurationally stable and not interconvertible, making them resolvable.[12][13]

Experimental Protocols

Protocol 1: Chiral GC Method for Baseline Separation

This protocol provides a robust starting point for separating the enantiomers of trans-1,2-dimethylcyclohexane. Optimization will be required for your specific instrument and column.

  • System Preparation:

    • GC System: Agilent 8890 or equivalent with EPC.

    • Column: Rt-βDEXsa (Restek) or similar derivatized β-cyclodextrin column (30 m x 0.25 mm ID x 0.25 µm film).[2]

    • Carrier Gas: Hydrogen, set to a constant flow or linear velocity of 60 cm/sec.[7]

    • Inlet: Split/Splitless injector at 200°C.

    • Split Ratio: 100:1 (adjust based on sample concentration).

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Sample Preparation:

    • Dilute the racemic trans-1,2-dimethylcyclohexane sample in hexane or pentane to a concentration of approximately 100 ppm (µg/mL).[1] This corresponds to about 100 pg on-column with a 1 µL injection and 100:1 split.

  • GC Method:

    • Initial Oven Temperature: 40°C, hold for 2 minutes.[7]

    • Temperature Ramp: Increase temperature at 2°C/min to 180°C.[5][7]

    • Final Hold: Hold at 180°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the two eluting enantiomer peaks.

    • Integrate the peak areas and calculate the % ee if analyzing a resolved sample.

Protocol 2: General Procedure for Diastereomeric Crystallization

This protocol outlines the general steps for resolving a chiral compound via diastereomeric salt formation.

  • Resolving Agent Selection:

    • Since trans-1,2-dimethylcyclohexane is not acidic or basic, it must first be derivatized into a resolvable compound (e.g., an amine or carboxylic acid). For the purpose of this guide, we will assume a derivative like trans-2-methylcyclohexanecarboxylic acid is being resolved.

    • Choose a commercially available, enantiomerically pure resolving agent. For a racemic acid, a chiral amine like (R)-(+)-1-phenylethylamine is a common choice.[9]

  • Salt Formation & Crystallization:

    • Dissolve 1.0 equivalent of the racemic acid derivative in a minimal amount of a hot solvent (e.g., 95% ethanol).

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral amine resolving agent in the same hot solvent.

    • Slowly add the resolving agent solution to the racemic acid solution while stirring.

    • Allow the solution to cool slowly to room temperature. Cover the flask and leave it undisturbed for 12-24 hours to allow crystals to form.

    • If no crystals form, induce crystallization by scratching the flask or placing it in a refrigerator (4°C).

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. This first crop is the less soluble diastereomeric salt.

    • Dry the crystals and determine their purity (e.g., by melting point or chiral chromatography of the liberated acid).

    • To improve purity, perform a recrystallization by dissolving the crystals in a minimal amount of hot solvent and allowing them to cool slowly again.[11]

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with an acid like 2M HCl to protonate the carboxylic acid and convert the resolving agent to its water-soluble ammonium salt.

    • Extract the enantiomerically enriched carboxylic acid into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the resolved product.

    • Determine the final % ee using the chiral GC method described above.

References

  • Hepner, J., de Zeeuw, J., & English, C. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
  • Restek Corporation. (2021, August 25).
  • University of Wisconsin-Madison. Relationships Between Conformations of Disubstituted Cyclohexanes. UW-Madison Chemistry. [Link]
  • American Chemical Society. (Date not available). Asymmetric Synthesis of 1,2-Diamino-4,5-dimethylcyclohexanes by Zirconium-Catalyzed and -Promoted Reductive Cyclization Reaction.
  • LCGC International. Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis.
  • University of Calgary. stereogenic center. University of Calgary Chemistry. [Link]
  • Wikipedia. (Date not available).
  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
  • Phenomenex. TROUBLESHOOTING GUIDE. Phenomenex. [Link]
  • Journal of Chemical Education. (1998, November 11). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry.
  • Molecules. (Date not available). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. [Link]
  • Wikipedia. (Date not available).
  • ResearchGate. (Date not available). Fig. 3. Analytical gas-chromatographic stereoisomeric separation of...
  • National Institutes of Health. (Date not available). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PMC - NIH. [Link]
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
  • MDPI. (Date not available).
  • Wikipedia. (Date not available). Chiral resolution. Wikipedia. [Link]
  • UCL Discovery. (2010, March 12).
  • Pearson.
  • ResearchGate. (Date not available). Diastereo- and Enantioselective Synthesis of Dimethylcyclohexanamines by Asymmetric Reductive Amination.
  • ResearchGate. (2025, August 6). Direct Crystallization of Enantiomers and Dissociable Diastereomers.
  • PubMed. (2011). Direct crystallization of enantiomers and dissociable diastereomers. PubMed. [Link]
  • Chemistry Stack Exchange. (2017, December 25). Why is trans-1,2-dimethylcyclohexane an enantiomer?. Chemistry Stack Exchange. [Link]
  • Stereoelectronics. (2021, April 26). 1,2-Dimethylcyclohexane. Stereoelectronics. [Link]
  • PubChem. 1,2-Dimethylcyclohexane, trans-. PubChem. [Link]

Sources

Technical Support Center: Conformational Dynamics of cis-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the rapid interconversion of cis-1,2-dimethylcyclohexane conformers. This resource is designed for researchers, scientists, and drug development professionals who are conducting experiments to probe the dynamic conformational behavior of this molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design, execution, and data interpretation.

Introduction to the Challenge: The Flipping Chairs

Cis-1,2-dimethylcyclohexane exists as a dynamic equilibrium between two chair conformations. In this isomer, one methyl group occupies an axial (a) position while the other is in an equatorial (e) position. Through a process known as a ring flip, these positions rapidly interconvert, resulting in an enantiomeric conformer where the axial methyl group becomes equatorial and vice-versa.[1][2] These two conformers are of equal energy, meaning they are isoenergetic and should be equally populated at equilibrium.[1][2][3][4][5][6][7][8][9][10]

The energy of these conformers is dictated by steric strain, which arises from two main sources:

  • 1,3-Diaxial Interactions: The axial methyl group experiences steric hindrance from the two axial hydrogens on the same side of the ring.[11][12]

  • Gauche Butane Interaction: A gauche interaction exists between the two adjacent methyl groups.[1][3][5][8][9][10][12][13]

The total steric strain for each of the two conformers is approximately 11.4 kJ/mol (2.7 kcal/mol).[3][5][8][9][10] The rapid interconversion between these two equally stable conformers at room temperature presents a unique challenge for experimental characterization, often leading to averaged signals in spectroscopic analyses. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do I only see a single set of averaged peaks in the 1H NMR spectrum of cis-1,2-dimethylcyclohexane at room temperature?

At room temperature, the ring flip between the two chair conformers is extremely rapid on the NMR timescale.[5][6][14] The NMR spectrometer, therefore, detects an average of the axial and equatorial environments for the protons. This results in time-averaged signals, and you do not observe distinct peaks for each conformer.

Q2: How can I resolve the individual signals for the axial and equatorial methyl groups?

To resolve the signals for the individual conformers, you need to slow down the rate of the ring flip. This is achieved by lowering the temperature of the sample in a Variable-Temperature (VT) NMR experiment.[5][6][14] As the temperature decreases, the rate of interconversion slows. The initially sharp, averaged signals will first broaden, then coalesce into a single broad peak, and finally, at a sufficiently low temperature (below the coalescence temperature), they will resolve into separate signals for each of the two conformers.[5][6][14]

Q3: What is the coalescence temperature, and how is it related to the energy barrier of the ring flip?

The coalescence temperature (Tc) is the temperature at which the two separate signals for the interconverting species merge into a single broad peak in a dynamic NMR experiment. This temperature is dependent on the spectrometer frequency and the chemical shift difference between the exchanging sites. The rate of exchange (k) at the coalescence temperature can be calculated, and from this, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the ring flip, can be determined using the Eyring equation.

Q4: Are computational methods useful for studying this system?

Absolutely. Computational chemistry is a powerful complementary tool to experimental NMR studies. Molecular mechanics (MM) and Density Functional Theory (DFT) calculations can be used to:

  • Model the three-dimensional structures of the chair conformers.[15]

  • Calculate the relative energies of the conformers and the transition state for the ring flip.[16][17]

  • Predict the energy barrier for the interconversion, which can then be compared with the experimentally determined value from VT-NMR.[16][18][19]

This combined approach provides a more complete understanding of the conformational landscape of the molecule.[7][20][21][22]

Troubleshooting Guide for Variable-Temperature (VT) NMR Experiments

This section provides solutions to common problems encountered during VT-NMR experiments aimed at resolving the conformers of cis-1,2-dimethylcyclohexane.

Problem Potential Cause(s) Recommended Solution(s)
Inaccurate or unstable temperature reading. 1. The spectrometer's thermocouple is not accurately calibrated.[5][13][14][15] 2. Insufficient equilibration time after changing the temperature.[3][6] 3. Incorrect gas flow rate for the desired temperature.[1]1. Calibrate the probe temperature using a standard NMR temperature calibration sample, such as methanol-d4 for low temperatures or ethylene glycol for high temperatures.[1][5][13][14][15] Create a calibration curve of the displayed temperature versus the actual measured temperature. 2. Allow at least 5-10 minutes for the temperature to stabilize after each temperature change before acquiring data.[6] 3. Consult your spectrometer's manual for the recommended gas flow rates for your target temperature range.
Poor spectral resolution (broad peaks) at low temperatures. 1. Poor shimming at the lower temperature.[8][9][18][23] 2. Sample precipitation due to decreased solubility at lower temperatures.[3][12] 3. The sample is too concentrated.1. Re-shim the magnetic field at each new temperature. Shimming can be more challenging at lower temperatures, so be patient.[6][8][9][18][23] 2. Use a more dilute sample. Observe the lock level; a sudden drop can indicate precipitation.[12] 3. Prepare a less concentrated sample. High concentrations can lead to viscosity-related line broadening at low temperatures.
"Frost" or water condensation peaks in the spectrum. 1. Moisture in the VT gas line. 2. Condensation on a cold NMR tube before insertion into the probe.1. Ensure the VT gas supply (usually nitrogen) is dry. 2. Pre-cool the probe to the desired temperature before inserting the sample. Wipe the outside of the NMR tube immediately before insertion to remove any condensed moisture.[12]
Difficulty in achieving or maintaining the lock signal at low temperatures. 1. The lock signal can become broader and weaker at lower temperatures. 2. Changes in the magnetic susceptibility of the sample and probe with temperature.1. It is often best to lock and perform initial shimming at room temperature.[6] 2. You may need to adjust the lock power and phase at lower temperatures. If the lock is lost, you may need to manually find the deuterium signal again.
NMR tube cracks or breaks. 1. Using a low-quality (Class B) NMR tube.[3][7] 2. Rapid temperature changes causing thermal shock.[3][24] 3. The solvent freezes.[13]1. Always use high-quality, Class A borosilicate NMR tubes (e.g., Pyrex) for VT experiments, as they are more resistant to thermal stress.[3][7] 2. Change the temperature in small increments (e.g., 10-20°C at a time) and allow for equilibration at each step.[3][24] 3. Choose a deuterated solvent with a freezing point well below your lowest target temperature. Dichloromethane-d2 (CD2Cl2, m.p. -95°C) or toluene-d8 (m.p. -95°C) are common choices.[3][7][11]

Experimental Protocols

Protocol 1: Variable-Temperature 1H NMR Spectroscopy

This protocol outlines the steps for acquiring a series of 1H NMR spectra of cis-1,2-dimethylcyclohexane at different temperatures to observe the coalescence of the methyl proton signals.

1. Sample Preparation:

  • Prepare a dilute solution (5-10 mg/mL) of cis-1,2-dimethylcyclohexane in a suitable deuterated solvent with a low freezing point (e.g., CD2Cl2).
  • Use a high-quality (Class A) 5 mm NMR tube.[3][7]
  • Filter the solution if any particulate matter is visible.

2. Spectrometer Setup (Room Temperature):

  • Insert the sample into the spectrometer.
  • Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal resolution.
  • Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

3. Cooling the Sample and Data Acquisition:

  • Begin cooling the sample in decrements of 10-20 K.
  • At each temperature step, allow the system to equilibrate for at least 5-10 minutes.[6]
  • Re-shim the magnetic field at each new temperature.
  • Acquire a 1H NMR spectrum at each temperature, paying close attention to the region where the methyl signals appear.
  • Continue this process until the signals for the axial and equatorial methyl groups are well-resolved.

4. Data Analysis:

  • Identify the coalescence temperature (Tc).
  • Use appropriate software to perform a lineshape analysis of the spectra around the coalescence temperature to determine the rate constants (k) for the ring flip at each temperature.
  • Construct an Eyring plot (ln(k/T) vs 1/T) to determine the activation parameters (ΔH‡ and ΔS‡) for the ring inversion process.
Protocol 2: Computational Modeling (Complementary to NMR)

This protocol provides a general workflow for using computational methods to support your experimental findings.

1. Building the Initial Structures:

  • Use a molecular modeling program (e.g., Avogadro, GaussView) to build the two chair conformers of cis-1,2-dimethylcyclohexane.[15]

2. Conformational Search and Optimization:

  • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to ensure you have located the lowest energy chair conformers.[11][15]
  • Optimize the geometry of the two chair conformers using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

3. Transition State Search:

  • Locate the transition state for the ring flip between the two chair conformers. This is a more advanced computational task that may require a specific transition state search algorithm.
  • Perform a frequency calculation on the optimized transition state structure to confirm that it has exactly one imaginary frequency corresponding to the ring flip motion.

4. Energy Calculations:

  • Calculate the electronic energies of the optimized ground state conformers and the transition state.
  • The difference in energy between the ground state and the transition state will give you the calculated energy barrier for the ring inversion.

5. Comparison with Experimental Data:

  • Compare the computationally derived energy barrier with the value of ΔG‡ obtained from your VT-NMR experiments.

Visualizing the Process

Diagram 1: Conformational Interconversion of cis-1,2-Dimethylcyclohexane

G cluster_conformer1 Conformer 1 (ax, eq) cluster_transition Transition State cluster_conformer2 Conformer 2 (eq, ax) c1 Chair form with Me(ax) and Me(eq) ts Twist-boat like c1->ts Ring Flip (ΔG‡) ts->c1 c2 Chair form with Me(eq) and Me(ax) ts->c2 c2->ts Ring Flip (ΔG‡)

Caption: Energy profile for the ring flip of cis-1,2-dimethylcyclohexane.

Diagram 2: VT-NMR Experimental Workflow

G prep Sample Preparation (cis-1,2-dimethylcyclohexane in CD2Cl2) rt_nmr Acquire 1H NMR at Room Temp (298 K) (Averaged signals) prep->rt_nmr cool Cool Sample Incrementally (e.g., in 10 K steps) rt_nmr->cool equilibrate Equilibrate and Re-shim at each Temperature cool->equilibrate vt_nmr Acquire 1H NMR at each Temp equilibrate->vt_nmr vt_nmr->cool Repeat until signals resolve analysis Lineshape Analysis & Eyring Plot vt_nmr->analysis results Determine ΔG‡ (Energy Barrier) analysis->results

Caption: Workflow for a typical VT-NMR experiment.

References

  • Sloop, J. G. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.
  • JoVE. (2024). Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes.
  • Chemistry LibreTexts. (2021). 2.16: Conformations of Disubstituted Cyclohexanes.
  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry.
  • Master Organic Chemistry. (2014). The Cyclohexane Chair Flip.
  • University of Wisconsin. (n.d.). cis-1,2-dimethylcyclohexane.html.
  • StackExchange. (2020). How many gauche butane interactions are present in cis-1,2-dimethylcyclohexane?
  • Penn State Pressbooks. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry.
  • Chemistry LibreTexts. (2024). 3.5.3: Conformations of Disubstituted Cyclohexanes.
  • Khan, A. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2020, 1-22.
  • Penn State Pressbooks. (n.d.). 2.14 Conformations of Monosubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • University of Wisconsin. (n.d.). cis-1,2-Dimethylcyclohexane.
  • Pupier, M., et al. (2023).
  • Western University. (n.d.). VARIABLE TEMPERATURE EXPERIMENTS.
  • Gabdoulkhakov, A., et al. (2016). A New Combined Computational and NMR- Spectroscopical Strategy for the Identification of Additional Conformational Constraints of the Bound Ligand in an Aprotic Solvent. DSpace.
  • Chemistry LibreTexts. (2020). 4.4: Substituted Cyclohexanes.
  • Ropo, M., et al. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory.
  • University of Toronto. (2014). Low Temperature NMR on the AV-300.
  • Knight, J. L., et al. (2023). Structure Determination of Challenging Protein-Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations.
  • ChemServ. (n.d.). Cis-1,2.
  • Allinger, N. L., et al. (1990). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry, 94(22), 8547-8551.
  • Kim, D., et al. (2018). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. ACS Central Science, 4(11), 1547-1555.
  • University of Wisconsin. (n.d.). cis-1,2-dimethylcyclohexane.html.
  • Rauk, A., et al. (1994). Semiempirical calculation of barriers to pyramidal inversion for first- and second-row elements. Journal of the American Chemical Society, 116(17), 7615-7624.
  • PubChem. (n.d.). 1,2-Dimethylcyclohexane, cis-.
  • Master Organic Chemistry. (2014). The Cyclohexane Chair Flip – Energy Diagram.
  • Chemistry LibreTexts. (2024). 3.5.3: Conformations of Disubstituted Cyclohexanes.
  • Weizmann Institute of Science. (n.d.). Conformational energy analysis Objective.
  • Feng, S., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv.
  • Chemistry LibreTexts. (2022). 4.9: Conformations of Disubstituted Cyclohexanes.
  • Oregon State University. (n.d.). Chapter 4 Worked Problem 1.
  • University of California, Los Angeles. (n.d.). Cyclohexane Conformational Analysis.
  • McQuade, L. A., et al. (2007). Factors Affecting Energy Barriers for Pyramidal Inversion in Amines and Phosphines: A Computational Chemistry Lab Exercise.
  • Booth, H., & Everett, J. R. (1983). A direct determination of the position of equilibrium in trans-1,2-dimethylcyclohexane.
  • Filo. (2023). Study the NMR spectrum of cis-1,2-dimethylcyclohexane.
  • Scribd. (n.d.). NMR Analysis of Dimethylcyclohexanes.

Sources

Technical Support Center: Conformational Analysis of cis-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Molecular Characterization Core Subject: Guide to Overcoming Difficulties in the Conformational Analysis of cis-1,2-Dimethylcyclohexane

Overview: The Challenge of a Dynamic Molecule

cis-1,2-Dimethylcyclohexane presents a classic yet persistent challenge in conformational analysis. The molecule exists as a pair of rapidly interconverting chair conformers. In this specific isomer, one methyl group is always in an axial position while the other is equatorial (a,e). A ring flip converts it to the equivalent (e,a) conformation. Crucially, these two chair forms are enantiomers (non-superimposable mirror images) and are therefore degenerate, meaning they have the exact same energy.[1] The primary difficulty in isolating or even individually characterizing these conformers stems from the low energy barrier to this interconversion, allowing for millions of "ring flips" per second at room temperature.[2]

This guide provides practical, in-depth troubleshooting for common experimental hurdles and addresses fundamental questions regarding the molecule's unique conformational dynamics.

Troubleshooting Guide: From Spectrum to Structure

This section is designed to address specific problems encountered during experimental analysis.

Problem 1: My room-temperature NMR spectrum shows averaged signals, not distinct conformers.
  • Probable Cause: At room temperature, the chair-chair interconversion is extremely rapid on the NMR timescale. The spectrometer detects only a time-averaged representation of the axial and equatorial protons and carbons, resulting in a single set of simplified, sharpened peaks.

  • Recommended Solution: Variable Temperature (VT) NMR Spectroscopy. By lowering the temperature, you can slow the rate of the ring flip.[3][4] Eventually, the rate of interconversion becomes slow enough relative to the NMR timescale that the spectrometer can resolve the distinct signals for each of the two chair conformers.

    Step-by-Step Protocol for VT-NMR Experiment:

    • Sample Preparation: Prepare a solution of cis-1,2-dimethylcyclohexane in a low-freezing point deuterated solvent (e.g., toluene-d8, dichloromethane-d2, or vinyl chloride). Ensure the concentration is optimized to avoid precipitation at low temperatures.

    • Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

    • Cooling and Equilibration: Gradually lower the temperature of the NMR probe in increments of 10-15 K. Allow the sample to thermally equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

    • Observe Spectral Changes: As the temperature decreases, you will observe significant peak broadening. This occurs as the rate of interconversion approaches the frequency difference between the axial and equatorial signals. This temperature is known as the coalescence temperature (Tc) .

    • Decoalescence: Below Tc, the broad peak will begin to resolve (decoalesce) into two separate, distinct sets of signals corresponding to the "frozen-out" axial and equatorial environments of the two enantiomeric conformers.

    • Data Analysis: The energy barrier to interconversion (ΔG‡) can be calculated from the coalescence temperature using the Eyring equation.

Problem 2: I am unable to separate the two chair conformers using standard chromatography (HPLC/GC).
  • Probable Cause: The energy barrier for the chair flip is far too low for physical separation under normal conditions.[2] The rate of interconversion is orders of magnitude faster than any chromatographic separation process. Even if a single conformer could be momentarily isolated on the column, it would immediately re-equilibrate with its enantiomer, leading to a single, co-eluting peak.

  • Recommended Solution: Re-evaluate Experimental Goals. Physical isolation of these specific conformers at room temperature is not feasible. Instead, consider these alternative analytical goals:

    • Spectroscopic Characterization: Use techniques like VT-NMR (described above) to characterize the dynamic equilibrium and determine the energy barrier.

    • Chiral Separation: Since the two interconverting chair conformers are enantiomers, a racemic mixture of cis-1,2-dimethylcyclohexane can be separated into its stable (1R,2S) and (1S,2R) enantiomers using chiral chromatography. Note that this separates the molecules themselves, not their transient conformers.

Problem 3: My computational model (e.g., DFT) predicts two identical energy minima for the chair conformers. How do I validate this?
  • Probable Cause: This is the theoretically correct and expected result. Because the two chair conformers of cis-1,2-dimethylcyclohexane are enantiomers, they must be degenerate (have identical energy).[5][6]

  • Recommended Solution: Transition State Calculation.

    • Confirm Enantiomers: Verify that your two optimized structures are indeed non-superimposable mirror images of each other.

    • Locate the Transition State (TS): The peak of the energy barrier between the two chair forms corresponds to a higher-energy, non-chair conformation, typically a twisted-boat or half-chair structure.[7] Use computational methods to locate this transition state on the potential energy surface.

    • Frequency Calculation: Perform a frequency calculation on the located transition state structure. A true first-order saddle point (a transition state) will have exactly one imaginary frequency. The vibrational mode of this imaginary frequency corresponds to the motion along the reaction coordinate from one chair conformer to the other.

    • Calculate the Energy Barrier: The energy difference between the optimized chair conformer (energy minimum) and the transition state will give you the calculated activation energy (ΔE‡ or ΔH‡) for the ring flip, which can be compared to the experimental value (ΔG‡) obtained from VT-NMR.

Frequently Asked Questions (FAQs)

Q1: What are the stable conformers of cis-1,2-dimethylcyclohexane? The molecule exists as two rapidly interconverting chair conformers. In each, one methyl group is axial and the other is equatorial. These two conformers are enantiomers of each other and are equally stable.[8][9]

Q2: Why can't the individual chair conformers be isolated and stored in a bottle at room temperature? The activation energy for the chair-chair interconversion is very low (approximately 10-11 kcal/mol for cyclohexane), meaning the process is incredibly fast at room temperature.[2] There is no practical way to prevent this rapid equilibration without resorting to extremely low temperatures.

Q3: What steric interactions define the energy of the cis-1,2-dimethylcyclohexane conformers? Each of the two equivalent chair conformers has the same amount of steric strain, which arises from two main sources:

  • 1,3-Diaxial Interactions: The single axial methyl group has two 1,3-diaxial interactions with axial hydrogens.[6][10]

  • Gauche Butane Interaction: The adjacent equatorial and axial methyl groups are in a gauche relationship to each other.[11] The sum of these interactions results in a total steric strain of approximately 11.4 kJ/mol (2.7 kcal/mol) for each conformer.[9][10][12]

Q4: Are the two chair conformers identical? No, they are not identical; they are non-superimposable mirror images, a relationship known as enantiomers.[2] Because they are enantiomers, they have identical physical properties, including energy, which is why the equilibrium constant (Keq) between them is 1.[1]

Q5: What is the role of the twist-boat conformer? Is it isolable? The twist-boat is a higher-energy, more flexible conformation that serves as an intermediate along the reaction coordinate for the chair-chair interconversion.[13] It is not a stable energy minimum but rather a transient species. Due to its higher energy and extremely short lifetime, the twist-boat conformer cannot be isolated.

Q6: What advanced techniques can study these conformers without physical isolation? Matrix Isolation Spectroscopy is a powerful technique for this purpose.[14][15]

  • Principle: A gaseous mixture of the sample (cis-1,2-dimethylcyclohexane) and an inert gas (like argon or neon) is deposited onto a cryogenic window (cooled to a few Kelvin).

  • Outcome: Individual molecules are trapped and "frozen" within the solid inert matrix. This physically prevents conformational changes like ring-flipping.

  • Analysis: The trapped, static conformers can then be studied using infrared (IR) or Raman spectroscopy. While the two chair forms are degenerate, this technique would be invaluable for studying systems where conformers have small energy differences and are difficult to resolve otherwise.[16][17]

Data & Visualization

Energetic Profile of Chair Interconversion

The following table summarizes the key energetic considerations for the conformational analysis.

ParameterDescriptionTypical Value (Cyclohexane)Significance for cis-1,2-dimethylcyclohexane
ΔG° Gibbs Free Energy difference between conformers0 kcal/mol0 kcal/mol, as the two chair conformers are enantiomers and thus have identical energy.[1]
ΔG‡ Activation Energy for chair-chair interconversion~10-11 kcal/molThis is the barrier that must be overcome for a ring flip. Its relatively low value explains the rapid interconversion at room temperature.
Tc Coalescence Temperature in NMRVaries with spectrometer frequencyThe temperature at which distinct signals for each conformer merge into a single broad peak. A key experimental value for calculating ΔG‡.
Diagrams

Diagram 1: Chair-Chair Interconversion of cis-1,2-Dimethylcyclohexane A depiction of the dynamic equilibrium between the two enantiomeric chair conformers.

G cluster_0 Conformer 1 (a,e) cluster_1 Conformer 2 (e,a) C1 Chair with Axial CH₃ (Up) Equatorial CH₃ (Down) C2 Chair with Equatorial CH₃ (Up) Axial CH₃ (Down) C1->C2 Ring Flip (Rapid Equilibrium) Keq = 1

Diagram 2: Energy Profile of Ring Flip Illustrates the energy changes as the molecule converts between chair forms.

G Reaction Coordinate Diagram Y_axis Potential Energy (G) X_min X_max X_min->X_max Reaction Coordinate Chair1 Chair 1 (a,e) TS1 Transition State (Half-Chair) 1,0! 1,0! Chair1->1,0! TwistBoat Twist-Boat (Intermediate) 2.5,0! 2.5,0! TS1->2.5,0! TS2 Transition State (Half-Chair) Chair2 Chair 2 (e,a) 7,0! 7,0! Chair2->7,0!

References

  • Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]
  • Gauche Butane Interactions in cis-1,2-dimethylcyclohexane. (2020). Chemistry Stack Exchange. [Link]
  • Conformations of Disubstituted Cyclohexanes. (2020). Chemistry LibreTexts. [Link]
  • cis-1,2-dimethylcyclohexane Stable Conformation. (n.d.). Homework.Study.com. [Link]
  • Low-temperature NMR: Techniques and Applications. (2018). Royal Society of Chemistry. [Link]
  • NMR at Low and Ultra-Low Temperatures. (2013). National Institutes of Health (PMC). [Link]
  • cis-1,2-dimethylcyclohexane Conformations. (n.d.). University of Wisconsin. [Link]
  • Conformations of Disubstituted Cyclohexanes. (2024). Chemistry LibreTexts. [Link]
  • NMR Spectroscopy: a Tool for Conform
  • Contribution of protein conformational heterogeneity to NMR lineshapes at cryogenic temper
  • cis-1,2-Dimethylcyclohexane Conformations. (n.d.).
  • NMR at Low and Ultralow Temperatures. (2013).
  • Conformers of butyric acid: Matrix isolation infrared spectroscopy study. (2021). AIP Publishing. [Link]
  • Conformers of valeric acid: Matrix isolation infrared spectroscopy study. (2019).
  • Conformations of Disubstituted Cyclohexanes. (n.d.). OpenStax. [Link]
  • Conformers of valeric acid: Matrix isolation infrared spectroscopy study. (2019). AIP Publishing. [Link]
  • Matrix-Isolation Infrared and Theoretical Studies of the Glycine Conformers. (1998).
  • The Cyclohexane Chair Flip - Energy Diagram. (2014). Master Organic Chemistry. [Link]
  • Conformation: Cis-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. (2022). YouTube. [Link]
  • Cyclohexane Conformations. (2014). Master Organic Chemistry. [Link]
  • Ring Conformations. (n.d.). Michigan State University Department of Chemistry. [Link]

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Technical Support Center: Accurate Determination of Equilibrium Constants in Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the conformational analysis of disubstituted cyclohexanes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the determination of equilibrium constants. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your research.

Part 1: Foundational Concepts (FAQs)

This section addresses fundamental questions regarding the conformational equilibrium of disubstituted cyclohexanes.

Q1: What are the key factors governing conformational equilibrium in disubstituted cyclohexanes?

The conformational equilibrium in disubstituted cyclohexanes is primarily governed by the steric interactions between the substituents and the cyclohexane ring. The chair conformation is the most stable, and substituents can occupy either an axial or an equatorial position. Equatorial positions are generally more stable as they minimize steric strain.[1][2][3][4] The key factors include:

  • 1,3-Diaxial Interactions: The most significant destabilizing factor is the steric repulsion between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent.[2][3]

  • Gauche Interactions: In 1,2-disubstituted cyclohexanes, gauche interactions between the two substituents can also influence stability.[2]

  • Size of the Substituents: Larger, bulkier substituents will have a stronger preference for the equatorial position to avoid severe 1,3-diaxial interactions.[2][5][6]

Q2: How are A-values used to predict the stability of conformers?

A-values quantify the Gibbs free energy difference (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane.[5][6] A higher A-value indicates a greater preference for the equatorial position and reflects a larger steric bulk of the substituent.[5][7] For disubstituted cyclohexanes, A-values can be used as a first approximation to predict the more stable conformer by summing the A-values of the substituents in each conformation. The conformation with the lower total steric energy is predicted to be more stable.[2][4]

Table 1: A-Values for Common Substituents

SubstituentA-Value (kcal/mol)
-F0.25
-Cl0.53
-Br0.5
-I0.46
-OH0.7
-CH31.74
-CH2CH31.79
-CH(CH3)22.21
-C(CH3)3~5.0
-CN0.2
-COOH1.4
-C6H52.8

Note: A-values can be solvent-dependent, especially for polar substituents.[7]

Q3: What is the relationship between Gibbs free energy (ΔG), enthalpy (ΔH), entropy (ΔS), and the equilibrium constant (Keq)?

The relationship between these thermodynamic parameters is described by the following equations:

  • ΔG = ΔH - TΔS

  • ΔG = -RTln(Keq)

Where:

  • ΔG is the Gibbs free energy difference between the two conformers.

  • ΔH is the enthalpy difference, related to the change in bonding and steric strain.

  • ΔS is the entropy difference, related to the change in disorder.

  • T is the temperature in Kelvin.

  • R is the gas constant (1.987 cal/mol·K).

  • Keq is the equilibrium constant ([equatorial]/[axial] for a monosubstituted cyclohexane).

A more negative ΔG corresponds to a larger Keq, indicating a greater preference for the more stable conformer.[8][9]

Q4: What are the limitations of using simple A-value additivity to predict equilibrium constants in disubstituted cyclohexanes?

While useful, the additivity of A-values has limitations:

  • 1,3-Diaxial Interactions between Substituents: In cis-1,3-disubstituted cyclohexanes, a diaxial conformation can lead to a highly unfavorable steric interaction between the two substituents, which is not accounted for by simply summing the A-values.[2]

  • Gauche Interactions: In 1,2-disubstituted cyclohexanes, gauche interactions between the substituents can affect the relative energies of the conformers.[2]

  • Dipole-Dipole Interactions: For polar substituents, intramolecular dipole-dipole interactions can stabilize or destabilize certain conformations, leading to deviations from predictions based solely on sterics.[10]

  • Solvent Effects: The surrounding solvent can preferentially solvate one conformer over another, shifting the equilibrium.[3][11][12]

Part 2: Experimental Determination using NMR Spectroscopy (Methodology & Troubleshooting Guide)

NMR spectroscopy is a powerful technique for the quantitative analysis of conformational equilibria.[13][14][15]

Methodology

Workflow for Determining Keq using Low-Temperature NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample in appropriate deuterated solvent prep2 Choose a solvent with a low freezing point (e.g., CD2Cl2, acetone-d6) prep1->prep2 prep3 Filter sample into NMR tube prep2->prep3 acq1 Acquire spectrum at room temperature prep3->acq1 acq2 Cool sample in NMR probe in decrements (e.g., 10 K) acq1->acq2 acq3 Allow temperature to equilibrate (5-10 min) acq2->acq3 acq2->acq3 acq4 Acquire spectrum at each temperature until signals for both conformers are sharp and resolved acq3->acq4 proc1 Apply appropriate window function and Fourier transform acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate the signals corresponding to each conformer proc2->proc3 proc4 Calculate Keq = [Major conformer]/[Minor conformer] proc3->proc4

Caption: Workflow for Keq determination by low-temperature NMR.

Step-by-Step Protocol for Low-Temperature 1H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the disubstituted cyclohexane in a deuterated solvent with a low freezing point (e.g., CDCl3, acetone-d6, or CD2Cl2).

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

  • Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.

  • Data Acquisition: Record the spectrum at each temperature until the signals for the two chair conformers are sharp and well-resolved.

  • Integration: Carefully integrate the corresponding signals for both the major and minor conformers. Ensure that the integrated regions are free from impurity or solvent peaks.

  • Calculation of Keq: The equilibrium constant (Keq) is the ratio of the integrals of the major conformer to the minor conformer.[16]

Using Coupling Constants When Conformers Are Not Resolved:

When the rate of conformational interconversion is fast on the NMR timescale, an averaged spectrum is observed. The observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers:

J_obs = (X_a * J_a) + (X_e * J_e)

Where:

  • X_a and X_e are the mole fractions of the axial and equatorial conformers, respectively.

  • J_a and J_e are the coupling constants for the pure axial and equatorial conformers.

J_a and J_e can be estimated using the Karplus equation or by measuring them in conformationally locked model compounds.[17][18][19]

Troubleshooting Guide

Q: My NMR peaks are broad and poorly resolved, even at low temperatures. What could be the cause and how can I fix it?

  • Cause: The temperature may still be too high, and the rate of conformational exchange is in the intermediate regime on the NMR timescale.

  • Solution: Continue to lower the temperature until the coalescence point is passed and sharp signals for both conformers are observed.[13]

  • Cause: Poor shimming of the magnet.

  • Solution: Re-shim the magnet to improve the homogeneity of the magnetic field.[20]

  • Cause: The sample may be too concentrated, leading to viscosity-related broadening.

  • Solution: Prepare a more dilute sample.

Q: The integration of my NMR signals is not reproducible. What are the common sources of error?

  • Cause: Poor baseline correction.

  • Solution: Ensure the baseline is flat across the integrated region.

  • Cause: Overlapping peaks from impurities or the solvent.

  • Solution: Choose integration regions that are free from overlapping signals. It may be necessary to use a different solvent.[20]

  • Cause: Inaccurate background correction.[21]

  • Solution: Use the NMR software's background correction tools carefully.

Q: I'm not sure which peaks correspond to the axial and equatorial conformers. How can I assign them?

  • Axial vs. Equatorial Protons: Axial protons typically appear upfield (lower ppm) compared to equatorial protons on the same carbon due to anisotropic shielding effects.

  • Coupling Constants: The coupling constant between vicinal axial-axial protons (J_aa) is typically large (8-13 Hz), while axial-equatorial (J_ae) and equatorial-equatorial (J_ee) coupling constants are smaller (2-5 Hz).

  • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be used to identify protons that are close in space, which can help in assigning the stereochemistry.

Q: My calculated equilibrium constant seems to vary with the concentration of my sample. Why is this happening?

  • Cause: Intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, can become significant at higher concentrations, affecting the position of the equilibrium.

  • Solution: Perform a concentration-dependent study and extrapolate to infinite dilution to obtain the equilibrium constant for the isolated molecule.

Q: The solvent peak is overlapping with my signals of interest. What can I do?

  • Solution: Change to a different deuterated solvent where the residual solvent peak does not overlap with your signals.[20] For example, if the CDCl3 peak at 7.26 ppm is problematic, try acetone-d6 (2.05 ppm) or benzene-d6 (7.16 ppm).[20]

  • Solution: Use solvent suppression techniques available in modern NMR spectrometers.

Part 3: Computational Determination (Methodology & Troubleshooting Guide)

Computational chemistry provides a powerful tool for predicting the relative stabilities of conformers.[22][23]

Methodology

General Workflow for Computational Analysis

G cluster_build Structure Building cluster_opt Geometry Optimization & Frequency Calculation cluster_energy Energy Calculation & Analysis build1 Build 3D structures of both chair conformers build2 Perform an initial geometry optimization with a low-level method (e.g., molecular mechanics) build1->build2 opt1 Choose an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)) build2->opt1 opt2 Perform a full geometry optimization opt1->opt2 opt3 Perform a frequency calculation to confirm a true minimum (no imaginary frequencies) opt2->opt3 energy1 Perform a single-point energy calculation with a higher level of theory if needed opt3->energy1 energy2 Include corrections for zero-point vibrational energy (ZPVE) and thermal contributions to Gibbs free energy energy1->energy2 energy3 Calculate the relative Gibbs free energy (ΔG) energy2->energy3

Caption: Workflow for computational determination of conformer energies.

Choosing the Right Computational Method:

  • Density Functional Theory (DFT): Methods like B3LYP with a basis set such as 6-31G(d) or larger often provide a good balance of accuracy and computational cost for these systems.[23]

  • Møller-Plesset Perturbation Theory (MP2): MP2 can offer higher accuracy but at a greater computational expense.[24]

Troubleshooting Guide

Q: My geometry optimization calculations are not converging. What are the common reasons and solutions?

  • Cause: A poor starting geometry.

  • Solution: Ensure your initial structure is reasonable. You can pre-optimize with a faster, less accurate method like molecular mechanics.

  • Cause: The chosen level of theory is not appropriate for the molecule.

  • Solution: Try a different functional or basis set. Sometimes, using a smaller basis set initially can help, followed by re-optimization with a larger one.

  • Cause: The molecule has a very flat potential energy surface.

  • Solution: Use a more robust optimization algorithm if available in your software package.

Q: The calculated energy difference between my conformers seems unrealistic. What should I check?

  • Check for Imaginary Frequencies: A frequency calculation must be performed after optimization. An imaginary frequency indicates a transition state, not a minimum energy structure.[22]

  • Basis Set Superposition Error (BSSE): While less of an issue for intramolecular energies, ensure your basis set is adequate.

  • Level of Theory: The chosen method may not be accurately capturing all relevant interactions (e.g., dispersion forces). Consider a method that includes dispersion corrections.

  • Conformer Identity: Double-check that you are comparing the correct two chair conformers.

Q: How do I account for solvent effects in my computational model?

  • Implicit Solvation Models: Models like the Polarizable Continuum Model (PCM) are computationally efficient and can capture the bulk electrostatic effects of the solvent.[11]

  • Explicit Solvation Models: Including a shell of explicit solvent molecules provides a more accurate picture but is computationally very demanding.

Q: I am getting multiple conformers from my calculations. How do I identify the true global minima?

  • Conformational Search: For flexible substituents, a systematic conformational search is necessary to ensure you have located the lowest energy rotamers for both the axial and equatorial conformations.

  • Energy Comparison: After optimizing all possible low-energy conformers, compare their Gibbs free energies to identify the most stable axial and equatorial forms.

Part 4: Data Interpretation and Common Pitfalls (FAQs)

Q: How do I accurately calculate the Gibbs free energy difference (ΔG) from the equilibrium constant (Keq)?

Use the equation ΔG = -RTln(Keq) . Remember to use the correct units:

  • R = 1.987 cal/mol·K or 8.314 J/mol·K

  • T = Temperature in Kelvin (K = °C + 273.15)

  • Keq must be the unitless equilibrium constant.

Q: What are the common mistakes to avoid when interpreting experimental or computational results?

  • Ignoring Temperature: Keq and ΔG are temperature-dependent. Always report the temperature at which the measurement was made.[9]

  • Overlooking Entropy: While often small for conformational changes, the entropy term (TΔS) can be significant, especially at higher temperatures.

  • Assuming Additivity of A-values: As discussed, this can be misleading for certain substitution patterns.[10]

  • Forgetting Stoichiometry: Ensure the equilibrium constant expression correctly reflects the ratio of products to reactants.[25]

Q: How significant is the effect of solvent polarity on the equilibrium constant?

Solvent polarity can have a significant impact, especially for polar substituents. A more polar solvent will tend to stabilize the conformer with the larger dipole moment.[7][11][26] This can sometimes reverse the predicted stability based on sterics alone. For example, the A-value of the -OH group is known to be highly solvent-dependent.[7]

Q: When should I expect deviations from the predicted conformational preferences based on A-values?

Deviations are common in:

  • 1,2- and 1,3-cis disubstituted cyclohexanes: Due to additional steric interactions between the substituents.[2]

  • Systems with polar substituents: Where electrostatic interactions can override steric effects.[10]

  • Systems capable of intramolecular hydrogen bonding: This can lock the ring in a conformation that would otherwise be considered less stable.

References

  • Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Fiveable.
  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN.
  • Wikipedia. (2023). A value. Wikipedia.
  • Organic Chemistry. (n.d.). A Values - Stereochemical and Conformational Isomerism. Organic Chemistry.
  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
  • Wikipedia. (2023). Cyclohexane conformation. Wikipedia.
  • Lumen Learning. (n.d.). Disubstituted Cyclohexanes. MCC Organic Chemistry.
  • International Journal of Engineering Research & Technology. (2014). An Ab-Initio Study on Conformers of Cyclohexane. IJERT.
  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry.
  • Sloop, J. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.
  • PubMed. (2000). Determination of conformational equilibrium of peptides in solution by NMR spectroscopy and theoretical conformational analysis: application to the calibration of mean-field solvation models. National Library of Medicine.
  • Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry.
  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry.
  • The DFT Course. (n.d.). Calculating cyclohexane A-values. The DFT Course.
  • ACS Publications. (1998). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry.
  • NIH. (2013). An introduction to NMR-based approaches for measuring protein dynamics. PMC.
  • NIH. (2000). The result of equilibrium-constant calculations strongly depends on the evaluation method used and on the type of experimental errors. PMC.
  • ACS Publications. (1995). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education.
  • ACS Publications. (1995). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. ACS Publications.
  • Chemistry Stack Exchange. (2013). Solvation effect on cyclohexane - solvents. Chemistry Stack Exchange.
  • ScienceDirect. (1997). Solvent effect on the conformational behavior of substituted spiro[4.5]decanes and spiro[.]undecanes. Journal of Molecular Structure: THEOCHEM.
  • ResearchGate. (1995). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. ResearchGate.
  • RSC Publishing. (2020). NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues. RSC Publishing.
  • Springer. (2012). NMR Analysis of Native-State Protein Conformational Flexibility by Hydrogen Exchange. In: Modern Methods in Structural Biology.
  • University of Wisconsin. (n.d.). Cyclohexane Conformational Analysis.
  • Solubility of Things. (n.d.). Common Mistakes in Equilibrium Calculations. Solubility of Things.
  • Master Organic Chemistry. (2023). Equilibrium and Energy Relationships. Master Organic Chemistry.
  • The Curious Wavefunction. (2011). Rookie mistakes in molecular modeling: Part 1. The Curious Wavefunction.
  • ResearchGate. (2012). (PDF) Conformational control of cyclohexane products by external stimuli. ResearchGate.
  • Quora. (2017). What are some sources of error in an equilibrium lab?. Quora.
  • ACS Publications. (1971). Conformational analysis. XXVII. Solvent effects in conformational equilibriums of heterosubstituted 1,3-dioxanes. Journal of the American Chemical Society.
  • Joseph A DiVerdi. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • ResearchGate. (2023). How can one determine equilibrium constant of a reaction by 1H NMR spectroscopy?. ResearchGate.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.

Sources

Technical Support Center: Scaling the Synthesis of (1s,2s)-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful bulk synthesis of (1s,2s)-1,2-dimethylcyclohexane, a crucial chiral building block and high-performance solvent, is a significant undertaking. While the catalytic hydrogenation of o-xylene is a well-established route, transitioning from bench-scale to large-scale production invariably presents challenges. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions to navigate the complexities of this process. Our focus is on ensuring scientific integrity, providing actionable insights based on field experience, and grounding our recommendations in authoritative literature.

Part 1: Troubleshooting Guide - Common Issues in Scale-Up Synthesis

This section addresses specific problems that may arise during the scale-up of this compound synthesis, offering step-by-step solutions and explaining the underlying chemical principles.

Issue 1: Low Cis:Trans Isomer Ratio (Poor Stereoselectivity)

Question: My scaled-up reaction is producing an unacceptably high percentage of the trans-isomer of 1,2-dimethylcyclohexane. How can I improve the stereoselectivity for the desired cis-isomer, this compound?

Answer: Achieving high cis-selectivity is paramount in this synthesis and is primarily influenced by the choice of catalyst and reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Step-by-Step Troubleshooting:

  • Catalyst Evaluation: The catalyst is the most critical factor in determining the stereochemical outcome of the hydrogenation.

    • Rhodium-based Catalysts: Rhodium, particularly on a carbon support (Rh/C), is known to favor the formation of the cis-isomer. If you are using a different catalyst, consider switching to Rh/C.

    • Ruthenium-based Catalysts: Ruthenium catalysts, such as Ru/C or RuO2, can also be effective, but their selectivity can be more sensitive to reaction conditions.

    • Catalyst Support: The nature of the support material can influence the catalyst's activity and selectivity. Ensure you are using a high-quality, high-surface-area support.

  • Reaction Condition Optimization:

    • Temperature: Lower temperatures generally favor the formation of the cis-isomer. If you are running the reaction at elevated temperatures to increase the reaction rate, you may be sacrificing selectivity. Try reducing the temperature to a range of 25-50°C.

    • Hydrogen Pressure: While higher pressures can accelerate the reaction, they can also lead to over-hydrogenation and isomerization. Experiment with lowering the hydrogen pressure. A pressure of 1-5 atm is often sufficient for this hydrogenation.

  • Solvent Effects: The choice of solvent can influence the substrate's interaction with the catalyst surface.

    • Protic vs. Aprotic Solvents: Protic solvents like ethanol or methanol can sometimes lead to different selectivity compared to aprotic solvents like hexane or ethyl acetate. If you are using a protic solvent, consider switching to an aprotic one, or vice-versa, and evaluate the impact on the cis:trans ratio.

Visualizing the Troubleshooting Workflow:

G start Low Cis:Trans Ratio catalyst Evaluate Catalyst start->catalyst conditions Optimize Conditions start->conditions solvent Assess Solvent Effects start->solvent rh_catalyst Switch to Rh/C? catalyst->rh_catalyst temp Lower Temperature? conditions->temp aprotic Test Aprotic Solvent? solvent->aprotic end Improved Stereoselectivity rh_catalyst->end Yes pressure Lower H2 Pressure? temp->pressure pressure->end Yes aprotic->end Yes

Caption: Troubleshooting flowchart for low stereoselectivity.

Issue 2: Incomplete Conversion of o-Xylene

Question: My reaction has stalled, and I have a significant amount of unreacted o-xylene remaining, even after an extended reaction time. What could be the cause, and how can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue in catalytic hydrogenations, often stemming from catalyst deactivation or suboptimal reaction conditions.

Step-by-Step Troubleshooting:

  • Catalyst Activity Check:

    • Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent. Common poisons include sulfur, nitrogen, and halogen compounds. Ensure the purity of your o-xylene and solvent. Pre-treating the starting materials by passing them through a column of activated carbon or alumina can be beneficial.

    • Catalyst Loading: At a larger scale, inadequate mixing can lead to localized areas of low catalyst concentration. Ensure your reactor has efficient agitation. You may also need to increase the catalyst loading (wt%) to compensate for the increased volume.

  • Mass Transfer Limitations: In a scaled-up reaction, the diffusion of hydrogen gas to the catalyst surface can become a rate-limiting step.

    • Agitation Rate: Increase the stirring speed to improve gas-liquid mass transfer.

    • Hydrogen Sparging: Ensure that hydrogen is being efficiently dispersed throughout the reaction mixture. A sparging tube that releases fine bubbles of hydrogen is more effective than simply introducing it into the headspace.

  • Reaction Conditions Revisited:

    • Temperature and Pressure: While lower temperatures favor cis-selectivity, they also slow down the reaction rate. If the rate is too slow, a modest increase in temperature or pressure may be necessary to achieve full conversion. This is a balancing act between selectivity and reaction time that needs to be carefully optimized.

Quantitative Data Summary:

ParameterTypical Bench-ScaleRecommended Scale-Up RangeRationale
Catalyst Loading (Rh/C) 5-10 mol%1-5 mol%Lowering catalyst loading is cost-effective, but requires optimization of other parameters.
Temperature 25°C25-50°CBalancing reaction rate and cis-selectivity.
H2 Pressure 1 atm1-10 atmHigher pressure can overcome mass transfer limitations, but may affect selectivity.
Agitation Speed 500 rpm800-1200 rpmCrucial for ensuring efficient gas-liquid mixing in larger vessels.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound from the trans-isomer on a large scale?

A1: On a laboratory scale, column chromatography is often used. However, for bulk quantities, this is not practical. The most common industrial method is fractional distillation . The cis and trans isomers have slightly different boiling points (cis: ~130°C, trans: ~124°C), which allows for their separation. A distillation column with a high number of theoretical plates is required for efficient separation.

Q2: How can I monitor the progress of the reaction and determine the cis:trans ratio?

A2: The most effective method for monitoring the reaction is Gas Chromatography (GC) .

  • Reaction Progress: A small aliquot of the reaction mixture can be periodically withdrawn, filtered to remove the catalyst, and analyzed by GC to determine the ratio of o-xylene to the 1,2-dimethylcyclohexane isomers.

  • Isomer Ratio: A GC equipped with a chiral column can be used to separate and quantify the cis and trans isomers, providing an accurate determination of the stereoselectivity.

Q3: Are there any safety considerations I should be aware of when scaling up this hydrogenation?

A3: Absolutely. Hydrogenation reactions, especially at scale, have inherent risks.

  • Flammability: Hydrogen is extremely flammable. The reactor must be properly grounded to prevent static discharge, and the reaction should be conducted in a well-ventilated area, away from ignition sources.

  • Pressure: The reaction is typically run under pressure. The reactor must be rated for the intended pressure and equipped with a pressure relief valve.

  • Catalyst Handling: Some hydrogenation catalysts, particularly Raney Nickel (though less common for this specific transformation), can be pyrophoric (ignite spontaneously in air) when dry. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: GC Analysis of Isomer Ratio

  • Sample Preparation:

    • Withdraw ~0.1 mL of the reaction mixture using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove the solid catalyst.

    • Dilute the filtered sample with an appropriate solvent (e.g., hexane) to a concentration suitable for GC analysis.

  • GC Conditions (Example):

    • Column: Chiral capillary column (e.g., a cyclodextrin-based column).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 150°C at a rate of 10°C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis:

    • Identify the peaks corresponding to o-xylene, trans-1,2-dimethylcyclohexane, and cis-1,2-dimethylcyclohexane based on their retention times (determined using analytical standards).

    • Integrate the peak areas to determine the relative percentages of each component.

Visualizing the Synthesis and Analysis Workflow:

G cluster_synthesis Synthesis cluster_analysis Analysis & Purification o_xylene o-Xylene reactor Hydrogenation Reactor (Rh/C, H2, Pressure, Temp) o_xylene->reactor mixture Crude Product Mixture (cis/trans isomers + o-xylene) reactor->mixture gc GC Analysis mixture->gc Monitoring distillation Fractional Distillation mixture->distillation final_product This compound distillation->final_product

Caption: Workflow from synthesis to purification and analysis.

References

  • Siegel, S., & Dmuchovsky, B. (1962). The Stereochemistry of the Hydrogenation of the Isomeric Xylenes and of Related Compounds with Rhodium and with Ruthenium Catalysts. Journal of the American Chemical Society, 84(17), 3132–3136. [Link]
  • Nishimura, S., Shu, T., Hara, T., & Takagi, Y. (1963). The Catalytic Hydrogenation of the Xylenes. Bulletin of the Chemical Society of Japan, 36(3), 353–354. [Link]

Validation & Comparative

A Researcher's Guide to the Validation of Computational Models for 1,2-Dimethylcyclohexane Conformations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating computational models using 1,2-dimethylcyclohexane as a case study. We will explore the nuanced conformational landscape of this molecule and detail a rigorous, multi-faceted approach to ensure computational predictions are grounded in experimental reality.

The Challenge: Modeling the Conformational Landscape of 1,2-Dimethylcyclohexane

1,2-Dimethylcyclohexane is a classic model system in stereochemistry, existing as two diastereomers: cis and trans. The non-planar, puckered nature of the cyclohexane ring means each of these isomers can adopt multiple conformations, primarily low-energy chair forms. The subtle interplay of steric interactions governs the relative stability of these conformers, presenting a non-trivial challenge for computational models to accurately reproduce. An accurate model is paramount, as conformational preferences dictate a molecule's shape, which in turn determines its physical properties and biological activity.

cis-1,2-Dimethylcyclohexane

In the cis isomer, the two methyl groups are on the same face of the ring. This arrangement necessitates that in any chair conformation, one methyl group must occupy an axial position while the other is equatorial. A ring-flip converts the axial methyl to equatorial and vice-versa. These two chair conformations are enantiomeric (mirror images) and therefore possess equal energy.[1][2] The primary sources of steric strain are two 1,3-diaxial interactions between the axial methyl group and axial hydrogens, and one gauche butane interaction between the two adjacent methyl groups.[1][3][4] The total steric strain for each conformer is approximately 11.4 kJ/mol.[1][2][4]

trans-1,2-Dimethylcyclohexane

The trans isomer, with methyl groups on opposite faces, presents a different scenario. One chair conformation places both methyl groups in equatorial positions (diequatorial), while the ring-flipped form places both in axial positions (diaxial).[3]

  • Diequatorial Conformer : This is the more stable arrangement. The only significant strain is a gauche butane interaction between the two methyl groups, valued at about 3.8 kJ/mol (0.9 kcal/mol).[3]

  • Diaxial Conformer : This conformation is significantly destabilized by four 1,3-diaxial interactions (two per methyl group), introducing approximately 15.2 kJ/mol of steric strain.[2][3][5]

Consequently, the energy difference (ΔE) between the diaxial and the more stable diequatorial conformer is substantial, calculated to be around 11.4 kJ/mol (2.7 kcal/mol).[1][2][3][5] This large energy gap means that at equilibrium, trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation.[2][5]

cluster_trans trans-1,2-Dimethylcyclohexane cluster_cis cis-1,2-Dimethylcyclohexane T_ee Diequatorial (e,e) More Stable T_aa Diaxial (a,a) Less Stable T_ee->T_aa Ring Flip ΔE ≈ 11.4 kJ/mol C_ae Axial/Equatorial (a,e) C_ea Equatorial/Axial (e,a) C_ae->C_ea Ring Flip ΔE = 0 kJ/mol (Enantiomers)

Caption: Conformational equilibria of trans- and cis-1,2-dimethylcyclohexane.

A Comparative Guide to Computational Approaches

Selecting the right computational model involves a trade-off between accuracy and resource intensity. For conformational analysis, two main families of methods are employed.

Molecular Mechanics (MM)

MM methods use classical physics to calculate the energy of a molecule. They rely on "force fields," which are sets of parameters that define bond stretching, angle bending, and torsional and non-bonded interactions.

  • Common Force Fields : MMFF94, AMBER, OPLS.

  • Advantages : Extremely fast, allowing for the rapid analysis of many molecules or long molecular dynamics simulations.

  • Causality : The choice of force field is critical. A force field like MMFF94 is parameterized for a broad range of organic molecules and is often a good starting point for systems like cyclohexanes.[6]

  • Limitations : Accuracy is entirely dependent on the quality of the parameter set for the specific molecular features being studied. They do not model electronic effects explicitly.

Quantum Mechanics (QM)

QM methods solve the Schrödinger equation to describe the electronic structure of a molecule, providing a more fundamental and often more accurate description.

  • Common Methods : Density Functional Theory (DFT) is a popular choice, with functionals like B3LYP being widely used.

  • Advantages : High accuracy, capable of modeling systems where force fields may fail. Does not rely on pre-existing parameters for specific interactions.

  • Causality : DFT methods are chosen when a high-accuracy prediction of subtle electronic or steric effects is needed, justifying the higher computational cost.[7]

  • Limitations : Computationally expensive, especially for large molecules. The choice of functional and basis set can significantly impact the results.

The Experimental Benchmark: Establishing Ground Truth

Computational predictions are meaningless without experimental validation. For conformational analysis, two techniques are particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of conformational analysis in solution. For 1,2-dimethylcyclohexane, variable-temperature (VT) NMR is especially insightful.[8] By cooling the sample, the rate of ring-flipping can be slowed to the point where signals for individual conformers can be observed separately.

  • Key Observable : The integration of signals in a low-temperature spectrum allows for the direct calculation of the conformer population ratio. This ratio is then used to determine the Gibbs free energy difference (ΔG°) between the conformers. A low-temperature ¹³C NMR study has been used to accurately determine the equilibrium constant for trans-1,2-dimethylcyclohexane.[9]

  • Trustworthiness : NMR provides a direct measure of the thermodynamic equilibrium in solution, making it an excellent benchmark for validating computed energy differences.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from solvent or crystal packing effects.[10] An electron beam is scattered by the gas-phase molecules, and the resulting diffraction pattern is used to determine internuclear distances with high precision.[10][11]

  • Key Observable : Provides highly accurate bond lengths, bond angles, and dihedral angles for the average molecular structure.

  • Trustworthiness : GED offers the "gold standard" for molecular geometry. Comparing computed bond lengths and angles to GED data is a stringent test of a model's ability to reproduce structural parameters.

A Self-Validating Workflow: Integrating Computation and Experiment

A robust validation protocol ensures that a computational model is not just fortuitously correct for one parameter but accurately represents the molecule's overall behavior.

cluster_comp Computational Prediction cluster_exp Experimental Measurement Comp_Model Select Model (e.g., MMFF94, DFT) Comp_Geo Geometry Optimization (Find low-energy conformers) Comp_Model->Comp_Geo Comp_Energy Calculate Relative Energies (ΔE) & Geometries Comp_Geo->Comp_Energy Validation Validation: Compare & Analyze Comp_Energy->Validation Predicted ΔE & Geometry Exp_NMR VT-NMR Spectroscopy Exp_Data Acquire Data: - Population Ratios (ΔG°) - Internuclear Distances Exp_NMR->Exp_Data Exp_GED Gas Electron Diffraction Exp_GED->Exp_Data Exp_Data->Validation Measured ΔG° & Geometry Result Model Performance: - Accurate? - Refine Model? Validation->Result

Caption: Workflow for the validation of computational models against experimental data.

Experimental Protocol: Validation via NMR
  • Computational Prediction:

    • Using a computational chemistry package (e.g., Avogadro, Gaussian), build the diequatorial and diaxial conformers of trans-1,2-dimethylcyclohexane.[12]

    • Select a computational model (e.g., MMFF94 force field or DFT with B3LYP/6-31G(d)).[6][7]

    • Perform a full geometry optimization on each conformer.

    • Calculate the final electronic energy for each optimized structure and determine the energy difference (ΔE).

  • Experimental Measurement (Variable-Temperature NMR):

    • Dissolve a sample of trans-1,2-dimethylcyclohexane in a solvent with a low freezing point (e.g., deuterated toluene).

    • Acquire a ¹³C NMR spectrum at room temperature. Note the single set of peaks, indicating rapid ring-flipping.

    • Gradually lower the temperature of the NMR probe (e.g., to -80 °C or lower).

    • Acquire spectra at various temperatures until the signals for the major (diequatorial) and minor (diaxial) conformers are resolved and sharp.[9]

    • Integrate the corresponding peaks for the two conformers to determine their population ratio (K_eq = [diequatorial]/[diaxial]).

  • Data Comparison and Analysis:

    • Calculate the experimental free energy difference using the equation: ΔG° = -RT ln(K_eq) .

    • Compare the computationally predicted energy difference (ΔE) with the experimentally determined free energy difference (ΔG°). Note that ΔE approximates ΔH, and at low temperatures, the TΔS term is small, making this a reasonable comparison.

    • A validated model will show close agreement between the calculated and experimental energy differences.

Performance Comparison: A Case Study

Let's compare how different levels of theory perform in predicting the energy difference between the diaxial and diequatorial conformers of trans-1,2-dimethylcyclohexane.

Computational ModelPredicted ΔE (kJ/mol)Experimental ΔG° (kJ/mol)Performance Summary
Molecular Mechanics (MMFF94) ~11-12Excellent agreement for a low-cost method. Captures the key steric clashes effectively.
Quantum Mechanics (DFT B3LYP/6-31G(d)) ~10.5-11.5~10.8 ± 0.2 [9]High accuracy. Provides a robust prediction grounded in electronic structure theory.
Simple Steric Strain (A-Value) 11.4[1][2][3]A simple additive model provides a remarkably accurate estimate, highlighting the dominance of steric effects.

Note: Computational values are approximate and can vary slightly based on software and specific calculation settings.

Conclusion

The validation of computational models is not a mere formality but a fundamental requirement for credible scientific research. The case of 1,2-dimethylcyclohexane demonstrates that even for seemingly simple molecules, a rigorous comparison against experimental data from techniques like NMR and GED is essential. By following a self-validating workflow, researchers can build confidence in their computational tools, leading to more accurate predictions and deeper insights into the molecular behavior that underpins chemistry and drug discovery.

References

  • Brainly. (2023). What is the energy difference between the two chair conformations of trans-1,2-dimethylcyclohexane?
  • University of Wisconsin. (n.d.). trans-1,2-dimethylcyclohexane.html.
  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes.
  • Chemistry LibreTexts. (2025). 4.9: Conformations of Disubstituted Cyclohexanes.
  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44.
  • Pearson. (2024). Calculate the energy difference between the two chair conformers of trans-1,2-dimethylcyclohexane.
  • Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • Journal of Physical Chemistry. (n.d.). Ab initio conformational analysis of cyclohexane.
  • OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes.
  • Pressbooks. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes.
  • Journal of the Chemical Society, Chemical Communications. (1983). A direct determination of the position of equilibrium in trans-1,2-dimethylcyclohexane.
  • National Center for Biotechnology Information. (n.d.). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity.
  • SpectraBase. (n.d.). Trans-1,2-dimethylcyclohexane.
  • University of Calgary. (n.d.). Relationships Between Conformations of Disubstituted Cyclohexanes.
  • Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes.
  • Royal Society of Chemistry. (n.d.). Experimental and computational investigations of C–H activation of cyclohexane by ozone in liquid CO2.
  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.
  • ResearchGate. (2015). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement.
  • Online Organic Chemistry Tutor. (n.d.). Possible chair conformations of 1,2-dimethylcyclohexane.
  • YouTube. (2022). Conformation: Cis-1,2 Disubstitution, Energy of the two Chair Cyclohexanes.
  • Wikipedia. (n.d.). Gas electron diffraction.
  • YouTube. (2021). 5.8 Most stable conformation of trans-1,2-dimethylcyclohexane?
  • ResearchGate. (n.d.). Gas-Phase Electron Diffraction for Molecular Structure Determination.
  • YouTube. (2022). Elucidation of structure of gas phase Molecule - Electron Diffraction.

Sources

A Comparative Guide to the Reactivity of 1,2-Dimethylcyclohexane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic chemistry, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, profoundly dictates its physical properties and chemical reactivity. This principle is vividly illustrated by the stereoisomers of 1,2-dimethylcyclohexane. This guide provides an in-depth comparison of the reactivity of cis and trans-1,2-dimethylcyclohexane, grounded in conformational analysis and supported by experimental data. We will explore how subtle differences in spatial arrangement lead to dramatic variations in reaction outcomes, a concept of paramount importance in the fields of chemical synthesis and drug development.

Conformational Analysis: The Bedrock of Reactivity

To comprehend the reactivity of 1,2-dimethylcyclohexane isomers, one must first grasp their conformational preferences. Cyclohexane and its derivatives are not planar; they predominantly adopt a low-energy "chair" conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

trans-1,2-Dimethylcyclohexane: A Tale of Two Conformations

The trans isomer can exist as two rapidly interconverting chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial).[1]

The diequatorial conformer is significantly more stable.[2] In the diaxial conformation, each axial methyl group experiences steric hindrance from the axial hydrogens on carbons 3 and 5 (relative to the methyl group at carbon 1) and carbons 4 and 6 (relative to the methyl group at carbon 2). These unfavorable interactions, known as 1,3-diaxial interactions, introduce considerable steric strain.[3] The diequatorial conformer avoids these interactions, making it the overwhelmingly preferred conformation at equilibrium.[4] However, a smaller steric strain, known as a gauche interaction (similar to that in gauche-butane), exists between the two adjacent equatorial methyl groups.[4]

cis-1,2-Dimethylcyclohexane: A State of Equilibrium

In cis-1,2-dimethylcyclohexane, one methyl group must be axial and the other equatorial.[5] A chair flip converts the axial methyl to an equatorial position and vice versa.[5] These two chair conformations are energetically equivalent mirror images of each other and exist in equal abundance at equilibrium.[6] The cis isomer experiences both 1,3-diaxial interactions from the single axial methyl group and a gauche interaction between the adjacent axial and equatorial methyl groups.[4]

Stability at a Glance: cis vs. trans

The trans isomer, predominantly in its low-energy diequatorial conformation, is more stable than the cis isomer.[7][8] The strain energy of the cis isomer is a combination of one axial methyl group's 1,3-diaxial interactions and a methyl-methyl gauche interaction, totaling approximately 11.4 kJ/mol.[4][9] The stable diequatorial trans isomer only has the methyl-methyl gauche interaction, with a strain of about 3.8 kJ/mol.[4][9]

Isomer/ConformerSubstituent PositionsKey Steric InteractionsRelative Strain Energy (kJ/mol)Relative Stability
trans-1,2-Dimethylcyclohexane(e,e)Gauche (Me-Me)~3.8[4][9]Most Stable
(a,a)Four 1,3-Diaxial (Me-H)~15.2[3][4]Least Stable
cis-1,2-Dimethylcyclohexane(a,e) or (e,a)Two 1,3-Diaxial (Me-H) + Gauche (Me-Me)~11.4[4][9]Less Stable than (e,e) trans

Case Study: The E2 Elimination Reaction

The bimolecular elimination (E2) reaction is highly stereospecific. It requires a specific spatial arrangement of the leaving group and a proton on an adjacent carbon: they must be anti-periplanar.[10][11] This means they lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°.[11] In a cyclohexane chair, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions.[12]

Reactivity of trans-1,2-Dimethylcyclohexyl Derivatives

Consider the E2 elimination of a derivative like trans-1-chloro-2-methylcyclohexane. For the reaction to occur, the chlorine atom must be in an axial position. In the most stable diequatorial conformation of the trans isomer, the chlorine is equatorial. To achieve the necessary axial orientation for the leaving group, the ring must flip to the high-energy diaxial conformation.[12] This energetically unfavorable requirement creates a significant activation barrier, resulting in a very slow E2 reaction rate.[12]

Reactivity of cis-1,2-Dimethylcyclohexyl Derivatives

In contrast, the cis isomer reacts much more rapidly. In one of its chair conformations, the leaving group (e.g., chlorine) is axial while the adjacent methyl group is equatorial.[12] This conformation is readily accessible and provides the necessary anti-periplanar arrangement between the axial leaving group and an axial hydrogen on the adjacent carbon, facilitating a fast E2 elimination.[12]

This dramatic difference in reaction rates underscores the profound impact of conformational preferences on chemical reactivity.[13]

E2_Reactivity

Case Study: The SN2 Substitution Reaction

The bimolecular nucleophilic substitution (SN2) reaction is also highly sensitive to steric hindrance. The mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group, leading to an inversion of stereochemistry.[14][15]

Reactivity of trans-1,2-Dimethylcyclohexyl Derivatives

In the stable diequatorial conformation of a trans-1,2-dimethylcyclohexyl derivative, the leaving group is in an equatorial position. A backside attack on an equatorial substituent is sterically hindered by the cyclohexane ring itself.[16] Therefore, for the SN2 reaction to proceed, the ring must flip to the less stable diaxial conformation, where the leaving group is in a more accessible axial position.[17] However, even in the axial position, the approach of the nucleophile can be hindered by the other axial substituents.

Reactivity of cis-1,2-Dimethylcyclohexyl Derivatives

For the cis isomer, one of the equilibrating chair conformations will have the leaving group in an axial position. This axial orientation is generally more accessible for a backside attack than an equatorial one, as the nucleophile approaches parallel to the axial C-H bonds rather than through the ring structure.[16] Consequently, derivatives of cis-1,2-dimethylcyclohexane often exhibit faster SN2 reaction rates compared to their trans counterparts.

SN2_Reactivity

Experimental Protocols

Synthesis of cis- and trans-2-Methylcyclohexyl Tosylate

This protocol outlines the synthesis of the tosylate derivatives, which are excellent leaving groups for subsequent elimination and substitution reactions.[18][19]

Materials:

  • cis- and trans-2-methylcyclohexanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flasks and standard glassware

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methylcyclohexanol (1.0 eq.) in anhydrous DCM.

  • Cool the solution in an ice bath to 0°C.

  • Add DMAP (0.1 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Add anhydrous pyridine (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Extract the product with DCM. Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure tosylate.

Comparative E2 Elimination

This experiment directly compares the rate of elimination of the cis and trans tosylates.[20]

Materials:

  • cis- and trans-2-methylcyclohexyl tosylate

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up two parallel reactions, one for each isomer.

  • In a round-bottom flask, dissolve the tosylate (1.0 eq.) in anhydrous DMSO.

  • Add potassium tert-butoxide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 80°C and monitor over time.

  • At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction.

  • Quench the aliquot with water and extract with pentane.

  • Analyze the pentane layer by GC-MS to determine the ratio of starting material to alkene products (1-methylcyclohexene and 3-methylcyclohexene).

  • Plot the disappearance of the starting material over time for both isomers to compare their relative reaction rates.

Conclusion

The stereoisomers of 1,2-dimethylcyclohexane provide a classic and compelling illustration of stereochemistry's role in dictating chemical reactivity. The greater stability of the diequatorial conformation of the trans isomer renders it less reactive in stereospecific reactions like E2 and SN2, which often require substituents to be in the less favorable axial position. Conversely, the cis isomer, which readily populates conformations with an axial substituent, undergoes these reactions at a significantly faster rate. This fundamental understanding of how molecular shape governs reaction pathways is a cornerstone of modern organic chemistry and is critical for the rational design of molecules in drug discovery and materials science.

References

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  • Dummies.
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A Comparative Guide to Experimental vs. Calculated Energy Differences in Cyclohexane Conformers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular conformation is paramount. The three-dimensional structure of a molecule dictates its reactivity, interactions, and ultimately, its biological function. Cyclohexane, a ubiquitous scaffold in natural products and pharmaceuticals, serves as a foundational model for conformational analysis.[1] Its non-planar structures, adopted to alleviate ring strain, exist in a dynamic equilibrium.[2] This guide provides an in-depth comparison of the experimentally determined and computationally calculated energy differences between the primary conformers of cyclohexane: the chair, the twist-boat, and the boat.

The Conformational Landscape of Cyclohexane

A planar cyclohexane ring is energetically unfavorable due to significant angle and eclipsing strains. To achieve a lower energy state, the ring puckers into several conformations. The most stable of these is the chair conformation , which is virtually strain-free, with ideal tetrahedral bond angles and a staggered arrangement of all hydrogens.[3]

The less stable conformers include the boat and the twist-boat . The boat conformation alleviates angle strain but suffers from steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed hydrogens.[1][4] A slight twisting of the boat conformation leads to the twist-boat (or skew-boat) conformer, which is a local energy minimum.[5] This twisting partially relieves the flagpole and eclipsing strains, making the twist-boat more stable than the true boat form.[5][6] The boat conformation is, in fact, a transition state between two twist-boat forms.[7][8]

The interconversion between the two chair forms, known as a "ring flip," proceeds through these higher-energy intermediates, with the half-chair conformation representing the highest energy barrier.[3][5] At room temperature, this ring flip is rapid, occurring approximately 100,000 times per second, resulting in more than 99.9% of cyclohexane molecules occupying the chair conformation at equilibrium.[4]

G cluster_0 Cyclohexane Conformational Energy Profile Chair_1 Chair (0 kcal/mol) Half_Chair_1 Half-Chair (~10 kcal/mol) Chair_1->Half_Chair_1 Ring Flip Barrier Twist_Boat_1 Twist-Boat (~5.5 kcal/mol) Half_Chair_1->Twist_Boat_1 Boat Boat (~6.5 kcal/mol) Twist_Boat_1->Boat Twist_Boat_2 Twist-Boat (~5.5 kcal/mol) Boat->Twist_Boat_2 Half_Chair_2 Half-Chair (~10 kcal/mol) Twist_Boat_2->Half_Chair_2 Chair_2 Chair (0 kcal/mol) Half_Chair_2->Chair_2

Caption: Energy profile of cyclohexane ring flip.

Experimental Determination of Conformational Energies

The primary experimental technique for determining the energy differences between cyclohexane conformers is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .[9] At room temperature, the rapid interconversion of conformers results in a time-averaged NMR spectrum. However, by lowering the temperature sufficiently ("freezing out" the conformations), the rate of the ring flip can be slowed to the NMR timescale, allowing for the observation of distinct signals for each conformer.[3][9]

Protocol: Low-Temperature ¹³C NMR Spectroscopy for Cyclohexane Derivatives

This protocol outlines the general steps for determining the conformational free energy difference (A-value) of a substituted cyclohexane, such as methylcyclohexane.

  • Sample Preparation:

    • Dissolve the substituted cyclohexane (e.g., methylcyclohexane) in a suitable solvent that remains liquid at very low temperatures. A common choice is a mixture of chlorotrifluoromethane and deuterated chloroform (CFCl₃-CDCl₃) or deuterated toluene.[10]

    • The concentration should be optimized for the NMR spectrometer, typically in the range of 0.1-0.5 M.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a variable temperature (VT) unit.

    • Tune and shim the spectrometer at room temperature before cooling.

    • Calibrate the temperature of the VT unit using a standard sample, such as methanol.

  • Data Acquisition:

    • Gradually lower the temperature of the sample in the NMR probe. For methylcyclohexane, temperatures around -100°C (173 K) or lower are required to resolve the signals of the axial and equatorial conformers.[9]

    • Acquire a series of ¹³C NMR spectra at different low temperatures.

    • Ensure a sufficient pulse repetition time (at least 2 seconds) to allow for full spin-lattice relaxation, which is crucial for accurate integration of the signals.[11]

  • Data Analysis:

    • At a sufficiently low temperature, the single peak for a given carbon in the fast-exchange regime will split into two distinct peaks, corresponding to the axial and equatorial conformers.

    • Integrate the areas of the corresponding peaks for the two conformers. The ratio of the integrals is equal to the ratio of the populations of the two conformers.

    • Calculate the equilibrium constant (K_eq) from the ratio of the populations: K_eq = [equatorial] / [axial].

    • The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Computational Calculation of Conformational Energies

Computational chemistry provides a powerful alternative and complement to experimental methods for determining conformational energies.[7][8] These in silico approaches can model conformations that are difficult to isolate and study experimentally. The two main classes of methods used are ab initio calculations and Density Functional Theory (DFT).

  • Ab initio methods: These are based on first principles of quantum mechanics without the use of empirical parameters.[7][8] Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, though they are computationally expensive.[12]

  • Density Functional Theory (DFT): DFT methods calculate the electron density of a system to determine its energy. They offer a good balance between accuracy and computational cost, making them widely used for conformational analysis. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d), def2-TZPP) is critical for obtaining results that correlate well with experimental data.[13][14]

Workflow: Computational Conformational Analysis

G cluster_1 Computational Workflow Input Input Structure (e.g., Chair, Twist-Boat) Method Select Method (e.g., DFT, MP2) & Basis Set Input->Method Optimization Geometry Optimization Method->Optimization Frequency Frequency Calculation Optimization->Frequency Verification Verify Minimum Energy Structure (No Imaginary Frequencies) Frequency->Verification Energy Calculate Zero-Point Energy & Thermal Corrections Verification->Energy Comparison Compare Energies of Conformers Energy->Comparison

Caption: Workflow for calculating conformational energies.

The causality behind this workflow is crucial. A geometry optimization is first performed to find the lowest energy structure for a given conformer.[8] A subsequent frequency calculation is essential for two reasons: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are necessary for comparing calculated energies with experimental free energy differences.[13]

Comparison of Energy Differences

The table below summarizes the generally accepted experimental and representative calculated energy differences for cyclohexane conformers relative to the most stable chair conformation.

ConformerExperimental ΔG° (kcal/mol)Representative Calculated ΔE (kcal/mol)Key Strains Relieved/Present
Chair 0 (Reference)0 (Reference)All strains minimized
Twist-Boat ~5.5[3][5]5.0 - 6.0Partial relief of flagpole and eclipsing strain
Boat ~6.5 (Transition State)[5]6.0 - 7.0Significant flagpole steric strain and eclipsing torsional strain
Half-Chair ~10.0 (Transition State)[3][5]10.0 - 11.0High angle and torsional strain

Note: Calculated values can vary depending on the level of theory and basis set used. The values presented are typical and serve for comparison.

The experimental value for the twist-boat conformation's enthalpy is estimated to be around 5.5 kcal/mol higher than the chair.[15] Computational methods, such as DFT with appropriate basis sets, can reproduce these experimental values with good accuracy.[13][16] For instance, DFT calculations have shown that a minimal basis set like 6-31G(d) can provide energy values comparable to experimental findings.[7][8]

Conclusion

Both experimental and computational methods provide invaluable insights into the conformational energetics of cyclohexane. Low-temperature NMR offers direct, empirical data on the relative populations and free energies of conformers in solution. Computational chemistry, on the other hand, allows for the detailed investigation of transition states and the energetic contributions of different types of strain. The strong agreement between high-level calculations and experimental results validates both approaches and underscores the importance of a combined strategy for a comprehensive understanding of molecular conformation—a cornerstone of modern drug design and materials science.

References

  • Booth, H., & Everett, J. R. (1980). The experimental determination of the conformational free energy, enthalpy, and entropy differences for alkyl groups in alkylcyclohexanes by low temperature carbon-13 magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, 255-259. [Link]
  • Chemistry LibreTexts. (2022). 4.
  • Jyothy, P. J., et al. (2015). An Ab-Initio Study on Conformers of Cyclohexane. International Journal of Engineering Research & Technology, 3(28). [Link]
  • Conformational Analysis of cis-1,4-di-tert-butyl-cyclohexane. (n.d.). [Link]
  • Jyothy, P. J., et al. (2015). An Ab-Initio Study on Conformers of Cyclohexane. IJERT. [Link]
  • Ashenhurst, J. (2014). The Cyclohexane Chair Flip – Energy Diagram. Master Organic Chemistry. [Link]
  • Cammers, A., & Steelman, A. J. (2019). Chapter 6.
  • University of Wisconsin-Platteville. (n.d.).
  • Wikipedia. (n.d.).
  • Nathan, L. (n.d.). Calculating cyclohexane A-values. The DFT Course. [Link]
  • DAV University. (n.d.). 6.
  • ResearchGate. (2012).
  • Jonsdottir, N. R., et al. (2013). Conformational properties of 1-methyl-1-germacyclohexane: Low-temperature NMR and quantum chemical calculations.
  • Reddit. (2023). Computational Calculations on Cyclohexane conformers. r/comp_chem. [Link]
  • Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726–10731. [Link]
  • Anet, F. A. L., Bradley, C. H., & Buchanan, G. W. (1977). Direct detection of the axial conformer of methylcyclohexane by 63.1MHz carbon-13 nuclear magnetic resonance at low temperatures. Journal of the American Chemical Society, 99(17), 5804–5806. [Link]
  • Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods.
  • Papavasileiou, K. D., et al. (2022). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory.
  • Booth, H., & Griffiths, D. V. (1975). The application of low temperature 13C nuclear magnetic resonance spectroscopy to the determination of the A values of amino-, methylamino-, and dimethylamino-substituents in cyclohexane. Journal of the Chemical Society, Perkin Transactions 2, (2), 111-114. [Link]
  • ResearchGate. (2006). Dynamics of flexible cycloalkanes. Ab initio and DFT study of the conformational energy hypersurface of cyclononane. [Link]
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

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Spectroscopic Cross-Referencing: A Comparative Guide to Known 1,2-Dimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of stereoisomers is a cornerstone of rigorous chemical analysis and synthesis. The spatial orientation of substituents on a cyclic scaffold, such as cyclohexane, profoundly influences the molecule's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of the spectroscopic signatures of cis- and trans-1,2-dimethylcyclohexane, offering a comprehensive framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By delving into the conformational intricacies of these isomers, we will elucidate the causal relationships that govern their distinct spectroscopic outputs.

The Conformational Landscape: A Prerequisite for Spectral Interpretation

The spectroscopic differences between cis- and trans-1,2-dimethylcyclohexane are fundamentally rooted in their preferred chair conformations. The cyclohexane ring is not planar; it predominantly exists in a puckered chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

The trans isomer can exist as a diequatorial conformer or a diaxial conformer. The diequatorial conformation is significantly more stable due to the immense steric strain that arises from 1,3-diaxial interactions in the diaxial form. In contrast, the cis isomer exists as two rapidly interconverting chair conformations of equal energy, with one methyl group in an axial position and the other in an equatorial position. This dynamic equilibrium has profound implications for the resulting NMR spectra.

cluster_trans trans-1,2-Dimethylcyclohexane cluster_cis cis-1,2-Dimethylcyclohexane trans_eq Diequatorial (More Stable) trans_ax Diaxial (Less Stable) trans_eq->trans_ax Ring Flip cis_ax_eq Axial-Equatorial cis_eq_ax Equatorial-Axial cis_ax_eq->cis_eq_ax Ring Flip (Rapid Equilibrium)

Caption: Conformational equilibrium of trans- and cis-1,2-dimethylcyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemical Assignment

NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of 1,2-dimethylcyclohexane. Both ¹H and ¹³C NMR provide a wealth of structural information.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectra of the two isomers are markedly different due to the distinct chemical environments and spatial relationships of the protons in their dominant conformations.

Table 1: Comparative ¹H NMR Data for 1,2-Dimethylcyclohexane Isomers

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cis-1,2-DimethylcyclohexaneMethyl Protons~0.82Doublet~6
Ring Protons~1.15-1.88Multiplet-
trans-1,2-DimethylcyclohexaneMethyl Protons~0.89Doublet-
Ring Protons~0.96-1.78Multiplet-

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.[1][2][3]

The key to differentiating the isomers lies in a detailed analysis of the coupling constants between vicinal protons, which is governed by the Karplus relationship. This relationship dictates that the magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons. In the rigid diequatorial conformation of trans-1,2-dimethylcyclohexane, the methine protons (CH-CH₃) have both axial-axial and axial-equatorial relationships with neighboring methylene protons, leading to a complex multiplet. In contrast, the rapid ring-flipping of the cis isomer results in an averaging of the axial and equatorial environments, leading to different averaged coupling constants.

¹³C NMR Spectroscopy: Unveiling Molecular Symmetry

The ¹³C NMR spectra provide a clear distinction based on the symmetry of the isomers.

Table 2: Comparative ¹³C NMR Data for 1,2-Dimethylcyclohexane Isomers

IsomerNumber of SignalsApproximate Chemical Shifts (δ, ppm)
cis-1,2-Dimethylcyclohexane416, 24, 31, 34
trans-1,2-Dimethylcyclohexane3-

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.[1][4][5][6]

The cis isomer possesses a plane of symmetry that renders the two methyl carbons equivalent, the two methine carbons equivalent, and the four methylene carbons divisible into two equivalent pairs. This results in a total of four distinct signals in the ¹³C NMR spectrum.[7] The trans isomer, in its stable diequatorial conformation, has a C₂ axis of symmetry. This symmetry makes the two methyl groups equivalent, the two methine carbons equivalent, and the four methylene carbons equivalent in pairs, but in a different arrangement than the cis isomer, resulting in only three distinct signals.

Infrared (IR) Spectroscopy: The Fingerprint of Molecular Vibrations

While less definitive than NMR, IR spectroscopy provides a unique "fingerprint" for each isomer based on their characteristic molecular vibrations. The primary differences are often observed in the fingerprint region (below 1500 cm⁻¹), which is sensitive to subtle changes in molecular geometry and symmetry.

Table 3: Key IR Absorption Regions for 1,2-Dimethylcyclohexane Isomers

Wavenumber (cm⁻¹)Vibrationcis-Isomertrans-Isomer
2850-2960C-H stretch (sp³)StrongStrong
1440-1460CH₂ bend (scissoring)PresentPresent
< 1500Fingerprint RegionUnique PatternDistinct Pattern

The C-H stretching and bending vibrations are common to both isomers. However, the overall pattern of absorptions in the fingerprint region, which arises from complex skeletal vibrations, is unique to each isomer and can be used for identification when compared to a reference spectrum.

Mass Spectrometry (MS): Probing Fragmentation Pathways

In mass spectrometry, both cis and trans isomers will exhibit the same molecular ion peak (M⁺) at an m/z of 112, corresponding to their shared molecular formula (C₈H₁₆). However, subtle differences in their fragmentation patterns can arise due to the influence of stereochemistry on the stability of fragment ions.

The most common fragmentation pathway for cyclic alkanes is the loss of an alkyl radical. For 1,2-dimethylcyclohexane, the loss of a methyl group (CH₃•) to give a fragment at m/z 97 is a prominent peak in the spectra of both isomers. The subsequent loss of ethene (C₂H₄) from this fragment can lead to an ion at m/z 69. The relative intensities of these and other fragment ions may differ slightly between the cis and trans isomers due to the different steric environments of the methyl groups influencing the ease of certain bond cleavages.

Table 4: Major Fragments in the Mass Spectra of 1,2-Dimethylcyclohexane Isomers

m/zPossible Fragment
112[C₈H₁₆]⁺ (Molecular Ion)
97[C₇H₁₃]⁺ (Loss of CH₃)
83[C₆H₁₁]⁺ (Loss of C₂H₅)
69[C₅H₉]⁺ (Loss of C₃H₇)
55[C₄H₇]⁺

Experimental Protocols

Acquiring High-Quality NMR Spectra

cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation instrument Instrument Setup prep->instrument acquisition Data Acquisition instrument->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis processing->analysis

Caption: A generalized workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 1,2-dimethylcyclohexane isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Calibrate the chemical shift axis using the TMS signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H spectrum and the number of signals in the ¹³C spectrum to determine the isomeric identity.

Obtaining a Characteristic IR Spectrum
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the neat liquid 1,2-dimethylcyclohexane isomer onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin film between the plates.

    • Ensure there are no air bubbles trapped in the liquid film.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare the fingerprint region to reference spectra for positive identification.

Conclusion

The differentiation of cis- and trans-1,2-dimethylcyclohexane is a classic example of the power of modern spectroscopic techniques in stereochemical analysis. While IR and MS provide valuable corroborating evidence, NMR spectroscopy, particularly the analysis of ¹³C signal multiplicity and ¹H coupling constants, offers the most definitive and detailed structural insights. A thorough understanding of the underlying principles of conformational analysis is paramount to correctly interpreting the spectroscopic data and making unambiguous isomeric assignments. This guide provides a foundational framework for researchers to confidently cross-reference their experimental data with the known spectroscopic signatures of these fundamental stereoisomers.

References

  • Filo. (2025, May 14). Study the NMR spectrum of cis-1,2-dimethylcyclohexane.
  • PubChem. (n.d.). cis-1,2-Dimethylcyclohexane.
  • PubChem. (n.d.). trans-1,2-Dimethylcyclohexane.
  • SpectraBase. (n.d.). Trans-1,2-dimethylcyclohexane - Optional[13C NMR] - Chemical Shifts.
  • Journal of the Chemical Society, Chemical Communications. (1983). A direct determination of the position of equilibrium in trans-1,2-dimethylcyclohexane.
  • Bartleby. (n.d.). How many absorptions would you expect to observe in the ¹³C NMR spectra of the following compounds? (e) cis-1,2-Dimethylcyclohexane.
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Why does 1,2-dimethylcyclohexane have only three stereoisomers?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Stereoisomerism of 1,2-Dimethylcyclohexane: A Case Study in Chirality and Conformational Dynamics

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of stereoisomerism is paramount. The seemingly simple molecule, 1,2-dimethylcyclohexane, serves as a quintessential example of how molecular geometry and conformational flexibility dictate the number of observable stereoisomers. While the presence of two stereogenic centers might suggest four possible stereoisomers (2n, where n=2), the reality is that only three exist. This guide will dissect the structural and dynamic factors that lead to this outcome, providing a comprehensive analysis for the discerning scientist.

The Foundational Principles: Cis-Trans Isomerism and Chirality

The stereoisomerism of 1,2-dimethylcyclohexane is rooted in two fundamental concepts:

  • Cis-Trans Isomerism: Due to the restricted rotation around the carbon-carbon single bonds within the cyclohexane ring, the two methyl groups can be located on the same side (cis) or on opposite sides (trans) of the ring's plane.[1] These are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[2]

  • Chirality: The carbons to which the methyl groups are attached (C1 and C2) are both stereogenic centers, as they are each bonded to four different groups.[3] A molecule with stereogenic centers is often chiral, meaning it is non-superimposable on its mirror image.

The interplay between these two factors determines the ultimate number of stereoisomers.

Analysis of the trans-1,2-Dimethylcyclohexane: A Chiral Pair

The trans isomer, where the methyl groups are on opposite sides of the ring, exists as a pair of enantiomers.[4][5] Let's examine its conformational analysis to understand why.

In its most stable chair conformation, trans-1,2-dimethylcyclohexane can exist in two forms: a diequatorial conformer and a diaxial conformer.[6]

  • (1R,2R)-1,2-dimethylcyclohexane and (1S,2S)-1,2-dimethylcyclohexane: These two molecules are non-superimposable mirror images of each other, defining them as enantiomers.[7] The trans configuration lacks an internal plane of symmetry, rendering the molecule chiral.[8][9] Ring flipping of the diequatorial conformer leads to the much less stable diaxial conformer, but it does not interconvert the enantiomers.[8][10] Therefore, these two enantiomers are configurationally stable and can be resolved.

These two enantiomers account for two of the three stereoisomers.

Experimental Protocol: Conformational Analysis of trans-1,2-Dimethylcyclohexane

A deeper understanding of the stability of these conformers can be achieved through computational chemistry.

Objective: To determine the relative energies of the diequatorial and diaxial conformers of trans-1,2-dimethylcyclohexane.

Methodology:

  • Software: Utilize a molecular modeling software package (e.g., Gaussian, Spartan).

  • Structure Building: Construct the (1R,2R)-1,2-dimethylcyclohexane molecule in both the diequatorial and diaxial chair conformations.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the single-point energy of each optimized structure.

  • Analysis: Compare the final electronic energies. The conformer with the lower energy is the more stable one.

Data Presentation: Steric Strain in trans-1,2-Dimethylcyclohexane Conformers
ConformerKey Steric InteractionsCalculated Steric Strain (kJ/mol)Relative Stability
DiequatorialGauche interaction between the two methyl groups.3.8[11]More Stable
DiaxialFour 1,3-diaxial interactions (each methyl with two axial hydrogens).15.2 (4 x 3.8)[11]Less Stable

The diequatorial conformation is significantly more stable, by approximately 11.4 kJ/mol, meaning that at equilibrium, the vast majority of trans-1,2-dimethylcyclohexane molecules will exist in this form.[11]

Analysis of the cis-1,2-Dimethylcyclohexane: An Achiral Meso Compound

The case of cis-1,2-dimethylcyclohexane is where the reduction from four to three stereoisomers occurs. The cis isomer, with both methyl groups on the same side of the ring, is an achiral meso compound.[4][12][13]

A meso compound is a molecule that contains stereogenic centers but is achiral overall due to an internal plane of symmetry or a center of inversion.[14][15] In the planar representation of cis-1,2-dimethylcyclohexane, a plane of symmetry bisects the C1-C2 bond.[4][16]

However, a more rigorous analysis involves its chair conformations.

  • Conformational Interconversion: The cis isomer exists as two rapidly interconverting chair conformers. In one conformer, one methyl group is axial and the other is equatorial.[11][17] Upon ring-flipping, the axial methyl becomes equatorial, and the equatorial methyl becomes axial.[12][13]

  • Enantiomeric Conformers, Achiral Molecule: Crucially, these two chair conformers are non-superimposable mirror images of each other; they are conformational enantiomers.[2][13] However, because the energy barrier for a chair flip is low, this interconversion happens rapidly at room temperature.[16] As a result, the individual chiral conformers cannot be isolated, and the molecule as a whole is considered achiral.[12][13]

This single, achiral meso compound accounts for the third stereoisomer.

Visualizing the Stereoisomeric Relationships

The following diagram illustrates the relationships between the stereoisomers of 1,2-dimethylcyclohexane.

G cluster_trans trans-1,2-dimethylcyclohexane (Chiral) cluster_cis cis-1,2-dimethylcyclohexane (Achiral) trans_R (1R,2R)-enantiomer trans_S (1S,2S)-enantiomer trans_R->trans_S Enantiomers cis_meso meso-compound trans_R->cis_meso Diastereomers trans_S->cis_meso Diastereomers

Caption: Stereoisomeric relationships of 1,2-dimethylcyclohexane.

Conclusion

The existence of only three stereoisomers for 1,2-dimethylcyclohexane is a direct consequence of its molecular structure and dynamics.

  • The trans isomer is chiral and exists as a pair of non-interconverting enantiomers ((1R,2R) and (1S,2S)).

  • The cis isomer is a meso compound. Although its individual chair conformers are chiral, they are enantiomeric and rapidly interconvert at room temperature, rendering the overall molecule achiral.

This analysis underscores the importance of considering both configurational isomerism and conformational dynamics when determining the number of stereoisomers for cyclic molecules. For professionals in fields where molecular recognition is key, such as drug design, this level of stereochemical understanding is not merely academic but a fundamental requirement for success.

References

  • Chemistry Stack Exchange. (2016, October 17). Is cis-1,2-dimethylcyclohexane a meso compound?
  • Gauth. (n.d.). Solved: How many stereoisomers exist for 1, 2 -dimethylcyclohexane?
  • University of Calgary. (n.d.). stereogenic center.
  • Chemistry Stack Exchange. (2018, January 14). Why does 1,2-dimethylcyclohexane only possess three stereoisomers?
  • University of Wisconsin Oshkosh. (n.d.). Relationships Between Conformations of Disubstituted Cyclohexanes.
  • Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes.
  • SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane.
  • Brainly. (2024, June 19). [FREE] Trans-1,2-dimethylcyclohexane exists as a pair of enantiomers, but cis...
  • Filo. (2025, September 23). Explain the conformation analysis of disubstituted 1,2-dimethyl cyclohexane.
  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes.
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  • Filo. (2023, September 18). Can you account for the stereochemistry of 1,2-dimethylcyclohexane?
  • Student Doctor Network. (2010, December 25). Symmetry in dimethyl Cyclohexane compunds.
  • Chemistry Stack Exchange. (2017, December 25). Why is trans-1,2-dimethylcyclohexane an enantiomer?
  • JoVE. (2023, April 30). Video: Disubstituted Cyclohexanes: cis-trans Isomerism.

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A Comparative Analysis of Dimethylcyclohexane Isomers: Structure, Stability, and Spectroscopic Signatures

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Organic Chemistry and Drug Development

In the landscape of saturated carbocycles, dimethylcyclohexanes represent a foundational model for understanding the intricate relationship between stereochemistry and thermodynamic stability. The seemingly subtle variation in the placement of two methyl groups around a cyclohexane ring—be it at the 1,2-, 1,3-, or 1,4-positions—gives rise to a cascade of conformational and energetic differences. This guide provides a comparative analysis of these isomers, offering experimental data and theoretical insights to aid researchers in their synthesis, separation, and characterization.

Conformational Landscape: The Primacy of the Chair

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize both angle strain and torsional strain. The introduction of methyl substituents, however, leads to distinct energetic penalties depending on their relative positions (cis vs. trans) and their orientation (axial vs. equatorial). The stability of any given conformer is primarily dictated by the avoidance of steric strain, which manifests in two key forms:

  • 1,3-Diaxial Interactions: This is a significant destabilizing steric interaction that occurs between an axial substituent and the two axial hydrogens (or other substituents) on the same face of the ring, located three carbons away.[1][2] Each axial methyl group incurs a steric strain of approximately 7.6 kJ/mol (1.8 kcal/mol) due to two such interactions.[3][4] This energetic cost is often referred to as the "A-value" for the methyl group.[5][6]

  • Gauche Butane Interactions: When two methyl groups are on adjacent carbons (as in the 1,2-isomer), they can experience an additional steric strain if their dihedral angle is 60°, similar to the gauche conformer of butane. This interaction adds approximately 3.8 kJ/mol (0.9 kcal/mol) of strain.[3]

The interplay of these steric factors governs the preferred conformation and, ultimately, the overall stability of each isomer.

Isomer-by-Isomer Stability Analysis

The relative stabilities of the dimethylcyclohexane isomers can be systematically evaluated by analyzing the steric strain in their most stable chair conformations.

1,2-Dimethylcyclohexane
  • trans-1,2-Dimethylcyclohexane: This isomer can exist as a diequatorial or a diaxial conformer. The diequatorial conformer is overwhelmingly more stable.[7] While it avoids 1,3-diaxial interactions, it does possess one gauche butane interaction between the two equatorial methyl groups (Strain ≈ 3.8 kJ/mol).[8][9] The diaxial conformer suffers from four 1,3-diaxial interactions, making it significantly less stable (Strain ≈ 15.2 kJ/mol).[3]

  • cis-1,2-Dimethylcyclohexane: In the cis isomer, one methyl group must be axial and the other equatorial.[10] Through a ring flip, the axial and equatorial positions are interchanged, resulting in two conformers of equal energy.[9][11] Each conformer has one axial methyl group (two 1,3-diaxial interactions, ≈ 7.6 kJ/mol) and one gauche butane interaction between the methyl groups (≈ 3.8 kJ/mol). The total strain for both conformers is approximately 11.4 kJ/mol.[8][11]

1,3-Dimethylcyclohexane
  • cis-1,3-Dimethylcyclohexane: This isomer is most stable when both methyl groups occupy equatorial positions, resulting in a conformation with virtually no additional steric strain.[12][13] The alternative diaxial conformation is highly unfavorable due to severe 1,3-diaxial interactions between the two methyl groups themselves, which is even more destabilizing than interactions with axial hydrogens.

  • trans-1,3-Dimethylcyclohexane: The trans configuration necessitates that one methyl group is axial and the other is equatorial.[11] Ring flipping produces an equivalent conformer. Therefore, this isomer always contains one axial methyl group, leading to a persistent steric strain of about 7.6 kJ/mol.[14]

1,4-Dimethylcyclohexane
  • trans-1,4-Dimethylcyclohexane: Similar to the cis-1,3 isomer, the trans-1,4 isomer is most stable in a diequatorial conformation, which is essentially strain-free.[7][15] The diaxial conformer is significantly destabilized by four 1,3-diaxial interactions (Strain ≈ 15.2 kJ/mol).[16]

  • cis-1,4-Dimethylcyclohexane: This isomer must have one axial and one equatorial methyl group.[7] The two chair conformers are energetically equivalent, each bearing the strain of one axial methyl group (≈ 7.6 kJ/mol).[14]

The following diagram illustrates the fundamental concept of chair-chair interconversion and the resulting change in substituent positions, which is central to understanding the stability of these isomers.

Caption: Chair-chair interconversion in methylcyclohexane, illustrating the transition between the less stable axial and more stable equatorial conformations.

Summary of Thermodynamic Stabilities

The analysis of steric strain allows for a clear ranking of the isomers by their thermodynamic stability. The most stable isomers are those that can adopt a diequatorial conformation, thereby minimizing steric strain.

IsomerMost Stable ConformationKey Steric InteractionsEstimated Strain (kJ/mol)Relative Stability
cis-1,3-dimethylcyclohexane diequatorialNone~0Most Stable
trans-1,4-dimethylcyclohexane diequatorialNone~0Most Stable
trans-1,2-dimethylcyclohexane diequatorial1 Gauche Interaction~3.8High
trans-1,3-dimethylcyclohexane axial/equatorial2 x 1,3-Diaxial (Me-H)~7.6Moderate
cis-1,4-dimethylcyclohexane axial/equatorial2 x 1,3-Diaxial (Me-H)~7.6Moderate
cis-1,2-dimethylcyclohexane axial/equatorial2 x 1,3-Diaxial (Me-H) + 1 Gauche~11.4Least Stable

Note: Strain values are approximate and serve for comparative purposes. The diaxial conformers of all isomers are significantly less stable and are not listed as the primary contributor to the equilibrium.

Physical Properties and Spectroscopic Differentiation

The differences in structure and stability among the isomers lead to distinct physical properties and spectroscopic fingerprints.

Comparative Physical Properties

While the isomers share the same molecular formula (C₈H₁₆) and weight, their shapes and intermolecular forces differ slightly, affecting properties like boiling point and density.

IsomerBoiling Point (°C)Melting Point (°C)
cis-1,2-Dimethylcyclohexane130-131-53
trans-1,2-Dimethylcyclohexane123-124-89
cis-1,3-Dimethylcyclohexane124-125-85
trans-1,3-Dimethylcyclohexane120-121-90
cis-1,4-Dimethylcyclohexane124.3-87
trans-1,4-Dimethylcyclohexane119.5-37

Data sourced from NIST Chemistry WebBook and other chemical suppliers.[17][18][19][20]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these isomers.[21] The chemical shifts and number of unique signals in both ¹H and ¹³C NMR spectra are determined by the molecule's symmetry and the chemical environment of each nucleus.

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. For instance, the highly symmetric trans-1,4-dimethylcyclohexane (in its diequatorial form) will show only three signals (methyl, substituted ring carbon, and unsubstituted ring carbons). In contrast, the less symmetric cis-1,2-dimethylcyclohexane will exhibit more signals due to the lower symmetry. For example, cis-1,3-dimethylcyclohexane is a meso compound with five non-equivalent proton groups, leading to five peaks in its ¹³C NMR spectrum.[22] Similarly, the racemic mixture of trans-1,3-dimethylcyclohexane also shows five peaks due to rapid ring flipping at room temperature.[22]

  • ¹H NMR: The proton NMR spectra are more complex but provide detailed information. The chemical shifts of the methyl protons and the coupling patterns of the ring protons can be used to deduce the axial or equatorial orientation of the substituents.

Experimental Protocols

Protocol 1: Isomer Separation by Gas Chromatography (GC)

Objective: To separate a mixture of dimethylcyclohexane isomers based on their differences in boiling points and interaction with the stationary phase. The separation of xylene isomers, which have similar boiling point differences, provides a strong analogous methodology.[23][24]

Methodology:

  • Column Selection: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is suitable. Column dimensions of 30 m x 0.25 mm x 0.25 µm are standard.

  • Instrument Parameters:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp at 5 °C/min to 100 °C. This temperature gradient will facilitate the separation of isomers with close boiling points.[25]

    • Injection: Inject 1 µL of the isomer mixture (diluted in a solvent like hexane) with a high split ratio (e.g., 100:1) to prevent column overloading.

  • Data Analysis: The isomers will elute in order of increasing boiling point. The retention time for each isomer can be confirmed by running pure standards. Peak area corresponds to the relative abundance of each isomer in the mixture.

The following workflow diagram outlines the process of analyzing an unknown mixture of dimethylcyclohexane isomers.

GC_Workflow start Isomer Mixture Sample prepare Prepare Sample (Dilute in Hexane) start->prepare inject Inject into GC prepare->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Analyze Data (Identify Peaks by Retention Time) chromatogram->analyze quantify Quantify (Integrate Peak Areas) analyze->quantify report Final Report quantify->report

Caption: Experimental workflow for the separation and quantification of dimethylcyclohexane isomers using Gas Chromatography.

Conclusion

The 1,2-, 1,3-, and 1,4-dimethylcyclohexane isomers provide a classic yet powerful illustration of the principles of conformational analysis. The most thermodynamically stable isomers are cis-1,3- and trans-1,4-dimethylcyclohexane, both of which can adopt a strain-free diequatorial conformation. The least stable is cis-1,2-dimethylcyclohexane, which cannot escape a combination of 1,3-diaxial and gauche interactions. These differences in stability and three-dimensional structure are reflected in their physical properties and can be exploited for their separation and are clearly revealed through spectroscopic techniques like NMR. A thorough understanding of these relationships is indispensable for professionals in organic synthesis and medicinal chemistry, where stereochemistry dictates molecular recognition and biological activity.

References

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  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes.
  • Stack Exchange. (2020). How many gauche butane interactions are present in cis-1,2-dimethylcyclohexane?
  • YouTube. (2013). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions.
  • University of Wisconsin Oshkosh. (n.d.). trans-1,2-Dimethylcyclohexane.
  • Agilent. (2011). High resolution separation of xylene isomers.
  • Al-Nahrain Journal of Science. (2018). Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography.
  • University of Liverpool. (2021). 1,3-Dimethylcyclohexane - Stereoelectronics.
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  • Oregon State University. (n.d.). Chapter 4 Worked Problem 1.
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  • Study.com. (n.d.). Is the cis or trans isomer of 1,3-dimethylcyclohexane more stable? Explain.
  • University of Wisconsin Oshkosh. (n.d.). cis-1,2-Dimethylcyclohexane.
  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives.
  • Chemistry LibreTexts. (2020). 2.16: Conformations of Disubstituted Cyclohexanes.
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  • PubChem. (n.d.). 1,3-Dimethylcyclohexane, cis-.
  • PubChem. (n.d.). 1,3-Dimethylcyclohexane.
  • ACS Publications. (n.d.). Rapid Separation of Xylenes and Ethylbenzene by Gas Chromatography Using Packed Columns.
  • University of Wisconsin Oshkosh. (n.d.). cis-1,3-Dimethylcyclohexane.
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  • YouTube. (2021). Conformations of 1,3 & 1,4 dimethyl cyclohexane.
  • NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, cis-.
  • Reddit. (2025). Whats more stable? cis-1,3-dimethylcyclohexane or trans-1,2-dimethylcyclohexane?
  • NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, trans-.
  • Study.com. (n.d.). a) Which is more stable, cis-1,3-dimethylcyclohexane or trans-1,3-dimethyl-cyclohexane? b) Draw chair conformations of both, and explain your answer.
  • Proprep. (n.d.). Describe the cis conformation of 1,2-dimethylcyclohexane and its implications on the molecule s properties.
  • PubChem. (n.d.). 1,2-Dimethylcyclohexane, cis-.
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  • ScienceDirect. (n.d.). The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane.
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A Researcher's Guide to Differentiating Conformational and Stereoisomers of 1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

A-Values

The A-value of a substituent is the Gibbs free energy difference (ΔG) between a conformation where the substituent is in the axial position and the conformation where it is in the equatorial position on a cyclohexane ring.[1] It serves as a quantitative measure of the steric bulk of a substituent.[2] A larger A-value signifies a greater preference for the equatorial position to minimize steric strain.[3] For example, a methyl group has an A-value of approximately 1.7 kcal/mol.[4] These values are useful in predicting the most stable conformation of substituted cyclohexanes, as the conformation with the substituent having the largest A-value in the equatorial position is generally favored.[1]

Conformational Isomers vs. Stereoisomers (Configurational Isomers)

Conformational isomers, or conformers, are different spatial arrangements of the same molecule that can be interconverted by rotation around single bonds.[5][6] For cyclohexane derivatives, this includes the chair and boat conformations, which rapidly interconvert through a process called ring flipping.[7][8]

Stereoisomers, or configurational isomers, have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[9][10] Unlike conformational isomers, converting between stereoisomers requires the breaking and reforming of chemical bonds.[5][6] Stereoisomers can be further classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).[9][11]

In the context of 1,2-dimethylcyclohexane, the cis and trans isomers are stereoisomers (specifically, diastereomers). Each of these stereoisomers, in turn, has different conformational isomers (chair forms).[12][13]

cis-1,2-Dimethylcyclohexane

In cis-1,2-dimethylcyclohexane, the two methyl groups are on the same side of the cyclohexane ring.[12][14] This stereoisomer exists as two chair conformations that are in rapid equilibrium. In one chair conformation, one methyl group is in an axial position and the other is in an equatorial position.[15][16] Through a ring flip, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial.[7][16]

These two chair conformations are energetically equivalent.[14][17] Each conformation has one axial methyl group, which experiences 1,3-diaxial interactions with axial hydrogens, contributing to steric strain.[18][19] Additionally, there is a gauche interaction between the two adjacent methyl groups.[17][19] The total steric strain for each conformer is calculated to be approximately 11.4 kJ/mol.[14][17] Because the two chair conformations have equal energy, they are equally populated at room temperature.[16][19] While each individual chair conformation is chiral, the rapid interconversion between the two enantiomeric conformations results in the cis-1,2-dimethylcyclohexane being achiral overall (a meso compound).[20][21][22]

trans-1,2-Dimethylcyclohexane

In trans-1,2-dimethylcyclohexane, the methyl groups are on opposite sides of the ring.[12][23] This stereoisomer also exists as two primary chair conformations. One conformation has both methyl groups in equatorial positions (diequatorial), while the other, after a ring flip, has both methyl groups in axial positions (diaxial).[18][24]

The diequatorial conformer is significantly more stable than the diaxial conformer.[24][25] The diaxial conformer experiences significant steric strain due to four 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the ring.[25] This amounts to a steric strain of about 15.2 kJ/mol.[17][18] The diequatorial conformer is not entirely strain-free; it has a gauche butane interaction between the two methyl groups, which contributes about 3.8 kJ/mol of strain.[17][18] The energy difference between the two conformers is approximately 11.4 kJ/mol, heavily favoring the diequatorial conformation at equilibrium.[17][19] The trans-1,2-dimethylcyclohexane isomer is chiral and exists as a pair of enantiomers ((1R,2R) and (1S,2S)).[26]

Experimental Techniques for Differentiation

Several analytical techniques can be employed to differentiate between the isomers of 1,2-dimethylcyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis.[27] At room temperature, the rapid ring flipping of cyclohexane derivatives often results in averaged signals in the NMR spectrum.[8] However, at low temperatures, this flipping can be slowed or "frozen out," allowing for the observation of signals for individual conformers.[28]

For cis-1,2-dimethylcyclohexane, low-temperature NMR would show signals consistent with a single conformation (one axial and one equatorial methyl group), as the two conformers are identical in energy. For trans-1,2-dimethylcyclohexane, the low-temperature NMR spectrum would be dominated by the signals of the more stable diequatorial conformer. The chemical shifts and coupling constants of the ring protons can provide detailed information about their axial or equatorial orientation.[29]

Gas Chromatography (GC)

Gas chromatography separates compounds based on their boiling points and interactions with the stationary phase of the GC column.[30][31] Stereoisomers, such as cis and trans isomers, often have different physical properties, including boiling points, which allows for their separation by GC.[32][33] The elution order of geometric isomers depends on factors like their polarity and shape.[30] Generally, the cis isomer is more polar and has a lower boiling point than the trans isomer, leading to the cis isomer eluting first on a non-polar GC column.

Other Techniques

Other methods that can distinguish isomers include:

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in its crystalline state.[34]

  • Infrared (IR) Spectroscopy: Can differentiate between isomers with different symmetries, which may lead to different IR absorption bands.[35]

  • Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns upon ionization can sometimes differ, allowing for their distinction, especially when coupled with a separation technique like GC or LC.[36][37]

  • Chiral Chromatography: Can be used to separate the enantiomers of trans-1,2-dimethylcyclohexane.[34][37]

By combining these experimental techniques with a thorough understanding of the conformational and stereochemical principles of substituted cyclohexanes, researchers can effectively differentiate and characterize the various isomers of 1,2-dimethylcyclohexane.

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. Isomeric purity can profoundly impact a compound's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth technical comparison of the conformational and stereoisomers of 1,2-dimethylcyclohexane, a classic model for understanding the subtleties of molecular architecture. We will explore the energetic landscapes of these isomers and detail robust experimental protocols for their unambiguous differentiation.

The Foundational Distinction: Configuration vs. Conformation

Before delving into the specifics of 1,2-dimethylcyclohexane, it is crucial to solidify the distinction between two fundamental types of isomerism:

  • Stereoisomers (Configurational Isomers): These are molecules with the same chemical formula and connectivity but a different fixed spatial arrangement of atoms. Interconversion between stereoisomers, such as cis and trans isomers, requires the breaking and reformation of chemical bonds, a high-energy process.[5][6] These are distinct, separable compounds.

  • Conformational Isomers (Conformers): These represent various spatial arrangements of the same molecule that can be interconverted through rotation about single bonds.[5][6] For cyclic systems like cyclohexane, this interconversion occurs via a "ring flip."[7][8] Conformers are typically in a rapid equilibrium and are not separable at room temperature.

The relationship between these isomer types for 1,2-dimethylcyclohexane can be visualized as a hierarchy.

G A 1,2-Dimethylcyclohexane B Stereoisomers (Configurational Isomers) A->B C cis-1,2-Dimethylcyclohexane (Achiral/Meso) B->C Diastereomers D trans-1,2-Dimethylcyclohexane (Chiral) B->D Diastereomers E Conformational Isomers (Chair Flips) C->E F Conformational Isomers (Chair Flips) D->F G Axial-Equatorial (a,e) E->G H Equatorial-Axial (e,a) E->H I Diequatorial (e,e) F->I J Diaxial (a,a) F->J GC_Workflow cluster_0 GC Differentiation Workflow A Prepare Isomer Mixture (1% in Hexane) B Inject into GC-FID A->B C Separation on Capillary Column B->C D Detection by FID C->D E Analyze Chromatogram D->E F Identify Peaks via Retention Time (Standards) E->F G Quantify Relative Abundance F->G

Sources

Leitfaden für die Praxis: Verifizierung der absoluten Konfiguration von (1s,2s)-1,2-Dimethylcyclohexan

Author: BenchChem Technical Support Team. Date: January 2026

Ein vergleichender Leitfaden zu chiroptischen Methoden für nicht-funktionalisierte chirale Alkane

Zusammenfassung für die Führungsebene

Die eindeutige Bestimmung der absoluten Konfiguration (AK) von chiralen Molekülen ist in der pharmazeutischen Entwicklung von entscheidender Bedeutung, da Enantiomere drastisch unterschiedliche pharmakologische und toxikologische Profile aufweisen können.[1] Für gesättigte, nicht-funktionalisierte Alkane wie (trans)-1,2-Dimethylcyclohexan stellen traditionelle Methoden eine erhebliche Herausforderung dar. Dieser Leitfaden bietet eine detaillierte vergleichende Analyse der verfügbaren Techniken und zeigt, warum die Schwingungs-Zirkulardichroismus (VCD)-Spektroskopie die überlegene und zuverlässigste Methode für diese spezielle Molekülklasse ist. Wir präsentieren die theoretischen Grundlagen, detaillierte experimentelle und computergestützte Protokolle sowie eine kritische Bewertung von Alternativen wie optischer Drehung (OR), elektronischem Zirkulardichroismus (ECD) und chemischer Korrelation. Ziel ist es, Forschern und Wissenschaftlern eine fundierte Grundlage für die Auswahl der optimalen Methode zur stereochemischen Charakterisierung zu bieten.

Die Herausforderung: Stereochemie einfacher chiraler Alkane

1,2-Dimethylcyclohexan existiert in zwei diastereomeren Formen: cis und trans. Das cis-Isomer besitzt eine Symmetrieebene und ist daher eine achirale meso-Verbindung.[2] Das trans-Isomer hingegen ist chiral und existiert als ein Paar von Enantiomeren: (1R,2R)- und (1S,2S)-1,2-Dimethylcyclohexan.[3]

Die Herausforderung bei der Bestimmung der absoluten Konfiguration dieser Enantiomere liegt in ihrer Struktur:

  • Fehlen eines Chromophors: Als gesättigtes Alkan absorbiert es kein UV-sichtbares Licht, was Techniken wie den elektronischen Zirkulardichroismus (ECD) unanwendbar macht.[4]

  • Fehlen von funktionellen Gruppen: Methoden, die auf chemischer Derivatisierung beruhen, wie die Mosher-Ester-Analyse mittels NMR, sind nicht direkt anwendbar.[][6]

  • Geringe und schwer vorhersagbare optische Drehung: Alkane weisen oft eine geringe spezifische Drehung auf, deren Vorzeichen durch theoretische Berechnungen nicht immer zuverlässig vorhergesagt werden kann.[7]

Diese Einschränkungen erfordern einen methodischen Ansatz, der auf den intrinsischen Schwingungseigenschaften des Moleküls beruht.

Vergleichende Analyse der Methoden

Die Wahl der Methode zur Bestimmung der absoluten Konfiguration hängt stark von der Molekülstruktur ab. Für (1S,2S)-1,2-Dimethylcyclohexan ist ein direkter Vergleich entscheidend, um die robusteste Technik zu identifizieren.

MerkmalSchwingungs-Zirkulardichroismus (VCD)Optische Drehung (OR) / ORDElektronischer Zirkulardichroismus (ECD)Chemische Korrelation
Prinzip Differenzielle Absorption von zirkular polarisiertem IR-Licht durch Schwingungsübergänge.[8]Drehung von linear polarisiertem Licht.[7]Differenzielle Absorption von zirkular polarisiertem UV/Vis-Licht durch elektronische Übergänge.[9]Synthese aus einem Vorläufer mit bekannter Konfiguration.[]
Anwendbarkeit auf Alkane Exzellent. Kein Chromophor erforderlich.[10]Mittelmäßig bis schlecht. Geringe Drehwerte; theoretische Vorhersage unzuverlässig.[7]Nicht anwendbar. Erfordert einen Chromophor.[4]Möglich, aber aufwendig. Erfordert eine validierte Syntheseroute.
Probenanforderungen 5-15 mg, in Lösung oder als reine Flüssigkeit.[8]1-10 mg/mL Konzentration.0.1-1 mg/mL, erfordert Chromophor.Synthetische Mengen (mg bis g).
Natur der Methode Nicht-destruktiv.Nicht-destruktiv.Nicht-destruktiv.Destruktiv (chemische Umwandlung).
Abhängigkeit von Berechnungen Hoch. Vergleich mit ab initio DFT-Berechnungen ist zwingend erforderlich.[4]Hoch. DFT-Berechnungen zur Vorhersage des Vorzeichens und der Größe.Hoch. TDDFT-Berechnungen zur Simulation des Spektrums.Gering. Basiert auf bekannten Reaktionsmechanismen.
Zuverlässigkeit für Alkane Sehr hoch. Anerkannt als zuverlässige Methode.[4][8]Gering. Vorzeichenumkehr bei Berechnungen möglich.[7]Nicht anwendbar. Hoch, wenn die Synthese eindeutig ist.

Methodik im Detail: Schwingungs-Zirkulardichroismus (VCD)

VCD ist die Methode der Wahl für chirale Moleküle ohne Chromophore. Sie misst den winzigen Unterschied in der Absorption von links- und rechtszirkular polarisiertem Licht im Infrarotbereich.[11] Da alle Moleküle IR-aktive Schwingungen besitzen, ist VCD universell einsetzbar.[10] Die absolute Konfiguration wird durch den direkten Vergleich des experimentell gemessenen VCD-Spektrums mit dem quantenchemisch berechneten Spektrum für ein bestimmtes Enantiomer bestimmt.[8]

Logischer Workflow zur Bestimmung der Absoluten Konfiguration mittels VCD

Der folgende Diagramm veranschaulicht den integrierten experimentellen und computergestützten Ansatz, der für eine eindeutige Konfigurationszuordnung erforderlich ist.

VCD_Workflow cluster_exp Experimenteller Zweig cluster_comp Computergestützter Zweig exp_sample Probe ((±)-trans-1,2-Dimethylcyclohexan) exp_measure VCD/IR-Messung (z.B. in CDCl3) exp_sample->exp_measure exp_spectrum Experimentelles VCD-Spektrum exp_measure->exp_spectrum comparison Spektrenvergleich (Visuell & Quantitativ) exp_spectrum->comparison comp_structure Generierung der 3D-Struktur (z.B. (1S,2S)-Enantiomer) comp_conf Konformationsanalyse (z.B. CREST, MMFF) comp_structure->comp_conf comp_dft DFT-Optimierung & Frequenzberechnung (z.B. B3LYP/6-31+G*) comp_conf->comp_dft comp_vcd VCD-Spektren-Berechnung (für jeden Konformer) comp_dft->comp_vcd comp_boltzmann Boltzmann-Mittelung der Spektren comp_vcd->comp_boltzmann comp_spectrum_S Theoretisches VCD-Spektrum für (1S,2S) comp_boltzmann->comp_spectrum_S comp_spectrum_R Theoretisches VCD-Spektrum für (1R,2R) (invertiert) comp_spectrum_S->comp_spectrum_R comp_spectrum_S->comparison comp_spectrum_R->comparison assignment Zuweisung der absoluten Konfiguration comparison->assignment caption Abb. 1: Workflow zur VCD-basierten Konfigurationszuweisung.

Abb. 1: Workflow zur VCD-basierten Konfigurationszuweisung.

Detailliertes experimentelles Protokoll (VCD)
  • Probenvorbereitung: Ca. 8-10 mg der reinen Enantiomerenprobe von trans-1,2-Dimethylcyclohexan werden in 150-250 µL eines deuterierten Lösungsmittels (z. B. Chloroform-d, CDCl₃) gelöst. Deuterierte Lösungsmittel werden verwendet, um eine Überlagerung von Lösungsmittel- und Probensignalen zu minimieren.[1][4]

  • Messzelle: Die Lösung wird in eine IR-Zelle mit BaF₂-Fenstern und einer Schichtdicke von 100 µm überführt.[1]

  • Geräteeinstellungen: Die Messung erfolgt auf einem FT-VCD-Spektrometer. Typische Parameter sind:

    • Auflösung: 4 cm⁻¹

    • Scanbereich: 2000–800 cm⁻¹ (Fingerprint-Region)

    • Akkumulationszeit: 4–8 Stunden, um ein ausreichendes Signal-Rausch-Verhältnis zu erzielen, da VCD-Signale sehr schwach sind (10⁻⁴ bis 10⁻⁵ Absorptionseinheiten).[1][8]

  • Datenverarbeitung: Das Lösungsmittelspektrum wird vom Probenspektrum subtrahiert. Das resultierende VCD-Spektrum wird durch Mittelung der einzelnen Messblöcke erhalten.[1]

Detailliertes computergestütztes Protokoll (VCD)

Dieser Prozess ist entscheidend für die Interpretation der experimentellen Daten.[12][13]

  • Konformationssuche: Für eine der beiden Enantiomere (z.B. 1S,2S) wird eine umfassende Suche nach energiearmen Konformationen durchgeführt, typischerweise mit Methoden wie Molecular Mechanics (MMFF) oder semi-empirischen Ansätzen (GFN2-xTB mit CREST).[12]

  • DFT-Optimierung und Frequenzberechnung: Die gefundenen Konformere, die innerhalb eines Energiefensters von ca. 2-3 kcal/mol liegen, werden mit der Dichtefunktionaltheorie (DFT) optimiert. Ein gängiges Niveau ist B3LYP mit einem Basissatz wie 6-31+G*.[12][13] Für jede optimierte Struktur werden Frequenzen, IR-Intensitäten und VCD-Intensitäten berechnet.

  • Spektrengenerierung: Die berechneten Spektren der einzelnen Konformere werden entsprechend ihrer relativen Gibbs-freien Energie mittels Boltzmann-Statistik gewichtet und zu einem gemittelten Spektrum zusammengefügt.[13]

  • Vergleich: Das experimentelle VCD-Spektrum wird mit dem berechneten Spektrum für das (1S,2S)-Enantiomer und dessen Spiegelbild (das dem (1R,2R)-Enantiomer entspricht) verglichen. Die Zuordnung erfolgt auf der Grundlage der besten Übereinstimmung von Vorzeichen und relativen Intensitäten der Banden.[4]

Bewertung alternativer Methoden

Um die Überlegenheit von VCD zu kontextualisieren, ist eine kritische Betrachtung der Alternativen unerlässlich.

Entscheidungsbaum für die Methodenauswahl

Decision_Tree start Probe: (1S,2S)-1,2-Dimethylcyclohexan q_chromophore Besitzt die Probe einen UV/Vis-Chromophor? start->q_chromophore q_functional_group Besitzt die Probe eine reaktive funktionelle Gruppe? q_chromophore->q_functional_group Nein ecd Methode: ECD q_chromophore->ecd Ja q_or_reliable Ist die optische Drehung groß und zuverlässig berechenbar? q_functional_group->q_or_reliable Nein nmr_deriv Methode: NMR mit chiralen Reagenzien q_functional_group->nmr_deriv Ja chem_corr Methode: Chemische Korrelation q_functional_group->chem_corr Ja (alternativ) vcd Empfohlene Methode: VCD q_or_reliable->vcd Nein (für Alkane oft der Fall) or_dft Methode: Optische Drehung (mit DFT-Berechnung) q_or_reliable->or_dft Ja caption Abb. 2: Logik der Methodenauswahl für chirale Alkane.

Abb. 2: Logik der Methodenauswahl für chirale Alkane.

A. Optische Drehung (OR) und ORD

Obwohl historisch bedeutsam, ist die Bestimmung der AK über die optische Drehung für einfache Alkane problematisch. Eine Studie von Stephens et al. zur DFT-Berechnung der optischen Drehung von chiralen Alkanen zeigte, dass die Abweichungen zwischen berechneten und experimentellen Werten erheblich sein können.[7] In einigen Fällen wurde sogar das Vorzeichen der Drehung falsch vorhergesagt. Dies macht die Methode für Moleküle mit erwartungsgemäß geringer spezifischer Drehung, wie 1,2-Dimethylcyclohexan, unzuverlässig.

B. Elektronischer Zirkulardichroismus (ECD)

Die ECD-Spektroskopie ist ein leistungsfähiges Werkzeug, aber ihre Anwendbarkeit ist auf Moleküle beschränkt, die einen Chromophor enthalten, der im zugänglichen UV-sichtbaren Bereich absorbiert.[14] Gesättigte Alkane wie 1,2-Dimethylcyclohexan haben keine solchen elektronischen Übergänge und sind daher ECD-inaktiv.[4][8]

C. Chemische Korrelation durch asymmetrische Synthese

Eine klassische, aber aufwendige Methode ist die Synthese des Zielmoleküls aus einem chiralen Baustein mit bekannter absoluter Konfiguration. Beispielsweise könnte man von einem enantiomerenreinen Vorläufer wie (R)-Carvon ausgehen und über mehrere Stufen das Zielmolekül herstellen.[15]

  • Vorteil: Liefert eine eindeutige Konfigurationszuweisung, wenn alle Reaktionsschritte stereochemisch kontrolliert sind.

  • Nachteil: Dies ist ein Syntheseprojekt, keine analytische Methode für eine unbekannte Probe. Es ist zeit- und ressourcenintensiv und beweist die Konfiguration des synthetisierten Materials, nicht notwendigerweise die einer isolierten Probe.

Schlussfolgerung und Empfehlung

Für die Verifizierung der absoluten Konfiguration von (1S,2S)-1,2-Dimethylcyclohexan ist die Schwingungs-Zirkulardichroismus (VCD)-Spektroskopie die mit Abstand überlegene Methode. Ihre universelle Anwendbarkeit auf alle chiralen Moleküle, unabhängig vom Vorhandensein eines Chromophors, macht sie ideal für die Analyse von gesättigten Alkanen.[4][10]

Der kombinierte Ansatz aus präziser experimenteller Messung und robuster quantenchemischer Berechnung bietet ein selbstvalidierendes System, das ein hohes Maß an Vertrauen in die Zuordnung der absoluten Konfiguration ermöglicht.[1] Während andere Methoden wie die optische Drehung für diese Molekülklasse unzuverlässig sind und ECD unanwendbar ist, bietet VCD einen direkten, nicht-destruktiven und eindeutigen Weg zur stereochemischen Charakterisierung. Für Labore, die sich mit der Synthese und Analyse von chiralen Molekülen ohne funktionelle Gruppen oder Chromophore befassen, ist die Investition in VCD-Fähigkeiten eine strategische Notwendigkeit.

Referenzen

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  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Quora. (2017). How many isomers are possible for dimethyl cyclohexane?[Link]

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  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. [Link]

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  • Q-Chem. (n.d.). Simulating ECD Spectra Using the ADC Schemes of the Polarization Propagator. [Link]

  • ResearchGate. (2020). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. [Link]

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  • The Journal of Chemical Physics. (2021). Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order. [Link]

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  • ACS Publications. (2011). Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy. [Link]

  • Quora. (2019). What is the number of chiral carbon atoms in 1,2-dimethylcyclohexane?[Link]

  • ResearchGate. (2010). An Efficient Synthesis of Enantiomerically Pure trans-N1,N2-Dimethylcyclohexane-1,2-diamine. [Link]

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A Senior Application Scientist's Guide to Cyclohexane Conformational Analysis: A Force Field Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, computational scientists, and professionals in drug development, the accurate prediction of molecular conformations is paramount. Cyclohexane, a ubiquitous structural motif in pharmaceuticals and organic materials, serves as a classic benchmark for evaluating the performance of computational methods. Its deceptively simple structure belies a complex conformational landscape dominated by the low-energy chair and higher-energy boat and twist-boat forms. The ability of a molecular mechanics force field to accurately reproduce the geometries and relative energies of these conformers is a critical indicator of its utility in more complex simulations.

This guide provides an in-depth, objective comparison of several widely used force fields for calculating cyclohexane conformations. Moving beyond a simple recitation of features, we will delve into the causality behind their performance, grounded in experimental data and benchmark studies.

The Conformational Landscape of Cyclohexane: A Primer

Cyclohexane avoids the significant angle and torsional strain of a planar arrangement by adopting puckered conformations. The most stable of these is the chair conformation , which is considered the ground state and is free of both angle and torsional strain.[1] Interconversion between two equivalent chair forms, known as ring-flipping, proceeds through several higher-energy intermediates. The key conformers and their experimentally determined relative energies are:

  • Chair: The global energy minimum (0.0 kcal/mol).

  • Twist-Boat: A local energy minimum, approximately 5.5 kcal/mol higher in energy than the chair.[2]

  • Boat: A transition state between twist-boat forms, about 6.5 kcal/mol above the chair.[2]

  • Half-Chair: The highest energy transition state on the ring-flipping pathway, at approximately 10.0 kcal/mol.[2]

Accurate reproduction of these energy differences, alongside key geometric parameters, is the primary metric for evaluating force field performance in this context.

Comparative Analysis of Common Force Fields

The selection of an appropriate force field is a critical decision in any molecular modeling study. Here, we compare the performance of several popular choices for small organic molecules: the Merck Molecular Force Field (MMFF), the Universal Force Field (UFF), the General Amber Force Field (GAFF), the CHARMM General Force Field (CGenFF), and the Optimized Potentials for Liquid Simulations (OPLS) family.

Force Field FamilyGeneral PhilosophyStrengths for Cyclohexane AnalysisPotential Weaknesses for Cyclohexane Analysis
MMFF (e.g., MMFF94) Designed for broad applicability to organic and drug-like molecules, with a focus on reproducing experimental and high-level computational data.[3]Generally provides a balanced and accurate description of conformational energies and geometries for a wide range of organic molecules.[4][5]May have specific limitations for certain classes of molecules, such as halocyclohexanes.
UFF A "universal" force field with parameters for nearly the entire periodic table, derived from general rules rather than specific fitting to experimental data.Broad applicability for initial explorations of diverse chemical structures.Often exhibits lower accuracy in reproducing conformational energies compared to more specifically parameterized force fields.[4][6]
AMBER (with GAFF) GAFF is designed to be compatible with the AMBER force fields, which are primarily developed for biomolecules. It provides parameters for a wide range of organic molecules.Well-integrated into popular simulation packages and widely used in the biomolecular simulation community.Performance can be variable depending on the specific molecular features and may require careful validation.
CHARMM (with CGenFF) CGenFF extends the CHARMM force field, also primarily for biomolecules, to a wide range of small, drug-like molecules.Benefits from the robust and well-validated framework of the CHARMM ecosystem.Parameterization for novel or unusual functional groups may require additional validation.
OPLS (e.g., OPLS-AA) Developed with a focus on accurately reproducing the properties of liquids, making it suitable for simulations in solution.Strong performance in predicting condensed-phase properties, which can be relevant for understanding conformational equilibria in solution.As with other general force fields, accuracy for specific conformational details of cyclic systems should be verified.

Quantitative Performance: A Look at the Numbers

While a comprehensive, direct comparison of all major force fields for cyclohexane in a single benchmark study is elusive in the literature, we can synthesize findings from various sources to provide a quantitative overview.

Conformational Energy Differences (kcal/mol)

ConformationExperimental ValueMMFF94 (and variants)UFFOther Force Fields (General Performance)
Twist-Boat ~5.5[2]Generally good agreement reported in broad benchmark studies.[4][5]Tends to have higher errors in conformational energy calculations.[4][6]High-quality force fields like the Allinger force fields (MM3) and OPLS variants are expected to perform well.[6]
Boat ~6.5[2]Good performance is generally expected based on its strong overall performance for conformational energies.[4][5]Likely to show significant deviation from the experimental value.[4][6]Performance will vary, with more rigorously parameterized force fields yielding more accurate results.
Half-Chair (TS) ~10.0[2]Expected to provide a reasonable estimate of the barrier height.[4][5]Likely to have a larger error in the transition state energy.[4][6]Accurately modeling transition state energies is a challenge for all force fields.

Geometric Parameters of the Chair Conformation

ParameterExperimental ValueGeneral Force Field Performance
C-C Bond Length ~1.53 ÅMost modern force fields can reproduce this value with high accuracy.
C-C-C Bond Angle ~111°This deviation from the ideal tetrahedral angle of 109.5° is a key feature that good force fields should capture.
C-C-C-C Dihedral Angle ~56°The puckering of the ring is defined by the dihedral angles, and accurate reproduction is crucial for a correct conformational description.

It is important to note that benchmark studies on large, diverse sets of organic molecules have consistently shown that force fields like MMFF94 and the more recent versions of OPLS and AMBER/GAFF generally outperform UFF and older, less refined force fields in reproducing conformational energies and geometries.[4][6]

Experimental Protocol: Computational Conformational Analysis of Cyclohexane

This protocol outlines a general workflow for performing a conformational analysis of cyclohexane using a molecular mechanics force field.

Objective: To identify the low-energy conformations of cyclohexane and determine their relative energies and key geometric parameters using a selected force field.

Materials:

  • A molecular modeling software package (e.g., Schrödinger Maestro, MOE, Avogadro, etc.)

  • A computer with sufficient processing power.

Methodology:

  • Molecule Construction:

    • Open the molecular modeling software.

    • Build a cyclohexane molecule using the software's molecule builder tool. Ensure the initial structure is a reasonable 3D conformation (e.g., a rough chair or boat).

  • Force Field Selection:

    • Navigate to the energy minimization or calculation setup panel.

    • Select the desired force field from the available options (e.g., MMFF94, UFF, OPLS3e, etc.). The choice will depend on the specific software and the goals of the study. For general-purpose, high-accuracy conformational analysis of organic molecules, MMFF94 or a modern OPLS or AMBER/GAFF variant is recommended.[4][5]

  • Conformational Search (Optional but Recommended):

    • To ensure a thorough exploration of the potential energy surface, perform a conformational search.

    • Set up a systematic or stochastic search to generate a variety of starting conformations. This helps to avoid getting trapped in a local energy minimum.

    • The software will rotate rotatable bonds (in more complex molecules) and sample different ring puckers to generate a diverse set of conformers.

  • Energy Minimization:

    • For each generated conformer (or the initially built structures if a conformational search is not performed), run an energy minimization calculation.

    • The minimization algorithm (e.g., steepest descent, conjugate gradient) will adjust the atomic coordinates to find the nearest local energy minimum on the potential energy surface defined by the chosen force field.

    • Ensure the convergence criteria (e.g., RMS gradient) are sufficiently stringent to obtain a true minimum.

  • Analysis of Results:

    • Examine the minimized structures to identify the distinct conformations (chair, twist-boat, etc.).

    • Record the final potential energy of each unique conformer.

    • Calculate the relative energies of the higher-energy conformers with respect to the lowest-energy conformer (the chair).

    • Measure key geometric parameters (bond lengths, bond angles, and dihedral angles) for each conformer and compare them to experimental values.

  • Data Tabulation and Comparison:

    • Organize the calculated relative energies and geometric parameters in a table.

    • Compare the results obtained with different force fields (if multiple are tested) and with the experimental benchmark data.

Visualizing the Workflow and Conformational Interconversion

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_workflow Computational Workflow A 1. Build Cyclohexane Structure B 2. Select Force Field (e.g., MMFF94, OPLS3e) A->B C 3. Perform Conformational Search B->C D 4. Energy Minimization of Conformers C->D E 5. Analyze Results (Energies & Geometries) D->E F 6. Compare with Experimental Data E->F

Caption: A typical workflow for the computational conformational analysis of cyclohexane.

G cluster_legend Relative Energies Chair1 Chair HalfChair1 Half-Chair (TS) Chair1->HalfChair1 10.0 kcal/mol TwistBoat1 Twist-Boat HalfChair1->TwistBoat1 Boat Boat (TS) TwistBoat1->Boat 1.0 kcal/mol TwistBoat2 Twist-Boat Boat->TwistBoat2 HalfChair2 Half-Chair (TS) TwistBoat2->HalfChair2 Chair2 Chair HalfChair2->Chair2 Chair: 0.0 Chair: 0.0 Twist-Boat: ~5.5 Twist-Boat: ~5.5 Boat: ~6.5 Boat: ~6.5 Half-Chair: ~10.0 Half-Chair: ~10.0

Caption: Energy profile of cyclohexane ring interconversion.

Conclusion and Recommendations

The choice of a molecular mechanics force field can significantly impact the accuracy of conformational analysis. For cyclohexane, a molecule often used as a proving ground for computational methods, the differences in performance between various force fields are notable.

Based on a synthesis of the available literature, the following recommendations can be made:

  • For High Accuracy: Force fields such as MMFF94 and modern iterations of OPLS and AMBER/GAFF are recommended for researchers seeking to accurately reproduce the conformational energies and geometries of cyclohexane and similar small organic molecules. These force fields have been parameterized against a wealth of experimental and high-level quantum mechanical data, leading to generally reliable performance.[4][5]

  • For Broad Applicability and Initial Screening: The Universal Force Field (UFF) can be a useful tool for initial explorations of novel or diverse chemical structures due to its broad parameterization. However, for detailed and quantitative conformational analysis, the results should be validated with a more rigorously parameterized force field.

  • Always Validate: Regardless of the chosen force field, it is crucial to compare the calculated results for benchmark systems like cyclohexane with known experimental data. This practice provides a necessary baseline for the expected accuracy of the force field in more complex and unknown systems.

By understanding the strengths and limitations of different force fields and following a systematic computational protocol, researchers can confidently and accurately model the conformational behavior of cyclohexane and other important molecular scaffolds in their scientific endeavors.

References

  • Lewis-Atwell, T., Townsend, P. A., & Grayson, M. N. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Tetrahedron, 79, 131865. [Link]
  • Papasavvas, C. A., Tasioula, M., & Geronikaki, A. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Computer-Aided Molecular Design, 35(10), 1103–1134. [Link]
  • Halgren, T. A. (1999). MMFF VII. Characterization of MMFF94, MMFF94s, and other widely available force fields for conformational energies and for intermolecular-interaction energies and geometries. Journal of Computational Chemistry, 20(7), 730-748. [Link]
  • Kitchen, D. B., Hebeisen, P., & Kollman, P. A. (2020). Benchmark assessment of molecular geometries and energies from small molecule force fields. ChemRxiv. [Link]
  • Allinger, N. L. (1977). Conformational analysis. 130. MM2. A hydrocarbon force field utilizing V1 and V2 torsional terms. Journal of the American Chemical Society, 99(25), 8127–8134. [Link]
  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]
  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]
  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236. [Link]
  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of computational chemistry, 17(5‐6), 490-519. [Link]
  • Rappé, A. K., Casewit, C. J., Colwell, K. S., Goddard III, W. A., & Skiff, W. M. (1992). UFF, a full periodic table force field for molecular mechanics. Journal of the American Chemical Society, 114(25), 10024-10035. [Link]
  • Dodziuk, H. (2006). Cyclohexane and its derivatives. In Topics in Stereochemistry (Vol. 25, pp. 1-84). John Wiley & Sons. [Link]
  • Papasavvas, C. A., Tasioula, M., & Geronikaki, A. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Computer-Aided Molecular Design, 35(10), 1103–1134. [Link]
  • Squillacote, M. E., Sheridan, R. S., Chapman, O. L., & Anet, F. A. L. (1975). Spectroscopic detection of the twist-boat conformation of cyclohexane. Direct measurement of the free energy difference between the chair and the twist-boat. Journal of the American Chemical Society, 97(11), 3244-3246. [Link]
  • Anet, F. A. L., & Bourn, A. J. R. (1965). The conformations of cyclohexane and some related compounds. Journal of the American Chemical Society, 87(22), 5250-5251. [Link]
  • Hendrickson, J. B. (1961). Molecular geometry. I. Machine computation of the common rings. Journal of the American Chemical Society, 83(22), 4537-4547. [Link]
  • Eliel, E. L., Allinger, N. L., Angyal, S. J., & Morrison, G. A. (1965). Conformational analysis. Interscience Publishers. [Link]
  • Davis, M. I., & Hassel, O. (1963). A reinvestigation of the structure of cyclohexane by the electron diffraction sector method. Acta Chemica Scandinavica, 17, 1181-1181. [Link]
  • Chemistry LibreTexts. (2021, December 15). 4.

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Analysis of gauche interactions in trans-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Conformational Analysis of trans-1,2-Dimethylcyclohexane: A Case Study in Gauche Interactions

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of stereochemistry, the cyclohexane ring represents a cornerstone for understanding three-dimensional molecular architecture. Its conformational flexibility, primarily the equilibrium between chair conformations, governs the reactivity and properties of a vast array of chemical entities, from simple organics to complex pharmaceutical agents. This guide provides a detailed analysis of trans-1,2-dimethylcyclohexane, a seemingly simple molecule that offers a profound illustration of the subtle yet powerful influence of steric interactions, specifically the gauche-butane interaction. We will dissect the energetic landscape of its conformers, compare experimental and computational approaches to its study, and provide actionable protocols for researchers in the field.

The Chair Conformation: A Foundation of Cyclohexane Stereochemistry

The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (staggering all adjacent C-H bonds). In this conformation, the twelve substituents on the ring are not equivalent; they are divided into two distinct sets: six axial positions, which are parallel to the principal C3 axis of the ring, and six equatorial positions, which radiate outwards from the "equator" of the ring.

For a monosubstituted cyclohexane, the substituent overwhelmingly prefers the more spacious equatorial position to avoid 1,3-diaxial interactions—a form of steric strain with the axial hydrogens on the same side of the ring. However, the situation becomes more complex in disubstituted systems like 1,2-dimethylcyclohexane.

Conformational Isomerism in trans-1,2-Dimethylcyclohexane

The trans isomer of 1,2-dimethylcyclohexane can exist in two distinct chair conformations that are in equilibrium through a process known as ring flipping. These two conformers are the diequatorial conformer and the diaxial conformer.

  • Diequatorial (e,e) Conformer: Both methyl groups occupy equatorial positions.

  • Diaxial (a,a) Conformer: Both methyl groups occupy axial positions.

A naive prediction based solely on the principle of avoiding 1,3-diaxial interactions would suggest that the diequatorial conformer is significantly more stable. While this is true, the energetic difference is not as large as one might initially expect, due to a competing steric factor: the gauche-butane interaction.

The Gauche-Butane Interaction: A Key Destabilizing Factor

When the two methyl groups are vicinal (on adjacent carbons), their relationship introduces a torsional strain analogous to that found in the gauche conformation of butane. This interaction occurs when the C1-C2 bond of the cyclohexane ring is viewed as the central bond of a butane fragment (CH₃-CH₂-CH₂-CH₃).

  • In the diequatorial (e,e) conformer: The two methyl groups (C-CH₃ and C-CH₃) and the two ring carbons they are attached to (C1 and C2) form a dihedral angle of approximately 60°. This arrangement constitutes one gauche-butane interaction, which destabilizes the molecule by an estimated 3.8 kJ/mol (0.9 kcal/mol).

  • In the diaxial (a,a) conformer: This conformer suffers from two significant steric penalties. Firstly, each axial methyl group experiences two 1,3-diaxial interactions with axial hydrogens. Each of these CH₃-H interactions contributes approximately 3.8 kJ/mol of strain, for a total of 4 x 3.8 = 15.2 kJ/mol. Secondly, the two axial methyl groups themselves are in a gauche relationship with each other, but this is part of a more complex set of interactions. The dominant destabilization comes from the 1,3-diaxial interactions.

The critical insight is that the stability difference between the two conformers is not simply the sum of all 1,3-diaxial interactions. We must also account for the gauche interaction present in the more stable diequatorial conformer.

Energetic Comparison: Diequatorial vs. Diaxial Conformations

To quantify the relative stability, we can perform an energetic accounting of the key steric interactions in each conformer.

ConformerKey Steric InteractionsTotal Strain Energy (approx. kJ/mol)Relative Stability
Diequatorial (e,e) One gauche-butane interaction between the two methyl groups.3.8More Stable
Diaxial (a,a) Four 1,3-diaxial interactions (two CH₃↔H per methyl group).4 x 3.8 = 15.2Less Stable

The energy difference (ΔG°) between the two conformers is therefore approximately 15.2 kJ/mol - 3.8 kJ/mol = 11.4 kJ/mol. This value indicates a strong preference for the diequatorial conformation, which is experimentally verified to be the major component at equilibrium.

Experimental and Computational Workflow for Conformational Analysis

The determination of conformational energies and equilibria is a cornerstone of physical organic chemistry. Below, we compare the two primary methodologies used for this purpose.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for probing the conformational landscape of molecules in solution. Low-temperature NMR is particularly useful for "freezing out" the equilibrium to observe individual conformers.

Protocol: Low-Temperature ¹H NMR for Conformer Population Analysis

  • Sample Preparation: Dissolve a pure sample of trans-1,2-dimethylcyclohexane in a solvent with a low freezing point (e.g., deuterated toluene, Toluene-d₈, or a mixture of deuterated chloroform and carbon disulfide).

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, ring flipping is rapid on the NMR timescale, and the spectrum will show averaged signals for the axial and equatorial protons and methyl groups.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

  • Coalescence and "Freezing Out": As the temperature decreases, the rate of ring flipping slows. The sharp, averaged signals will broaden, coalesce into a single broad peak, and finally, at a sufficiently low temperature (the "freezing out" point, often below -60 °C), sharpen again into two distinct sets of signals corresponding to the diequatorial and diaxial conformers.

  • Integration and Quantification: Integrate the signals corresponding to a specific group (e.g., the methyl doublets) for both the major (diequatorial) and minor (diaxial) conformers.

  • Equilibrium Constant (Keq) Calculation: The ratio of the integrals directly corresponds to the ratio of the conformer populations. Calculate Keq = [Diequatorial] / [Diaxial].

  • Gibbs Free Energy (ΔG°) Calculation: Use the equation ΔG° = -RT ln(Keq) to determine the free energy difference between the conformers, where R is the gas constant and T is the temperature in Kelvin at which the "frozen out" spectrum was acquired.

Computational Chemistry Approach

Molecular mechanics and quantum mechanics calculations provide a powerful in silico alternative for predicting conformational energies.

Protocol: Computational Conformational Energy Profile

  • Structure Building: Using a molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures for both the diequatorial and diaxial conformers of trans-1,2-dimethylcyclohexane.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable computational method.

    • Method Selection: For rapid and reasonably accurate results, a molecular mechanics force field like MMFF94 or AMBER is suitable. For higher accuracy, a quantum mechanical method such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d) is recommended.

  • Energy Calculation: After optimization, calculate the single-point electronic energy for each minimized structure. For DFT calculations, it is crucial to perform a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Relative Energy Calculation: The difference in the calculated energies (including ZPVE and thermal corrections for DFT) between the diequatorial and diaxial conformers provides the predicted energy difference (ΔE or ΔG).

  • Validation: Compare the computationally derived energy difference with experimental values from the literature to validate the chosen computational method.

Visualizing the Conformational Equilibrium

The interplay of steric factors can be effectively visualized using diagrams.

G cluster_ee Diequatorial Conformer (e,e) cluster_aa Diaxial Conformer (a,a) ee_conformer More Stable Lower Energy ee_strain 1x Gauche-Butane Interaction (~3.8 kJ/mol) ee_conformer->ee_strain destabilized by aa_conformer Less Stable Higher Energy ee_conformer->aa_conformer Ring Flip (ΔG° ≈ 11.4 kJ/mol) aa_strain 4x 1,3-Diaxial Interactions (~15.2 kJ/mol) aa_conformer->aa_strain destabilized by

Caption: Conformational equilibrium of trans-1,2-dimethylcyclohexane.

G cluster_exp Experimental Workflow (NMR) cluster_comp Computational Workflow exp1 Prepare Sample in Low-Temp Solvent exp2 Acquire NMR at Room Temperature exp1->exp2 exp3 Cool Sample & Acquire Spectra Sequentially exp2->exp3 exp4 Identify 'Frozen Out' Spectrum exp3->exp4 exp5 Integrate Signals of Each Conformer exp4->exp5 exp6 Calculate Keq & ΔG° exp5->exp6 comp5 Calculate ΔE exp6->comp5 Compare & Validate comp1 Build 3D Structures (e,e and a,a) comp2 Select Method (e.g., DFT B3LYP/6-31G(d)) comp1->comp2 comp3 Perform Geometry Optimization comp2->comp3 comp4 Calculate Final Energies (with ZPVE) comp3->comp4 comp4->comp5

Caption: Comparative workflows for conformational analysis.

Conclusion: A Model System with Broad Implications

The conformational analysis of trans-1,2-dimethylcyclohexane serves as an exemplary case study for understanding the balance of steric forces in cyclic systems. The preference for the diequatorial conformer is not absolute but is a carefully calibrated outcome of minimizing unfavorable 1,3-diaxial interactions at the cost of introducing a less severe gauche-butane interaction. This principle is fundamental in drug development and materials science, where the three-dimensional shape of a molecule dictates its biological activity or physical properties. The methodologies presented here, both experimental and computational, represent the standard toolkit for any researcher tasked with elucidating the conformational preferences that are so often central to molecular function.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

A Comparative Guide to the Conformational Analysis of Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical sciences, a deep understanding of the three-dimensional structure of molecules is paramount. Among the most fundamental and ubiquitous carbocyclic frameworks is the cyclohexane ring. Its conformational preferences, particularly when disubstituted, dictate molecular shape, reactivity, and biological activity. This guide provides an in-depth comparison of the conformational landscapes of 1,2-, 1,3-, and 1,4-disubstituted cyclohexanes, supported by experimental and computational insights to aid in rational molecular design and analysis.

The Dynamic Cyclohexane Ring: Beyond a Flat Hexagon

Contrary to a planar representation, the cyclohexane ring adopts a puckered, three-dimensional structure to minimize steric and torsional strain.[1][2] The most stable and prevalent conformation is the chair conformation , which is virtually free of ring strain.[3][4] In this conformation, the carbon-carbon bonds have bond angles of approximately 111°, close to the ideal tetrahedral angle of 109.5°, and all carbon-hydrogen bonds are staggered, eliminating torsional strain.[4][5]

Other higher-energy conformations include the boat, twist-boat, and half-chair, which are typically transient intermediates in the process of ring flipping .[3][4] Ring flipping is a rapid interconversion between two chair conformations, during which all axial substituents become equatorial, and vice versa.[2][5]

In the chair conformation, substituents can occupy two distinct positions:

  • Axial (a): Bonds parallel to the principal axis of the ring, pointing up or down.

  • Equatorial (e): Bonds pointing out from the "equator" of the ring.

Generally, substituents prefer the more spacious equatorial position to avoid steric clashes with other axial substituents, a phenomenon known as 1,3-diaxial interaction .[6] The energetic penalty associated with a substituent being in the axial position is quantified by its A-value .[7][8] A higher A-value signifies a greater preference for the equatorial position due to increased steric bulk.[7][8]

Comparative Analysis of Disubstituted Cyclohexane Isomers

The relative stability of disubstituted cyclohexane isomers (cis/trans) and their conformers is a complex interplay of the substitution pattern (1,2-, 1,3-, or 1,4-) and the steric demands of the substituents.

1,2-Disubstituted Cyclohexanes
  • trans-1,2-Disubstituted Cyclohexane: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the energetically unfavorable 1,3-diaxial interactions present in the diaxial form.[9][10]

  • cis-1,2-Disubstituted Cyclohexane: In the cis isomer, one substituent must be axial and the other equatorial (axial-equatorial). Ring flipping interconverts the two substituents between axial and equatorial positions.[9][10] If the substituents are identical, the two chair conformers are energetically equivalent.[6][10] If the substituents are different, the conformer with the larger group (higher A-value) in the equatorial position will be more stable.[10]

Logical Relationship: Stability in 1,2-Disubstituted Cyclohexanes

cluster_trans trans-1,2-Disubstituted cluster_cis cis-1,2-Disubstituted T_de Diequatorial (e,e) More Stable T_da Diaxial (a,a) Less Stable T_de->T_da Ring Flip (High Energy Barrier) C_ae Axial-Equatorial (a,e) C_ea Equatorial-Axial (e,a) C_ae->C_ea Ring Flip (Energetically Equivalent if R1=R2)

Caption: Conformational equilibrium in trans and cis-1,2-disubstituted cyclohexanes.

1,3-Disubstituted Cyclohexanes
  • cis-1,3-Disubstituted Cyclohexane: The cis isomer can exist in a diequatorial or a diaxial conformation. The diequatorial conformer is the more stable form.[5][11]

  • trans-1,3-Disubstituted Cyclohexane: The trans isomer has one substituent in an axial position and the other in an equatorial position. Ring flipping results in an energetically equivalent conformer if the substituents are the same.[10][11] If the substituents differ, the conformer with the larger group in the equatorial position is favored.

Logical Relationship: Stability in 1,3-Disubstituted Cyclohexanes

cluster_cis cis-1,3-Disubstituted cluster_trans trans-1,3-Disubstituted C_de Diequatorial (e,e) More Stable C_da Diaxial (a,a) Less Stable C_de->C_da Ring Flip (High Energy Barrier) T_ae Axial-Equatorial (a,e) T_ea Equatorial-Axial (e,a) T_ae->T_ea Ring Flip (Energetically Equivalent if R1=R2)

Caption: Conformational equilibrium in cis and trans-1,3-disubstituted cyclohexanes.

1,4-Disubstituted Cyclohexanes
  • trans-1,4-Disubstituted Cyclohexane: Similar to the trans-1,2 isomer, the trans-1,4 isomer can exist in a diequatorial or a diaxial conformation. The diequatorial conformer is significantly more stable.[9]

  • cis-1,4-Disubstituted Cyclohexane: The cis isomer has one axial and one equatorial substituent. If the substituents are identical, the two chair conformers resulting from a ring flip are energetically equivalent.[9] If the substituents are different, the conformer with the larger group in the equatorial position will be the more stable one.[10]

Quantitative Comparison: A-Values and Conformational Energy

The relative populations of different conformers at equilibrium can be quantified using their difference in Gibbs free energy (ΔG). The A-value of a substituent is a measure of the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane.[8] For disubstituted cyclohexanes, the total steric strain can be estimated by summing the relevant 1,3-diaxial interactions.

SubstituentA-Value (kcal/mol)
-CH₃1.74[8]
-CH₂CH₃1.79[7]
-CH(CH₃)₂2.15[7]
-C(CH₃)₃~5.0[8]
-OH0.87[7]
-Br0.43[7]

For example, in trans-1,2-dimethylcyclohexane, the diaxial conformer has four 1,3-diaxial interactions between a methyl group and a hydrogen, contributing to significant steric strain.[9] In contrast, the diequatorial conformer only has a gauche interaction between the two methyl groups.[9][10]

Experimental and Computational Methodologies for Conformational Analysis

The determination of conformational preferences is not merely theoretical; it is grounded in robust experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexanes.[12][13] At low temperatures, the ring flip can be slowed down sufficiently to observe distinct signals for axial and equatorial protons. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation.[13] By measuring these coupling constants, the relative populations of different conformers in equilibrium can be determined.

Experimental Workflow: NMR-Based Conformational Analysis

prep Sample Preparation (Dissolve in suitable deuterated solvent) acquire NMR Data Acquisition (Low temperature may be required) prep->acquire process Data Processing (Fourier transform, phasing, baseline correction) acquire->process analyze Spectral Analysis (Measure chemical shifts and coupling constants) process->analyze calc Karplus Equation Application (Relate J-values to dihedral angles) analyze->calc quant Quantification (Determine conformer populations and ΔG) calc->quant

Caption: A streamlined workflow for determining cyclohexane conformation using NMR.

Detailed Protocol: Determination of Conformer Population by ¹H NMR
  • Sample Preparation: Dissolve a precisely weighed amount of the disubstituted cyclohexane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature. For systems with fast ring flipping at room temperature, data acquisition at lower temperatures (e.g., -50 °C) may be necessary to resolve signals from individual conformers.

  • Spectral Analysis: Identify the signals corresponding to the protons on the carbons bearing the substituents.

  • Measurement of Coupling Constants: Accurately measure the coupling constants (J-values) for these protons. The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle.

  • Application of the Karplus Equation: Use the Karplus equation to correlate the observed coupling constants to the dihedral angles, which are characteristic of axial-axial, axial-equatorial, and equatorial-equatorial relationships.

  • Calculation of Conformer Ratio: From the relative intensities of the signals for the different conformers (if resolved at low temperature) or from the average coupling constant at room temperature, calculate the mole fractions of each conformer.

  • Determination of ΔG: Use the equation ΔG = -RTlnK, where K is the equilibrium constant (ratio of conformers), to calculate the free energy difference between the conformers.

Computational Chemistry

Molecular mechanics and quantum mechanics calculations are invaluable for predicting the geometries and relative energies of different conformers.[14] Computational models can provide detailed insights into bond lengths, bond angles, and dihedral angles, complementing experimental data.[14]

Conclusion

The conformational analysis of disubstituted cyclohexanes is a cornerstone of stereochemistry with profound implications for the physical and biological properties of molecules. A thorough understanding of the principles governing the stability of different isomers and conformers, supported by robust analytical techniques like NMR and computational modeling, empowers scientists to predict and control molecular architecture. The choice between cis and trans isomers, and the preference for equatorial positioning of bulky substituents, are critical considerations in fields ranging from medicinal chemistry to materials science.

References

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  • Noble chemistry with babita chaudhary. (2021, October 21). Conformations of 1,3 & 1,4 dimethyl cyclohexane [Video]. YouTube. [Link]
  • Wikipedia. (n.d.). Cyclohexane conformation.
  • Mowery, R. C. (1998). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students.
  • Kalescky, R., & Schafer, L. (2012). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 77(17), 7433–7443. [Link]
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Technical Guide: Confirming the Absence of a Plane of Symmetry in trans-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Development Professionals

Introduction: The Critical Role of Symmetry in Molecular Function

In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. A subtle change in spatial orientation can dramatically alter a molecule's biological activity, transforming a potent therapeutic into an inert or even toxic substance. A key determinant of a molecule's stereochemical identity is its symmetry. The presence or absence of symmetry elements, particularly a plane of symmetry (σ), dictates whether a molecule is chiral or achiral. A molecule that lacks a plane of symmetry and is non-superimposable on its mirror image is termed "chiral" and will exist as a pair of enantiomers.

This guide provides a comprehensive analysis of trans-1,2-dimethylcyclohexane, a classic example of a chiral molecule that, despite its simple structure, lacks a plane of symmetry. We will dissect its conformational isomers to theoretically establish its chirality and then present robust experimental protocols—polarimetry and Vibrational Circular Dichroism (VCD) spectroscopy—to empirically confirm this absence of symmetry. For comparative validation, we will contrast its properties with its achiral diastereomer, cis-1,2-dimethylcyclohexane, which serves as an essential experimental control.

Theoretical Analysis: A Tale of Two Isomers

The 1,2-dimethylcyclohexane system exists as two diastereomers: cis and trans. Their fundamental difference in symmetry arises from the spatial relationship of the two methyl groups on the cyclohexane ring.

The Chirality of trans-1,2-Dimethylcyclohexane

The trans isomer has the two methyl groups on opposite faces of the cyclohexane ring. To analyze its symmetry, we must consider its most stable chair conformations. Through a process called ring flip, the cyclohexane ring can interconvert between two chair forms.

  • Diequatorial Conformation: The most stable conformation places both bulky methyl groups in the equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[1]

  • Diaxial Conformation: The less stable conformation places both methyl groups in axial positions, leading to significant steric hindrance.[1]

At room temperature, the molecule exists predominantly in the diequatorial conformation. Crucially, neither the diequatorial nor the diaxial conformer possesses a plane of symmetry . The molecule as a whole is chiral because it is not superimposable on its mirror image.[2][3] These non-superimposable mirror images are a pair of enantiomers.

cluster_trans trans-1,2-Dimethylcyclohexane (Chiral) T1 (1R,2R)-trans-1,2-dimethylcyclohexane (diequatorial conformer) T2 (1S,2S)-trans-1,2-dimethylcyclohexane (mirror image) T1->T2 Non-superimposable Mirror Images (Enantiomers) Verdict_T Conclusion: Chiral No Plane of Symmetry

Figure 1: Logical relationship demonstrating the chirality of trans-1,2-dimethylcyclohexane due to its non-superimposable mirror image.

The Achiral Nature of cis-1,2-Dimethylcyclohexane: A Meso Compound

In contrast, the cis isomer has both methyl groups on the same face of the ring. Its chair conformation necessitates one methyl group being axial and the other equatorial. While each individual chair conformer is chiral, the ring flip is rapid at room temperature, converting one conformer into its own enantiomer.[4]

Because these two enantiomeric conformations interconvert rapidly, the molecule is considered, on a time-averaged basis, to be achiral.[4][5] It is a meso compound—a molecule with chiral centers that is itself achiral. This rapid interconversion effectively creates a plane of symmetry when observing the molecule's bulk properties.

cluster_cis cis-1,2-Dimethylcyclohexane (Achiral/Meso) C1 Chiral Conformer A (ax, eq) C2 Chiral Conformer B (eq, ax) C1->C2 Rapid Ring Flip (Interconverting Enantiomers) Verdict_C Conclusion: Achiral (Meso) Optically Inactive C1->Verdict_C Time-Averaged Symmetry C2->Verdict_C Time-Averaged Symmetry

Figure 2: Conformational analysis of cis-1,2-dimethylcyclohexane, showing how rapid interconversion between enantiomeric conformers leads to an overall achiral molecule.

Experimental Confirmation of Asymmetry

Theoretical models are powerful, but empirical data is required for definitive confirmation. The chirality of trans-1,2-dimethylcyclohexane can be verified using techniques that measure a molecule's interaction with polarized light.

Method 1: Polarimetry

Causality Behind Experimental Choice: Polarimetry is the foundational technique for detecting bulk chirality.[6] It operates on the principle that a solution containing an excess of one enantiomer of a chiral molecule will rotate the plane of plane-polarized light.[7] Achiral compounds, lacking this property, will not cause any rotation and are thus "optically inactive".[8] By comparing the optical rotation of the trans and cis isomers, we can directly test our theoretical predictions.

Experimental Protocol: Measurement of Specific Rotation

  • Sample Preparation:

    • Prepare a solution of known concentration (c, in g/mL) of enantiomerically pure (e.g., (1R,2R)-trans-1,2-dimethylcyclohexane) in a suitable achiral solvent (e.g., ethanol).

    • Prepare a second solution of cis-1,2-dimethylcyclohexane at the same concentration to act as the achiral control.

  • Instrumentation & Calibration:

    • Use a standard polarimeter, typically employing the sodium D-line (589 nm) as the light source.[8][9]

    • Calibrate the instrument to 0° using a blank cell filled with the pure solvent.

  • Measurement:

    • Fill a polarimeter sample tube of a known path length (l, in decimeters) with the trans-isomer solution.

    • Measure the observed rotation (α) at a constant temperature (e.g., 20°C).

    • Repeat the measurement with the cis-isomer solution.

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (c × l) [9]

Data Presentation & Expected Outcomes

CompoundPredicted ChiralityExpected Observed Rotation (α)Expected Specific Rotation [α]
trans-1,2-DimethylcyclohexaneChiralNon-zero (≠ 0°)Non-zero (≠ 0°)
cis-1,2-DimethylcyclohexaneAchiral (Meso)Zero (0°)Zero (0°)

The observation of a non-zero specific rotation for the trans isomer directly confirms its optical activity and thus the absence of a plane of symmetry. The zero rotation for the cis isomer validates the experimental setup and serves as a perfect negative control.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

Causality Behind Experimental Choice: VCD is a more sophisticated technique that provides unambiguous proof of chirality. It measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions.[10][11] Only chiral molecules will produce a VCD signal (ΔA = A_L - A_R ≠ 0).[12][13] This method is exceptionally powerful as it provides a detailed spectral fingerprint of the molecule's 3D structure and absolute configuration.[10][14]

Experimental Protocol: VCD Spectral Analysis

  • Sample Preparation:

    • Prepare a concentrated solution (typically 0.02–0.05 M) of enantiomerically pure trans-1,2-dimethylcyclohexane in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃).[14]

    • Prepare a corresponding solution of the cis isomer as the achiral control.

  • Instrumentation:

    • Utilize an FTIR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to generate the circularly polarized light and a sensitive detector (e.g., MCT).[11][12]

  • Data Acquisition:

    • Acquire the IR and VCD spectra for the trans-isomer solution over the desired wavenumber range (e.g., 850–2000 cm⁻¹). A large number of scans (e.g., 5000) are typically averaged to achieve a good signal-to-noise ratio due to the small magnitude of the VCD signal.[13][14]

    • Acquire the spectra for the pure solvent under identical conditions for background subtraction.

    • Repeat the entire process for the cis-isomer solution.

cluster_workflow Experimental Workflow start Isolate Isomers (cis and trans) pol Perform Polarimetry Measure Specific Rotation [α] start->pol vcd Perform VCD Spectroscopy Measure Differential Absorbance (ΔA) start->vcd decision Analyze Data pol->decision vcd->decision chiral Conclusion: trans Isomer is Chiral (No Plane of Symmetry) decision->chiral [α] ≠ 0 ΔA ≠ 0 achiral Conclusion: cis Isomer is Achiral (Time-Averaged Symmetry) decision->achiral [α] = 0 ΔA = 0

Figure 3: A streamlined workflow for the experimental confirmation of chirality in 1,2-dimethylcyclohexane isomers.

Data Presentation & Expected Outcomes

CompoundPredicted ChiralityExpected VCD Signal (ΔA)Interpretation
trans-1,2-DimethylcyclohexaneChiralNon-zero, characteristic bisignate peaksMolecule is chiral and VCD active.
cis-1,2-DimethylcyclohexaneAchiral (Meso)Zero across the entire spectrumMolecule is achiral and VCD silent.

Conclusion

The assertion that trans-1,2-dimethylcyclohexane lacks a plane of symmetry is firmly grounded in both theoretical conformational analysis and definitive experimental evidence. Unlike its meso diastereomer, cis-1,2-dimethylcyclohexane, the trans isomer exists as a pair of non-superimposable, enantiomeric conformers, rendering it a chiral molecule. This chirality is empirically confirmed by its optical activity, observable through polarimetry, and its characteristic spectral signature in Vibrational Circular Dichroism (VCD) spectroscopy. For researchers in drug development, understanding and verifying such fundamental principles of molecular symmetry is not merely an academic exercise; it is a critical step in designing safe, effective, and stereochemically pure therapeutic agents.

References

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A Comparative Guide to the Stereochemistry and Physical Properties of 1,2-Dimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of stereoisomerism is paramount. The spatial arrangement of atoms within a molecule can dramatically influence its physical properties, reactivity, and biological activity. This guide provides an in-depth comparison of the cis and trans stereoisomers of 1,2-dimethylcyclohexane, correlating their three-dimensional structures with experimentally observed physical properties. We will delve into the conformational analysis that governs their stability and present validated experimental protocols for their separation.

The Foundation: Stereoisomerism in 1,2-Dimethylcyclohexane

1,2-Dimethylcyclohexane exists as two primary stereoisomers: cis-1,2-dimethylcyclohexane and trans-1,2-dimethylcyclohexane. In the cis isomer, both methyl groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.[1] This seemingly subtle difference in spatial orientation leads to profound variations in their conformational preferences and, consequently, their macroscopic physical properties. The key to understanding these differences lies in the analysis of their most stable chair conformations.

Conformational Analysis: The Driver of Stability

Cyclohexane and its derivatives are not planar; they predominantly adopt a puckered "chair" conformation to minimize angle and torsional strain.[2] The stability of substituted cyclohexanes is dictated by the steric interactions of the substituents, which can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Cis-1,2-Dimethylcyclohexane

In cis-1,2-dimethylcyclohexane, one methyl group must be in an axial position while the other is equatorial (axial-equatorial). A "ring flip"—a rapid conformational interconversion—results in the methyl groups swapping positions, but the outcome is another axial-equatorial conformation.[3][4] These two chair conformations are energetically identical and exist in a dynamic equilibrium.[3][5]

The primary sources of steric strain in the cis isomer are:

  • 1,3-Diaxial Interactions: The axial methyl group experiences steric hindrance from the two axial hydrogen atoms on the same side of the ring (at carbons 3 and 5). This interaction imparts significant strain, calculated at approximately 7.6 kJ/mol.[6]

  • Gauche Interaction: A gauche butane-like interaction exists between the two adjacent methyl groups, adding about 3.8 kJ/mol of strain.[3][6]

Therefore, both chair conformers of the cis isomer possess a total steric strain of roughly 11.4 kJ/mol.[3][6]

Trans-1,2-Dimethylcyclohexane

The trans isomer can exist in two distinct chair conformations: one where both methyl groups are axial (diaxial) and one where both are equatorial (diequatorial).[3][7]

  • Diequatorial Conformer: This is the most stable conformation. While it is free of the highly unfavorable 1,3-diaxial interactions, it still experiences a minor gauche interaction between the two equatorial methyl groups (3.8 kJ/mol).[3][4]

  • Diaxial Conformer: This conformation is highly unstable. Each axial methyl group has two 1,3-diaxial interactions with hydrogens, leading to a total of four such interactions and a substantial steric strain of about 15.2 kJ/mol (4 x 3.8 kJ/mol).[4]

The energy difference between the diequatorial and diaxial conformers is approximately 11.4 kJ/mol, meaning the equilibrium overwhelmingly favors the diequatorial form.[4]

Thermodynamic Stability: Trans Is More Stable than Cis

When comparing the most stable conformers of each isomer, the diequatorial trans isomer (strain energy ≈ 3.8 kJ/mol) is significantly more stable than the axial-equatorial cis isomer (strain energy ≈ 11.4 kJ/mol).[3][4][8] This greater thermodynamic stability of the trans isomer is a direct consequence of its ability to adopt a conformation where both bulky methyl groups occupy the less sterically hindered equatorial positions.[9][10]

G cluster_cis Cis-1,2-Dimethylcyclohexane cluster_trans Trans-1,2-Dimethylcyclohexane Cis_AE Axial-Equatorial Conformer (Strain: ~11.4 kJ/mol) Cis_EA Equatorial-Axial Conformer (Strain: ~11.4 kJ/mol) Cis_AE->Cis_EA Ring Flip (Energetically Equivalent) Trans_EE Diequatorial Conformer (Most Stable) (Strain: ~3.8 kJ/mol) Trans_AA Diaxial Conformer (Least Stable) (Strain: ~15.2 kJ/mol) Trans_EE->Trans_AA Ring Flip (Equilibrium Favors Diequatorial) Overall Overall Stability: Trans > Cis

Caption: Conformational equilibrium of cis- and trans-1,2-dimethylcyclohexane.

Comparative Analysis of Physical Properties

The differences in molecular shape and intermolecular forces arising from stereochemistry directly translate to measurable differences in physical properties.

Physical Propertycis-1,2-Dimethylcyclohexanetrans-1,2-DimethylcyclohexaneRationale for Difference
Boiling Point 129-130 °C[11]123-124 °C[12]The cis isomer has a slightly higher boiling point due to a small net dipole moment, leading to stronger intermolecular dipole-dipole interactions compared to the more symmetrical and less polar diequatorial trans isomer.
Melting Point -50 °C[13]-89 °C[14]The trans isomer, in its highly symmetric diequatorial conformation, can pack more efficiently into a crystal lattice, resulting in a higher melting point. The less symmetrical cis isomer forms a less stable solid. Correction Note: The initial data appears contradictory. A higher melting point is expected for the more symmetrical trans isomer. Re-evaluating sources: one source lists the trans melting point as -89°C[12][14][15] and the cis as -50°C.[13] This indicates the cis isomer has the higher melting point, which is contrary to the general rule of symmetry. This anomaly can be attributed to complex packing forces in the solid state that override simple symmetry arguments for these specific isomers.
Density (@ 25°C) 0.796 g/mL[11]0.77 g/mL[12]The slightly higher density of the cis isomer may be attributed to its molecular shape allowing for closer packing in the liquid state.
Thermodynamic Stability Less StableMore Stable[8]The trans isomer is more stable by approximately 6-11 kJ/mol due to its ability to adopt a low-strain diequatorial conformation.[4][8]

Experimental Protocol: Isomer Separation by Gas Chromatography

Gas chromatography (GC) is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of stationary phase is critical for resolving stereoisomers.

Protocol: Separation on a Calixarene-based Column

This protocol is adapted from methodologies proven effective for separating dimethylcyclohexane isomers.[16][17] Calixarene-based stationary phases offer unique selectivity due to their defined cavities and potential for multiple interaction types.

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: Capillary column (e.g., 25 m x 0.25 mm ID) coated with an amphiphilic star-shaped calix[3]resorcinarene (C4A-CL) stationary phase.[16][17]

  • Carrier Gas: Helium or Hydrogen.

Method Parameters:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Carrier Gas Flow Rate: 0.6 mL/min.[17]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10 °C/min to 160 °C.[17]

  • Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the 1,2-dimethylcyclohexane isomer mixture in a volatile solvent like hexane.

  • Injection: Inject 1 µL of the prepared sample using a split injection mode (e.g., 100:1 split ratio).

Expected Outcome: The isomers will be separated based on their volatility and interaction with the stationary phase. In many GC applications, the more volatile compound elutes first. Given its lower boiling point, trans-1,2-dimethylcyclohexane would be expected to elute before the cis isomer. However, specific interactions with the stationary phase can alter this elution order.[18] The chromatogram will show two distinct peaks corresponding to the two isomers, allowing for their quantification.

G cluster_workflow GC Experimental Workflow Prep 1. Sample Preparation (Dilute isomer mixture in hexane) Inject 2. Injection (1 µL into GC inlet) Prep->Inject Separate 3. Chromatographic Separation (Calixarene Column) (Temp Program: 40-160°C) Inject->Separate Detect 4. Detection (FID) (Generate signal for each isomer) Separate->Detect Analyze 5. Data Analysis (Identify and quantify peaks) Detect->Analyze

Caption: Experimental workflow for the GC separation of 1,2-dimethylcyclohexane isomers.

Conclusion

The stereochemistry of 1,2-dimethylcyclohexane is a textbook example of how molecular configuration dictates conformation, stability, and physical properties. The trans isomer is thermodynamically more stable than the cis isomer because it can adopt a low-energy diequatorial chair conformation, minimizing steric strain. This fundamental difference in stability and molecular shape influences properties like boiling point and density. Understanding these structure-property relationships is crucial for predicting molecular behavior and for developing effective methods of separation and analysis, such as the gas chromatography protocol detailed herein.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1s,2s)-1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. (1s,2s)-1,2-Dimethylcyclohexane, a specific stereoisomer of trans-1,2-Dimethylcyclohexane, is a saturated aliphatic hydrocarbon used in various synthetic applications. While its utility is significant, its physical and chemical properties necessitate a robust understanding and implementation of appropriate Personal Protective Equipment (PPE). This guide provides a detailed operational plan, grounded in scientific principles, to ensure the safe handling of this compound.

Hazard Profile of 1,2-Dimethylcyclohexane

Understanding the intrinsic hazards of a chemical is the foundational step in selecting appropriate PPE. This compound is a colorless liquid with properties similar to other flammable cycloalkanes.[1][2] Its primary dangers stem from its high flammability and potential for causing irritation and narcotic effects.[3][4]

A summary of its hazard classifications according to the Globally Harmonized System (GHS) is crucial for a rapid risk assessment.

Hazard ClassCategoryHazard StatementSource(s)
Flammable Liquids2Highly flammable liquid and vapor[3][5][6]
Aspiration Hazard1May be fatal if swallowed and enters airways[3][4][6]
Skin Corrosion/Irritation2Causes skin irritation[3][5]
Serious Eye Damage/Irritation2Causes serious eye irritation[5]
Specific target organ toxicity, single exposure3May cause drowsiness or dizziness[3][4][6]

The causality is clear: the low flashpoint and high vapor pressure contribute to a significant fire risk, while its defatting nature can lead to skin irritation upon contact.[4][7] Vapors are heavier than air and can accumulate, leading to inhalation hazards in poorly ventilated spaces.[1]

Core Directive: Selecting Your Armor (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk management process. The chosen equipment must form an effective barrier against the specific hazards posed by this compound.

Eye and Face Protection: Your First Line of Defense

Vapors from flammable liquids can cause significant eye irritation.[8] Direct splashes are even more dangerous.

  • Minimum Requirement: At all times when handling the chemical, wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] Safety glasses do not provide a complete seal and are insufficient.

  • High-Risk Operations: When transferring large volumes or if there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[8]

Hand Protection: The Critical Barrier

Given that this compound causes skin irritation, selecting the correct gloves is essential.[3][5] The goal is to use a material that resists degradation and permeation by the solvent.

  • Recommended Materials: Solvent-resistant gloves are mandatory.[10] Nitrile gloves are a common choice in laboratory settings, but it is crucial to verify their suitability for this specific chemical from the manufacturer's compatibility charts.

  • Causality: The effectiveness of a glove is measured by its breakthrough time (BTT) and permeation rate. A glove might appear intact but could be allowing the chemical to permeate to the skin. Always double-check compatibility.

  • Best Practice: Never reuse disposable gloves after handling the chemical. If a glove is contaminated, remove it immediately using the proper technique (see workflow below) and wash your hands.

Body Protection: Shielding Against Spills and Splashes

Protective clothing serves as a barrier against accidental contact with the skin.[10]

  • Laboratory Coat: A flame-resistant lab coat is highly recommended.[7] If a flame-resistant coat is not available, a lab coat made of 100% cotton should be used as a minimum, as synthetic materials can melt and adhere to the skin if ignited.[7]

  • Apron: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10]

  • Clothing and Footwear: Always wear long pants and fully enclosed, closed-toe shoes to protect your legs and feet.[7]

Respiratory Protection: Managing Inhalation Risks

This compound vapors can cause drowsiness and dizziness.[4] Therefore, controlling exposure through inhalation is critical.

  • Primary Control: The primary method for controlling vapor exposure is to handle the chemical in a well-ventilated area, preferably inside a certified chemical fume hood.[7][11]

  • When Respirators are Needed: If engineering controls like a fume hood are not available or insufficient to maintain exposure below occupational exposure limits (OELs), respiratory protection is required.[10] For a similar compound, methylcyclohexane, the OSHA permissible exposure limit (PEL) is 500 ppm as an 8-hour time-weighted average.[12]

  • Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (Type A, brown color code) is typically appropriate.[4][9] Ensure the respirator is properly fitted and that you have been trained in its use.

Respiratory_Protection_Workflow start Handling this compound fume_hood Is a certified chemical fume hood available and operational? start->fume_hood use_hood Work exclusively within the fume hood. fume_hood->use_hood Yes assess_ventilation Is the area well-ventilated with high air exchange? fume_hood->assess_ventilation No no_ppe_needed Standard lab PPE sufficient. No respirator required. use_hood->no_ppe_needed monitor_exposure Can exposure be kept below Occupational Exposure Limits (OELs)? assess_ventilation->monitor_exposure Yes consult_ehs Consult EHS. Respirator required. assess_ventilation->consult_ehs No monitor_exposure->no_ppe_needed Yes respirator_needed Use NIOSH-approved respirator with Organic Vapor (OV) cartridges. monitor_exposure->respirator_needed No consult_ehs->respirator_needed

Caption: Decision workflow for respiratory protection.

Operational and Disposal Plan

Proper PPE use is integrated into a broader plan that covers the entire lifecycle of the chemical in the lab, from handling to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Remove all potential ignition sources from the area, including hot plates, open flames, and spark-producing equipment.[7][11] Ensure all equipment, including containers and receiving vessels, is grounded and bonded to prevent static discharge.[9][11]

  • Donning PPE: Put on PPE in the correct order to ensure proper protection. The sequence is critical for preventing contamination.

  • Dispensing: Perform all transfers of this compound inside the fume hood. Use non-sparking tools for opening containers.[11] Keep the container tightly closed when not in use.[7]

  • Post-Handling: After the procedure, tightly seal the container and decontaminate the work area.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. The removal sequence is just as important as the donning sequence.

PPE_Sequence cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if needed) doff3->doff4

Caption: Recommended sequence for donning and doffing PPE.

Disposal Plan

Safe disposal is the final step in responsible chemical management.

  • Chemical Waste: Dispose of unused this compound and solutions containing it as hazardous flammable waste.[5][11] Collect it in a properly labeled, sealed container. Never pour it down the drain.

  • Contaminated PPE:

    • Gloves: Dispose of contaminated disposable gloves immediately in the appropriate hazardous waste stream.

    • Lab Coats: If a lab coat becomes significantly contaminated, it must be professionally laundered or disposed of as hazardous waste, depending on company policy.

    • Spill Cleanup Materials: Any absorbent materials used to clean up spills must be placed in a sealed, labeled container and disposed of as hazardous waste.[10]

Emergency Response

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[5][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[11]

  • Spill: For minor spills within a fume hood, use a spill kit with absorbent material suitable for flammable liquids. Remove all ignition sources. For larger spills, evacuate the area and contact your institution's emergency response team.[11]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring the integrity of their work and, most importantly, their personal safety.

References

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  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 252360, 1,2-Dimethylcyclohexane, (1S,2S)-.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - 1,2-DIMETHYLCYCLOHEXANE.
  • New Jersey Department of Health. Hazard Summary: METHYLCYCLOHEXANE.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11416, 1,2-Dimethylcyclohexane.
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  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET - trans-N,N′-Dimethylcyclohexane-1,2-diamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.